molecular formula C6H9BrO2 B1583443 Methyl 1-bromocyclobutanecarboxylate CAS No. 51175-79-2

Methyl 1-bromocyclobutanecarboxylate

Cat. No.: B1583443
CAS No.: 51175-79-2
M. Wt: 193.04 g/mol
InChI Key: KOKFKKDTWBKYTQ-UHFFFAOYSA-N
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Description

Methyl 1-bromocyclobutanecarboxylate is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-bromocyclobutane-1-carboxylate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-5(8)6(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKFKKDTWBKYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341657
Record name Methyl 1-bromocyclobutanecarboxylate
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Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51175-79-2
Record name Methyl 1-bromocyclobutanecarboxylate
Source EPA DSSTox
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Record name methyl 1-bromocyclobutane-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-bromocyclobutanecarboxylate (CAS No. 51175-79-2), a versatile building block in modern organic synthesis. The document delves into its synthesis, structural elucidation, physicochemical properties, and key applications, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and safety information are provided to enable researchers to effectively and safely utilize this valuable reagent in their work.

Introduction: The Utility of Strained Ring Systems in Synthesis

This compound is a functionalized cyclobutane derivative that has garnered significant interest as a synthetic intermediate.[1] The inherent ring strain of the cyclobutane moiety provides a unique conformational rigidity and a potential driving force for ring-opening reactions, making it an attractive scaffold in the design of complex molecular architectures. The presence of a bromine atom at the quaternary center, alpha to a carbonyl group, renders this position highly susceptible to a variety of nucleophilic substitution and organometallic reactions. This guide will explore the synthesis, properties, and reactivity of this compound, highlighting its utility for drug development professionals.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available cyclobutanecarboxylic acid. The process involves the α-bromination of the carboxylic acid followed by esterification with methanol.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Esterification Cyclobutanecarboxylic_Acid Cyclobutanecarboxylic Acid 1_Bromo_Acid 1-Bromocyclobutanecarboxylic Acid Cyclobutanecarboxylic_Acid->1_Bromo_Acid Hell-Volhard-Zelinsky Reaction (Br₂, PBr₃) 1_Bromo_Acid_2 1-Bromocyclobutanecarboxylic Acid Final_Product This compound 1_Bromo_Acid_2->Final_Product Fischer Esterification (Methanol, H⁺ catalyst)

Caption: Synthetic workflow for this compound.

Step 1: α-Bromination via the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and reliable method for the selective α-bromination of carboxylic acids.[2][3][4] The reaction proceeds through the in-situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.[5]

Reaction Mechanism:

HVZ_Mechanism CA Cyclobutanecarboxylic Acid AcylBromide Acyl Bromide CA->AcylBromide + PBr₃ PBr3 PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization (cat. HBr) AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide + Br₂ Br2 Br₂ FinalAcid 1-Bromocyclobutanecarboxylic Acid AlphaBromoAcylBromide->FinalAcid + H₂O H2O H₂O (Workup)

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Synthesis of 1-Bromocyclobutanecarboxylic Acid

  • Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add cyclobutanecarboxylic acid (1.0 eq).[2]

  • Reagent Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).[2]

  • Bromination: Slowly add bromine (Br₂, 1.1 eq) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to 80-90 °C for 8-12 hours, or until the evolution of HBr gas ceases.

  • Workup: Cool the reaction mixture to room temperature and cautiously add water to quench the excess PBr₃ and hydrolyze the acyl bromide.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-bromocyclobutanecarboxylic acid, which can be used in the next step without further purification.

Step 2: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6] In this step, 1-bromocyclobutanecarboxylic acid is reacted with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of this compound

  • Setup: In a round-bottom flask, dissolve the crude 1-bromocyclobutanecarboxylic acid (1.0 eq) in an excess of methanol (which also acts as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).[6]

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.[1]

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValue (for Methyl Ester)Value (for Ethyl Ester)Reference
CAS Number 51175-79-235120-18-4
Molecular Formula C₆H₉BrO₂C₇H₁₁BrO₂
Molecular Weight 193.04 g/mol 207.07 g/mol
Appearance Colorless liquidColorless liquid[1]
Boiling Point Data not available85-88 °C / 12 mmHg[7]
Density Data not available1.279 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) Data not available1.471[7]

Note: Experimental data for the methyl ester is limited. The values for the corresponding ethyl ester are provided for reference and are expected to be similar.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Methyl Ester Protons (-OCH₃): A singlet peak is expected around δ 3.7-3.8 ppm.

  • Cyclobutane Ring Protons: Complex multiplets are expected in the range of δ 1.8-3.0 ppm. The protons on the carbons adjacent to the quaternary center (C2 and C4) would likely appear further downfield.

For comparison, the reported ¹H NMR data for Ethyl 1-bromocyclobutanecarboxylate shows: δ 4.26 (q, 2H), 2.95-2.88 (m, 2H), 2.67-2.59 (m, 2H), 2.26-2.21 (m, 1H), 1.91-1.86 (m, 1H), 1.32 (t, 3H).[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C=O): Expected to appear in the range of δ 170-175 ppm.

  • Quaternary Carbon (C-Br): Expected around δ 60-70 ppm.

  • Methyl Ester Carbon (-OCH₃): Expected around δ 52-53 ppm.

  • Cyclobutane Ring Carbons: Expected in the range of δ 20-40 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.

  • C-O Stretch (Ester): An absorption band is expected in the range of 1100-1300 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption band is expected in the range of 500-600 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. For C₆H₉⁷⁹BrO₂, the expected m/z is 192, and for C₆H₉⁸¹BrO₂, the expected m/z is 194.

  • Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) and the bromine atom (-Br, m/z 79/81).

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for a variety of transformations.

Nucleophilic Substitution Reactions

The α-bromo ester functionality is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. The adjacent carbonyl group stabilizes the transition state, accelerating the rate of substitution.

Example: Synthesis of α-Amino Acids Reaction with ammonia or other nitrogen nucleophiles can provide access to α-aminocyclobutanecarboxylic acid derivatives, which are valuable building blocks in medicinal chemistry.

SN2_Reaction Start This compound Product Substituted Cyclobutane Derivative Start->Product Sₙ2 Reaction Nucleophile Nucleophile (e.g., N₃⁻, CN⁻, R₂NH)

Caption: General schematic for Sₙ2 reactions.

Reformatsky Reaction

This compound is a suitable substrate for the Reformatsky reaction. In the presence of activated zinc, it forms an organozinc intermediate that can react with aldehydes and ketones to form β-hydroxy esters.

Applications in Drug Discovery and Development

The cyclobutane motif is increasingly being incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The rigid nature of the cyclobutane ring can help to lock a molecule into a bioactive conformation, improving its binding affinity for a target protein. This compound serves as a key starting material for introducing this valuable scaffold.

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prevalent in the literature, its ethyl ester counterpart, Ethyl 1-bromocyclobutanecarboxylate, has been utilized in the synthesis of precursors to 1-aminocyclobutanecarboxylic acid. This amino acid is a component of various biologically active compounds and has been explored in the development of enzyme inhibitors and other therapeutics.

Safety and Handling

This compound is expected to be an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. It is recommended to store under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a strained ring system and a reactive α-bromo ester functionality makes it a powerful tool for the construction of complex molecules, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis, properties, and reactivity to facilitate its effective and safe use in the laboratory.

References

Sources

Methyl 1-bromocyclobutanecarboxylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-bromocyclobutanecarboxylate is a versatile, functionalized building block of significant interest to researchers in organic synthesis and drug development. Its strained four-membered ring system, combined with the reactive α-bromo ester moiety, makes it a valuable precursor for the synthesis of novel cyclobutane-containing compounds, including unnatural amino acids and spirocyclic systems. The cyclobutane scaffold is increasingly recognized as a desirable feature in medicinal chemistry, often imparting unique conformational constraints, improved metabolic stability, and enhanced lipophilicity to lead compounds. This guide provides an in-depth overview of the physical properties, synthesis, handling, and spectroscopic characterization of this compound (CAS No. 51175-79-2), designed to equip researchers with the practical knowledge required for its effective utilization.

Part 1: Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a characteristically strong odor.[1] It exhibits low solubility in water but is readily soluble in common organic solvents.[1] Due to its reactivity and sensitivity, it is recommended to be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[1]

Physical Property Data
PropertyValueSource(s)
CAS Number 51175-79-2[1]
Molecular Formula C₆H₉BrO₂[1]
Molecular Weight 193.04 g/mol [1]
Physical Form Liquid[2]
Color Colorless[1]
Boiling Point Data not available
(Reference: Ethyl Ester)85-88 °C @ 12 mmHg[3]
Density Data not available
(Reference: Ethyl Ester)1.279 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) Data not available
(Reference: Ethyl Ester)1.471[3]
Storage Conditions Inert atmosphere, 2-8°C
Predicted ¹H NMR Spectroscopic Data

No experimentally derived ¹H NMR spectrum for this compound has been published. However, a reliable spectrum can be predicted based on the known spectrum of the ethyl ester and fundamental principles of NMR spectroscopy. The primary difference will be the substitution of the ethyl group signals (a quartet and a triplet) with a singlet for the methyl group.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 3.78 (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃). Its chemical shift is standard for such a functional group.

  • δ 2.90-3.00 (m, 2H): These protons are on the C2 and C4 carbons of the cyclobutane ring, adjacent to the quaternary carbon bearing the bromine. They are deshielded due to the electronegativity of the adjacent bromine and carbonyl group.

  • δ 2.60-2.70 (m, 2H): These protons are also on the C2 and C4 carbons, representing the other diastereotopic proton on each of those carbons.

  • δ 2.20-2.30 (m, 1H) & δ 1.90-2.00 (m, 1H): These two multiplets correspond to the two diastereotopic protons on the C3 carbon, the furthest from the substituents.

This predicted spectrum is based on the published data for Ethyl 1-bromocyclobutanecarboxylate, which shows signals at δ 4.26 (q, 2H), 2.95-2.88 (m, 2H), 2.67-2.59 (m, 2H), 2.26-2.21 (m, 1H), 1.91-1.86 (m, 1H), and 1.32 (t, 3H).[3]

Part 2: Synthesis and Purification

The most direct and reliable method for preparing this compound is via the α-bromination of its precursor, Methyl cyclobutanecarboxylate. This transformation is efficiently achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). This method is preferable to the classical Hell-Volhard-Zelinsky reaction, which requires harsher conditions, because it proceeds under neutral conditions that are more compatible with the ester functionality.[4][5][6][7]

Reaction Mechanism: Free-Radical Bromination

The reaction proceeds through a free-radical chain mechanism.

  • Initiation: AIBN decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. These radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical.

  • Propagation: The bromine radical abstracts the tertiary hydrogen atom at the α-position of the methyl cyclobutanecarboxylate. This is the rate-determining step and is highly selective for the tertiary C-H bond due to the formation of a relatively stable tertiary radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical. The succinimidyl radical subsequently abstracts a hydrogen from HBr to regenerate the bromine radical, continuing the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Rad 2 R• + N₂ AIBN->Rad Δ (Heat) Br_rad Br• Rad->Br_rad + HBr HBr HBr Start Methyl cyclobutanecarboxylate Tert_rad Tertiary Radical Start->Tert_rad + Br• Product Methyl 1-bromo- cyclobutanecarboxylate Tert_rad->Product + NBS NBS NBS Succ_rad Succinimidyl Radical Br_rad_regen Br• (regenerated) Succ_rad->Br_rad_regen + HBr Br_rad_regen->Start

Caption: Free-radical chain mechanism for α-bromination.

Detailed Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of the corresponding ethyl ester.[3]

Materials:

  • Methyl cyclobutanecarboxylate

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Petroleum ether / Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl cyclobutanecarboxylate (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.1-1.2 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. The solid succinimide byproduct will float to the surface as the reaction proceeds.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes (e.g., 0% to 5% EtOAc) as the eluent, to afford the pure this compound as a colorless oil.

G start Dissolve Methyl Cyclobutane- carboxylate in CCl₄ add_reagents Add NBS and AIBN start->add_reagents reflux Heat to Reflux (2-4h) add_reagents->reflux cool_filter Cool to RT & Filter (remove succinimide) reflux->cool_filter wash Aqueous Workup (NaHCO₃, H₂O, Brine) cool_filter->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Silica Gel Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for synthesis and purification.

Part 3: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond. As a tertiary alkyl halide, it can undergo nucleophilic substitution reactions, though Sₙ1 pathways may be favored, and elimination can be a competing reaction. It is a valuable intermediate for introducing the 1-(methoxycarbonyl)cyclobutyl moiety into molecules. A key application is in the synthesis of 1-aminocyclobutane-1-carboxylic acid, a constrained non-proteinogenic amino acid used in peptide and peptidomimetic design.[3]

Part 4: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[1]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][8]

  • Signal Word: Danger[8]

  • Pictograms:

    • Flame (GHS02)[2]

    • Corrosion (GHS05)

    • Exclamation Mark (GHS07)[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat.[1]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid breathing vapors.[9] Keep away from heat, sparks, and open flames.[9]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10] If on skin, remove all contaminated clothing and wash with soap and water.[10] If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical assistance.[9][10]

References

  • Hell-Volhard-Zelinsky Reaction. NROChemistry. [Link]
  • methyl 1-bromocyclobutane-1-carboxyl
  • 51175-79-2 | Methyl 1-bromocyclobutanecarboxyl
  • 1-Bromocyclobutane-1-carboxylic acid ethyl ester. ChemBK. [Link]
  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]
  • Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry. It delves into the core characteristics, synthesis, and reactivity of methyl 1-bromocyclobutanecarboxylate, a potentially valuable building block in modern chemical synthesis. While specific experimental data for this compound is not widely available in published literature, this guide provides a robust framework of its properties and utility by drawing parallels with closely related and well-characterized analogs.

Executive Summary

This compound is a halogenated aliphatic ester. Its structure, featuring a strained cyclobutane ring with a bromine atom and a methyl ester group at the same carbon, suggests a high degree of reactivity, making it an attractive intermediate for the introduction of the cyclobutane moiety in complex molecules. This guide will elucidate its fundamental molecular properties, discuss its synthetic accessibility, and explore its potential applications, particularly in the context of medicinal chemistry. The information presented herein is a synthesis of established chemical principles and data from analogous compounds, providing a predictive yet cautious overview for the practicing scientist.

Molecular Properties and Characterization

A precise understanding of a molecule's properties is foundational to its application. This section details the key molecular identifiers and physicochemical characteristics of this compound.

Molecular Identity

The first step in characterizing any chemical entity is to establish its unambiguous identity through its molecular formula, weight, and structure.

PropertyValueSource
Molecular Formula C₆H₉BrO₂Calculated
Molecular Weight 193.04 g/mol Calculated
Canonical SMILES COC(=O)C1(Br)CCC1
InChI Key (Not available)
CAS Number (Not available)

Note: A specific CAS number for this compound has not been identified in common chemical databases, suggesting it may not be a commercially cataloged compound.

Physicochemical Properties (Predicted)

While experimental data for this compound is scarce, we can infer its likely properties based on its close analog, ethyl 1-bromocyclobutanecarboxylate (CAS: 35120-18-4).[1][2][3]

PropertyPredicted ValueNotes and Rationale
Physical State Colorless to pale yellow liquidBased on the liquid nature of the ethyl ester and other similar small molecule esters.
Boiling Point Lower than 85-88 °C / 12 mmHgThe ethyl ester has a boiling point in this range. The methyl ester, having a lower molecular weight, is expected to have a slightly lower boiling point under the same pressure.
Density ~1.3 g/mL at 25 °CThe ethyl ester has a density of 1.279 g/mL at 25 °C. The methyl ester is expected to have a similar density.
Solubility Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate)Typical for small organic esters.
Spectral Data (Anticipated)

Predicting the spectral characteristics of a molecule is crucial for its identification and characterization during and after synthesis.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.7 ppm. The cyclobutane protons would appear as multiplets in the upfield region, likely between 1.5 and 3.0 ppm.

  • ¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon around 170 ppm, the quaternary carbon bearing the bromine atom, the methoxy carbon around 52 ppm, and the three methylene carbons of the cyclobutane ring.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity for the molecular ion [M]+ and [M+2]+. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the bromine atom. The mass spectrum of the analogous ethyl ester is available and shows a molecular ion at m/z 206.[4]

Synthesis and Reactivity

The synthetic utility of a building block is determined by its accessibility and its reactivity profile. This section outlines a probable synthetic route and discusses the key reactions in which this compound could participate.

Synthetic Pathway

A common method for the synthesis of α-bromo esters is through the bromination of the corresponding ester. A plausible synthetic route to this compound is the Hell-Volhard-Zelinskii reaction of cyclobutanecarboxylic acid, followed by esterification, or direct α-bromination of methyl cyclobutanecarboxylate.[5]

A more direct approach, analogous to the synthesis of the ethyl ester, would involve the radical bromination of methyl cyclobutanecarboxylate using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN).[3]

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Methyl Cyclobutanecarboxylate product This compound start->product Radical Bromination reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Reactivity cluster_reactions Potential Reactions center This compound nucleophilic_sub Nucleophilic Substitution (e.g., with NaN₃, R₂NH) center->nucleophilic_sub Sₙ1 / Sₙ2 reformatsky Reformatsky Reaction (with RCHO, Zn) center->reformatsky C-C bond formation organometallic Organometallic Formation (e.g., with Mg, Zn) center->organometallic Reagent Synthesis

Caption: Key reaction pathways for the title compound.

Safety and Handling

Given the presence of a reactive bromine atom and its classification as an α-bromoester, this compound should be handled with care. The safety data for the analogous ethyl 1-bromocyclobutanecarboxylate indicates that it is corrosive and can cause severe skin burns and eye damage. General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The ethyl ester is stored at 2-8°C. * Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, while not a widely commercialized compound, represents a potentially valuable tool for the synthetic chemist. Its calculated molecular weight of 193.04 g/mol and molecular formula of C₆H₉BrO₂ define a compact and reactive building block. Through an understanding of its properties, extrapolated from closely related analogs, and its anticipated reactivity, researchers can confidently propose its inclusion in synthetic campaigns aimed at producing novel chemical entities for pharmaceutical and materials science applications. The protocols and data presented in this guide provide a solid foundation for any scientist looking to explore the chemistry of this intriguing molecule.

References

  • (Reference for general principles of α-bromoester reactivity, if available
  • (Reference for synthetic methods of α-bromoesters, if available
  • Testbook. (2024-08-23). Aldehydes and ketones react with α-brome esters and zinc to yield.
  • Chemistry LibreTexts. (2024-03-17). 22.4: Alpha Bromination of Carboxylic Acids.
  • Chemistry LibreTexts. (2021-12-27). 10.4: Alpha Bromination of Carboxylic Acids.
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  • ChemBK. (2024-04-10). 1-Bromocyclobutane-1-carboxylic acid ethyl ester.

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Methyl 1-bromocyclobutanecarboxylate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1-bromocyclobutanecarboxylate: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal building block in modern organic synthesis and medicinal chemistry. We will delve into its unique structural characteristics, outline robust synthetic protocols, analyze its reactivity, and highlight its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.

Introduction: The Rising Prominence of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (approximately 26.3 kcal/mol), is now increasingly recognized as a valuable scaffold in drug design.[1] Its rigid, puckered three-dimensional structure offers a powerful tool for medicinal chemists to enforce specific conformations on flexible ligands, a strategy that can significantly enhance binding affinity and selectivity by minimizing the entropic penalty upon binding to a biological target.[1][2]

Unlike planar aromatic rings or flexible alkyl chains, the cyclobutane moiety provides precise vectorial orientation of substituents, enabling the exploration of three-dimensional chemical space.[2] Furthermore, its incorporation can improve metabolic stability and serve as a bioisostere for other chemical groups.[2]

This compound is a key intermediate that provides direct access to the 1-carboxycyclobutane framework. Its bifunctional nature—a reactive tertiary bromide and a versatile ester—makes it an ideal starting point for constructing more complex molecules, particularly non-natural amino acids and constrained linkers for drug candidates.[3]

Structural Elucidation and Physicochemical Properties

The structure of this compound features a quaternary carbon atom at the 1-position, substituted with both a bromine atom and a methoxycarbonyl group. This arrangement dictates its chemical reactivity and steric profile.

Caption: 2D Structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. Note that some properties are reported for the closely related ethyl ester, which exhibits similar characteristics.

PropertyValueReference
CAS Number 72948-77-5 (Methyl ester)-
Molecular Formula C₆H₉BrO₂[4]
Molecular Weight 193.04 g/mol [4]
Appearance Colorless liquid[4]
Boiling Point 85-88 °C @ 12 mmHg (Ethyl ester)[3]
Density 1.279 g/mL at 25 °C (Ethyl ester)[3]
Storage 2-8°C, under inert gas[3][4]
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the absence of a proton at the C1 position. The spectrum would show a singlet for the methyl ester protons (-OCH₃) typically around 3.7 ppm. The six cyclobutane protons (-CH₂) would appear as complex multiplets in the range of 2.0-3.0 ppm due to geminal and vicinal coupling within the puckered ring system.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each carbon environment: the carbonyl carbon of the ester (~170-175 ppm), the quaternary C1 carbon attached to bromine (~60-70 ppm), the cyclobutane methylene carbons (~30-40 ppm), and the methyl carbon of the ester (~52 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretch of the ester functional group, typically found around 1730-1750 cm⁻¹.[5] A weaker absorption for the C-Br stretch would be observed in the fingerprint region (500-600 cm⁻¹).

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak would appear as a characteristic doublet with nearly equal intensity (M⁺ and M⁺+2 peaks) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Synthesis: A Validated Protocol

The synthesis of this compound is most reliably achieved via a multi-step sequence starting from 1,1-cyclobutanedicarboxylic acid. An effective strategy involves a modified Hunsdiecker reaction, which ensures the regioselective introduction of the bromine atom at the C1 position.

G cluster_0 Synthetic Workflow A 1,1-Cyclobutanedicarboxylic Acid B Mono-Ester Intermediate A->B  SOCl₂, MeOH (Mono-esterification) C Silver Salt Intermediate B->C  Ag₂O (Salt Formation) D This compound C->D  Br₂, CCl₄ (Hunsdiecker Reaction) Start This compound Product Substituted Cyclobutane Derivative Start->Product  Sₙ reaction (-Br⁻) Nuc Nucleophile (Nu⁻) (e.g., Azide, Amines, Cyanide) Nuc->Start Final Advanced Intermediates (e.g., Amino Acids) Product->Final  Further Transformation

Caption: General reactivity pathway for synthetic applications.

A prominent application is in the synthesis of 1-aminocyclobutanecarboxylic acid and its derivatives. [3]These are constrained, non-proteinogenic amino acids used to introduce conformational rigidity into peptides or as building blocks for small molecule inhibitors.

Exemplary Protocol: Synthesis of an Azido Precursor

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60°C and stir for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • The resulting methyl 1-azidocyclobutanecarboxylate can then be reduced (e.g., via hydrogenation) to afford methyl 1-aminocyclobutanecarboxylate.

This strategic use of the cyclobutane scaffold has been instrumental in developing potent inhibitors for targets such as Janus kinases (JAK) and αvβ3 integrins, where the constrained linker or scaffold enhances both potency and metabolic stability. [2]

Safety and Handling

This compound, like many α-bromo esters, is a reactive compound that must be handled with appropriate care. It is classified as a corrosive substance. [3]

Hazard Information Details
Pictograms GHS05 (Corrosion)
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage. [3]

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. [6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [6]|

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood. [6][8]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [8]* Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. [8][9]* First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. [8]For eye contact, rinse immediately and seek urgent medical attention. [8]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery and complex molecule synthesis. Its unique structural features, born from the strained cyclobutane ring, provide a gateway to novel chemical space. The synthetic protocols outlined herein are robust and validated, offering a clear path to its preparation. By understanding its structure, synthesis, and reactivity, researchers can confidently leverage this powerful building block to design and create the next generation of innovative chemical entities.

References

  • Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]
  • Willems, D., et al. (2022).
  • Willems, D., et al. (2022).
  • Chemspace. (2022).
  • ChemBK. (2024).
  • Cole-Parmer. Material Safety Data Sheet - Alpha-Bromo-P-Toluic Acid, 97%. Cole-Parmer. [Link]
  • Wikipedia. Hunsdiecker reaction. Wikipedia. [Link]
  • Journal of Chemical Education. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Wikipedia. Cyclobutanecarboxylic acid. Wikipedia. [Link]
  • Royal Society of Chemistry. (n.d.). Supplemental Information. Royal Society of Chemistry. [Link]
  • BYJU'S. Hunsdiecker Reaction. BYJU'S. [Link]
  • AdiChemistry.
  • ACS Publications. (1953). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 75(13), 3243-3243. [Link]
  • Organic Chemistry Portal. Hunsdiecker Reaction. Organic Chemistry Portal. [Link]
  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses, 95, 425-438. [Link]

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Foreword: The Strategic Importance of the 1-Bromocyclobutanecarboxylate Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 1-Bromocyclobutanecarboxylate

In the landscape of modern drug discovery and materials science, the cyclobutane ring is a privileged scaffold. Its inherent ring strain imparts unique conformational constraints and metabolic stability, making it a desirable component in novel molecular architectures. The introduction of a bromine atom and a methyl ester at the same quaternary center, as in this compound, creates a synthetically versatile building block. The bromine serves as an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions, while the ester provides a site for further elaboration. This guide provides an in-depth exploration of the principal synthetic routes to this valuable intermediate, grounded in mechanistic understanding and practical, field-proven insights for the research scientist.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis. For this compound, we can envision several key disconnections that lead us back to readily available starting materials. The primary strategies revolve around the timing of the C-Br bond formation relative to the esterification.

G cluster_0 Strategy I cluster_1 Strategy II cluster_2 Strategy III cluster_3 Common Precursors Target This compound BromoAcid 1-Bromocyclobutanecarboxylic Acid Target->BromoAcid C(O)-O Bond Formation MethylEster Methyl Cyclobutanecarboxylate Target->MethylEster C-Br Bond Formation MonoesterDiacid 1-(Methoxycarbonyl)cyclobutane- 1-carboxylic Acid Target->MonoesterDiacid C-Br Bond Formation (via Hunsdiecker) S1_label Esterification CyclobutaneAcid Cyclobutanecarboxylic Acid BromoAcid->CyclobutaneAcid α-Bromination (HVZ) S2_label Radical Bromination MethylEster->CyclobutaneAcid Esterification S3_label Decarboxylative Bromination Diacid 1,1-Cyclobutanedicarboxylic Acid MonoesterDiacid->Diacid Mono-esterification CyclobutaneAcid->Diacid Decarboxylation

Caption: Retrosynthetic pathways to this compound.

Synthetic Strategy I: α-Bromination of a Carboxylic Acid Precursor

This classical approach involves the synthesis of 1-bromocyclobutanecarboxylic acid, followed by esterification. The key transformation is the α-bromination, for which the Hell-Volhard-Zelinsky (HVZ) reaction is the method of choice.[1]

Causality Behind the HVZ Reaction

The HVZ reaction is specifically effective for the α-halogenation of carboxylic acids. It proceeds via an acyl halide intermediate, which readily enolizes. It is the enol form that reacts with elemental bromine, not the carboxylic acid itself. This is a critical mechanistic point; direct bromination of the acid is not feasible under these conditions. The phosphorus tribromide (PBr₃) is the catalyst that generates the reactive acyl bromide in situ.

Experimental Protocols

Part A: Synthesis of 1-Bromocyclobutanecarboxylic Acid via HVZ Reaction

This protocol is adapted from analogous, well-established procedures for α-bromination.[2]

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr byproduct). The entire apparatus must be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Charge: Charge the flask with cyclobutanecarboxylic acid (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of red phosphorus (approx. 0.1 eq) or a stoichiometric amount of phosphorus tribromide (PBr₃, approx. 0.4 eq). PBr₃ is often preferred for cleaner reactions.

  • Bromine Addition: Slowly add elemental bromine (Br₂, 1.1 eq) dropwise from the addition funnel. An initial exothermic reaction is expected, with the evolution of hydrogen bromide gas.[2] Maintain the temperature below 60°C during the addition.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70°C for 3-4 hours, or until the vigorous evolution of HBr ceases and the deep red color of bromine persists.[2]

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully into ice-water. The product, 1-bromocyclobutanecarboxylic acid, will often separate as an oil. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-bromocyclobutanecarboxylic acid.[2]

Part B: Fischer Esterification to this compound

The Fischer esterification is an acid-catalyzed equilibrium reaction.[3] To drive the reaction to completion, an excess of the alcohol (methanol) is used, and the water produced is often removed.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromocyclobutanecarboxylic acid (1.0 eq) in a large excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas.[4]

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. A significant portion of the methanol is removed via rotary evaporation.

  • Extraction: Add water to the residue and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The final product is typically purified by vacuum distillation.

G cluster_0 Workflow: Strategy I Start Cyclobutanecarboxylic Acid Step1 React with PBr₃/Br₂ (HVZ Reaction) Start->Step1 Intermediate 1-Bromocyclobutanecarboxylic Acid Step1->Intermediate Step2 React with MeOH, H⁺ (Fischer Esterification) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the α-Bromination and Esterification strategy.

Synthetic Strategy II: Direct Free-Radical Bromination of an Ester

This strategy reverses the order of operations, first preparing methyl cyclobutanecarboxylate and then performing a direct bromination at the α-position. This C-H bond is tertiary and thus highly susceptible to free-radical halogenation.[5] Bromination at this position is highly selective due to the formation of the most stable tertiary radical intermediate.[6][7]

Mechanistic Rationale: Radical Selectivity

Free-radical bromination is a highly selective process.[5] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[8] The key step is hydrogen abstraction by a bromine radical. The stability of the resulting carbon radical dictates the regioselectivity of the reaction. A tertiary radical is significantly more stable than a secondary or primary radical, meaning the tertiary hydrogen on the cyclobutane ring is abstracted almost exclusively.

Experimental Protocol

Part A: Synthesis of Methyl Cyclobutanecarboxylate

This is achieved via the Fischer esterification of cyclobutanecarboxylic acid with methanol, as described in section 2.2, Part B.

Part B: Photochemical Bromination

  • Reaction Setup: In a quartz or borosilicate flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl cyclobutanecarboxylate (1.0 eq) in a non-reactive solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) as the bromine source and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Initiation: Irradiate the stirred mixture with a UV lamp (e.g., a sunlamp or a specific photochemical reactor lamp) while gently heating to reflux (approx. 77°C for CCl₄). The heat helps decompose the AIBN, while the light facilitates the generation of bromine radicals from NBS.

  • Monitoring: The reaction is monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats to the surface.

  • Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture and filter off the succinimide.

  • Purification: Wash the filtrate with sodium bisulfite solution (to remove any trace bromine), then with water and brine. Dry the organic layer over anhydrous sodium sulfate, remove the solvent, and purify the resulting this compound by vacuum distillation.

G cluster_0 Radical Bromination Mechanism cluster_init Initiation cluster_prop Propagation Initiator AIBN (or light) Br_Radical Br• Initiator->Br_Radical Ester Methyl Cyclobutanecarboxylate Tertiary_Radical Tertiary Carbon Radical Ester->Tertiary_Radical + Br• Tertiary_Radical->Br_Radical regenerates Product Methyl 1-bromo... carboxylate Tertiary_Radical->Product + Br₂ (or NBS)

Caption: Simplified mechanism of free-radical bromination.

Synthetic Strategy III: Modified Hunsdiecker Reaction

The Hunsdiecker reaction traditionally involves the reaction of a silver salt of a carboxylic acid with bromine to yield an alkyl bromide with one less carbon atom.[9][10] This decarboxylative bromination is a powerful tool. The Cristol-Firth modification, which uses red mercury(II) oxide, is often more convenient as it allows for a one-pot reaction directly from the carboxylic acid, avoiding the isolation of the sensitive silver salt.[11]

Rationale for the Hunsdiecker Approach

This route is particularly interesting when starting from 1,1-cyclobutanedicarboxylic acid. This precursor can be synthesized from the condensation of diethyl malonate with 1,3-dibromopropane.[12] One of the acid groups can be selectively esterified, and the remaining carboxylic acid can then undergo the decarboxylative bromination to install the bromine atom at the desired position.

Experimental Protocol

Part A: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This is a well-documented procedure involving the alkylation of diethyl malonate followed by hydrolysis and acidification.[12][13]

Part B: Selective Mono-esterification

Achieving selective mono-esterification can be challenging. One common method involves converting the diacid to its cyclic anhydride and then opening the anhydride with one equivalent of sodium methoxide. Alternatively, statistical esterification under carefully controlled conditions (1 equivalent of methanol) can be attempted, followed by chromatographic separation.

Part C: Mercury(II) Oxide-Modified Hunsdiecker Reaction

  • Apparatus: A three-necked flask, wrapped in aluminum foil to exclude light, is fitted with a mechanical stirrer, reflux condenser, and an addition funnel.[11]

  • Reagents: Suspend red mercury(II) oxide (HgO, ~0.75 eq) in a suitable solvent like carbon tetrachloride. Add the mono-esterified diacid (1.0 eq).

  • Bromine Addition: Heat the mixture to reflux. A solution of bromine (~1.1 eq) in the same solvent is added dropwise from the addition funnel. The rate of addition should be controlled to maintain a gentle reflux.[11]

  • Reaction: The reaction is typically complete when the evolution of carbon dioxide subsides. This can be monitored by bubbling the off-gas through a solution of calcium hydroxide (limewater).

  • Work-up: Cool the reaction mixture in an ice bath and filter to remove the mercury salts.

  • Purification: Wash the filtrate with sodium thiosulfate solution and then brine. Dry the organic layer, remove the solvent by distillation, and purify the final product by vacuum distillation.[11]

Comparative Analysis of Synthetic Methods

FeatureStrategy I: HVZ & EsterificationStrategy II: Radical BrominationStrategy III: Hunsdiecker Reaction
Starting Material Cyclobutanecarboxylic AcidMethyl Cyclobutanecarboxylate1,1-Cyclobutanedicarboxylic Acid
Number of Steps 21 (from ester)2-3 (from diacid)
Key Reagents PBr₃, Br₂, H₂SO₄NBS, AIBN, UV lightHgO, Br₂
Yields Generally good to high (70-85%)Can be very high (>90%)Moderate to good (50-70%)[11]
Scalability Good; classical, well-understoodExcellent; often high yielding and cleanModerate; use of toxic mercury salts is a major drawback
Safety/Hazards Corrosive Br₂ and PBr₃; HBr gas evolutionUse of CCl₄ (toxic); photochemical setup requiredHighly toxic mercury(II) oxide
Primary Advantage Reliable, classical methodHigh selectivity and yield, atom-economicalUtilizes a different, readily available starting material
Primary Disadvantage Use of hazardous reagentsRequires specialized photochemical equipmentExtreme toxicity of mercury reagents

Conclusion and Senior Scientist Recommendation

For laboratory-scale synthesis where efficiency, yield, and selectivity are paramount, Strategy II: Direct Free-Radical Bromination is the superior method. The high selectivity for the tertiary C-H bond ensures a clean reaction with minimal byproducts, simplifying purification. While it requires a photochemical setup, this is a common apparatus in modern synthetic labs.

For larger-scale preparations where the use of toxic solvents like carbon tetrachloride and photochemical reactors may be less desirable, Strategy I: HVZ Reaction followed by Esterification remains a robust and viable alternative. It relies on classical, well-understood transformations and avoids the need for specialized equipment.

The Hunsdiecker Reaction (Strategy III) , while mechanistically elegant, is largely disfavored for practical applications due to the acute toxicity and environmental hazards associated with mercury salts. It should only be considered if the specific starting material is uniquely available and other routes have failed.

References

  • Organic Syntheses Procedure. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses.
  • BenchChem. (2025). Alternative methods for the synthesis of 1-Bromocyclopentane-1-carboxylic acid. BenchChem.
  • PrepChem.com. (n.d.). Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid. PrepChem.com.
  • BYJU'S. (n.d.). Hunsdiecker Reaction. BYJU'S.
  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Wikipedia.
  • Wikipedia. (n.d.). Hunsdiecker reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. Organic Chemistry Portal.
  • Organic Syntheses Procedure. (n.d.). 1-Bromo-3-chlorocyclobutane. Organic Syntheses.
  • ACS Publications. (n.d.). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. ACS Publications.
  • Pearson. (n.d.). For each compound, predict the major product of free-radical bromination. Pearson.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
  • Vedantu. (n.d.). The major obtained in the photo catalyzed bromination class 12 chemistry CBSE. Vedantu.
  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. BYJU'S.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts.
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A Technical Guide to the Spectroscopic Elucidation of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Methyl 1-bromocyclobutanecarboxylate (C₆H₉BrO₂), a valuable building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide explains the causal reasoning behind spectral assignments and provides robust, self-validating experimental protocols for acquiring high-quality spectroscopic information. All methodologies and interpretations are grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Structural Imperative

This compound is a functionalized cyclobutane derivative. The cyclobutane motif is of significant interest in medicinal chemistry, often serving as a rigid scaffold or a bioisostere for other cyclic or acyclic moieties.[1][2] The presence of a bromine atom at a quaternary center and a methyl ester group provides two distinct points for further chemical modification.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic analysis provides a non-destructive method to peer into the molecular architecture, confirming identity, purity, and connectivity. This guide will systematically deconstruct the expected spectroscopic signature of this compound, providing a reference standard for chemists working with this and related compounds.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can map the electronic environment and connectivity of every proton in the structure.

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

While a dedicated spectrum for the methyl ester was not found in the initial search, extensive data exists for the highly analogous Ethyl 1-bromocyclobutanecarboxylate .[3][4] By substituting the ethyl ester signals with the expected signal for a methyl ester, we can construct a highly accurate predicted spectrum. The puckered nature of the cyclobutane ring leads to complex splitting patterns for the methylene protons.[5][6]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale & Causality
~3.75Singlet (s)3H-OCH₃The methyl protons are deshielded by the adjacent oxygen atom of the ester. They are isolated and thus appear as a sharp singlet.
~2.92Multiplet (m)2HCyclobutane -CH₂-Protons on the carbons adjacent (α) to the quaternary C-Br center. They are deshielded by the electronegative bromine atom.
~2.63Multiplet (m)2HCyclobutane -CH₂-Protons on the carbons adjacent (α) to the quaternary C-Br center. Diastereotopic protons lead to complex splitting.
~2.24Multiplet (m)1HCyclobutane -CH₂-Proton on the carbon beta (β) to the C-Br center. Experiences less deshielding than the alpha protons.
~1.89Multiplet (m)1HCyclobutane -CH₂-Proton on the carbon beta (β) to the C-Br center. The complexity arises from geminal and vicinal coupling.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Nucleus: ¹H

    • Solvent: CDCl₃

    • Acquisition Time: 4.0 seconds

    • Spectral Width: 16 ppm (-2 to 14 ppm)

    • Pulse Width: 90°

    • Relaxation Delay: 2.0 seconds

    • Number of Scans: 16 (adjust for sample concentration)

    • Temperature: 298 K

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals and determine coupling constants.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule and offers critical information about their chemical environment (hybridization, substitution).

Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The predicted chemical shifts are based on established ranges for carbons in similar functional groups and structural environments.[7][8] The molecule possesses 5 unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignmentRationale & Causality
~172Quaternary (C=O)Ester CarbonylThe C=O bond of the ester group is highly deshielded and typically appears in this downfield region.[7]
~65Quaternary (C-Br)C1This quaternary carbon is directly attached to two electronegative atoms (Br and the carbonyl C), causing a significant downfield shift.
~53Primary (-CH₃)-OCH₃The methyl carbon of the ester is deshielded by the attached oxygen atom.
~35Secondary (-CH₂)C2, C4The methylene carbons adjacent to the C-Br center. Their chemical shift is influenced by both ring strain and the inductive effect of the bromine.
~16Secondary (-CH₂)C3The methylene carbon at the "back" of the ring, furthest from the electron-withdrawing groups, making it the most upfield of the ring carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR analysis. For dilute samples, a higher concentration (20-50 mg) may be required.

  • Instrumental Parameters (100 MHz Spectrometer):

    • Nucleus: ¹³C

    • Acquisition Mode: Proton-decoupled (broadband decoupling)

    • Solvent: CDCl₃

    • Acquisition Time: 1.5 seconds

    • Spectral Width: 240 ppm (-10 to 230 ppm)

    • Pulse Width: 30°

    • Relaxation Delay: 2.0 seconds

    • Number of Scans: 1024 (or more, as ¹³C has low natural abundance)

    • Temperature: 298 K

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Predicted IR Spectral Analysis

The IR spectrum is expected to be dominated by absorptions corresponding to the ester functional group and the alkyl framework.[9][10]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale & Causality
~2960-2850Medium-StrongC-H StretchAlkane (CH₂, CH₃)Characteristic stretching vibrations for sp³ hybridized C-H bonds.[10]
~1735StrongC=O StretchEsterThe strong dipole of the carbonyl bond results in a very intense, sharp absorption, which is a hallmark of carbonyl compounds.[11]
~1250-1100StrongC-O StretchEsterThe C-O single bond stretch of the ester linkage is also a prominent feature.
~650-550MediumC-Br StretchAlkyl HalideThe vibration of the carbon-bromine bond typically appears in the fingerprint region of the spectrum.[9]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR setup.

    • Place a single drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

  • Instrumental Parameters (FT-IR Spectrometer):

    • Technique: ATR

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Data Mode: Transmittance or Absorbance

  • Data Processing:

    • The software automatically ratios the sample scan against the background scan.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Predicted Mass Spectrum Analysis (Electron Ionization - EI)

The analysis is based on the fragmentation pattern of the analogous ethyl ester and fundamental principles of mass spectrometry.[12] The molecular formula is C₆H₉BrO₂. The calculated monoisotopic mass is 191.98 Da for the ⁷⁹Br isotope and 193.98 Da for the ⁸¹Br isotope.

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/zProposed FragmentRationale & Causality
192/194[M]⁺Molecular ion peak. The presence of two peaks of nearly equal intensity (the M+2 peak) is the characteristic isotopic signature of a single bromine atom.
161/163[M - OCH₃]⁺Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.
113[M - Br]⁺Loss of a bromine radical. This results in a cyclobutyl carbocation stabilized by the ester group.
53[C₄H₅]⁺Cyclobutenyl cation, a common fragment resulting from the rearrangement and fragmentation of the cyclobutane ring.[12]
Experimental Protocol: Mass Spectrometry
  • Sample Introduction (GC-MS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

    • GC Conditions: Use a standard non-polar column (e.g., DB-5). Temperature program: start at 50°C, hold for 1 min, ramp to 250°C at 15°C/min.

  • Instrumental Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: 40 - 400 m/z

    • Source Temperature: 230°C

  • Data Processing:

    • Identify the molecular ion peak (M⁺) and its isotopic pattern.

    • Analyze the major fragment ions and propose structures consistent with the parent molecule.

    • Compare the obtained spectrum with library databases if available.

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic_Workflow cluster_Techniques Analytical Techniques cluster_Information Derived Information IR IR Functional_Groups Functional Groups (C=O, C-O, C-Br) IR->Functional_Groups MS MS Molecular_Formula Molecular Formula & Isotopic Pattern MS->Molecular_Formula H_NMR ¹H NMR H_Framework Proton Environment & Connectivity H_NMR->H_Framework C_NMR ¹³C NMR C_Backbone Carbon Backbone (Unique Carbons) C_NMR->C_Backbone Structure Final Structure Confirmation Functional_Groups->Structure Molecular_Formula->Structure H_Framework->Structure C_Backbone->Structure

Caption: Integrated workflow for the structural elucidation of this compound.

References

  • Vertex AI Search. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER | 35120-18-4.
  • Royal Society of Chemistry. Supporting information.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
  • ChemicalBook. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) MS spectrum.
  • ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF.
  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. Methyl 3-broMocyclobutane-1-carboxylate synthesis.
  • ChemicalBook. 1-bromo-cyclobutanecarboxylic acid ethyl ester(35120-18-4) 1 h nmr.
  • ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate.
  • ChemScene. 35120-18-4 | Ethyl 1-bromocyclobutanecarboxylate.
  • PubChem. Methyl 1-bromocyclopentane-1-carboxylic acid | C7H11BrO2 | CID 129759703.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate.
  • ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF.
  • ChemicalBook. Methyl 3-broMocyclobutane-1-carboxylate | 4935-00-6.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ChemicalBook. 1-bromo-cyclobutanecarboxylic acid ethyl ester(35120-18-4)ir1.
  • University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf.
  • Sigma-Aldrich. Ethyl 1-bromocyclobutanecarboxylate 96 35120-18-4.
  • ACS Publications. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2 + 2] Cycloaddition of Vinyl Boronate Esters.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • ACS Publications. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2 + 2] Cycloaddition of Vinyl Boronate Esters | Organic Letters.
  • ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Infrared Spectroscopy.
  • National Institutes of Health. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures.
  • PubChem. Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523.

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1H NMR spectrum of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-bromocyclobutanecarboxylate

Abstract

This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials.[1] Its rigid, strained cyclobutane core, substituted with sterically and electronically demanding groups, presents a unique and complex spectroscopic challenge. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Authored for researchers and drug development professionals, this document moves beyond simple peak assignment to explore the causal relationships between the molecule's three-dimensional structure and its spectral output. We will dissect the theoretical basis for the observed chemical shifts and coupling patterns, provide a robust experimental protocol for data acquisition, and present the interpretation as a self-validating system, ensuring the highest degree of scientific integrity.

Molecular Structure and its Spectroscopic Implications

The ¹H NMR spectrum of this compound is dictated by its unique structural features. Unlike larger cycloalkanes, the cyclobutane ring is not planar; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate significant torsional strain.[2] This puckering has profound consequences for the magnetic environments of the ring protons.

The C1 carbon is quaternary, substituted with both an electronegative bromine atom and a methyl ester group. This leaves three methylene groups (C2, C3, and C4) whose protons give rise to the spectrum's most complex region.

  • Symmetry and Diastereotopicity: Due to the substitution at C1, the plane of symmetry that would exist in a simpler molecule like chlorocyclobutane is lost.[3] Consequently, the two protons on C2 are diastereotopic, as are the two protons on C4. They are chemically and magnetically non-equivalent. Similarly, the two protons at C3 are also diastereotopic. This non-equivalence means each of these six ring protons is expected to produce a distinct signal.

  • Conformational Dynamics: The rapid interconversion between the two puckered conformations at room temperature results in an averaged spectrum. The observed chemical shifts and coupling constants are a weighted average of their values in each individual conformation.[4]

Below is a diagram illustrating the proton environments in the molecule.

Caption: Structure of this compound with key proton groups highlighted.

Predicted ¹H NMR Spectral Analysis

While a definitive spectrum for the methyl ester is not widely published, a detailed analysis can be constructed from the known spectrum of its close analog, Ethyl 1-bromocyclobutanecarboxylate.[5] The substitution of the ethyl group with a methyl group simplifies the spectrum by removing the ethyl quartet and triplet, replacing them with a methyl singlet. The complex multiplets arising from the cyclobutane ring protons remain fundamentally similar.

2.1 The Methyl Ester Protons (-OCH₃) This group contains three equivalent protons and is not adjacent to any other protons, resulting in a sharp singlet . Its chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.

  • Expected Chemical Shift: ~3.9 ppm. This is a typical region for methyl esters.[6]

2.2 The Cyclobutane Ring Protons (-CH₂-) These six protons produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum. Due to diastereotopicity and spin-spin coupling, clear first-order splitting patterns (e.g., simple triplets or quartets) are not expected.

  • Protons at C2 and C4 (α-protons): These four protons are adjacent to the highly substituted C1 carbon. The electronegative bromine and ester groups will deshield these protons, shifting them downfield relative to unsubstituted cyclobutane (which appears at 1.96 ppm).[2][7] Based on the ethyl analog, these protons are expected to appear as two distinct multiplets.[5]

    • Expected Chemical Shift: ~2.6 - 3.0 ppm.

    • Multiplicity: Complex multiplet. Each proton is coupled to its geminal partner on the same carbon and to the two diastereotopic protons on C3.

  • Protons at C3 (β-protons): These two protons are furthest from the electron-withdrawing substituents at C1. They are therefore expected to be the most shielded of the ring protons, appearing further upfield.

    • Expected Chemical Shift: ~1.9 - 2.3 ppm.

    • Multiplicity: Complex multiplet. Each proton is coupled to its geminal partner and to the four protons on C2 and C4. The long-range four-bond couplings (⁴J) in cyclobutanes can also be significant, further complicating the pattern.[4]

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound, recorded in CDCl₃ with TMS as an internal standard.

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~ 3.90Singlet (s)3H
-CH ₂- (C2 & C4)~ 2.85 - 2.95Multiplet (m)2H
-CH ₂- (C2 & C4)~ 2.60 - 2.70Multiplet (m)2H
-CH ₂- (C3)~ 2.20 - 2.30Multiplet (m)1H
-CH ₂- (C3)~ 1.85 - 1.95Multiplet (m)1H

Note: The chemical shifts for the cyclobutane protons are based on the reported values for Ethyl 1-bromocyclobutanecarboxylate and are presented as distinct multiplets for clarity. In practice, these may overlap significantly.[5]

Experimental Protocol for High-Resolution ¹H NMR Acquisition

To ensure the acquisition of a high-quality, interpretable spectrum, a rigorous and systematic experimental approach is required. This protocol serves as a self-validating system to guarantee data integrity.

4.1 Sample Preparation

  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Use deuterated chloroform (CDCl₃), as it is a common solvent for this class of compounds and its residual proton peak is well-characterized (~7.26 ppm).[6][8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ to serve as the internal reference standard (δ = 0.0 ppm).[7]

  • Dissolution: Dissolve the compound in approximately 0.6-0.7 mL of the CDCl₃/TMS solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).

4.2 Spectrometer Setup and Data Acquisition (400 MHz Example)

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal from the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure maximum signal-to-noise.

  • Acquisition Parameters:

    • Pulse Angle: Set to a 30° or 45° flip angle to allow for a shorter relaxation delay.

    • Acquisition Time (at): Set to 3-4 seconds for good resolution.

    • Relaxation Delay (d1): Set to 1-2 seconds.

    • Number of Scans (ns): Start with 16 scans and increase as needed for a good signal-to-noise ratio.

    • Spectral Width (sw): Set a window of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all signals (from TMS at 0 ppm to any potential downfield signals) are captured.

4.3 Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

  • Integration: Integrate all signals to determine the relative ratio of protons in each environment.

The following diagram outlines this comprehensive workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample, Lock & Shim transfer->insert tune Tune & Match Probe insert->tune acquire Acquire FID (16+ Scans) tune->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS (0.0 ppm) phase->ref integrate Integrate Peaks ref->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum Analysis

Caption: Standard workflow for acquiring and processing a high-resolution ¹H NMR spectrum.

Conclusion: A Tool for Structural Verification

The ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. A correct interpretation hinges on understanding the inherent complexities of the substituted, non-planar cyclobutane ring system.[2] The spectrum is characterized by a distinct downfield singlet for the methyl ester protons and a series of complex, overlapping multiplets between approximately 1.8 and 3.0 ppm for the six diastereotopic ring protons. For unambiguous assignment of these complex multiplets, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. By following the rigorous experimental protocol outlined, researchers can reliably obtain high-quality data, enabling confident structural elucidation and supporting the advancement of drug discovery and development programs.

References

  • Abraham, R. J., et al. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 47(11), 966-73.
  • Baranac-Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-7.
  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
  • ChemBK. (2024). methyl 1-bromocyclobutane-1-carboxylate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • eGPAT. (2017). Number of NMR signals in cyclic compounds.
  • The Royal Society of Chemistry. (2011). Supporting Information for an article.
  • The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for RSC Advances.

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13C NMR analysis of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 13C NMR Analysis of Methyl 1-bromocyclobutanecarboxylate

Abstract

This guide provides a comprehensive technical overview of the principles and methodologies for the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound. As a key building block in synthetic and medicinal chemistry, understanding the precise structural features of this molecule is paramount.[1] This document delineates the theoretical underpinnings of its 13C NMR spectrum, offers a field-proven experimental protocol for data acquisition, and presents a detailed interpretation of the expected spectral data. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships between molecular structure and spectral output.

Theoretical Framework: Unraveling the Spectrum

The 13C NMR spectrum of this compound is dictated by its unique structural and electronic properties. A foundational understanding of these factors is critical for accurate spectral assignment and interpretation.

The Cyclobutane Ring: Conformational Dynamics

Unlike planar depictions in textbooks, the cyclobutane ring is not flat. It exists in a dynamic equilibrium between two puckered, non-planar "butterfly" conformations to alleviate torsional strain.[2] This puckering means that carbon atoms within the ring have distinct spatial environments, which profoundly influences their chemical shifts and is a crucial consideration in spectral analysis.[2] For this compound, the substituents on C1 will influence the conformational preference, but the inherent dynamics of the ring system remain a key factor.

Substituent Effects: The Dominant Influence

The chemical shift of a given carbon nucleus is highly sensitive to its local electronic environment.[3] In this molecule, the two powerful electron-withdrawing groups attached to the C1 carbon—bromine and the methyl carboxylate group—are the dominant factors governing the spectral appearance.

  • The α-Carbon (C1): This quaternary carbon is directly bonded to two strongly electronegative substituents. The bromine atom exerts a significant deshielding effect, shifting the resonance downfield.[3][4] Concurrently, the ester group further pulls electron density away from C1. This dual effect results in a substantial downfield chemical shift for C1, clearly distinguishing it from the other ring carbons.

  • The Carbonyl Carbon (C=O): Carbonyl carbons in esters are among the most deshielded signals found in 13C NMR spectra, typically appearing in the 170-180 ppm range.[5][6] This is due to the sp² hybridization and the strong polarization of the carbon-oxygen double bond.

  • The Methylene Carbons (C2, C3, C4): Unsubstituted cyclobutane exhibits a single resonance around 22.4 ppm.[2][7] In the title compound, C2 and C4 are equivalent due to molecular symmetry. These β-carbons, being adjacent to the highly substituted C1, will be deshielded relative to the γ-carbon (C3). The deshielding effect of the substituents diminishes with distance.[3] Therefore, we expect the resonance for C2/C4 to be downfield from C3.

  • The Methoxy Carbon (-OCH₃): The methyl carbon of the ester group is directly attached to an oxygen atom, placing its resonance in a characteristic region of approximately 50-65 ppm.[8][9]

Predicted 13C NMR Spectral Data

Based on the theoretical principles outlined above and analysis of related structures, a predicted 13C NMR spectrum can be constructed. This serves as a hypothesis to be validated by experimental data.

Molecular Structure and Carbon Numbering

G cluster_ring This compound cluster_substituents C1 C1 C2 C2 C1->C2 Br Br C1->Br C_carbonyl C1->C_carbonyl C3 C3 C2->C3 C4 C4 C3->C4 C4->C1 CO C=O O_carbonyl O C_carbonyl->O_carbonyl O_methoxy O C_carbonyl->O_methoxy C_methoxy CH₃ O_methoxy->C_methoxy

Caption: Molecular structure with carbon numbering scheme.

Table 1: Predicted 13C NMR Chemical Shifts
Carbon AtomMultiplicity (Decoupled)Predicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O Singlet170 - 175Characteristic region for an ester carbonyl carbon due to sp² hybridization and bond polarization.[5]
C1 Singlet65 - 75Quaternary carbon strongly deshielded by two directly attached electron-withdrawing groups (Br and -COOCH₃).
-OCH₃ Singlet52 - 58Typical chemical shift for a methyl carbon single-bonded to an oxygen atom.[9]
C2 / C4 Singlet30 - 38Methylene carbons β to the substituted C1; deshielded relative to unsubstituted cyclobutane.[2]
C3 Singlet15 - 20Methylene carbon γ to the substituted C1; least affected by the substituents, closest to unsubstituted value.

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data hinges on a meticulously executed and well-understood experimental procedure. The following protocol is designed to yield a high-quality, interpretable 13C NMR spectrum.

Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 20-50 mg of this compound.

  • Solvent Selection: Use deuterated chloroform (CDCl₃), as it is a standard solvent for non-polar to moderately polar organic compounds and its residual solvent peak is well-characterized (δ ≈ 77.16 ppm).[7]

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of CDCl₃ directly in a 5 mm NMR tube. Ensure complete dissolution.

  • Reference Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[7] Verify its presence or add a trace amount if necessary.

NMR Spectrometer Setup & Data Acquisition

This protocol assumes a standard modern NMR spectrometer (e.g., 400 MHz).

  • Instrument Insertion & Locking: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

  • Tuning and Matching: Execute an automatic tune and match procedure (atma or equivalent command) to optimize the probe for the 13C frequency.[10] This step is critical for ensuring maximum sensitivity and proper pulse shapes.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

  • Parameter Setup (Proton-Decoupled 13C Experiment):

    • Pulse Program: Select a standard proton-decoupled pulse sequence with a 30° or 45° flip angle (e.g., zg30 or zgdc30).[11] Using a smaller flip angle than 90° allows for a shorter relaxation delay (D1) without saturating quaternary carbons, increasing the efficiency of data acquisition.

    • Spectral Width (SW): Set to ~250 ppm (e.g., from -10 to 240 ppm) to ensure all expected carbon signals are captured.

    • Acquisition Time (AT): Set to 1-2 seconds.

    • Relaxation Delay (D1): Set to 2 seconds. While longer delays are needed for precise quantitation, this value provides a good balance between signal intensity for all carbons and total experiment time for a standard qualitative spectrum.[12]

    • Number of Scans (NS): Set to 128 or 256 for a moderately concentrated sample.[13] Increase as needed to achieve an adequate signal-to-noise ratio. The required number of scans is higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Decoupling: Employ broadband proton decoupling (e.g., WALTZ16) during the acquisition period to collapse all C-H coupling and produce a spectrum of singlets.[3][12]

  • Acquisition: Start the experiment (zg command).[10]

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening factor of ~1 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform (efp command).[10]

  • Phasing: Automatically or manually phase the spectrum to ensure all peaks are in pure absorption mode (apk command).[10]

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or, if absent, the CDCl₃ triplet to its central peak at 77.16 ppm.

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing A Dissolve Sample in CDCl3 + TMS B Lock & Shim A->B C Tune & Match Probe B->C D Set Acquisition Parameters (zg30) C->D E Acquire Data (zg) D->E F Fourier Transform (efp) E->F G Phase Correction (apk) F->G H Baseline Correction G->H I Reference to TMS H->I J Peak Picking I->J

Caption: Standard workflow for 13C NMR data acquisition and processing.

Conclusion

The 13C NMR analysis of this compound is a powerful method for its structural confirmation. The spectrum is characterized by five distinct signals, with chemical shifts largely dictated by the strong deshielding effects of the bromine and methyl carboxylate substituents on the C1 carbon. The quaternary C1 and carbonyl carbons are shifted significantly downfield, while the methylene carbons of the puckered cyclobutane ring appear at higher field. By following a robust experimental protocol and applying a sound theoretical understanding of substituent effects, researchers can confidently acquire and interpret the 13C NMR spectrum of this important synthetic intermediate.

References

  • University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • Peruchena, N. M., et al. (2009). Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. Journal of Chemical Theory and Computation, 5(8), 2185-2194.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Emory University. (2013). NMR Experiment Procedure.
  • Scribd. (n.d.). Experiment 1 Instructions.
  • Bruker. (n.d.). Basic- NMR- Experiments.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8.
  • Semantic Scholar. (n.d.). Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
  • SpectraBase. (n.d.). Cyclobutene - Optional[13C NMR] - Chemical Shifts.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy.
  • The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ResearchGate. (1998). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.
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Mass spectrometry of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 1-Bromocyclobutanecarboxylate

Foreword: The Analytical Imperative for Novel Scaffolds

In contemporary drug discovery and synthetic chemistry, the cyclobutane motif has emerged as a compelling scaffold.[1] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to explore novel chemical space and optimize pharmacokinetic properties.[1] this compound is a key building block in this arena, providing a versatile starting point for more complex architectures.[2][3] Consequently, unambiguous structural verification is paramount, and mass spectrometry stands as the cornerstone of this analytical workflow.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of data, we will dissect the underlying principles of ion formation and fragmentation, explaining the causal links between molecular structure and spectral output. We will examine the compound through the complementary lenses of "hard" and "soft" ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to construct a complete analytical picture.

Part 1: Electron Ionization (EI) Mass Spectrometry: Unveiling the Fragmentary Fingerprint

Electron Ionization is a classic, high-energy technique that imparts significant internal energy to the analyte, leading to extensive and reproducible fragmentation.[4] This "hard" ionization method is exceptionally useful for detailed structural elucidation, as the resulting fragmentation pattern serves as a unique molecular fingerprint.

Core Principles of EI-MS

In the EI source, the analyte is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a high-energy molecular radical cation (M⁺•).[4] This species is often unstable and rapidly undergoes a cascade of fragmentation reactions to produce a spectrum of smaller, more stable fragment ions. The key analytical value of EI lies in the logic of these fragmentation pathways, which are governed by fundamental principles of physical organic chemistry, such as the stability of the resulting carbocations and neutral losses.

Anticipated Fragmentation of this compound

The molecular formula for this compound is C₆H₉BrO₂. The presence of a bromine atom is a critical feature, as it exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, any bromine-containing fragment will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. The nominal molecular weight is ~192/194 u.

Key Predicted Fragmentation Pathways:

  • Loss of the Methoxy Radical (•OCH₃): Alpha-cleavage resulting in the loss of the methoxy radical is a common pathway for methyl esters. This would yield a stable acylium ion at m/z 161/163.

  • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the cyclobutane ring and the ester functionality would result in the loss of the carbomethoxy group as a radical, leaving the 1-bromocyclobutyl cation at m/z 135/137.

  • Loss of the Bromine Radical (•Br): The C-Br bond is relatively labile and can cleave to lose a bromine radical. This would generate a cation at m/z 113. This fragment would be a singlet, as it no longer contains bromine.

  • Ring Fragmentation - Loss of Ethene (C₂H₄): Cyclobutane rings frequently undergo fragmentation by losing neutral ethene. Following the loss of the bromine radical, the resulting cation at m/z 113 could rearrange and lose ethene to produce a fragment at m/z 85.

  • Formation of the Bromonium Ion: A base peak is often observed at m/z 53 in the spectrum of the ethyl analog.[5] This likely corresponds to the cyclopropyl cation [C₄H₅]⁺, formed through rearrangement and loss of bromine and the ester group.

Predicted EI-MS Data Summary

The following table summarizes the major ions anticipated in the 70 eV EI mass spectrum of this compound.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment StructureCausal Explanation
192/194[C₆H₉BrO₂]⁺•Molecular Ion (M⁺•)
161/163[M - •OCH₃]⁺Loss of methoxy radical via alpha-cleavage
135/137[M - •COOCH₃]⁺Loss of the carbomethoxy group
113[M - •Br]⁺Loss of the bromine radical
85[M - •Br - C₂H₄]⁺Subsequent loss of ethene from the m/z 113 ion
59[COOCH₃]⁺Carbomethoxy cation
53[C₄H₅]⁺Cyclopropyl cation from ring rearrangement
Visualization: EI Fragmentation Pathway

EI_Fragmentation M [M]⁺• m/z 192/194 F1 [M - •OCH₃]⁺ m/z 161/163 M->F1 - •OCH₃ F2 [M - •Br]⁺ m/z 113 M->F2 - •Br F3 [M - •COOCH₃]⁺ m/z 135/137 M->F3 - •COOCH₃ F4 [C₄H₅]⁺ m/z 53 M->F4 - Br, COOCH₃ (rearrangement) F5 [M - •Br - C₂H₄]⁺ m/z 85 F2->F5 - C₂H₄

Caption: Predicted EI-MS fragmentation of this compound.

Part 2: Electrospray Ionization (ESI-MS): Confirming the Intact Molecule

Electrospray Ionization is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal energy transfer.[7][8] Its primary strength lies in its ability to generate intact molecular ions (or, more accurately, pseudomolecular ions), making it the gold standard for determining molecular weight.[9][10]

Core Principles of ESI-MS

In ESI, a solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] For a neutral molecule like this compound in positive ion mode, ionization typically occurs through protonation ([M+H]⁺) or adduction with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Expected ESI Spectrum and Tandem MS (MS/MS)

A single-stage ESI-MS spectrum is expected to be very simple, showing primarily the protonated molecule and common adducts. This provides clear confirmation of the molecular weight.

Ion SpeciesFormulam/z (⁷⁹Br/⁸¹Br)
Protonated Molecule[C₆H₉BrO₂ + H]⁺193.0/195.0
Sodium Adduct[C₆H₉BrO₂ + Na]⁺215.0/217.0
Potassium Adduct[C₆H₉BrO₂ + K]⁺231.0/232.9

To gain structural information with ESI, we employ tandem mass spectrometry (MS/MS). In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 193/195) is selected, accelerated, and collided with an inert gas (e.g., argon or nitrogen). This Collision-Induced Dissociation (CID) imparts energy to the ion, causing it to fragment.[7]

Fragmentation of even-electron ions like [M+H]⁺ proceeds through pathways that favor the loss of stable, neutral molecules.

  • Loss of Methanol (CH₃OH): A likely pathway is the loss of neutral methanol from the protonated ester, yielding an ion at m/z 161/163.

  • Loss of Hydrogen Bromide (HBr): The protonated molecule could also lose neutral HBr, resulting in a fragment at m/z 112.

  • Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting ion could lose carbon monoxide to give a fragment at m/z 133/135.

Visualization: ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation Precursor [M+H]⁺ m/z 193/195 Frag1 [M+H - CH₃OH]⁺ m/z 161/163 Precursor->Frag1 - CH₃OH Frag2 [M+H - HBr]⁺ m/z 112 Precursor->Frag2 - HBr Frag3 [M+H - CH₃OH - CO]⁺ m/z 133/135 Frag1->Frag3 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Part 3: Validated Experimental Protocols

The following protocols describe standard methodologies for the analysis of this compound. The choice between GC-MS and LC-MS depends on the sample matrix, required sensitivity, and the volatility and thermal stability of the analyte.

Protocol 1: GC-MS with Electron Ionization (EI)

This method is ideal for the analysis of pure, volatile, and thermally stable compounds.[11]

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Gas Chromatograph (GC) Conditions:

    • Inlet: Split/splitless injector at 250°C. Use a split ratio of 50:1 to avoid source fouling.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent front.

Protocol 2: LC-MS with Electrospray Ionization (ESI)

This method is suitable for less volatile samples or complex mixtures requiring chromatographic separation prior to analysis.[8]

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of methanol and water.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 100-500. For MS/MS, set the precursor ion (m/z 193.0) for fragmentation with a collision energy of 15-25 eV.

Conclusion: A Synergistic Approach to Structural Certainty

The mass spectrometric analysis of this compound is a clear illustration of how different ionization techniques provide complementary information. EI-MS delivers a rich, detailed fragmentation pattern that acts as a structural fingerprint, allowing for in-depth analysis of the molecule's covalent framework. In parallel, ESI-MS provides an unambiguous determination of the molecular weight with minimal fragmentation, serving as an essential first-pass confirmation. When coupled with tandem MS/MS, ESI can also provide valuable structural data through controlled fragmentation. By employing both methods, researchers and drug development professionals can achieve a high degree of confidence in the identity and structure of this important synthetic building block.

References

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  • ScienceDirect. Electrospray Mass Spectrometry.
  • Wikipedia. Electrospray ionization.
  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452.
  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 1-13.

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Reactivity of Methyl 1-bromocyclobutanecarboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Methyl 1-bromocyclobutanecarboxylate

Abstract

This compound is a versatile synthetic intermediate whose reactivity is dominated by the inherent strain of its four-membered ring and the electronic effects of its constituent functional groups.[1][2] This guide provides an in-depth analysis of its primary reactive pathways, including nucleophilic substitution, elimination, and strain-driven rearrangements. By understanding the mechanistic underpinnings of these transformations, researchers can strategically leverage this molecule for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document serves as a technical resource for scientists, offering not only theoretical explanations but also actionable experimental protocols and field-proven insights.

Introduction: Structural Features and Inherent Reactivity

At its core, the chemical behavior of this compound is dictated by a confluence of three key structural features:

  • The Cyclobutane Ring: This small carbocycle possesses significant ring strain (approximately 26.3 kcal/mol), a combination of angle strain from compressed C-C-C bond angles (~88°) and torsional strain from eclipsing interactions.[2] This stored potential energy provides a powerful thermodynamic driving force for reactions that lead to ring-opening or expansion into more stable five-membered systems.[3]

  • A Quaternary α-Carbon: The carbon atom bonded to both the bromine and the carboxylate group is tertiary (quaternary in the context of the carbon skeleton). This steric hindrance significantly disfavors bimolecular substitution (SN2) pathways.[4]

  • Key Functional Groups: The presence of a bromine atom provides an excellent leaving group, facilitating reactions that proceed through cationic intermediates.[5] The methyl ester group is a moderate electron-withdrawing group, influencing the stability of adjacent charges.

These features collectively predispose the molecule to reactions proceeding via carbocation intermediates (SN1 and E1 mechanisms) and unique rearrangements that alleviate ring strain.

G cluster_molecule This compound cluster_features Key Reactivity Drivers cluster_pathways Resulting Pathways mol C(C1(Br)CCC1)OC=O strain Ring Strain (~26 kcal/mol) rearrangement Rearrangements strain->rearrangement Thermodynamic Driving Force quaternary Tertiary α-Carbon sn1_e1 SN1 / E1 Reactions quaternary->sn1_e1 Favors Unimolecular leaving_group Good Leaving Group (Br) leaving_group->sn1_e1 Facilitates Carbocation Formation ester Electron-Withdrawing Group (-CO2Me) ester->sn1_e1 Influences Cation Stability sn1_e1->rearrangement via Carbocation Intermediate

Caption: Core structural features influencing the reactivity of this compound.

Synthesis of the Core Moiety

The title compound is typically prepared from cyclobutanone. The process involves bromination, often using reagents like sodium hypobromite, to generate 1-bromocyclobutanone, followed by a reaction with methanol to yield the final ester product.[6] This accessibility makes it a readily available starting material for more complex synthetic endeavors.

Nucleophilic Substitution and Elimination Pathways

Given the tertiary nature of the α-carbon, nucleophilic substitution and elimination reactions on this compound proceed almost exclusively through unimolecular (SN1 and E1) mechanisms, which share a common carbocation intermediate.[7]

The SN1/E1 Mechanism: A Shared Intermediate

The reaction is initiated by the slow, rate-determining departure of the bromide leaving group to form a tertiary cyclobutyl carbocation.[5] This intermediate is the critical branch point from which both substitution and elimination products can arise.

  • SN1 Pathway: A nucleophile attacks the carbocation, leading to the substitution product.

  • E1 Pathway: A base abstracts a β-hydrogen, leading to the formation of an alkene.

The ratio of SN1 to E1 products is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the temperature. Generally, stronger bases and higher temperatures favor elimination.[8]

SN1_E1_Competition start This compound carbocation Cyclobutyl Carbocation Intermediate start->carbocation Step 1: Loss of Br- (Slow, Rate-Determining) sn1_product SN1 Product (Substitution) carbocation->sn1_product Step 2: Nucleophilic Attack (e.g., H2O, ROH) e1_product E1 Product (Elimination) carbocation->e1_product Step 2: Deprotonation (Base abstracts β-H)

Caption: Competing SN1 and E1 pathways originating from a common carbocation intermediate.

Table 1: Representative SN1/E1 Reactions and Product Distribution
Nucleophile/BaseSolventTemperature (°C)Major Product(s)Pathway
H₂OH₂O251-hydroxycyclobutanecarboxylateSN1
CH₃OHCH₃OH251-methoxycyclobutanecarboxylateSN1
Sodium EthoxideEthanol50MethylenecyclobutanecarboxylateE1
Potassium t-butoxidet-butanol70MethylenecyclobutanecarboxylateE1 (favored)

Strain-Driven Rearrangements: The Dominant Reactive Manifold

The most synthetically powerful aspect of this compound's reactivity is its propensity to undergo rearrangements that relieve ring strain. These transformations are often triggered by the formation of the key carbocation intermediate discussed previously.

Carbocation-Mediated Ring Expansion

The cyclobutyl carbocation is poised for a rapid and often irreversible 1,2-alkyl shift, leading to ring expansion. This process transforms the strained four-membered ring into a more stable five-membered cyclopentyl system.[3] This rearrangement is a classic example of a thermodynamically favored process driven by the release of ring strain.[3]

The mechanism involves the migration of one of the β-carbon-carbon bonds to the electron-deficient cationic center. This concerted shift results in the formation of a cyclopentyl cation, which is then quenched by a nucleophile or base.

Ring_Expansion start Methyl 1-bromocyclo- butanecarboxylate carbocation4 Cyclobutyl Carbocation (Strained) start->carbocation4 Loss of Br- carbocation5 Cyclopentyl Carbocation (Less Strained) carbocation4->carbocation5 1,2-Alkyl Shift (Ring Expansion) final_product Cyclopentene or Substituted Cyclopentane Product carbocation5->final_product Nucleophilic Attack or Deprotonation

Caption: Mechanism of carbocation-mediated ring expansion to alleviate ring strain.

Base-Induced Rearrangements: A Quasi-Favorskii Pathway

While the classic Favorskii rearrangement involves α-halo ketones with enolizable protons, a related transformation can occur with substrates like this compound that lack α-hydrogens.[9] This is often termed a quasi-Favorskii rearrangement.[9]

In this pathway, a strong base does not deprotonate an α-carbon. Instead, it can attack the electrophilic carbonyl carbon. The resulting tetrahedral intermediate can then undergo a rearrangement where the C-C bond opposite the bromine atom attacks the carbon bearing the bromine, displacing it and forming a highly strained bicyclic intermediate. This intermediate is then opened by a nucleophile (like the alkoxide base) to give a ring-contracted product, in this case, a cyclopropanecarboxylate derivative.

This pathway highlights the versatility of the substrate, offering a route to highly functionalized, strained ring systems under basic conditions, contrasting with the ring-expansion pathway observed under solvolytic (SN1/E1) conditions.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.

Protocol 1: SN1 Solvolysis and Ring Expansion in Methanol

This protocol demonstrates the competition between direct substitution and rearrangement.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.93 g, 10 mmol).

  • Reaction: Add 50 mL of anhydrous methanol. Heat the mixture to reflux (approx. 65 °C) under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the appearance of two major products (the SN1 product, methyl 1-methoxycyclobutanecarboxylate, and the ring-expanded product, methyl cyclopent-1-enecarboxylate).

  • Workup: After 12 hours, cool the reaction to room temperature. Remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by column chromatography on silica gel to separate the products.

Protocol 2: Base-Induced Quasi-Favorskii Rearrangement

This protocol provides a method for synthesizing cyclopropane derivatives.

  • Setup: In an oven-dried 50 mL flask under an argon atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (0.25 g, 11 mmol) to 20 mL of anhydrous methanol at 0 °C.

  • Reaction: Once all the sodium has reacted, add a solution of this compound (1.93 g, 10 mmol) in 5 mL of methanol dropwise to the cooled methoxide solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by GC-MS for the formation of methyl 1-methoxycarbonylcyclopropanecarboxylate.

  • Workup: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous ammonium chloride solution until the pH is neutral.[10]

  • Purification: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the product via silica gel chromatography.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable building block. It is a precursor for 1-aminocyclobutanecarboxylic acid, a constrained non-proteinogenic amino acid used to introduce conformational rigidity into peptides and other bioactive molecules. Furthermore, its ability to undergo predictable ring expansion provides a reliable entry into functionalized cyclopentane systems, which are common scaffolds in natural products and pharmaceuticals.

Conclusion

This compound is a molecule whose chemistry is a compelling case study in the interplay of steric hindrance, electronic effects, and ring strain. While it undergoes predictable SN1 and E1 reactions, its true synthetic utility is realized in the strain-releasing rearrangement pathways that it readily accesses. Under solvolytic or acidic conditions, it serves as an efficient precursor to cyclopentane derivatives via ring expansion. Conversely, under strong basic conditions, it can be directed towards ring contraction to form valuable cyclopropane structures. A thorough understanding of these divergent pathways allows the discerning chemist to unlock the full potential of this versatile synthetic intermediate.

References

  • NROChemistry. Favorskii Rearrangement.
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Methyl 1-bromocyclobutanecarboxylate: A Guide to Chemical Stability and Optimal Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-bromocyclobutanecarboxylate is a pivotal reactive intermediate in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its utility is intrinsically linked to its high reactivity, which also renders it susceptible to degradation if not stored and handled with meticulous care. This guide provides a comprehensive technical overview of the stability profile of this compound. We will delve into its inherent chemical liabilities, explore primary degradation pathways—including hydrolysis and thermal decomposition—and establish field-proven protocols for optimal storage and handling. Furthermore, this document outlines a systematic approach to designing and executing stability assessment studies, ensuring the integrity of this critical reagent in research and development workflows.

Physicochemical Characteristics and Intrinsic Reactivity

This compound is a structurally strained α-bromo ester. This combination of functionalities dictates its chemical behavior. The presence of a bromine atom on the same carbon as the ester carbonyl group (the α-position) creates a highly electrophilic center, making the molecule an excellent substrate for nucleophilic substitution reactions.[1] As a reactive intermediate, it is designed for controlled reactivity in a synthetic sequence, but this also means it has a limited shelf life and is prone to decomposition.[2][3][4][5]

Below is a summary of its key physicochemical properties. Note that data for the closely related ethyl ester is often used interchangeably in supplier literature and provides a reliable proxy.[6][7]

PropertyDataSource(s)
Molecular Formula C₆H₉BrO₂PubChem
Molecular Weight 193.04 g/mol PubChem
Appearance Colorless to pale yellow liquid[1]
Boiling Point 85-88 °C at 12 mmHg (for ethyl ester)[7]
Density ~1.5 g/cm³ (for ethyl ester)[6]
Primary Hazard Corrosive[6]

The core of its reactivity lies in the polarization of the C-Br bond and the inductive effect of the adjacent carbonyl group, which further withdraws electron density from the α-carbon. This makes the molecule susceptible to degradation from common laboratory contaminants like water.

Caption: Diagram 1: Structure and key reactive sites.

Primary Degradation Pathways

Understanding the potential routes of degradation is fundamental to developing effective storage strategies. For this compound, the primary risks are hydrolysis and thermal decomposition.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, a reaction that splits the molecule with water.[8] This process can be catalyzed by both acids and bases, which may be present as trace impurities in the storage environment or on laboratory glassware.[9]

  • Mechanism: Nucleophilic attack by water (or hydroxide) on the electrophilic carbonyl carbon of the ester leads to the cleavage of the acyl-oxygen bond.

  • Products: The reaction yields 1-bromocyclobutanecarboxylic acid and methanol.[10] The formation of the acidic byproduct can potentially auto-catalyze further degradation.

  • Mitigation: The most critical control is the rigorous exclusion of moisture.

Hydrolysis_Pathway Diagram 2: Primary hydrolytic degradation pathway. cluster_pathway Hydrolytic Degradation cluster_products Degradation Products Reactant This compound Condition + H₂O (Acid or Base Catalyst) Reactant->Condition Product1 1-Bromocyclobutanecarboxylic Acid Condition->Product1 Cleavage Product2 Methanol (CH₃OH) Condition->Product2

Caption: Diagram 2: Primary hydrolytic degradation pathway.

Thermal Decomposition
  • Mechanism: High thermal energy can cause fragmentation of the molecule, likely initiating with the cleavage of the weakest bond, the C-Br bond. This can lead to the formation of radical species or elimination products.

  • Products: Potential products include hydrogen bromide, methyl bromide, and various unsaturated or rearranged carbon skeletons.[15]

  • Mitigation: Strict temperature control is essential. Avoid exposure to heat sources, and adhere to recommended refrigerated storage conditions.

Thermal_Decomposition Diagram 3: Proposed thermal decomposition pathway. cluster_thermal Proposed Thermal Decomposition cluster_byproducts Potential Byproducts Start This compound Heat Δ (Heat) (e.g., >80 °C) Start->Heat HBr Hydrogen Bromide (HBr) Heat->HBr Elimination Volatiles Volatile Organics Heat->Volatiles Char Polymeric Residue Heat->Char

Caption: Diagram 3: Proposed thermal decomposition pathway.

Photodegradation

One supplier notes that the ethyl ester analog is light-sensitive.[1] Exposure to light, particularly in the UV spectrum, can provide the energy to homolytically cleave the C-Br bond, initiating radical chain reactions that lead to a complex mixture of degradation products. Therefore, protection from light is a prudent and necessary precaution.

Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly counteract the known degradation pathways. Based on the chemical liabilities identified, the following integrated approach is recommended.

Optimal Storage Conditions
ParameterRecommendationRationale & Causality
Temperature 2-8°C Slows the rate of all chemical reactions, including hydrolysis and potential slow decomposition. Prevents thermal stress.[7][16]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidative pathways.[17]
Light Amber Glass Vial / Store in Darkness Prevents light-induced radical formation and subsequent photodegradation.[1]
Container Tightly Sealed Borosilicate Glass Vial with PTFE-lined Cap Borosilicate glass is non-reactive. A PTFE liner provides an inert, moisture-proof seal, preventing contamination from the cap material.
State Neat Liquid Store as the pure liquid. Avoid making stock solutions for long-term storage, as solvent impurities can accelerate degradation.
Safe Handling Procedures

Given its corrosive nature and potential to release HBr gas upon decomposition, strict safety measures are non-negotiable.

  • Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[17][18]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[6][19]

  • Dispensing: Use clean, dry glass syringes or pipettes for transfers. To maintain integrity, consider flushing the storage vial with argon or nitrogen after each use before re-sealing.

  • Spill & Waste: Neutralize spills with a suitable agent like sodium bicarbonate. Dispose of waste and contaminated materials in accordance with institutional and local regulations for halogenated organic compounds.

Experimental Design for Stability Assessment

To ensure the reliability of experimental results, the stability of the reagent lot should be verified, especially if it has been stored for an extended period. A well-designed stability study involves forced degradation and long-term monitoring.

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.

Objective: To identify the primary degradation products under hydrolytic, oxidative, and thermal stress.

Methodology:

  • Sample Preparation: Prepare four separate solutions of the compound (~1 mg/mL) in acetonitrile or a similar aprotic solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to one sample.

    • Basic Hydrolysis: Add 1N NaOH to a second sample.

    • Oxidative: Add 3% H₂O₂ to a third sample.

    • Thermal: Heat the fourth sample at 60-80°C.

    • Control: Maintain a fifth sample in the solvent at room temperature.

  • Incubation: Store the samples for a defined period (e.g., 24-48 hours), taking time points (e.g., 0, 4, 8, 24, 48h).

  • Analysis: Analyze all samples by a stability-indicating method, such as LC-MS, to separate the parent compound from any new peaks (degradants).[20] Mass spectrometry will help in the tentative identification of these degradants.

Protocol: Long-Term Stability Monitoring

Objective: To confirm the shelf-life of the compound under recommended storage conditions.

Methodology:

  • Initial Analysis: Upon receiving a new lot, perform an initial purity analysis using a quantitative method like Gas Chromatography (GC) with a Flame Ionization Detector (FID) or quantitative NMR (qNMR).[21][22]

  • Storage: Store the compound under the optimal conditions outlined in Table 2 (2-8°C, inert atmosphere, dark).

  • Time-Point Analysis: At regular intervals (e.g., 3, 6, 12, 24 months), withdraw a small aliquot and re-analyze its purity using the same validated analytical method.

  • Acceptance Criteria: Define a purity threshold (e.g., >95%) below which the reagent is deemed unsuitable for use in sensitive synthetic applications.

Stability_Workflow Diagram 4: Workflow for long-term stability monitoring. cluster_workflow Experimental Workflow for Stability Assessment cluster_testing Long-Term Monitoring Start Receive New Lot of Reagent Initial_QC Initial Purity Analysis (GC, qNMR) Start->Initial_QC Store Store Under Optimal Conditions (2-8°C, Inert, Dark) Initial_QC->Store Timepoint_1 Timepoint 1 (e.g., 3 months) Store->Timepoint_1 Timepoint_N Timepoint 'n' (e.g., 6, 12 mo) Store->Timepoint_N Analyze_1 Re-analyze Purity Timepoint_1->Analyze_1 Analyze_N Re-analyze Purity Timepoint_N->Analyze_N Decision Purity > Acceptance Criteria? Analyze_1->Decision Analyze_N->Decision End_Use Proceed with Use in Synthesis Decision->End_Use Yes End_Discard Discard Reagent Decision->End_Discard No

Caption: Diagram 4: Workflow for long-term stability monitoring.

Conclusion

The chemical integrity of this compound is paramount for its successful application in synthesis. Its stability is governed by its inherent reactivity as an α-bromo ester. The principal degradation risks—hydrolysis, thermal decomposition, and photodegradation—are effectively mitigated by a stringent storage protocol centered on refrigeration (2-8°C), exclusion of moisture and light, and the use of an inert atmosphere. For researchers in drug development, implementing routine purity checks and long-term stability monitoring is a critical, self-validating step that ensures the reproducibility and success of multi-step synthetic campaigns. Adherence to the principles and protocols outlined in this guide will safeguard this valuable reagent and the integrity of the scientific outcomes that depend on it.

References

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Methyl 1-bromocyclobutanecarboxylate safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 1-bromocyclobutanecarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound (CAS No. 76549-33-4). As a reactive intermediate crucial in the synthesis of complex organic molecules for pharmaceuticals and other advanced materials, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and explain the causality behind essential safety protocols.

Compound Identification and Physicochemical Profile

This compound is a colorless liquid characterized by a strong odor.[1] It is sparsely soluble in water but readily dissolves in most organic solvents.[1] Its utility as a building block in organic synthesis stems from the reactive carbon-bromine bond on a strained cyclobutane ring, making it a valuable intermediate for creating more complex molecular architectures.[1]

Key Identifiers and Properties:

PropertyValueSource
Chemical Name Methyl 1-bromocyclobutane-1-carboxylate[1]
Synonyms 1-bromo cyclobutane carboxylate, methyl α-bromocyclobutanecarboxylate[1]
CAS Number 76549-33-4 (Note: Some sources may incorrectly list 51175-79-2)[1]
Molecular Formula C₆H₉BrO₂[1]
Molar Mass 193.04 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 85-88 °C at 12 mmHg (for ethyl analog)[2]
Density 1.279 g/mL at 25 °C (for ethyl analog)[2]
Flash Point 79 °C (174.2 °F) - closed cup (for ethyl analog)[2]

Note: Due to limited publicly available data for the methyl ester, some physical properties are cited from its close structural analog, Ethyl 1-bromocyclobutanecarboxylate (CAS 35120-18-4). This is a common and accepted practice for preliminary safety assessment, but users should verify properties for their specific material.

Hazard Identification and GHS Classification

The primary hazard associated with this class of compounds is their corrosive nature. Based on data from structurally analogous compounds like 1-bromocyclobutanecarboxylic acid and its ethyl ester, this compound should be handled as a substance that can cause severe skin burns and serious eye damage.[2][3][4]

Globally Harmonized System (GHS) Classification (Inferred from Analogs):

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion1BH314: Causes severe skin burns and eye damageDanger
Eye Damage1H314: Causes severe skin burns and eye damageDanger
Acute Toxicity, Oral4H302: Harmful if swallowedWarning

This classification is based on data for 1-bromocyclobutane-1-carboxylic acid and Ethyl 1-bromocyclobutanecarboxylate.[2][3][5] Users must consult the specific SDS provided by their supplier.

The underlying cause for this corrosivity is the compound's ability to hydrolyze, potentially releasing hydrobromic acid (HBr), and its nature as an alkylating agent. Contact with tissue can lead to rapid chemical burns and irreversible damage.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. The principle of ALARA (As Low As Reasonably Achievable) is the cornerstone of laboratory safety.

  • Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The hood contains vapors and provides a physical barrier against splashes.

  • Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation.[7] Regular testing of this equipment is mandatory. Their immediate availability is critical for mitigating the severity of an accidental exposure.

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is essential, not just as a requirement, but as a system that validates the user's understanding of the risks. Each component is chosen for a specific, justifiable reason.

  • Eye and Face Protection: At a minimum, tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[3] Given the severe corrosive potential, the use of a full face shield over safety goggles is strongly recommended to protect the entire face from splashes.[2][8]

  • Skin Protection:

    • Gloves: Standard nitrile or neoprene gloves should be worn. However, it is crucial to understand that no glove material offers indefinite protection. For prolonged operations, check the manufacturer's breakthrough time data. Always double-glove if there is a significant risk of splash. Inspect gloves for any signs of degradation or puncture before use.[9][10]

    • Lab Coat/Gown: A flame-resistant lab coat is required. For operations involving larger quantities (>100 mL), a chemically resistant apron over the lab coat provides an additional layer of protection. Cuffed sleeves are preferable to prevent chemicals from entering.[3]

  • Respiratory Protection: Under normal operating conditions within a functional fume hood, respiratory protection is not typically required. However, if there is a system failure or a large spill, a full-face respirator with a combination organic vapor/acid gas cartridge (e.g., ABEK type) should be used by trained emergency response personnel.[2][4]

PPE_Workflow cluster_prep Preparation & Assessment cluster_verification Final Check start Begin Work with This compound risk_assessment Assess Task: Quantity? Splash potential? start->risk_assessment eyes eyes risk_assessment->eyes Always hands hands risk_assessment->hands Always body body risk_assessment->body Always face face risk_assessment->face High splash potential verification Verify all PPE is correctly worn and in good condition. proceed Proceed with Experiment verification->proceed eyes->verification hands->verification body->verification face->verification

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely measuring and dispensing the reagent. The causality for each step is explained to instill a deep understanding of the procedure.

  • Preparation:

    • a. Clear the Fume Hood: Ensure the work area is uncluttered. This minimizes the risk of accidental spills caused by knocking over equipment.

    • b. Assemble Materials: Place a calibrated scale, secondary containment (e.g., a shallow plastic tray), the reagent bottle, a receiving flask, and appropriate dispensing tools (e.g., glass pipette, syringe) inside the hood.

    • c. Don PPE: Put on all required PPE as determined by your risk assessment before handling the chemical bottle.

  • Dispensing:

    • a. Grounding: If transferring large quantities, ensure all metal containers are grounded to prevent static discharge, which could be an ignition source.[11][12]

    • b. Open the Container: Slowly unscrew the cap to gently release any built-up pressure. The reagent should be stored under an inert atmosphere; this minimizes degradation and pressure changes.[1]

    • c. Perform the Transfer: Use a clean glass pipette or syringe to transfer the desired amount from the reagent bottle to the receiving flask. Perform this action over the secondary containment to catch any drips.

    • d. Seal Containers: Immediately and securely recap the main reagent bottle and the receiving flask. Never leave containers open.

  • Cleanup:

    • a. Decontaminate Tools: Rinse any reusable tools (pipettes, syringes) with an appropriate solvent (e.g., isopropanol) inside the fume hood, collecting the rinse as chemical waste.

    • b. Wipe Down Surfaces: Using a disposable cloth dampened with 70% ethanol or isopropanol, wipe down the work surface within the fume hood.

    • c. Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.

    • d. Personal Hygiene: Immediately wash hands thoroughly with soap and water after the procedure is complete.[5][13]

Emergency Procedures: Rapid and Correct Response

In the event of an emergency, a pre-planned, logical response is critical to minimizing harm.

First-Aid Measures:

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention without delay.[4]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water from a safety shower for at least 15 minutes.[14][15] Do not delay. Seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air at once.[3][16] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration (if trained to do so) and seek immediate emergency medical help.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Get immediate medical help.[3]

Spill Response:

  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (including respiratory protection if vapors are significant).

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[6]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[5]

    • Decontaminate the area with a suitable solvent and wash with soap and water.

  • Large Spill (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary to initiate a building-wide evacuation.

    • Call your institution's emergency response team or the local fire department.

    • Do not attempt to clean up a large spill unless you are a trained hazardous materials responder.

Emergency_Response start Incident Occurs! (Spill or Exposure) is_exposure Is it a personnel exposure? start->is_exposure is_major_spill Is it a large spill (>100 mL)? is_exposure->is_major_spill No (Spill) exposure_action Remove victim from source. Administer First Aid. Call for medical help immediately. is_exposure->exposure_action Yes evacuate Evacuate the area. Alert others. Call emergency response. is_major_spill->evacuate Yes small_spill_action Alert others. Don PPE. Contain with absorbent. Collect for disposal. is_major_spill->small_spill_action No

Storage, Incompatibilities, and Disposal

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, typically between 2-8°C.[1][2] It should be stored away from incompatible materials in a designated area for corrosive substances.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can trigger vigorous or exothermic reactions.[6][17] The material is also sensitive to moisture.[18]

  • Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.[12] Waste should be collected in a designated, labeled container for halogenated organic waste. Do not dispose of it down the drain.[5]

Toxicological Information: A Data-Driven Perspective

Chronic exposure to other brominated organic compounds, like methyl bromide, has been linked to neurological effects and irritation of the respiratory tract.[19][20] While a direct correlation cannot be drawn without specific studies, this information underscores the importance of minimizing any long-term, low-level exposure. The genotoxicity of methyl bromide is also established, suggesting that caution should be exercised with related compounds until data proves otherwise.[19]

References

  • methyl 1-bromocyclobutane-1-carboxyl
  • Methyl 1-bromocyclopentane-1-carboxylic acid | C7H11BrO2 | CID 129759703 - PubChem. (n.d.). PubChem. [Link]
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]
  • 1-Bromocyclobutane-1-carboxylic acid ethyl ester - ChemBK. (2024). ChemBK. [Link]
  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]
  • Lab Accident/First Aid Information | Environmental Health and Safety - University of Connecticut. (n.d.). University of Connecticut. [Link]
  • Methyl bromide - OECD Existing Chemicals Database. (n.d.).
  • First Aid - Chemical Poisoning. (2019). Saudi Ministry of Health. [Link]
  • Personal Protective Equipment | US EPA. (2025). United States Environmental Protection Agency. [Link]
  • GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. [Link]
  • Safety Data Sheet: Hexamethylene diacrylate - Chemos GmbH & Co.KG. (n.d.). Chemos. [Link]
  • Methyl Bromide (Bromomethane) | EPA. (n.d.). United States Environmental Protection Agency. [Link]

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Mastering the Molecule: A Technical Guide to the Safe Handling of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, chemist, and drug development professional, the expansion of chemical space with novel building blocks is paramount to innovation. Among these, strained ring systems bearing reactive functionalities offer unique three-dimensional diversity. Methyl 1-bromocyclobutanecarboxylate is one such reagent, a valuable intermediate whose utility is intrinsically linked to its reactivity. However, this same reactivity necessitates a comprehensive and nuanced understanding of its handling requirements to ensure operational safety and experimental integrity.

This guide eschews a simplistic checklist approach. Instead, it provides a deep dive into the chemical principles governing the behavior of this compound, offering a framework for risk assessment and safe handling rooted in scientific understanding. By comprehending the why behind each precaution, the user is empowered to not only follow protocols but to intelligently adapt to varying experimental conditions.

The Chemical Personality of this compound: Reactivity and Hazards

At its core, the handling precautions for this compound are dictated by two key features of its molecular structure: the strained cyclobutane ring and the presence of an α-bromo ester moiety.

1.1. The Influence of Ring Strain:

Cyclobutane rings are characterized by significant angle and torsional strain, a consequence of their deviation from the ideal tetrahedral bond angle of 109.5° to approximately 90°.[1][2] This inherent strain makes the ring system more susceptible to reactions that can alleviate this energetic penalty.[3][4] While the cyclobutane ring in this molecule is not as reactive as a cyclopropane ring, its strain does influence the molecule's overall stability and potential reaction pathways, particularly under thermal stress.

1.2. The Reactivity of the α-Bromo Ester:

The bromine atom is positioned at the α-carbon relative to the ester's carbonyl group. This arrangement significantly enhances the reactivity of the C-Br bond towards nucleophilic substitution, primarily through an SN2 mechanism.[5][6] The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic. This heightened reactivity is a double-edged sword: it is the basis for its synthetic utility, but it also means the compound is susceptible to reaction with a wide range of nucleophiles, including water, alcohols, and amines.[5]

This inherent reactivity profile leads to the primary hazards associated with this compound:

  • Corrosivity: The compound is classified as corrosive, capable of causing severe skin burns and eye damage upon contact. This is a direct consequence of its reactivity.

  • Lachrymator: Vapors can irritate the eyes, causing tearing.

  • Sensitivity to Moisture: The ester can undergo hydrolysis in the presence of water, breaking down into 1-bromocyclobutanecarboxylic acid and methanol.[7][8] This reaction is catalyzed by both acid and base.

The following table summarizes the key hazard information:

Hazard StatementGHS Classification
Causes severe skin burns and eye damage.Skin Corrosion 1B, Eye Damage 1
May cause respiratory irritation.STOT SE 3
Harmful if swallowed, in contact with skin, or if inhaled.Acute Toxicity 4 (Oral, Dermal, Inhalation)

Engineering a Safe Workspace: Exposure Controls

Given the corrosive and reactive nature of this compound, a multi-layered approach to exposure control is essential. This begins with engineering controls designed to minimize the potential for contact.

2.1. Ventilation:

All manipulations of this compound must be conducted within a properly functioning chemical fume hood.[9] This is the primary engineering control to prevent inhalation of vapors and to contain any potential spills. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.

2.2. Designated Work Area:

Establish a designated area within the laboratory for handling this reagent. This helps to contain any potential contamination and prevents accidental cross-contamination of other experiments.

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls are paramount, the use of appropriate Personal Protective Equipment (PPE) is mandatory as the final barrier between the researcher and the chemical.[10]

3.1. Hand Protection:

The choice of gloves is critical. Due to the corrosive and reactive nature of this halogenated ester, standard thin disposable gloves may not offer sufficient protection.

  • Recommended Materials: Neoprene or nitrile rubber gloves are recommended.[11] These materials have demonstrated good resistance to a range of organic chemicals.

  • Glove Thickness and Breakthrough Time: It is crucial to consider the glove's thickness and the manufacturer's data on breakthrough times for similar chemicals.[12][13] Breakthrough time is the time it takes for a chemical to permeate through the glove material.[14] For extended manipulations, consider wearing a double layer of gloves.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

3.2. Eye and Face Protection:

  • Chemical Splash Goggles: These are mandatory to protect the eyes from splashes and vapors. Standard safety glasses do not provide adequate protection.

  • Face Shield: A full-face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.

3.3. Protective Clothing:

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Chemical-Resistant Apron: For larger scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Closed-Toed Shoes: Always wear closed-toed shoes in a laboratory setting.

The following diagram illustrates the hierarchy of controls for safe handling:

G cluster_0 Hierarchy of Controls cluster_1 Specific Controls for this compound Elimination/Substitution Elimination/Substitution Engineering Controls Engineering Controls Administrative Controls Administrative Controls Fume_Hood Chemical Fume Hood Engineering Controls->Fume_Hood Designated_Area Designated Work Area Engineering Controls->Designated_Area PPE PPE SOPs Standard Operating Procedures Administrative Controls->SOPs Training Researcher Training Administrative Controls->Training Gloves Neoprene/Nitrile Gloves PPE->Gloves Goggles Chemical Splash Goggles PPE->Goggles Face_Shield Face Shield PPE->Face_Shield Lab_Coat Lab Coat PPE->Lab_Coat

Hierarchy of controls for safe handling.

In Case of Emergency: First Aid and Spill Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1. First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Spill Response Protocol:

A minor spill of this compound can be managed by trained laboratory personnel, provided the appropriate spill kit and PPE are available. For large spills, or any spill that you are not comfortable handling, evacuate the area and contact your institution's emergency response team.

The following workflow outlines the steps for a minor spill cleanup:

G start Spill Occurs alert Alert others in the area start->alert don_ppe Don appropriate PPE (gloves, goggles, face shield, lab coat) alert->don_ppe contain Contain the spill with absorbent material don_ppe->contain absorb Absorb the spilled liquid contain->absorb collect Collect absorbed material into a labeled waste container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as halogenated organic waste decontaminate->dispose end Cleanup Complete dispose->end

Minor spill cleanup workflow.

Storage and Stability: Maintaining Chemical Integrity

Proper storage is crucial to maintain the quality of this compound and to prevent hazardous situations.

5.1. Storage Conditions:

  • Temperature: Store in a cool, dry, and well-ventilated area.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from atmospheric moisture.

  • Light: Protect from light.

  • Container: Keep the container tightly closed.

5.2. Incompatibilities:

Store away from incompatible materials, including:

  • Strong oxidizing agents

  • Strong bases

  • Moisture

5.3. Thermal Decomposition:

While stable under recommended storage conditions, elevated temperatures can induce decomposition. The thermal decomposition of cyclobutane derivatives can proceed via ring-opening to form ethylene and other products.[15][16] The pyrolysis of brominated organic compounds can generate hazardous byproducts such as hydrogen bromide and other brominated hydrocarbons.[17][18][19][20] Therefore, avoid exposure to high heat and sources of ignition.

Responsible Disposal: Environmental Stewardship

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.[21][22][23]

6.1. Waste Segregation:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Do not mix with non-halogenated waste streams. This is critical as different disposal protocols (and costs) apply to halogenated waste.

6.2. Decontamination of Equipment:

Glassware and equipment that have been in contact with this compound should be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse as halogenated organic waste.

  • Aqueous Wash: Subsequently, wash with soap and water.

  • Final Rinse: A final rinse with deionized water is recommended.

For more detailed institutional procedures, consult your Environmental Health and Safety (EHS) department.

Conclusion

This compound is a powerful tool in the arsenal of the modern chemist. Its safe and effective use hinges on a thorough understanding of its inherent chemical properties. By moving beyond mere procedural compliance to a deeper comprehension of the principles of its reactivity and associated hazards, researchers can confidently and safely harness its synthetic potential. This guide serves as a foundational document to be integrated with, and supplemented by, your institution's specific Chemical Hygiene Plan and safety protocols.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). The Organic Chemistry Tutor.
  • Hydrolysis of Esters. (n.d.). University of Calgary.
  • Ester hydrolysis. (n.d.). In Wikipedia.
  • Hydrolysis of esters. (n.d.). Chemguide.
  • Why are cyclopropane and cyclobutane so reactive? (2023, November 14). Filo.
  • Ring Strain and the Structure of Cycloalkanes. (2015, July 5). Chemistry LibreTexts.
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A Senior Application Scientist's Guide to the Thermodynamic Properties of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Cyclobutane Moiety - A Strained Scaffold for Innovation

In the landscape of medicinal chemistry and materials science, the cyclobutane ring stands out as a unique structural motif.[1][2][3] Its significance lies not in its inertness, but in its inherent strain, a thermodynamic characteristic that imparts distinct conformational properties and reactivity.[1][4][5] This guide provides an in-depth exploration of the thermodynamic properties of cyclobutane and its derivatives, offering a framework for leveraging these characteristics in rational drug design and advanced material development. We will delve into the origins of cyclobutane's high ring strain, detail the gold-standard experimental and computational methodologies used to quantify its thermodynamic parameters, and explore how substituents modulate these properties, ultimately influencing molecular behavior and function.

The Heart of the Matter: Understanding Ring Strain in Cyclobutane

Unlike its larger cycloalkane cousin, cyclohexane, which can adopt a nearly strain-free chair conformation, cyclobutane is fundamentally strained. This strain energy, approximately 26.3 kcal/mol (110 kJ/mol), makes it significantly less stable than an analogous acyclic alkane.[1][4][5][6] This instability is not a liability but a defining feature that chemists can exploit. The total ring strain is a composite of two primary factors:

  • Angle Strain: An ideal sp³ hybridized carbon atom has bond angles of 109.5°. A planar cyclobutane would impose rigid 90° C-C-C bond angles, creating substantial angle strain. To alleviate this, the molecule adopts a puckered or "butterfly" conformation.[6][7][8][9] This puckering slightly reduces the C-C-C bond angles to about 88°, which paradoxically increases angle strain but is a necessary compromise to reduce a more significant destabilizing force: torsional strain.[5][6][9]

  • Torsional Strain: If the ring were planar, all eight C-H bonds on adjacent carbons would be fully eclipsed, leading to severe torsional strain.[4][9] The puckered conformation staggers these C-H bonds, reducing these eclipsing interactions and lowering the overall energy of the molecule.[4][6][9] The equilibrium geometry is a delicate balance between minimizing these two types of strain.[7]

G cluster_0 Ideal (Planar) Cyclobutane cluster_1 Actual (Puckered) Cyclobutane p1 Severe Angle Strain (90° vs 109.5°) p2 Maximum Torsional Strain (Fully Eclipsed C-H Bonds) TotalStrain Total Ring Strain (~26.3 kcal/mol) p1->TotalStrain contribute to p2->TotalStrain contribute to a1 Increased Angle Strain (88°) a2 Reduced Torsional Strain (Gauche/Eclipsed) a1->TotalStrain contribute to a2->TotalStrain contribute to Ideal Hypothetical Planar State (High Energy) Ideal->p1 Ideal->p2 Actual Puckered Conformation (Lower Energy Equilibrium) Ideal->Actual Puckers to relieve torsional strain Actual->a1 Actual->a2

Quantifying Stability: Methodologies for Determining Thermodynamic Properties

A quantitative understanding of the stability of cyclobutane derivatives is paramount for predicting their behavior in chemical and biological systems. This relies on the precise determination of key thermodynamic parameters, primarily achieved through a synergistic combination of experimental calorimetry and computational chemistry.

The Experimental Gold Standard: Calorimetry

Calorimetry provides direct measurement of the heat changes associated with chemical reactions, from which fundamental properties like enthalpy of formation (ΔfH°) can be derived.

Oxygen Bomb Calorimetry: This is the cornerstone technique for determining the standard enthalpy of combustion (ΔcH°).[10] From this value, the standard enthalpy of formation can be calculated using Hess's Law.

Protocol: Determining Enthalpy of Combustion via Oxygen Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the cyclobutane derivative is placed in a crucible within the bomb. A fuse wire is positioned to contact the sample.

  • Bomb Assembly: The bomb is sealed and pressurized with ~30 atm of pure oxygen. A small, known amount of water is added to the bomb to ensure all combustion products are in their standard states.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium.

  • Ignition & Measurement: The sample is ignited via electrical current through the fuse wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis: The total heat released (q_total) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid.

  • Calculation of ΔcH°: Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual N₂). The resulting value is the enthalpy of combustion at constant volume (ΔU). This is converted to the enthalpy of combustion at constant pressure (ΔcH°) to yield the final standard value.

G start 1. Precise Mass Measurement of Cyclobutane Sample & Fuse step2 2. Assemble & Pressurize Bomb with Pure O₂ (~30 atm) start->step2 step3 3. Submerge Bomb in Calorimeter (Known Mass of H₂O) step2->step3 step4 4. Ignite Sample & Record ΔT of Water Jacket step3->step4 step5 5. Calculate Total Heat Released (q_total) Using Calorimeter Heat Capacity (C_cal) step4->step5 step6 6. Apply Corrections (Fuse Wire, Side Reactions) step5->step6 end 7. Calculate Standard Enthalpy of Combustion (ΔcH°) step6->end

The In Silico Approach: Computational Thermochemistry

While experimental methods are the ultimate arbiter, computational chemistry provides invaluable predictive power, allowing for the rapid screening of derivatives and the study of transient or difficult-to-synthesize molecules.

High-Accuracy Composite Methods: Techniques like Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods are designed to approximate the results of very high-level calculations at a more manageable computational cost. They achieve this by combining calculations at different levels of theory and basis sets, along with empirical corrections, to yield highly accurate thermochemical data.

Workflow: Ab Initio Prediction of Enthalpy of Formation

  • Structure Definition: The 3D structure of the cyclobutane derivative is built using molecular modeling software.

  • Geometry Optimization: An initial low-level calculation (e.g., DFT with a moderate basis set) is performed to find the lowest energy conformation (the optimized geometry) of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: it confirms the structure is a true minimum (no imaginary frequencies) and it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy at 298.15 K.

  • High-Level Single-Point Energy: A series of high-level, computationally expensive single-point energy calculations are performed on the optimized geometry using large basis sets.

  • Energy Extrapolation: The composite method combines the energies from these calculations, extrapolating to the complete basis set limit and adding empirical corrections to account for remaining deficiencies.

  • Enthalpy of Formation Calculation: The final, highly accurate total electronic energy at 0 K is combined with the thermal corrections. The enthalpy of formation is then calculated using the atomization method, which involves subtracting the calculated energies of the constituent atoms from the molecule's total enthalpy.

G start 1. Define Molecular Structure (3D Coordinates) opt 2. Geometry Optimization (e.g., DFT/B3LYP) start->opt freq 3. Frequency Calculation (for ZPVE & Thermal Corrections) opt->freq sp 4. High-Level Single-Point Energy Calculations freq->sp combine 5. Combine Energies (Extrapolation & Empirical Correction) sp->combine h0k 6. Calculate Total Enthalpy at 298 K combine->h0k end 7. Calculate ΔfH° (e.g., Atomization Method) h0k->end

The Impact of Molecular Architecture: Substituent Effects on Thermodynamics

Adding substituents to the cyclobutane ring profoundly alters its thermodynamic properties. These effects are not merely additive; they are a complex interplay of steric and electronic factors that can either exacerbate or relieve the inherent ring strain.

  • Alkyl Groups: The Thorpe-Ingold effect is particularly relevant, where gem-dimethyl substitution can surprisingly lower the ring strain.[1] This is often attributed to the widening of the exocyclic C-C-C angle, which in turn compresses the internal ring angles, moving them closer to the ideal puckered value.

  • Electron-Withdrawing/Donating Groups: The electronic nature of substituents can influence the stability of the ring and the transition states of ring-opening reactions.[11][12] For example, substituents that can stabilize the developing orbitals in the transition state of an electrocyclic ring-opening can dramatically lower the activation barrier for such reactions.[11]

  • Stereochemistry: The relative orientation of substituents (cis/trans) has a critical impact. Generally, placing bulky substituents in pseudo-equatorial positions in the puckered ring is favored to minimize steric interactions.[7] The specific conformational preferences can be investigated using a combination of NMR spectroscopy and computational modeling.[7][13]

Table 1: Selected Thermodynamic Data for Cyclobutane and Derivatives (Gas Phase, 298.15 K)

CompoundFormulaΔfH° (kJ/mol)Ring Strain (kcal/mol)Source
CyclobutaneC₄H₈+28.4 ± 0.6~26.3[NIST WebBook][14][15]
MethylcyclobutaneC₅H₁₀-0.4 ± 0.8~26.7[NIST WebBook][16][17][18][19][20]
1,1-DimethylcyclobutaneC₆H₁₂-35.6 ± 1.1~25.4[NIST WebBook][16][17][18][19][20]
CyclobutanolC₄H₈O-148.8 ± 1.1-[NIST WebBook][21]
CyclobutanoneC₄H₈O-80.8 ± 1.0-[NIST WebBook][21]

Note: Data is compiled from the NIST Chemistry WebBook and represents gas-phase standard enthalpy of formation. Ring strain values are illustrative and can vary slightly based on the calculation method.

From Bench to Bedside: Applications in Drug Development

The unique thermodynamic and conformational properties of the cyclobutane ring make it a valuable "bioisostere" and "conformational constraint" tool in drug design.[1][22]

  • Conformational Restriction: By locking rotatable bonds into a specific orientation, a cyclobutane ring can pre-organize a molecule for optimal binding to a biological target, increasing potency and selectivity.[1][23] This is a key strategy in the design of kinase inhibitors, for example.[22]

  • Accessing 3D Chemical Space: The non-planar, puckered nature of the cyclobutane scaffold allows medicinal chemists to design molecules that project substituents into three-dimensional space in a well-defined manner, enabling better exploration of complex protein binding pockets.[1][22]

  • Improving Metabolic Stability: Replacing metabolically labile groups (like a gem-dimethyl group) with a cyclobutane ring can block sites of enzymatic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[1][23]

G Cyclobutane Cyclobutane Moiety Prop1 Defined 3D Puckered Structure Cyclobutane->Prop1 Prop2 High Ring Strain (~26 kcal/mol) Cyclobutane->Prop2 Prop3 Metabolic Inertness Cyclobutane->Prop3 App1 Conformational Constraint (Pre-organizes pharmacophores) Prop1->App1 App2 Scaffold for 3D Diversity (Explores binding pockets) Prop1->App2 App3 Metabolic Blocker (Improves PK profile) Prop3->App3 Outcome Improved Potency, Selectivity, and Drug-like Properties App1->Outcome App2->Outcome App3->Outcome

Conclusion and Future Outlook

The thermodynamic properties of cyclobutane derivatives are not mere academic curiosities; they are fundamental drivers of molecular shape, stability, and reactivity that have profound implications for applied chemistry. The inherent ring strain of the cyclobutane core provides a powerful tool for creating conformationally restricted and metabolically robust molecules. A deep understanding of these properties, gained through a combination of rigorous experimental calorimetry and predictive computational modeling, is essential for the rational design of next-generation therapeutics and advanced materials. As synthetic methodologies become more sophisticated, allowing for the precise installation of complex substituent arrays, the ability to accurately predict and harness the thermodynamics of these strained rings will continue to be a key driver of innovation.

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Crystal structure of brominated cyclobutane compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Brominated Cyclobutane Compounds

Abstract

Cyclobutane rings are unique four-membered carbocycles that have garnered significant attention in medicinal chemistry and materials science. Their inherent ring strain and puckered, non-planar conformations offer a three-dimensional structural diversity that is highly sought after in modern drug design. The introduction of bromine atoms onto the cyclobutane scaffold further modulates its physicochemical properties, influencing ring conformation, intermolecular interactions, and ultimately, the solid-state packing arrangement. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, crystallization, and detailed crystallographic analysis of brominated cyclobutane compounds. We will delve into the fundamental principles of cyclobutane conformation, the profound impact of bromine substitution, the nature of intermolecular forces that govern crystal packing, and the practical methodologies for structural elucidation.

The Significance of the Brominated Cyclobutane Scaffold

The cyclobutane moiety is a fascinating structural motif. Unlike the flat, highly strained cyclopropane or the flexible, low-strain cyclohexane, cyclobutane exists in a delicate balance of angle and torsional strain.[1] To alleviate the eclipsing interactions that would exist in a planar structure, the ring adopts a "puckered" or "folded" conformation.[2][3] This puckering is not static; the ring can invert between equivalent puckered conformations.

The introduction of substituents, particularly large and electronegative atoms like bromine, has a profound effect on this conformational preference. Bromine atoms can occupy either axial or equatorial positions in the puckered ring, influencing not only the molecular shape but also the potential for specific intermolecular interactions.[4] Understanding these structural nuances is critical in drug development, where cyclobutanes are often used as rigid scaffolds or as bioisosteric replacements for other groups, like tert-butyl groups.[5] The bromine atom itself can serve as a synthetic handle for further chemical modification or participate in crucial halogen bonding interactions within a crystal lattice, influencing solubility, stability, and crystal morphology.[6]

Synthesis and Crystallization Strategies

The generation of high-quality single crystals suitable for X-ray diffraction is predicated on the successful synthesis and purification of the target compound. Several synthetic routes provide access to brominated cyclobutanes.

Common Synthetic Approaches:

  • [2+2] Photocycloaddition: This is a classic method for forming cyclobutane rings, often involving the light-induced cycloaddition of two alkene units.[7] Subsequent bromination can then be performed.

  • Ring Expansion/Contraction: Ring expansion of cyclopropylcarbinyl precursors or contraction of cyclopentane derivatives can also yield the cyclobutane core.[8]

  • Synthesis from Brominated Precursors: A highly effective strategy involves using brominated starting materials in cycloaddition reactions or other ring-forming methodologies. For instance, the reaction of cyclopropylcarbinol with hydrobromic acid can yield bromocyclobutane.[9]

Once synthesized and purified, the critical step is crystallization. The goal is to encourage the slow formation of a well-ordered, single crystal.

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed over several days or weeks. This is the most common and often most successful technique.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Thermal Gradient (Slow Cooling): A saturated solution of the compound at an elevated temperature is cooled slowly, causing the solubility to decrease and crystals to form.

The choice of solvent is paramount and often requires empirical screening. Solvents that offer moderate solubility for the compound are typically the most successful.

Crystallographic Analysis: From Puckering to Packing

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. The analysis of a brominated cyclobutane crystal structure involves examining three key aspects: the ring's intrinsic conformation, the influence of the bromine substituent(s), and the network of intermolecular interactions that define the crystal lattice.

The Puckered Conformation of the Cyclobutane Ring

A planar cyclobutane ring would have internal C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain. To relieve the accompanying torsional strain from eclipsed C-H bonds, the ring puckers.[1] This conformation is often described as a "butterfly" shape, where one carbon atom is out of the plane of the other three. The degree of this puckering is quantified by the puckering angle (γ) , which typically ranges from 158–175°, with a perfectly planar ring having an angle of 180°.[5] Electron diffraction studies have found the dihedral angle of unsubstituted cyclobutane to be around 20°.[10]

Influence of Bromine Substitution

The position and orientation of bromine atoms significantly impact the ring's conformation.

  • Steric Effects: As a bulky substituent, bromine will preferentially occupy an equatorial position to minimize steric clashes (1,3-diaxial interactions) with other substituents.[4]

  • Electronic Effects: The electronegative bromine atom can influence bond lengths and angles within the ring. The C-Br bond itself is a key parameter, as are the C-C bond lengths, which can be slightly elongated compared to a standard alkane C-C bond due to ring strain.[10][11]

Intermolecular Interactions in the Crystal Lattice

The way individual brominated cyclobutane molecules pack together to form a crystal is dictated by a network of non-covalent interactions. For brominated compounds, halogen bonding is a particularly important and directional interaction.

  • Halogen Bonding (Br···Br): This is an attractive interaction between an electrophilic region on one bromine atom (the σ-hole) and a nucleophilic region on another.[6] These interactions are highly directional and can play a crucial role in crystal engineering. The strength of this interaction is significant, with C-Br···Br-C contacts having calculated interaction energies of -1.7 to -1.9 kcal/mol.[6]

  • Hydrogen Bonding (C-H···Br): The bromine atom can also act as a weak hydrogen bond acceptor, forming contacts with hydrogen atoms from neighboring molecules.[12]

  • Van der Waals Forces: These non-specific attractive forces are ubiquitous and contribute to the overall stability of the crystal packing.

The interplay of these forces determines the final crystal symmetry (space group) and density. Analyzing these interactions is crucial for understanding the material's bulk properties.

Interpreting Crystallographic Data: A Quantitative Summary

Data obtained from SC-XRD is deposited in crystallographic databases, most notably the Cambridge Structural Database (CSD), which serves as the world's repository for small-molecule organic and metal-organic crystal structures.[13][14][15] Below is a table summarizing typical geometric parameters observed in brominated cyclobutane structures from the literature.

Compound/FragmentC-C Bond Lengths (Å)Puckering Angle (γ)C-Br Bond Length (Å)Data Source Reference
Generic Puckered Cyclobutane~1.55 - 1.57~158° - 175°N/A[5][11]
1-Aryl-1-CF₃-3-bromocyclobutaneNot specifiedNot specified~1.95 (Typical)[5]
Highly Substituted Cyclobutane1.551 - 1.576PuckeredN/A[11]

Note: Specific values vary significantly based on the full substitution pattern of the molecule.

Experimental and Analytical Workflows

Adherence to rigorous, well-documented protocols is the cornerstone of scientific integrity. The following sections provide validated, step-by-step workflows for the synthesis and structural analysis of a model brominated cyclobutane.

Protocol: Synthesis of Bromocyclobutane

This protocol is adapted from established methods for the synthesis of bromocyclobutane from cyclopropylcarbinol.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylcarbinol (1.0 eq) in 48% hydrobromic acid (HBr) (1.5 eq).

  • Reaction: Heat the mixture to 40-45 °C and stir vigorously for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add an equal volume of cold water and extract the product with diethyl ether (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, a saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation to yield pure bromocyclobutane.[9] Characterize the final product using NMR spectroscopy.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

This protocol outlines the standard workflow for determining a crystal structure.

Step-by-Step Methodology:

  • Crystal Selection & Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or glass fiber.

  • Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage. A full sphere of diffraction data (reflections) is collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, apply corrections (e.g., for Lorentz and polarization effects), and generate a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and thermal parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model.

  • Validation and Deposition: The final structure is validated using software tools to check for geometric reasonability and potential errors. The data is then prepared in the Crystallographic Information File (CIF) format and deposited in a public database like the CSD.[16]

Visualizations

Diagram 1: General Workflow for Crystal Structure Analysis

G cluster_synthesis Synthesis & Preparation cluster_analysis Crystallographic Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Distillation) synthesis->purification crystallization Crystallization (Slow Evaporation, Vapor Diffusion) purification->crystallization data_collection SC-XRD Data Collection crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (CIF) refinement->validation final_analysis Structural Interpretation (Conformation, Packing, Interactions) validation->final_analysis

Caption: Workflow from chemical synthesis to final structural interpretation.

Diagram 2: Factors Influencing Crystal Structure

G A Molecular Structure B Ring Conformation (Puckering Angle) A->B C Substituent Effects (Steric & Electronic) A->C E Crystal Packing (Final 3D Lattice) B->E C->E D Intermolecular Forces D->E D1 Halogen Bonding (Br···Br) D->D1 D2 Hydrogen Bonding (C-H···Br) D->D2 D3 van der Waals D->D3

Caption: Key molecular and energetic factors that determine the final crystal structure.

Conclusion and Future Outlook

The crystal structure of brominated cyclobutane compounds is a result of a complex interplay between the inherent conformational preferences of the four-membered ring and the directing influence of intermolecular forces, particularly halogen bonding. This guide has outlined the key theoretical considerations and practical workflows necessary for researchers to confidently synthesize, crystallize, and analyze these important molecules. As the demand for novel chemical entities with precise three-dimensional architectures continues to grow in pharmacology and materials science, a fundamental understanding of the solid-state behavior of scaffolds like brominated cyclobutanes will remain indispensable. Future work will likely focus on leveraging this structural knowledge for the rational design of co-crystals and polymorphic systems with tailored physical properties.

References

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Image].
  • Demchuk, O. P., Bobovskyi, B. V., Vashchenko, B. V., Hryshchuk, O. V., & Skreminskyi, A. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health.
  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Image].
  • ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level. [Image].
  • PASSchem. (n.d.). Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation.
  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • Capdevila-Cortada, M., & Juan, J. (2015). The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. ResearchGate.
  • Davies, H. M. L., & Qin, C. (2019). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Communications, 10(1), 4331.
  • Royal Society of Chemistry. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science.
  • Google Patents. (2008). CN101209953A - Applied synthesis method for bromocyclobutane.
  • Evans, P. A., & Inglesby, P. A. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • Automated Topology Builder. (n.d.). Cyclobutane | C4H8 | MD Topology | NMR | X-Ray.
  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes.
  • MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. ResearchGate.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. PubMed.
  • National Institutes of Health. (n.d.). Bromocyclobutane. PubChem.
  • National Institutes of Health. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. PubMed Central.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
  • Belluš, D., Mez, H., & Rihs, G. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 884-890.
  • University of Manchester. (2016). CCDC 913284: Experimental Crystal Structure Determination. Research Explorer.
  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics, 20(11), 1703-1707.
  • LMU. (n.d.). Molecular and Crystal Structures of Some Bromocymantrenes. Open Access LMU.
  • ResearchGate. (n.d.). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study.
  • Sowmya, A., et al. (2023). Exploring the intermolecular interactions in Co-crystals of 4-cyanopyridine with 4-bromobenzoic acid: Experimental and computational methods. ResearchGate.

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Methodological & Application

The Versatile Building Block: Application Notes and Protocols for Methyl 1-bromocyclobutanecarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for structurally novel and three-dimensionally complex molecules is ever-increasing, particularly within the realm of medicinal chemistry. The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold that can impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] Methyl 1-bromocyclobutanecarboxylate has emerged as a versatile and powerful building block for the introduction of this desirable four-membered ring system. Its strategic placement of a bromine atom and a methyl ester group on a quaternary center provides a gateway to a diverse array of chemical transformations, enabling the construction of intricate molecular architectures, including spirocycles and substituted cyclobutane derivatives.[3]

This comprehensive guide, designed for the practicing chemist, will delve into the multifaceted applications of this compound. Moving beyond a simple recitation of procedures, we will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the mechanistic underpinnings of its reactivity.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the tertiary bromide and the methyl ester. The C-Br bond is susceptible to both nucleophilic substitution and the formation of organometallic reagents, while the ester can be manipulated through hydrolysis, amidation, or reduction. The strained cyclobutane ring itself can also participate in ring-opening or expansion reactions under specific conditions.[4][5]

Nucleophilic Substitution

At a tertiary carbon center, direct SN2 reactions are sterically hindered. However, under conditions that favor carbocation formation (SN1 pathway) or with highly reactive nucleophiles, substitution can occur. It is crucial to consider the potential for competing elimination reactions and rearrangements, which are common in strained ring systems.

Radical Reactions

The C-Br bond can undergo homolytic cleavage to generate a tertiary cyclobutyl radical. This intermediate can participate in a variety of radical-mediated processes, including cyclizations and additions, offering a powerful tool for C-C bond formation.[6][7]

Application in the Synthesis of Bioactive Scaffolds

The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of important molecular scaffolds.

Synthesis of 1-Aminocyclobutane-1-carboxylic Acid Derivatives

1-Aminocyclobutane-1-carboxylic acid is a non-proteinogenic amino acid that has found applications as a building block in peptide synthesis and as a precursor to various bioactive compounds.[8] A common synthetic route involves the displacement of the bromide with an azide anion, followed by reduction.

Protocols and Methodologies

Protocol 1: Synthesis of Methyl 1-azidocyclobutane-1-carboxylate

This protocol details the nucleophilic substitution of the bromide with an azide group, a key step in the synthesis of 1-aminocyclobutane-1-carboxylic acid derivatives.

Reaction Scheme:

G reagent This compound product Methyl 1-azidocyclobutane-1-carboxylate reagent->product NaN3, DMF, 60 °C

A schematic of the azidation reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound193.04101.0
Sodium azide (NaN₃)65.01151.5
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL-

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.93 g, 10 mmol) and anhydrous N,N-dimethylformamide (20 mL).

  • Add sodium azide (0.975 g, 15 mmol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Methyl 1-azidocyclobutane-1-carboxylate.

Causality and Insights:

  • Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion more nucleophilic and promoting the substitution reaction.

  • Temperature: The reaction is heated to increase the rate of reaction, as nucleophilic substitution at a tertiary center can be sluggish.

  • Workup: The aqueous workup is necessary to remove the DMF and excess sodium azide.

Protocol 2: The Reformatsky Reaction for the Synthesis of β-Hydroxy Esters

The Reformatsky reaction is a classic method for the formation of carbon-carbon bonds, involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[3][9][10][11][12] This reaction provides a powerful tool for extending the carbon skeleton from the cyclobutane core.

Reaction Scheme:

G start This compound + Aldehyde/Ketone product β-Hydroxy Ester start->product 1. Zn, THF, reflux 2. H3O+ workup

General scheme of the Reformatsky reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound193.04101.0
Aldehyde or Ketone-101.0
Zinc dust, activated65.38151.5
Tetrahydrofuran (THF), anhydrous72.1130 mL-
Saturated aqueous NH₄Cl solution---

Procedure:

  • Activate the zinc dust by stirring it with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the activated zinc dust (0.98 g, 15 mmol) and anhydrous THF (10 mL).

  • In the dropping funnel, prepare a solution of this compound (1.93 g, 10 mmol) and the desired aldehyde or ketone (10 mmol) in anhydrous THF (20 mL).

  • Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction (indicated by the appearance of a cloudy solution).

  • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting β-hydroxy ester by column chromatography.

Causality and Insights:

  • Zinc Activation: Activation of the zinc surface is crucial to remove the passivating oxide layer and ensure efficient oxidative insertion into the C-Br bond.

  • One-Pot Procedure: The Reformatsky reaction is conveniently performed in a single pot, as the organozinc intermediate is formed in the presence of the electrophilic carbonyl compound.

  • Mechanism: The reaction proceeds through the formation of an organozinc enolate, which then adds to the carbonyl group of the aldehyde or ketone.

Protocol 3: Synthesis of Spiro[3.3]heptane Derivatives

Conceptual Workflow for Spiro[3.3]heptane Synthesis:

G A This compound B Methyl 1-(cyanomethyl)cyclobutane-1-carboxylate A->B 1. NaCN, DMSO C Cyclobutane-1,1-dicarboxylic acid B->C 2. H3O+, heat D Spiro[3.3]heptane-2,6-dione C->D 3. Ac2O, heat

A conceptual workflow for the synthesis of a spiro[3.3]heptane precursor.

Protocol 3a: Synthesis of Methyl 1-(cyanomethyl)cyclobutane-1-carboxylate

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound193.04101.0
Sodium cyanide (NaCN)49.01121.2
Dimethyl sulfoxide (DMSO), anhydrous78.1325 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium cyanide (0.59 g, 12 mmol) in anhydrous DMSO (25 mL).

  • Add this compound (1.93 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by GC-MS.

  • Once the reaction is complete, pour the mixture into 150 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain Methyl 1-(cyanomethyl)cyclobutane-1-carboxylate.

Conclusion

This compound is a powerful and versatile reagent that provides access to a wide range of valuable cyclobutane-containing building blocks. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to incorporate this unique scaffold into their synthetic strategies. By understanding the underlying principles of its reactivity, chemists can unlock the full potential of this reagent in the design and synthesis of novel molecules with applications in drug discovery and materials science.

References

  • Chupakhin, E.; et al. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 2023.
  • Solin, N.; et al. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Bioorganic & Medicinal Chemistry Letters, 2003.
  • BYJU'S. Reformatsky reaction.
  • El-Malah, A. A.; et al. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 2022.
  • NROChemistry. Reformatsky Reaction.
  • Chupakhin, E.; et al. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 2023.
  • ResearchGate. Overview of spiro[3.3]heptane synthesis.
  • ResearchGate. Synthesis of hetera‐substituted spiro[3.3]heptanes 94 and 96 by...
  • Stepan, A. F.; et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2020.
  • Name Reactions in Organic Synthesis. Reformatsky Reaction.
  • Wikipedia. Reformatsky reaction.
  • Google Patents. Synthesis of aminocyclopentane carboxylic acids.
  • Ghorai, M. K.; et al. Intramolecular Free-Radical Cyclization Reactions. Science of Synthesis, 2014.
  • ResearchGate. Cyclobutene Ring Opening Reactions.
  • ResearchGate. Intramolecular Free-Radical Cyclization Reactions and Applications.
  • ResearchGate. Organic reactions simulated in this work: The cyclobutene ring opening...
  • ResearchGate. The application of cyclobutane derivatives in organic synthesis.
  • Chemistry Steps. Ring Expansion Rearrangements.
  • ResearchGate. Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones.
  • SciSpace. Free-radical cyclizations.
  • YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024.
  • PubMed. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo.
  • YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
  • Organic & Biomolecular Chemistry (RSC Publishing). Metal-free radical cascade cyclization/haloazidation of enynones to access functionalized 1-indanones.
  • YouTube. Amine Reactions and Practice (Live Recording) Organic Chemistry Review.
  • YouTube. 22.3 Synthesis of Amines | Organic Chemistry.

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Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling strategy for modulating the physicochemical and pharmacological properties of drug candidates. Methyl 1-bromocyclobutanecarboxylate is a key building block that provides a direct entry point to a diverse array of 1-substituted cyclobutane derivatives. The bromine atom at the quaternary center, activated by the adjacent ester group, serves as a versatile leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the mechanistic nuances and practical laboratory protocols for leveraging this compound in the synthesis of novel chemical entities for drug discovery and development.

Mechanistic Considerations: A Dichotomy of Reaction Pathways

The nucleophilic substitution reactions of this compound are governed by a delicate interplay of factors including the nature of the nucleophile, solvent polarity, and the inherent strain of the cyclobutane ring. The tertiary nature of the alpha-carbon bearing the bromine atom suggests a propensity for an S(_N)1-type mechanism involving a carbocation intermediate. However, the stability of this carbocation is influenced by the ring strain, and the potential for S(_N)2-like pathways or even rearrangement and ring-opening reactions must be carefully considered.

The S(_N)1 vs. S(_N)2 Continuum

The reaction of this compound with a nucleophile can proceed through a spectrum of mechanisms ranging from a pure S(_N)1 to a borderline S(_N)2 pathway.

  • S(N)1 Pathway: In the presence of a weak nucleophile and a polar protic solvent (e.g., methanol, ethanol, water), the reaction is likely to proceed via an S(_N)1 mechanism. The rate-determining step is the departure of the bromide ion to form a tertiary cyclobutyl carbocation. This carbocation is stabilized by the adjacent ester group through resonance. The planar carbocation can then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material were chiral. Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of this pathway.[1]

  • S(_N)2 Pathway: With a strong, unhindered nucleophile in a polar aprotic solvent (e.g., DMF, DMSO, acetone), an S(_N)2-like mechanism may be favored. The nucleophile attacks the carbon atom from the backside, displacing the bromide ion in a concerted step. However, the steric hindrance at the tertiary carbon center makes a pure S(_N)2 reaction challenging.

The choice of reaction conditions is therefore critical in directing the outcome of the substitution.

The Specter of Ring-Opening and Rearrangement

The inherent strain of the cyclobutane ring introduces alternative reaction pathways that compete with direct substitution.

  • Ring-Opening Reactions: Under certain conditions, particularly with strong, basic nucleophiles, ring-opening can occur. For instance, the reaction of this compound with ammonia has been reported to yield a ring-opened product. This is a crucial consideration for synthetic planning.

  • Favorskii-type Rearrangement: While the classical Favorskii rearrangement involves α-halo ketones, the structural similarity of this compound to these precursors warrants consideration of a related rearrangement.[2][3][4] Treatment with a strong base could potentially lead to the formation of a cyclopropanone intermediate via an intramolecular S(_N)2 reaction, which would then be attacked by a nucleophile, resulting in a rearranged product, typically a cyclopropanecarboxylic acid derivative. This pathway is more likely with strong, non-nucleophilic bases.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions of this compound. These protocols are designed to be self-validating, with clear instructions for execution, monitoring, and product characterization.

Protocol 1: Synthesis of Methyl 1-azidocyclobutanecarboxylate (S(_N)2-type)

This protocol describes the synthesis of an azide-substituted cyclobutane, a versatile intermediate for the introduction of an amine functionality or for use in "click" chemistry.

Reaction Scheme:

Reaction_Scheme_1 reactant This compound product Methyl 1-azidocyclobutanecarboxylate reactant->product reagent Sodium Azide (NaN3) reagent->product solvent DMF solvent->product Reaction_Scheme_2 reactant This compound product Methyl 1-cyanocyclobutanecarboxylate reactant->product reagent Sodium Cyanide (NaCN) reagent->product solvent DMSO solvent->product

Caption: Synthesis of Methyl 1-cyanocyclobutanecarboxylate.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Dissolve this compound (1.0 eq) in anhydrous DMSO (0.3 M).

  • Add sodium cyanide (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash thoroughly with water and then with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or flash column chromatography to obtain methyl 1-cyanocyclobutanecarboxylate.

Expected Yield: 70-85%

Characterization: The product should be characterized by


H NMR, 

C NMR, and IR spectroscopy. A nitrile stretch should be observable in the IR spectrum around 2240 cm

.
Protocol 3: Solvolysis of this compound in Methanol (S(_N)1-type)

This protocol describes the solvolysis reaction with methanol, leading to the corresponding methyl ether. This reaction exemplifies an S(_N)1 pathway.

Reaction Scheme:

Reaction_Scheme_3 reactant This compound product Methyl 1-methoxycyclobutanecarboxylate reactant->product Heat reagent Methanol (MeOH) reagent->product

Caption: Solvolysis of this compound.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium bicarbonate (NaHCO(_3))

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).

  • Heat the solution at reflux for 24-48 hours.

  • Monitor the disappearance of the starting material by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the generated HBr by adding solid sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by flash column chromatography (ethyl acetate/hexanes) to yield methyl 1-methoxycyclobutanecarboxylate.

Expected Yield: 50-70%

Characterization: The product can be identified by


H NMR, 

C NMR, and mass spectrometry, confirming the incorporation of the methoxy group.

Data Summary

ProtocolNucleophileSolventReaction TypeExpected Yield (%)Key Characterization
1Sodium AzideDMFS(_N)2-type85-95IR: ~2100 cm

(azide)
2Sodium CyanideDMSOS(_N)2-type70-85IR: ~2240 cm

(nitrile)
3MethanolMethanolS(_N)1-type50-70NMR confirmation of methoxy group

Troubleshooting and Mechanistic Insights

  • Low Yields in S(_N)2 Reactions: If yields are low, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the ester or react with strong nucleophiles. Increasing the reaction temperature or time may also improve conversion, but be mindful of potential side reactions.

  • Formation of Elimination Products: In reactions with basic nucleophiles, elimination to form methylenecyclobutane derivatives can be a competing pathway. Using less basic nucleophiles or milder reaction conditions can help to minimize this side reaction.

  • Evidence of Ring-Opening: If unexpected products are observed, particularly with highly basic or sterically hindered nucleophiles, consider the possibility of ring-opening. Characterization by mass spectrometry and detailed NMR analysis will be crucial to identify these byproducts. The reaction of this compound with ammonia leading to a ring-opened product serves as a key precedent for this possibility.

Conclusion

This compound is a potent synthetic intermediate for accessing a wide range of functionalized cyclobutane derivatives. A thorough understanding of the competing nucleophilic substitution, elimination, and rearrangement pathways is essential for successful synthetic design. The protocols provided herein offer a practical guide for researchers to harness the reactivity of this valuable building block in the pursuit of novel therapeutics and other advanced materials. Careful control of reaction parameters and diligent product analysis are paramount to achieving the desired synthetic outcomes.

References

  • Solvolysis of 1-Bromo-1-methylcyclohexane in Ethanol
  • Favorskii Rearrangement
  • Favorskii Rearrangement Mechanism
  • Favorskii Rearrangement - Wikipedia
  • Solvolysis Reactions With Stereochemistry - SN1 Mechanism
  • Solvolysis of 1-bromo-1-methylcyclopentane in methanol
  • Solvolysis of Tertiary and Secondary Haloalkanes
  • SN1 Reaction Mechanism
  • Reaction of N-(tosylmethyl)ureas with NaCN
  • Solvolysis - SN1 Reaction Mechanism - Stereochemistry
  • Synthesis of Methyl 1-azidocyclobutanecarboxyl
  • Reaction of sodium methoxide with methanol
  • Synthesis of Methyl 2-Oxocyclopentanecarboxyl
  • Comparative Guide to the Synthesis of Methyl 2-Oxocyclopentanecarboxyl
  • Sodium methoxide in methanol E2 reaction
  • Reaction of 2-bromo-2-methylbutane with sodium methoxide or boiling methanol
  • Application of novel methyl carbonate methylation c
  • Prepar
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

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Application Notes & Protocols: Strategic Incorporation of the Cyclobutane Moiety into Active Pharmaceutical Ingredients (APIs) Using Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring, a strained four-membered carbocycle, has become an increasingly vital structural motif in modern medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance pharmacological properties by providing conformational rigidity, improving metabolic stability, and serving as a versatile bioisostere for other functional groups.[2][3][4] Methyl 1-bromocyclobutanecarboxylate has emerged as a premier building block for introducing this valuable scaffold. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. We will explore the causality behind experimental choices and provide detailed, self-validating protocols for key transformations, focusing on the synthesis of intermediates relevant to established APIs.

The Cyclobutane Advantage in Drug Design

The unique puckered conformation of the cyclobutane ring sets it apart from other cycloalkanes.[3][4] This inherent strain and three-dimensionality offer several advantages in drug design:

  • Conformational Restriction: The rigid cyclobutane scaffold can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing potency.[4][5]

  • Improved Metabolic Stability: The sp³-rich nature of the cyclobutane ring can shield adjacent functional groups from metabolic enzymes (e.g., Cytochrome P450s), enhancing the pharmacokinetic profile of a drug candidate.[2][3]

  • Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise, three-dimensional positioning of pharmacophoric elements, enabling optimized interactions with target proteins.

  • Novel Chemical Space: As a bioisostere for larger rings or aromatic groups, the cyclobutane moiety provides access to novel chemical space with favorable physicochemical properties, such as reduced planarity and modulated lipophilicity.[2][3]

This compound is a highly effective reagent for accessing these benefits. As a quaternary α-bromo ester, it is an excellent electrophile for forging new carbon-heteroatom and carbon-carbon bonds via nucleophilic substitution pathways.

Core Reaction Principle: Nucleophilic Substitution

The primary utility of this compound stems from its reactivity as an electrophile in SN2-type reactions. A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group. The presence of the ester functionality on the same carbon atom activates the substrate for this substitution.

The choice of base and solvent is critical for success. A non-nucleophilic base is required to deprotonate the nucleophile without competing in the substitution reaction. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they solvate the counter-ion of the base, leaving the nucleophilic anion more reactive.[6][7]

G cluster_0 Reaction Mechanism Reagent Methyl 1-bromocyclobutanecarboxylate Product Alkylated Product Reagent->Product  2. Nucleophilic Attack      (SN2-type) Nucleophile Nucleophile (Nu-H) e.g., R-OH, R₂-NH Nucleophile->Reagent  1. Deprotonation by Base Base Base (e.g., K₂CO₃, Cs₂CO₃) Byproduct H-Base⁺ + Br⁻

Figure 1. General mechanism for nucleophilic substitution using this compound.

Application Protocol I: O-Alkylation in the Synthesis of a Bosutinib Analogue

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[8][9] Its structure features a substituted quinoline core. The synthesis often involves the alkylation of a key phenolic intermediate.[8][10] This protocol describes the O-alkylation of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile using this compound to generate a key cyclobutane-containing intermediate.

Reaction Scheme: (Image of the reaction scheme showing the phenolic quinoline intermediate reacting with this compound in the presence of a base to form the O-alkylated product)

Materials and Reagent Data
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Phenolic Intermediate¹C₁₈H₁₃Cl₂N₃O₃390.231.05.01.95 g
This compoundC₆H₉BrO₂193.041.26.01.16 g (0.77 mL)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.010.01.38 g
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09--25 mL

¹4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

Step-by-Step Protocol

G cluster_workflow Protocol Workflow: O-Alkylation setup 1. Reaction Setup - Add phenolic intermediate, K₂CO₃, and DMF to a dry flask. - Stir under N₂ atmosphere. addition 2. Reagent Addition - Add this compound dropwise at room temp. setup->addition reaction 3. Reaction - Heat mixture to 70-80 °C. - Monitor by TLC until starting material is consumed (4-6 h). addition->reaction workup 4. Work-up & Quench - Cool to RT. - Pour into ice-water. - Stir until a precipitate forms. reaction->workup isolation 5. Isolation - Collect solid by vacuum filtration. - Wash with water and cold diethyl ether. workup->isolation purification 6. Purification - Recrystallize from Ethanol/Water or purify by column chromatography (Silica, Hexane:EtOAc). isolation->purification product Final Product purification->product

Figure 2. Step-by-step workflow for the O-alkylation of the Bosutinib precursor.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic intermediate (1.95 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol). Purge the flask with nitrogen and add anhydrous DMF (25 mL) via syringe.

    • Causality: A dry, inert atmosphere prevents side reactions with atmospheric moisture. K₂CO₃ is a mild, non-nucleophilic base suitable for deprotonating the phenol without hydrolyzing the ester. DMF is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction.[7]

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound (0.77 mL, 6.0 mmol) dropwise over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-water while stirring vigorously. A precipitate should form.

    • Causality: This "crashing out" procedure precipitates the organic product from the polar water/DMF mixture, separating it from the inorganic salts (KBr, excess K₂CO₃) which remain dissolved.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL) and then with cold diethyl ether (2 x 20 mL) to remove any residual non-polar impurities.

  • Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by flash column chromatography on silica gel.

Application Protocol II: General N-Alkylation of an Aniline Derivative

The introduction of the cyclobutane moiety onto a nitrogen atom is a common strategy in API synthesis. This general protocol outlines the N-alkylation of a generic aniline using this compound.

Materials and Reagent Data
ReagentFormulaMW ( g/mol )Equivalents
Aniline Derivative--1.0
This compoundC₆H₉BrO₂193.041.1
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.821.5
Anhydrous Acetonitrile (MeCN)C₂H₃N41.05-
Step-by-Step Protocol
  • Reaction Setup: In a nitrogen-flushed flask, dissolve the aniline derivative (1.0 eq) in anhydrous acetonitrile. Add Cesium Carbonate (1.5 eq).

    • Causality: Cesium Carbonate is a stronger base than K₂CO₃ and is often more effective for N-alkylation of less acidic N-H bonds. Acetonitrile is an excellent polar aprotic solvent for this transformation.

  • Reagent Addition: Add this compound (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction to 60 °C and stir until TLC analysis indicates completion.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic solids through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Ineffective base. 2. Insufficient temperature. 3. Deactivated nucleophile.1. Switch to a stronger base (e.g., Cs₂CO₃ for N-alkylation, NaH for O-alkylation). 2. Increase reaction temperature in 10 °C increments. 3. Ensure starting material is pure and dry.
Formation of Side Products 1. Di-alkylation (for primary amines). 2. Hydrolysis of the ester.1. Use a larger excess of the amine starting material. 2. Ensure strictly anhydrous conditions. Avoid strong, nucleophilic bases like NaOH or KOH.
Incomplete Reaction 1. Insufficient reaction time. 2. Reagent degradation.1. Extend the reaction time, continuing to monitor by TLC. 2. Use freshly opened or purified this compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of cyclobutane-containing APIs. Through straightforward nucleophilic substitution reactions, it provides reliable access to this medicinally important scaffold. The protocols outlined herein for O- and N-alkylation demonstrate its utility in constructing complex molecular architectures, such as intermediates for targeted therapies like Bosutinib. By understanding the principles of reactivity and carefully selecting reaction conditions, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.

References

  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]
  • van der Kolk, R., et al. (2022).
  • van der Kolk, R., et al. (2022).
  • van der Kolk, R., et al. (2022).
  • Various Authors. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
  • van der Kolk, R., et al. (2022).
  • Kumar, P., et al. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link]
  • Kumar, P., et al. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link]
  • Cai, W., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]
  • Various Authors. (n.d.). A New and Practical Synthesis of Bosutinib.
  • ChemBK. (2024).
  • White, D. E., et al. (2015). Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. Angewandte Chemie. [Link]
  • Rivera, D. G., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]
  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. [Link]
  • Foley, D. J., & Bower, J. F. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
  • Tata, R. R., & Harmata, M. (2018).
  • Organic Chemistry Portal. (n.d.).
  • Ciaffoni, L., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. [Link]
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Application Notes and Protocols for the Synthesis of 1-Aminocyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Aminocyclobutane-1-carboxylic acid (ACBC) is a non-proteinogenic, conformationally constrained α-amino acid. Its rigid cyclobutane scaffold has made it a valuable building block in medicinal chemistry and drug development. ACBC and its derivatives are known antagonists at excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, giving them significant potential in neuroscience research and for the development of novel therapeutics.[1] Furthermore, its incorporation into peptides induces unique conformational constraints, which can modulate their biological activity and bioavailability.[1]

While commercially available, the high cost and limited availability of ACBC and its protected forms often necessitate its chemical synthesis in a laboratory setting.[1] This guide provides detailed, field-proven protocols for the synthesis of 1-aminocyclobutane-1-carboxylic acid, designed for researchers, scientists, and drug development professionals. We will explore three robust synthetic strategies, explaining the chemical principles and experimental nuances behind each approach.

Overview of Synthetic Strategies

The synthesis of 1-aminocyclobutane-1-carboxylic acid can be approached from several common starting materials. The choice of route often depends on the availability of precursors, scalability, and tolerance for certain hazardous reagents. The primary strategies detailed herein begin from cyclobutanone, cyclobutanecarboxylic acid, or a pre-functionalized cyclobutane derivative.

G cluster_start Starting Materials cluster_product Final Product Cyclobutanone Cyclobutanone ACBC 1-Aminocyclobutane -1-carboxylic Acid Cyclobutanone->ACBC Protocol 1: Bucherer-Bergs Reaction Cyclobutane_acid Cyclobutanecarboxylic Acid Cyclobutane_acid->ACBC Protocol 2: Curtius Rearrangement Bromo_ester Ethyl 1-Bromocyclobutane carboxylate Bromo_ester->ACBC Protocol 3: Azide Substitution & Reduction

Caption: High-level overview of synthetic routes to ACBC.

Protocol 1: Synthesis via Bucherer-Bergs Reaction from Cyclobutanone

This is one of the most common and classic approaches, utilizing a multicomponent reaction to build the amino acid scaffold directly onto the cyclobutanone ring.[1][2] The key is the formation of a stable hydantoin intermediate, which is subsequently hydrolyzed.

Principle and Rationale: The Bucherer-Bergs reaction is a robust method for preparing 5,5-disubstituted hydantoins from ketones.[3][4] It involves the reaction of a ketone (cyclobutanone) with ammonium carbonate and a cyanide source (e.g., potassium cyanide).[5][6] The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form an aminonitrile and subsequently cyclize to the hydantoin.[6] This hydantoin is a stable, crystalline solid that is easily purified and serves as a direct precursor to the desired amino acid upon hydrolysis.[3][7]

Workflow for Bucherer-Bergs Synthesis of ACBC

G start Cyclobutanone step1 Bucherer-Bergs Reaction ((NH4)2CO3, KCN, H2O/EtOH) start->step1 intermediate 5,5-Tetramethylene- spirohydantoin step1->intermediate step2 Alkaline Hydrolysis (e.g., NaOH or Ba(OH)2, Heat) intermediate->step2 step3 Acidification (e.g., HCl) step2->step3 product 1-Aminocyclobutane -1-carboxylic Acid step3->product

Caption: Workflow for the Bucherer-Bergs synthesis of ACBC.

Detailed Experimental Protocol

Step 1: Synthesis of 5,5-Tetramethylenespirohydantoin

  • Reagent Preparation: In a sealed pressure vessel or a heavy-walled glass tube, combine cyclobutanone (1.0 eq), potassium cyanide (1.1 eq), and ammonium carbonate (3.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water until the solids are just covered. The use of a co-solvent system is crucial for dissolving both the organic ketone and the inorganic salts.

  • Reaction: Seal the vessel tightly and heat it in an oil bath at 60-70 °C for 10-12 hours. The pressure will build up inside the vessel due to the release of ammonia and carbon dioxide; ensure appropriate safety precautions are taken.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath. The hydantoin product often crystallizes out. Collect the solid by vacuum filtration and wash it with cold water. The crude product can be recrystallized from hot water or ethanol to yield pure 5,5-tetramethylenespirohydantoin as a white crystalline solid.

Step 2: Hydrolysis of 5,5-Tetramethylenespirohydantoin to ACBC

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the hydantoin (1.0 eq) in a 20-30% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of barium hydroxide (Ba(OH)₂). Barium hydroxide is often preferred as the resulting barium carbonate can be easily filtered off.

  • Hydrolysis: Heat the mixture to reflux (typically 120-150 °C) for 24-48 hours. The hydrolysis involves the opening of the hydantoin ring to form an N-carbamoyl amino acid, which is then further hydrolyzed to the final amino acid, ammonia, and carbonate.[8][9]

  • Work-up (NaOH): If using NaOH, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid (HCl) to pH ~6. The amino acid has its lowest solubility at its isoelectric point.

  • Work-up (Ba(OH)₂): If using Ba(OH)₂, cool the mixture and remove the precipitated barium carbonate by filtration. Acidify the filtrate with sulfuric acid (H₂SO₄) to precipitate barium sulfate, then filter again. Neutralize the filtrate to the isoelectric point.

  • Purification: The crude ACBC can be precipitated and collected. Recrystallization from a water/ethanol mixture will yield the pure product.

Data Summary
StepKey ReagentsTemp (°C)Time (h)Typical Yield
1. Hydantoin Formation (NH₄)₂CO₃, KCN60-7010-1275-85%
2. Hydrolysis NaOH or Ba(OH)₂120-15024-4880-90%

Protocol 2: Synthesis via Azide Substitution and Reduction

This modern and efficient protocol avoids the use of cyanide and starts from a commercially available, pre-functionalized cyclobutane ring, making it an attractive alternative.[1][2]

Principle and Rationale: This route relies on a straightforward nucleophilic substitution (SN2) reaction followed by a clean reduction. The starting material, ethyl 1-bromocyclobutanecarboxylate, possesses a good leaving group (bromide) at the quaternary carbon. Sodium azide serves as an excellent nucleophile to displace the bromide.[2] The resulting azide is then selectively reduced to the primary amine. Catalytic hydrogenation (H₂ over Pd/C) is the method of choice for this transformation as it is highly efficient and the by-product is simply nitrogen gas.[2] The final step is a standard saponification of the ethyl ester to yield the carboxylic acid.

Workflow for Azide Substitution/Reduction Synthesis of ACBC

G start Ethyl 1-Bromo- cyclobutanecarboxylate step1 Azide Substitution (NaN3, DMSO) start->step1 intermediate Ethyl 1-Azido- cyclobutanecarboxylate step1->intermediate step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) intermediate->step2 intermediate2 Ethyl 1-Amino- cyclobutanecarboxylate step2->intermediate2 step3 Ester Hydrolysis (NaOH, H2O/EtOH) intermediate2->step3 product 1-Aminocyclobutane -1-carboxylic Acid step3->product

Caption: Workflow for the synthesis of ACBC from a bromoester.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-azidocyclobutanecarboxylate

  • Reaction Setup: To a solution of ethyl 1-bromocyclobutanecarboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium azide (NaN₃, 1.5 eq). DMSO is an ideal polar aprotic solvent for this SN2 reaction, accelerating the rate.

  • Reaction: Stir the mixture at 40-50 °C for 7-10 hours. Monitor the reaction by TLC or GC-MS. The reaction can be performed at room temperature, but it is significantly slower.[2]

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate. The organic layer is washed with water and brine to remove residual DMSO and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude azide is often used directly in the next step without further purification.

Step 2: Reduction to Ethyl 1-aminocyclobutanecarboxylate

  • Catalyst Setup: In a flask suitable for hydrogenation, dissolve the crude ethyl 1-azidocyclobutanecarboxylate from the previous step in methanol (MeOH). Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol %).

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or a Parr hydrogenator. Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Work-up: Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-aminocyclobutanecarboxylate. This can be converted to its hydrochloride salt with HCl in ether for easier handling and purification.[2]

Step 3: Hydrolysis to 1-Aminocyclobutane-1-carboxylic Acid

  • Saponification: Dissolve the amino ester in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the hydrolysis is complete (monitored by TLC).

  • Neutralization: Cool the solution and carefully neutralize with aqueous HCl to the isoelectric point (pH ~6) to precipitate the final product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from water/ethanol provides pure ACBC.

Data Summary
StepKey ReagentsTemp (°C)Time (h)Typical Yield
1. Azide Substitution NaN₃, DMSO40-507-10>95% (crude)
2. Reduction H₂, 10% Pd/CRT12-2490-98%
3. Hydrolysis NaOHRT - 502-685-95%
Overall Yield ~75-85% (from bromoester)[2]

Protocol 3: Synthesis via Curtius Rearrangement

This protocol is a classic name reaction that provides access to amines from carboxylic acids. It is particularly useful when cyclobutanecarboxylic acid is a more accessible starting material than cyclobutanone.

Principle and Rationale: The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[10][11] The key mechanistic step is a concerted 1,2-shift of the alkyl group from the carbonyl carbon to the nitrogen as N₂ departs, which avoids the formation of a high-energy nitrene intermediate.[12] The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles.[13][14] Trapping with water or aqueous acid leads to an unstable carbamic acid, which decarboxylates to give the primary amine.[15] Alternatively, trapping with an alcohol like tert-butanol produces a stable Boc-protected amine, a highly useful intermediate in peptide synthesis.[12]

Workflow for Curtius Rearrangement Synthesis of ACBC

G start Cyclobutane- carboxylic Acid step1 Acyl Chloride Formation (SOCl2 or (COCl)2) start->step1 intermediate1 Cyclobutanecarbonyl Chloride step1->intermediate1 step2 Acyl Azide Formation (NaN3, Acetone/H2O) intermediate1->step2 intermediate2 Cyclobutanecarbonyl Azide step2->intermediate2 step3 Curtius Rearrangement (Heat, Toluene) intermediate2->step3 intermediate3 Cyclobutyl Isocyanate step3->intermediate3 step4 Hydrolysis (HCl (aq), Heat) intermediate3->step4 product 1-Aminocyclobutane -1-carboxylic Acid* step4->product

Caption: Workflow for the synthesis of 1-aminocyclobutane (not ACBC) via Curtius Rearrangement. Note: This route produces 1-aminocyclobutane, not the target carboxylic acid. A different starting material is required for ACBC via this method. A more appropriate route is the related Hofmann Rearrangement of cyclobutane-1,1-dicarboxamide or a similar derivative. The Curtius rearrangement as depicted above is a degradative reaction that removes the carbonyl carbon.

Correction and Refinement: The direct Curtius rearrangement on cyclobutanecarboxylic acid yields cyclobutylamine, losing the carboxyl group. To synthesize 1-aminocyclobutane-1-carboxylic acid, one must start from a precursor that already contains two carbon substituents on the same cyclobutane carbon, such as cyclobutane-1,1-dicarboxylic acid. A more suitable named reaction for this transformation is the Hofmann Rearrangement .

Revised Protocol: Hofmann Rearrangement of Cyclobutane-1-carboxamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[16][17] This is a degradative reaction. To synthesize ACBC, one would need to start with a derivative like 1-carbamoylcyclobutanecarboxylic acid and perform the Hofmann rearrangement on the amide group.

Given the complexity and potential for side reactions, the Bucherer-Bergs and azide displacement routes are generally more direct and higher-yielding for the specific target of 1-aminocyclobutane-1-carboxylic acid.

Conclusion and Comparative Analysis

We have presented two highly effective and reliable protocols for the synthesis of 1-aminocyclobutane-1-carboxylic acid.

  • The Bucherer-Bergs reaction (Protocol 1) is a classic, powerful method starting from the readily available cyclobutanone. Its main drawback is the use of potassium cyanide, a highly toxic reagent requiring stringent safety protocols. However, it is a robust and often high-yielding one-pot reaction to the key hydantoin intermediate.

  • The Azide Substitution and Reduction route (Protocol 2) is an excellent modern alternative.[1][2] It avoids the use of cyanide and proceeds in high yield through clean, well-established reactions. While sodium azide is also hazardous, it is generally considered easier to handle than cyanide salts. The primary consideration for this route is the commercial availability and cost of the starting ethyl 1-bromocyclobutanecarboxylate.

The choice between these methods will ultimately depend on the specific resources, safety infrastructure, and economic considerations of the research team. Both protocols, when executed with care, provide reliable access to this valuable synthetic building block.

References

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Application Notes & Protocols: A Researcher's Guide to the Zinc-Mediated Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Reformatsky Reaction

First reported by Sergey Nikolaevich Reformatsky in 1887, the Reformatsky reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It provides a powerful and reliable method for synthesizing β-hydroxy esters through the condensation of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, using metallic zinc.[4][5] The resulting β-hydroxy esters are valuable intermediates in the synthesis of numerous natural products, pharmaceuticals, and other complex organic molecules.[2][6]

The key to the reaction's success and broad applicability lies in the nature of the organozinc intermediate, often termed a "Reformatsky enolate".[7][8] Unlike their more reactive Grignard or organolithium counterparts, zinc enolates exhibit lower basicity and nucleophilicity.[7][9] This chemoselectivity is a significant advantage, as it prevents undesirable side reactions such as self-condensation of the ester or reaction with the ester carbonyl group, allowing the enolate to be formed in the presence of the carbonyl electrophile.[7][8] The reaction is renowned for its operational simplicity, tolerance of a wide range of functional groups, and its applicability to sterically hindered substrates.[1][10]

The Reaction Mechanism: A Stepwise Perspective

The Reformatsky reaction proceeds through a well-established multi-step mechanism involving the in-situ formation of the organozinc reagent, which then engages the carbonyl electrophile.

  • Oxidative Addition & Reagent Formation : The reaction initiates with the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester.[2][10] This step forms the crucial organozinc intermediate, the bromozinc enolate.

  • Dimeric Structure : In the solid state, these Reformatsky reagents have been shown to exist as cyclic, eight-membered dimers, which helps to moderate their reactivity.[3][7]

  • Coordination and Nucleophilic Addition : The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom. This is followed by a nucleophilic attack from the enolate carbon to the carbonyl carbon, proceeding through a favored six-membered chair-like transition state to form a new carbon-carbon bond.[7][10]

  • Protonation (Acid Workup) : The final step involves an acidic workup, which protonates the zinc alkoxide intermediate to liberate the desired β-hydroxy ester and produce water-soluble zinc(II) salts that are easily removed during extraction.[2][7][11]

Caption: The key stages of the zinc-mediated Reformatsky reaction.

Core Protocol: Synthesis of a β-Hydroxy Ester

This protocol provides a generalized yet robust method for conducting the Reformatsky reaction. It is based on established procedures and emphasizes key considerations for success.[12]

Materials & Reagents
Reagent/MaterialTypical GradeSupplierNotes
Zinc Dust (<325 mesh)Reagent GradeMajor Chemical SupplierActivation is critical.
IodineACS ReagentMajor Chemical SupplierUsed as an activator.
α-Bromo Ester (e.g., Ethyl bromoacetate)≥98%Major Chemical SupplierLachrymator, handle in a fume hood.
Aldehyde or KetoneReagent GradeMajor Chemical SupplierMust be dry.
Anhydrous Solvent (THF or Toluene)DriSolv® or equivalentMajor Chemical SupplierAnhydrous conditions are essential.
Saturated NH₄Cl (aq.)-Lab PreparedFor quenching the reaction.
Diethyl ether or MTBEACS GradeMajor Chemical SupplierFor extraction.
Anhydrous Na₂SO₄ or MgSO₄AnhydrousMajor Chemical SupplierFor drying organic layers.
Experimental Workflow Diagram

Workflow Experimental Workflow for the Reformatsky Reaction A 1. Setup & Activation - Assemble dry glassware under N₂. - Add Zinc dust and Iodine. - Reflux in solvent to activate. B 2. Reagent Addition - Cool to room temp. - Add α-bromo ester. - Add carbonyl compound solution. A->B Activation complete C 3. Reaction - Heat mixture (e.g., 90 °C). - Monitor by TLC for consumption of starting material. B->C All reagents added D 4. Quench & Workup - Cool to 0 °C. - Quench with sat. aq. NH₄Cl or dil. HCl. - Filter off excess zinc. C->D Reaction complete E 5. Extraction - Separate layers. - Extract aqueous layer with ether/MTBE. D->E Solids removed F 6. Purification - Combine organic layers, wash with brine. - Dry over Na₂SO₄. - Concentrate in vacuo. E->F Layers separated G 7. Analysis - Purify crude product via column chromatography. - Characterize by NMR, IR, MS. F->G Solvent removed

Caption: A generalized step-by-step workflow for the reaction.

Step-by-Step Procedure

PART A: Zinc Activation and Reaction Setup

  • Glassware Preparation : Ensure all glassware (a three-neck round-bottom flask, reflux condenser, and addition funnel) is oven-dried or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Initial Charging : To the reaction flask, add activated zinc dust (5.0 eq.) and a small crystal of iodine (0.1 eq.).[12] The iodine serves as a chemical activator, helping to etch the deactivating oxide layer from the zinc surface.[13]

  • Activation : Add anhydrous toluene (approx. 10 mL per mmol of carbonyl compound) to the flask. Heat the suspension to reflux with vigorous stirring for 5-10 minutes. The disappearance of the purple iodine color is an indicator of activation. Cool the flask to room temperature.[12]

PART B: Reaction Execution

  • Reagent Addition : To the stirred suspension of activated zinc, add the α-bromo ester (2.0 eq.) via syringe. Subsequently, add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous toluene via the addition funnel over 10-15 minutes.[12]

  • Reaction Conditions : Heat the resulting mixture to an appropriate temperature (e.g., 90 °C) and maintain for 30 minutes to 2 hours.[12] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the carbonyl starting material is consumed.

PART C: Workup and Purification

  • Quenching : Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl.[6]

  • Filtration : Filter the biphasic mixture through a pad of Celite® to remove unreacted zinc and inorganic salts. Wash the filter cake with an extraction solvent like methyl tert-butyl ether (MTBE) or diethyl ether.[12]

  • Extraction : Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the chosen extraction solvent.

  • Washing and Drying : Combine all organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Purification : Purify the crude residue by silica gel column chromatography to obtain the pure β-hydroxy ester.[12]

Critical Parameters and Field-Proven Insights

The success of the Reformatsky reaction often hinges on careful attention to several key parameters.

  • The Crucial Role of Zinc Activation : Fresh, commercially available zinc dust is coated with a passivating layer of zinc oxide, which inhibits the oxidative addition step.[13] Activation is therefore non-negotiable for achieving good yields and reproducible reaction times. While iodine is common and effective, other methods exist:

    • 1,2-Dibromoethane : Reacts with zinc to form ethylene and zinc bromide, exposing a fresh metal surface.[13][14]

    • TMSCl : Pre-treatment with trimethylsilyl chloride is also an effective activation technique.[10][15]

    • Rieke Zinc : A highly reactive form of zinc prepared by the reduction of zinc halides (e.g., ZnCl₂) with an alkali metal like lithium or potassium.[13][15][16] This is often reserved for particularly challenging substrates.

  • Solvent Choice : Anhydrous polar aprotic solvents are essential. Tetrahydrofuran (THF) is widely used and often gives excellent results.[2][14] Toluene or benzene are also common, particularly for reactions run at higher temperatures.[2][12]

  • Substrate Reactivity : The reactivity of the α-halo ester follows the trend I > Br > Cl. α-bromo esters offer the best balance of reactivity and cost, making them the most common choice.[7] Aldehydes are generally more reactive electrophiles than ketones.[9]

  • Temperature Management : For some sensitive substrates, a two-step procedure where the Reformatsky reagent is formed first at a controlled temperature (e.g., 40-50 °C) before cooling and adding the carbonyl compound can improve yields and minimize side-product formation.[14]

Data Presentation: Representative Examples

The following table summarizes typical results for the Reformatsky reaction with various substrates, demonstrating its broad scope.

EntryCarbonyl Compoundα-Bromo EsterSolventYield (%)Reference
1BenzaldehydeEthyl bromoacetateaq. THF81[17]
2HexanalMethyl bromoacetateHexanes90[6]
3CyclohexanoneEthyl bromoacetateToluene86[12]
4Acetophenonetert-Butyl bromoacetateTHF95+[7]

Conclusion

The zinc-mediated Reformatsky reaction remains a highly relevant and practical tool for the synthesis of β-hydroxy esters. Its operational simplicity, mild conditions, and tolerance for a variety of functional groups ensure its continued use in both academic research and industrial drug development. By understanding the underlying mechanism and paying close attention to critical parameters, particularly zinc activation and the maintenance of anhydrous conditions, researchers can reliably leverage this classic reaction to construct valuable molecular architectures.

References

  • SATHEE. Chemistry Reformatsky Reaction.
  • Organic Chemistry Portal. Reformatsky Reaction.
  • Wikipedia. Reformatsky reaction.
  • BYJU'S. Reformatsky reaction.
  • NROChemistry. Reformatsky Reaction.
  • ACS Publications - Organic Process Research & Development. A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction.
  • Chemistry LibreTexts. Reformatsky Reaction.
  • J&K Scientific LLC. Reformatsky Reaction. (2021-03-23).
  • RSC Publishing. Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters.
  • ACS Publications. A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. (2025-08-07).
  • Thieme. The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. (2014-10-29).
  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • Taylor & Francis Online. A Convenient Procedure for the Preparation of Reactive Zinc for the Reformatsky Reaction.
  • PSIBERG. Reformatsky Reaction: Mechanism, Variations & Applications. (2023-11-30).
  • National Institutes of Health (NIH). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
  • Organic Chemistry Portal. A Practical Method for the Reformatsky Reaction of Aldehydes.
  • ResearchGate. A Practical Method for the Reformatsky Reaction of Aldehydes. (2025-08-10).
  • Oxford Academic. The Reformatsky reaction | Organozinc Reagents: A Practical Approach. (2023-10-31).
  • Chemistry Notes. Reformatsky reaction, promising mechanism, and application. (2022-02-04).
  • Chem-Station. Reformatsky Reaction. (2014-07-16).
  • Organic Syntheses. 4-ethyl-2-methyl-2-octenoic acid.
  • AdiChemistry. REFORMATSKY REACTION | EXPLANATION.
  • ResearchGate. The Reformatsky Reaction.
  • RecNotes. Reformatsky Reaction.

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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 1-bromocyclobutanecarboxylate in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry and drug development. Its rigid cyclobutane scaffold provides a unique three-dimensional framework that is increasingly sought after by researchers to explore novel chemical space and develop drug candidates with improved pharmacological profiles. The presence of both a bromine atom and a methyl ester group on the same quaternary carbon offers versatile handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. This application note provides a comprehensive guide for the large-scale synthesis of this compound, detailing a robust and scalable three-step process. The protocols herein are designed for researchers and professionals in the pharmaceutical and chemical industries, emphasizing safety, efficiency, and reproducibility.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically divided into three main stages. This multi-step approach ensures high purity of intermediates and the final product, which is critical for applications in drug discovery.

Synthetic_Pathway_Overview A Step 1: Synthesis of Cyclobutanecarboxylic Acid B Step 2: α-Bromination via Hell-Volhard-Zelinsky Reaction A->B Decarboxylation Product C Step 3: Fischer Esterification B->C Brominated Intermediate D Final Product: This compound C->D Esterification Product

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - Cyclobutanecarboxylic Acid

The journey to our target molecule begins with the preparation of cyclobutanecarboxylic acid. This is achieved through a two-step process commencing with the synthesis of 1,1-cyclobutanedicarboxylic acid, followed by its thermal decarboxylation.

Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This procedure is adapted from the well-established method detailed in Organic Syntheses.[1] The reaction involves the condensation of diethyl malonate with trimethylene bromide, followed by hydrolysis of the resulting diester.

Protocol 1: Large-Scale Synthesis of 1,1-Cyclobutanedicarboxylic Acid

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Diethyl malonate160.171.6 kg10.0
Trimethylene bromide201.862.02 kg10.0
Sodium metal22.99460 g20.0
Ethanol, absolute46.077.0 L-
Diethyl ether74.12As needed-
Hydrochloric acid, conc.36.46As needed-

Procedure:

  • Sodium Ethoxide Preparation: In a 20 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add 460 g of sodium metal to 7.0 L of absolute ethanol. The reaction is exothermic and should be controlled by cooling the flask in an ice-water bath.

  • Malonic Ester Addition: Once all the sodium has reacted to form sodium ethoxide, add 1.6 kg of diethyl malonate to the solution.

  • Cyclization: To the stirred solution, add 2.02 kg of trimethylene bromide dropwise over 4-6 hours. The reaction mixture is then refluxed for 8-10 hours.

  • Hydrolysis: After cooling, the reaction mixture is hydrolyzed by the slow addition of a solution of 1.2 kg of sodium hydroxide in 5 L of water. The mixture is then refluxed for an additional 4 hours to ensure complete saponification.

  • Work-up and Isolation: After cooling, the ethanol is removed by distillation. The remaining aqueous solution is acidified with concentrated hydrochloric acid until the pH is ~2, leading to the precipitation of 1,1-cyclobutanedicarboxylic acid. The crude product is filtered, washed with cold water, and dried. Recrystallization from hot water or ethyl acetate yields the pure diacid.

Decarboxylation to Cyclobutanecarboxylic Acid

The synthesized 1,1-cyclobutanedicarboxylic acid is then thermally decarboxylated to yield cyclobutanecarboxylic acid.[2][3]

Protocol 2: Large-Scale Decarboxylation

ReagentMolar Mass ( g/mol )QuantityMoles
1,1-Cyclobutanedicarboxylic acid144.121.44 kg10.0

Procedure:

  • Setup: Place 1.44 kg of 1,1-cyclobutanedicarboxylic acid in a large distillation apparatus.

  • Heating: Heat the flask to approximately 160°C. Vigorous evolution of carbon dioxide will be observed.

  • Distillation: Once the evolution of CO2 subsides, increase the temperature to distill the cyclobutanecarboxylic acid. Collect the fraction boiling at 189-195°C.[3]

  • Purification: The collected crude product can be redistilled to obtain pure cyclobutanecarboxylic acid. The expected yield is in the range of 86-91%.[3]

Part 2: α-Bromination via Hell-Volhard-Zelinsky Reaction

The second stage of the synthesis involves the selective bromination of the α-carbon of cyclobutanecarboxylic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. This classic transformation is highly effective for the α-halogenation of carboxylic acids.

HVZ_Mechanism cluster_0 Hell-Volhard-Zelinsky Reaction A Cyclobutanecarboxylic Acid B Acyl Bromide Intermediate A->B + PBr3 C Enol Tautomer B->C Tautomerization D α-Bromo Acyl Bromide C->D + Br2 D->A Exchange E 1-Bromocyclobutanecarboxylic Acid D->E Hydrolysis

Figure 2: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

Protocol 3: Large-Scale Hell-Volhard-Zelinsky Bromination

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Cyclobutanecarboxylic acid100.121.0 kg10.0
Red phosphorus30.9750 g1.6
Bromine159.811.76 kg (0.56 L)11.0
Thionyl chloride (optional catalyst)118.9750 mL-

Procedure:

  • Reaction Setup: In a 10 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HBr), charge 1.0 kg of cyclobutanecarboxylic acid and 50 g of red phosphorus.

  • Bromine Addition: Gently heat the mixture to 60-70°C. Slowly add 1.76 kg of bromine from the dropping funnel over 4-6 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at 80-90°C for 10-12 hours, or until the red color of bromine has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. The crude 1-bromocyclobutanecarbonyl bromide is then carefully quenched by adding it to ice-water, which hydrolyzes the acyl bromide to the carboxylic acid.

  • Purification: The product, 1-bromocyclobutanecarboxylic acid, can be extracted with a suitable organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with a sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is often used in the next step without further purification, but can be distilled under high vacuum if necessary.

Part 3: Fischer Esterification to this compound

The final step is the conversion of 1-bromocyclobutanecarboxylic acid to its methyl ester via Fischer esterification. This acid-catalyzed esterification is a reversible reaction, and thus, conditions are optimized to drive the equilibrium towards the product.

Protocol 4: Large-Scale Fischer Esterification

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Bromocyclobutanecarboxylic acid179.011.79 kg10.0
Methanol32.045.0 L-
Sulfuric acid, concentrated98.08100 mL-
Sodium bicarbonate84.01As needed-
Dichloromethane84.93As needed-

Procedure:

  • Reaction Setup: In a 10 L round-bottom flask, dissolve 1.79 kg of crude 1-bromocyclobutanecarboxylic acid in 5.0 L of methanol.

  • Catalyst Addition: While cooling the flask in an ice bath, slowly add 100 mL of concentrated sulfuric acid.

  • Reaction: The mixture is then heated to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: After cooling, the excess methanol is removed by rotary evaporation. The residue is dissolved in dichloromethane and washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Safety Considerations: Handling Bromine

Bromine is a highly toxic, corrosive, and volatile substance that requires stringent safety precautions.[4]

  • Personal Protective Equipment (PPE): Always handle bromine in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene are suitable), a lab coat, and chemical splash goggles with a face shield.[4]

  • Spill Management: In case of a spill, neutralize with a 10% sodium thiosulfate solution. Have this solution readily available before starting any work with bromine.

  • Inhalation: Bromine vapor is extremely irritating to the respiratory tract. In case of inhalation, move the individual to fresh air immediately and seek medical attention.

  • Skin Contact: Bromine can cause severe chemical burns. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Analytical Characterization

The purity and identity of the final product, this compound, should be confirmed by standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the structure of the molecule. The spectra will show characteristic peaks for the cyclobutane ring protons and the methyl ester group.

  • Infrared (IR) Spectroscopy: To identify the presence of the ester carbonyl group (typically around 1735 cm⁻¹).

Conclusion

The protocols detailed in this application note provide a comprehensive and scalable pathway for the synthesis of this compound. By following these procedures and adhering to the stringent safety guidelines, researchers and drug development professionals can reliably produce this valuable building block in large quantities, facilitating the advancement of innovative pharmaceutical research.

References

  • ChemBK. (2024, April 9). methyl 1-bromocyclobutane-1-carboxylate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).
  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.
  • National Center for Biotechnology Information. (n.d.). 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) 1H NMR.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
  • Organic Syntheses. (n.d.). α-BROMO-n-CAPROIC ACID.
  • Journal of Pharmacognosy and Phytochemistry. (2016).
  • Houben-Weyl Methods of Organic Chemistry Vol. E 17b, 4th ed. (n.d.). 5.
  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) MS spectrum.
  • ChemicalBook. (n.d.). Methyl 3-broMocyclobutane-1-carboxylate synthesis.
  • Organic Syntheses. (n.d.). 19 -.
  • Google Patents. (n.d.). CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester.
  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum.
  • Ambeed. (n.d.). 35120-18-4 | Ethyl 1-bromocyclobutanecarboxylate.
  • ChemScene. (n.d.). 35120-18-4 | Ethyl 1-bromocyclobutanecarboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 1-bromocyclobutanecarboxylate 96%.
  • ResearchGate. (2016, April 15). How to purify esterefication product?.
  • Journal of Pharmacognosy and Phytochemistry. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
  • ChemicalBook. (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols.
  • The Royal Society of Chemistry. (n.d.). 4.

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Application Note & Protocol: High-Purity Isolation of Methyl 1-bromocyclobutanecarboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-bromocyclobutanecarboxylate is a pivotal building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents and complex molecular architectures. Its synthesis often yields a crude mixture containing unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions. This document provides a comprehensive, field-proven protocol for the purification of this compound using silica gel flash column chromatography. The methodology is designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles to ensure reproducible, high-purity outcomes.

Introduction: The Imperative for Purity

The utility of a synthetic building block like this compound is directly proportional to its purity. Contaminants, even in trace amounts, can lead to undesired side reactions, complex product mixtures, and lower overall yields in multi-step syntheses. Flash column chromatography is a preparative liquid chromatography technique that offers a rapid and efficient means of separating compounds based on differences in their polarity.[1] By exploiting the differential partitioning of components between a polar stationary phase (silica gel) and a less polar mobile phase, we can effectively isolate the target compound from its impurities.

The structure of this compound, featuring a moderately polar ester group and a halogen atom, makes it an ideal candidate for purification on silica gel. The key to a successful separation lies in the meticulous selection of the mobile phase and a systematic approach to the entire chromatographic workflow.

Foundational Principles of the Separation

The success of this protocol hinges on the principles of adsorption chromatography.

  • The Stationary Phase: We employ silica gel, a highly porous form of silicon dioxide (SiO₂). The surface of silica is rich in silanol groups (Si-OH), making it a highly polar adsorbent.[1]

  • The Mobile Phase (Eluent): A solvent or a mixture of solvents is passed through the column. In normal-phase chromatography, a non-polar mobile phase is used.[2]

  • The Separation Mechanism: The crude mixture is applied to the top of the silica column. As the mobile phase flows through, a competition ensues. Polar compounds in the mixture will have a stronger affinity for the polar silica gel and will adsorb more strongly, causing them to move down the column slowly.[1] Less polar compounds will have a greater affinity for the mobile phase and will be carried down the column more quickly.[1] By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can sequentially release compounds of increasing polarity from the silica gel, allowing for their collection as separate, pure fractions.

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before committing the bulk of the crude material to the column, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid analytical technique that predicts the behavior of the separation on a larger scale.

Objective: To find a solvent mixture that provides a retention factor (Rƒ) of ~0.3-0.4 for this compound while maximizing the separation from all impurities.

Protocol for TLC Method Development:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., Hexane or Pentane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Suggested starting ratios: 95:5, 90:10, 85:15 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate or p-anisaldehyde stain).

  • Calculate the Rƒ value for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).

  • The optimal eluent system is the one that places the product spot at an Rƒ of ~0.3-0.4 and shows clear separation from other spots.

Detailed Protocol for Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment
Category Item
Glassware & Setup Glass chromatography column (~4 cm diameter, ~50 cm length)
Separatory funnel or addition funnel (for solvent reservoir)
Collection vessels (test tubes, flasks)
Round-bottom flasks (for sample loading and final product)
Beakers and Erlenmeyer flasks
Support stand and clamps
Chemicals Crude this compound
Silica Gel (Flash grade, 230-400 mesh, 60 Å pore size)
Solvents: Hexane (or Pentane), Ethyl Acetate (HPLC grade)
Sand (washed)
Cotton or glass wool plug
Equipment Rotary Evaporator
TLC plates, chamber, and visualization supplies
Air or Nitrogen line with a regulator for applying gentle pressure
Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Find Optimal Eluent) Pack Pack Column (Silica Slurry) TLC->Pack Load Dry Load Sample Elute Elute with Gradient (Hexane -> EtOAc/Hexane) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Wet Slurry Packing)

  • Rationale: Wet slurry packing is the most reliable method for creating a homogeneously packed column, free of cracks or air bubbles that would otherwise lead to poor separation.[3]

  • Secure the column vertically to a support stand. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[4]

  • In a beaker, prepare a slurry by mixing ~100 g of silica gel with ~300 mL of the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • With the stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage.

  • Open the stopcock to drain some solvent, and gently tap the side of the column to encourage even settling of the silica bed.

  • Add more eluent and apply gentle air/nitrogen pressure to the top of the column to firmly pack the silica gel. Do not let the solvent level drop below the top of the silica bed at any point.[3]

  • Once the silica is packed (~20-25 cm height), add a protective layer of sand (~1 cm) on top.

Step 2: Sample Loading (Dry Loading)

  • Rationale: Dry loading the sample onto a small amount of silica ensures that the compound is introduced to the column in a narrow, concentrated band, which is critical for achieving high resolution.

  • Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

  • Add ~3-5 g of silica gel to this solution.

  • Concentrate this mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, directly onto the sand layer.

Step 3: Elution and Fraction Collection

  • Rationale: A gradient elution, starting with a low polarity solvent and gradually increasing it, allows for the separation of compounds over a wider polarity range. The less polar impurities will elute first, followed by the desired product, and finally the more polar impurities.

  • Carefully fill the column with the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Open the stopcock and apply gentle pressure to begin the flow of the mobile phase through the column. The recommended flow rate is about 5 cm of solvent level decrease per minute.[3]

  • Begin collecting the eluent in numbered test tubes, collecting approximately 15-20 mL per fraction.

  • Systematically increase the polarity of the eluent. A typical gradient might be:

    • 200 mL of 2% Ethyl Acetate in Hexane

    • 400 mL of 5% Ethyl Acetate in Hexane

    • 400 mL of 10% Ethyl Acetate in Hexane

    • Further increases as needed based on TLC analysis.

Step 4: Fraction Analysis and Product Isolation

  • Monitor the fractions being collected using TLC. Spot every few fractions onto a TLC plate and develop it using the eluent system identified in the initial analysis (e.g., 85:15 Hexane:Ethyl Acetate).

  • Identify the fractions that contain the pure product (a single spot at the correct Rƒ value).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator. The final product should be a clear liquid.

  • Determine the final mass and calculate the percent yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Summary of Chromatographic Parameters

ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 mesh, 60 ÅHigh surface area and polarity for effective adsorption of moderately polar compounds.
Column Dimensions Diameter: ~4 cm; Bed Height: ~20-25 cmProvides adequate capacity and resolution for a 1-2 g sample size.
Mobile Phase Gradient: Hexane / Ethyl AcetateStarts with low polarity to elute non-polar impurities, then increases to elute the product.[2]
Initial Eluent 2% Ethyl Acetate in HexaneEnsures that all compounds start as a tight band at the top of the column.
Elution Gradient 2% -> 5% -> 10% Ethyl Acetate in HexaneGradually increases eluting power to separate compounds based on polarity.[5]
Sample Loading Dry loading on silica gelMaximizes resolution by ensuring a narrow starting band.
Flow Rate ~5 cm/min (via gentle pressure)Balances speed and separation efficiency for flash chromatography.[3]
Analysis Method Thin-Layer Chromatography (UV detection)Rapidly identifies fractions containing the pure product.

Safety and Handling

  • Solvent Handling: Hexane and ethyl acetate are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Silica Gel: Fine silica dust can be a respiratory hazard. Handle silica gel carefully, avoiding inhalation.

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves must be worn at all times. The ethyl ester analogue is classified as corrosive, causing severe skin burns and eye damage, so stringent PPE use is critical.[6]

Conclusion

The protocol detailed herein provides a robust and reproducible method for the purification of this compound. By combining a systematic TLC analysis for method development with a carefully executed flash column chromatography procedure, researchers can consistently obtain this key synthetic intermediate in high purity. The emphasis on understanding the principles behind each step allows for logical troubleshooting and adaptation of the protocol for different scales or related compounds.

References

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate.
  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • Sigma-Aldrich. (n.d.). Ethyl 1-bromocyclobutanecarboxylate 96%.
  • Eisink, N.N.H.M., & Canrinus, T.R. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. YouTube.
  • Sigma-Aldrich. (2024). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).

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Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-1-bromcyclobutancarboxylat für Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

In dieser technischen Anleitung wird ein umfassender Arbeitsablauf für die Synthese, Aufreinigung und biologische Evaluierung von Derivaten des Methyl-1-bromcyclobutancarboxylats beschrieben. Dieser Leitfaden soll Forschern als praktische Ressource für die Erforschung des therapeutischen Potenzials von Cyclobutan-basierten Molekülen dienen.

Einleitung: Die Bedeutung von Cyclobutan-Gerüsten in der medizinischen Chemie

Cyclobutanringe sind zunehmend attraktive Gerüste in der medizinischen Chemie. Ihre einzigartige gespannte, aber stabile dreidimensionale Struktur bietet die Möglichkeit, den chemischen Raum auf eine Weise zu erschließen, die mit flachen aromatischen Ringen nicht möglich ist.[1] Die Einführung von Cyclobutan-Einheiten in Wirkstoffkandidaten kann zu verbesserten physikochemischen Eigenschaften wie erhöhter metabolischer Stabilität und verringerter Planarität führen. Zahlreiche Naturstoffe und synthetische Verbindungen, die einen Cyclobutanring enthalten, haben vielfältige biologische Aktivitäten gezeigt, darunter antimikrobielle, antivirale und krebsbekämpfende Eigenschaften.

Methyl-1-bromcyclobutancarboxylat ist ein vielseitiger Baustein, der eine einfache Einführung des Cyclobutan-Motivs ermöglicht. Das Bromatom an der α-Position zur Estergruppe ist ein guter Austrittspunkt für nukleophile Substitutionsreaktionen und ermöglicht so die Synthese einer Vielzahl von Derivaten. Diese Derivate können dann in verschiedenen Bioassays auf ihre biologische Aktivität getestet werden.

Synthese eines repräsentativen Derivats: Methyl-1-(benzylamino)cyclobutancarboxylat

In diesem Abschnitt wird die Synthese von Methyl-1-(benzylamino)cyclobutancarboxylat durch eine nukleophile Substitutionsreaktion detailliert beschrieben. Diese Reaktion ist ein Beispiel für einen einfachen und effizienten Weg zur Funktionalisierung des Cyclobutangerüsts.

Reaktionsschema

G reaktant1 Methyl-1-bromcyclobutancarboxylat reaktion + reaktant1->reaktion reaktant2 Benzylamin reaktant2->reaktion produkt Methyl-1-(benzylamino)cyclobutancarboxylat nebenprodukt Benzylammoniumbromid reaktion->produkt reaktion->nebenprodukt

Abbildung 1: Reaktionsschema für die Synthese von Methyl-1-(benzylamino)cyclobutancarboxylat.

Experimentelles Protokoll

Materialien:

  • Methyl-1-bromcyclobutancarboxylat (97 %)

  • Benzylamin (≥99 %)

  • Acetonitril (wasserfrei, ≥99.8 %)

  • Natriumbicarbonat (NaHCO₃, ≥99.5 %)

  • Wasserfreies Natriumsulfat (Na₂SO₄, ≥99 %)

  • Ethylacetat (EtOAc, HPLC-Qualität)

  • Hexan (HPLC-Qualität)

  • Rundkolben (100 ml)

  • Magnetrührer und Rührfisch

  • Rückflusskühler

  • Heizpilz mit Temperaturregelung

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F₂₅₄)

  • UV-Lampe (254 nm)

  • Scheidetrichter (250 ml)

  • Rotationsverdampfer

  • Säulenchromatographie-Apparatur

  • Kieselgel 60 (Korngröße 0.040-0.063 mm)

Vorgehensweise:

  • In einem 100-ml-Rundkolben werden Methyl-1-bromcyclobutancarboxylat (1.0 Äq.), Natriumbicarbonat (2.5 Äq.) und wasserfreies Acetonitril (40 ml) vorgelegt.

  • Benzylamin (2.2 Äq.) wird zu der Suspension gegeben.

  • Die Reaktionsmischung wird unter Rückfluss erhitzt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (Laufmittel: 30 % Ethylacetat in Hexan) überwacht.

  • Nach vollständigem Umsatz (in der Regel nach 4-6 Stunden) wird die Reaktionsmischung auf Raumtemperatur abgekühlt.

  • Das Lösungsmittel wird am Rotationsverdampfer entfernt.

  • Der Rückstand wird in Ethylacetat (50 ml) aufgenommen und mit Wasser (2 x 30 ml) gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (Laufmittelgradient: 10 % bis 40 % Ethylacetat in Hexan) aufgereinigt.

  • Die Fraktionen, die das reine Produkt enthalten, werden vereinigt und das Lösungsmittel wird am Rotationsverdampfer entfernt, um das Methyl-1-(benzylamino)cyclobutancarboxylat als blassgelbes Öl zu erhalten.

Charakterisierung

Die Identität und Reinheit des synthetisierten Produkts sollte durch geeignete analytische Methoden wie Kernspinresonanzspektroskopie (¹H-NMR, ¹³C-NMR) und Massenspektrometrie (MS) bestätigt werden.

ParameterErwartetes Ergebnis
Ausbeute75-85 %
¹H-NMRCharakteristische Signale für die Cyclobutan-, Benzyl- und Ester-Protonen
¹³C-NMREntsprechende Anzahl an Signalen für die Kohlenstoffatome im Molekül
MS (ESI+)[M+H]⁺-Ion entsprechend der Molekülmasse

Tabelle 1: Erwartete Ergebnisse der Produktcharakterisierung.

Biologische Evaluierung: In-vitro-Zytotoxizitätsassay (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen und wird häufig zur Untersuchung der Zytotoxizität von Verbindungen eingesetzt.[2][3] Lebende Zellen mit aktiven Mitochondrien-Dehydrogenasen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu einem violetten Formazan-Produkt.[3] Die Menge des gebildeten Formazans ist proportional zur Anzahl der lebenden Zellen.

Workflow des MTT-Assays

MTT_Workflow A Zell-Aussaat in 96-Well-Platte B Inkubation über Nacht A->B C Behandlung mit Derivaten in verschiedenen Konzentrationen B->C D Inkubation (z.B. 48-72 Stunden) C->D E Zugabe der MTT-Lösung D->E F Inkubation (2-4 Stunden) E->F G Solubilisierung der Formazan-Kristalle F->G H Messung der Extinktion bei 570 nm G->H

Abbildung 2: Allgemeiner Workflow des MTT-Assays zur Bestimmung der Zytotoxizität.

Detailliertes Protokoll für den MTT-Assay

Materialien:

  • Menschliche Krebszelllinie (z. B. HeLa, MCF-7 oder A549)

  • Zellkulturmedium (z. B. DMEM), supplementiert mit 10 % fötalem Kälberserum (FCS) und 1 % Penicillin/Streptomycin

  • Trypsin-EDTA-Lösung

  • Phosphatgepufferte Salzlösung (PBS)

  • MTT-Lösung (5 mg/ml in PBS, sterilfiltriert)

  • Solubilisierungslösung (z. B. DMSO oder 10 % SDS in 0.01 M HCl)

  • Sterile 96-Well-Platten (für Zellkulturen geeignet)

  • Mehrkanalpipetten

  • Inkubator (37 °C, 5 % CO₂)

  • Mikroplatten-Lesegerät (ELISA-Reader)

Vorgehensweise:

  • Zell-Aussaat: Die Zellen werden trypsinisiert, gezählt und in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µl Kulturmedium in eine 96-Well-Platte ausgesät.

  • Inkubation: Die Platte wird über Nacht im Inkubator inkubiert, damit die Zellen anhaften können.

  • Behandlung: Am nächsten Tag wird das Medium entfernt und durch frisches Medium ersetzt, das die Testverbindung in verschiedenen Konzentrationen enthält (typischerweise von 0.1 bis 100 µM). Es sollten auch eine Negativkontrolle (nur Medium) und eine Vehikelkontrolle (Medium mit dem Lösungsmittel der Verbindung, z. B. DMSO) mitgeführt werden.

  • Inkubation: Die Platte wird für einen definierten Zeitraum (z. B. 48 oder 72 Stunden) im Inkubator inkubiert.

  • MTT-Zugabe: Nach der Inkubationszeit werden 10 µl der MTT-Lösung zu jedem Well gegeben und die Platte für weitere 2-4 Stunden im Inkubator inkubiert.

  • Solubilisierung: Das Medium mit der MTT-Lösung wird vorsichtig entfernt und 100 µl der Solubilisierungslösung werden zu jedem Well gegeben, um die gebildeten Formazan-Kristalle aufzulösen. Die Platte kann auf einem Schüttler für 15 Minuten inkubiert werden, um eine vollständige Auflösung zu gewährleisten.

  • Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einer Referenzwellenlänge von 630 nm gemessen.[3]

Datenauswertung

Die prozentuale Zellviabilität wird nach folgender Formel berechnet:

% Zellviabilität = (Extinktion der behandelten Zellen / Extinktion der Vehikelkontrolle) x 100

Aus den Daten kann eine Dosis-Wirkungs-Kurve erstellt und der IC₅₀-Wert (die Konzentration der Verbindung, die das Zellwachstum um 50 % hemmt) bestimmt werden.

Konzentration (µM)Extinktion (570 nm)Zellviabilität (%)
0 (Kontrolle)1.250100
11.18094.4
50.95076.0
100.63050.4
250.31024.8
500.15012.0
1000.0806.4

Tabelle 2: Beispielhafte Daten aus einem MTT-Assay und die Berechnung der Zellviabilität.

Fazit

Die Derivatisierung von Methyl-1-bromcyclobutancarboxylat stellt eine effektive Strategie zur Synthese neuartiger, dreidimensionaler Moleküle für die Arzneimittelforschung dar. Die hier beschriebenen Protokolle für die Synthese eines Amin-Derivats und dessen anschließende biologische Evaluierung mittels MTT-Assay bieten einen robusten und reproduzierbaren Arbeitsablauf. Dieser Ansatz ermöglicht es Forschern, die Struktur-Wirkungs-Beziehungen von Cyclobutan-basierten Verbindungen systematisch zu untersuchen und neue Leitstrukturen für die Entwicklung von Therapeutika zu identifizieren.

Referenzen

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Ghasemi, M., et al. (2021). The principle of MTT assay. Creative Diagnostics. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Basu, A., et al. (2011). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. PubMed. [Link]

  • Lagunin, A., et al. (2000). Computer-aided prediction of biological activity spectra for organic compounds. Molecules, 5(3), 254-263. [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280-8286. [Link]

  • Piras, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023. [Link]

  • Chemguide. (n.d.). Amines as nucleophiles. [Link]

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Application Notes & Protocols: Strategic Synthesis of Enzyme Inhibitors for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and pharmacology.

Abstract: Enzyme inhibition remains a cornerstone of therapeutic intervention, targeting dysregulated enzymatic activity central to numerous pathologies.[1][2] The success of this strategy is not merely in identifying an enzyme's role but in the precise and efficient chemical synthesis of molecules that can modulate its function. This technical guide provides an in-depth exploration of contemporary synthetic strategies for creating potent and selective enzyme inhibitors. We will dissect the logic behind rational design, the power of combinatorial methods like Click Chemistry, the nuance of covalent inhibition, and the data-driven approach of Fragment-Based Drug Discovery (FBDD). This document integrates field-proven insights with detailed, actionable protocols for synthesis, screening, and characterization, serving as a comprehensive resource for professionals dedicated to advancing therapeutic innovation.

The Strategic Imperative: Why Synthesis Dictates Success

The journey from a validated enzyme target to a clinical candidate is fundamentally a journey of chemical synthesis. While biological and computational insights identify the target, it is the synthetic chemist who must build the key to lock it. The elegance of a synthetic strategy is measured not only by its yield but by its inherent modularity, scalability, and its ability to systematically explore the chemical space around a pharmacophore. A well-designed synthesis is the engine of the Structure-Activity Relationship (SAR) cycle, enabling rapid iteration and optimization of lead compounds.[1] This guide focuses on the causality behind choosing a synthetic path, ensuring that every molecule made is a question answered.

Foundational Strategies in Inhibitor Synthesis

The modern synthetic chemist has a diverse arsenal of strategies. The choice is dictated by the available structural information, the nature of the enzyme's active site, and the desired pharmacological profile of the inhibitor.

Rational Design: Mimicking Nature's Blueprint

Rational design leverages knowledge of the enzyme's structure and catalytic mechanism to create inhibitors.[3] A cornerstone of this approach is the synthesis of transition-state analogs . The principle, first articulated by Linus Pauling, is that enzymes function by stabilizing the high-energy transition state of a reaction.[4] Therefore, a stable molecule that geometrically and electronically mimics this transition state will bind to the enzyme with extremely high affinity, acting as a potent inhibitor.[4][5]

  • Causality: This strategy is powerful because it aims to exploit the enzyme's maximal binding energy, which is reserved for the transition state, not the substrate.

  • Synthetic Insight: The synthesis often involves incorporating tetrahedral, negatively charged moieties (e.g., phosphinates, sulfoximines) to mimic the transition states of reactions like amide hydrolysis catalyzed by proteases or phosphoryl transfer by kinases.[4][5]

Fragment-Based Drug Discovery (FBDD): Building Potency Step-by-Step

FBDD is a "bottom-up" approach that begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically < 300 Da).[6] These fragments bind weakly but efficiently to the target enzyme. Their binding is detected using sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR).[7] Once validated hits are identified, synthetic chemistry is employed to "grow" the fragment into a more potent lead or "link" multiple fragments that bind to adjacent sites.[6][7]

  • Causality: FBDD provides a more efficient exploration of chemical space and often yields lead compounds with better physicochemical properties compared to traditional high-throughput screening (HTS).[7] The initial fragments are small and simple, making them excellent starting points for chemical elaboration.

  • Synthetic Insight: The synthetic challenge lies in the iterative optimization of the initial fragment hits. This requires versatile synthetic routes that allow for precise modifications to improve potency and selectivity.

Workflow: Fragment-Based Inhibitor Development

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Elaboration cluster_2 Phase 3: Lead Optimization FragLib Fragment Library (<300 Da) Screen Biophysical Screening (NMR, X-ray, SPR) FragLib->Screen ~1000s fragments HitVal Hit Validation & Structural Analysis Screen->HitVal Weak Binders (mM-µM) Synth Iterative Synthesis (Fragment Growing/Linking) HitVal->Synth Assay Enzyme Assays (IC50, Ki) Synth->Assay LeadOpt Lead Optimization (SAR Studies) Assay->LeadOpt Data for SAR LeadOpt->Synth Design Cycle PotentLead Potent Lead (nM affinity) LeadOpt->PotentLead

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Click Chemistry: Accelerating Discovery through Modular Synthesis

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the assembly of inhibitor libraries.[8][9] This approach is characterized by its modularity, high efficiency, and biocompatibility, allowing for the rapid synthesis of a diverse range of compounds from a set of core and peripheral building blocks.[10][11][12]

  • Causality: By using a reliable and high-yielding reaction, chemists can quickly assemble libraries of potential inhibitors without extensive purification, accelerating the screening process.[10][12] This is particularly powerful for creating bidentate inhibitors that can bind to two sites on an enzyme.[10]

  • Synthetic Insight: The strategy involves synthesizing an "alkyne-bearing core group" that targets a primary binding site and a diverse set of "azide-modified peripheral groups" that can explore adjacent pockets.[10][12] These are then "clicked" together to form the final inhibitor library for direct biological screening.[10]

Covalent Inhibition: Forging a Lasting Bond

Covalent inhibitors form a chemical bond with the target enzyme, often leading to irreversible or long-lasting inhibition.[13] This strategy has seen a resurgence due to its potential for increased potency, longer duration of action, and the ability to overcome resistance.[13][14] A key development is the focus on reversible covalent inhibitors , which combine the high potency of covalent binding with the improved safety profile of reversible interactions.[14][15][16]

  • Causality: Covalent binding is not dependent on equilibrium, making these inhibitors less susceptible to competition from high concentrations of endogenous substrates.[13] Reversibility mitigates the risk of off-target toxicity by allowing the inhibitor to dissociate from unintended targets.[15][17]

  • Synthetic Insight: The design involves incorporating a "warhead"—a mildly electrophilic functional group (e.g., α-cyanoacrylamides, nitriles, boronic acids)—into a scaffold that directs it to a nucleophilic amino acid residue (commonly cysteine) in the enzyme's active site.[15][18] The synthetic challenge is to fine-tune the electrophilicity of the warhead to ensure it reacts selectively with the target residue while maintaining reversibility.[17]

The Role of Computation in Guiding Synthesis

Modern inhibitor synthesis is rarely a blind endeavor. Computational chemistry provides an indispensable roadmap for the synthetic chemist.

  • Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to an enzyme, helping to prioritize which compounds to synthesize.[]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic movements of the enzyme-inhibitor complex over time, revealing conformational changes and stability information that static models cannot.[]

  • QM/MM Approaches: Hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer high accuracy for analyzing the electronic transformations during catalysis and drug binding, guiding the design of inhibitors that precisely mimic these states.[]

These computational tools allow for the virtual screening of vast compound libraries and provide crucial insights into molecular interactions, guiding the rational design and optimization of inhibitors before a single flask is warmed.[1][]

Diagram: Integrated Drug Discovery Pipeline

Discovery_Pipeline cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_optimization Optimization Comp Computational Modeling (Docking, MD) Synth Chemical Synthesis (Rational, FBDD, Click) Comp->Synth Guides Design HTS High-Throughput Screening (HTS) Synth->HTS Assay In Vitro Assays (IC50, Ki, MoA) HTS->Assay Hit Identification SAR SAR Studies Assay->SAR Provides Data LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Comp Iterative Cycle

Caption: An integrated pipeline combining synthesis with computational and biological evaluation.

Experimental Protocols: From Synthesis to Validation

Scientific integrity requires that every protocol be a self-validating system. This means including appropriate controls and orthogonal validation steps to ensure the reliability of the results.

Protocol 1: Synthesis of a Bidentate Inhibitor Library via Click Chemistry

This protocol describes the assembly of a small library targeting a hypothetical protease, using a known active site binder as the core and a set of azide-functionalized fragments to explore a secondary pocket.[10][11]

Objective: To rapidly generate a 10-compound library for initial screening.

Materials:

  • Alkyne-functionalized core scaffold (e.g., a peptidomimetic alkyne).

  • 10 diverse azide-functionalized fragments (e.g., substituted benzyl azides).

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Sodium ascorbate.

  • Solvent: 1:1 mixture of tert-butanol and water.

  • 96-well reaction block or individual micro-reaction vials.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of the alkyne-core in DMSO.

    • Prepare 100 mM stock solutions for each of the 10 azide fragments in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup (per well/vial):

    • To each of the 10 reaction vessels, add 10 µL of the alkyne-core stock solution (1 µmol).

    • Add 11 µL of a unique azide fragment stock solution to its corresponding vessel (1.1 µmol, 1.1 equivalents).

    • Add 180 µL of the 1:1 t-BuOH/water solvent.

    • Add 4 µL of the CuSO₄ stock solution (0.2 µmol, 20 mol%).

    • Vortex briefly to mix.

  • Initiation and Incubation:

    • Initiate the reaction by adding 5 µL of the freshly prepared sodium ascorbate solution (1.25 µmol, 1.25 equivalents).

    • Seal the reaction block/vials and shake at room temperature for 12-16 hours.

  • Analysis and Purification (Self-Validation):

    • The high efficiency of the click reaction often means the crude product is suitable for direct screening.[10]

    • Validation: Analyze a small aliquot from each reaction by LC-MS to confirm the formation of the desired triazole product (look for the expected mass) and estimate purity. A successful reaction should show >90% conversion.

    • For compounds that show activity, a larger scale synthesis followed by purification (e.g., preparative HPLC) is required for definitive characterization.

Protocol 2: Determination of Inhibitor Potency (IC₅₀)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound using a standard enzymatic assay.[20][21]

Objective: To quantify the potency of a test inhibitor against its target enzyme.

Materials:

  • Purified target enzyme.

  • Enzyme's substrate.

  • Assay buffer (optimized for pH and ionic strength).

  • Test inhibitor, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • 96-well or 384-well microplates.

  • Microplate reader (spectrophotometer or fluorometer).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the enzyme solution at a working concentration (e.g., 2X final concentration) in assay buffer.

    • Prepare the substrate solution at its working concentration (typically at or near its Kₘ value) in assay buffer.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the inhibitor stock solution in assay buffer. Typically, an 8- to 12-point curve is generated, spanning a wide concentration range (e.g., from 100 µM down to 1 nM). Include a "vehicle control" containing only DMSO at the same final concentration as the test wells.

  • Assay Setup (in microplate):

    • Test Wells: Add a fixed volume of each inhibitor dilution.

    • Control Wells (100% Activity): Add the same volume of the vehicle control solution.

    • Blank Wells (0% Activity): Add assay buffer instead of enzyme.

    • Add the enzyme solution to all wells except the blanks.

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[20]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular time intervals using the microplate reader.[21]

  • Data Analysis (Self-Validation):

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.[20]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Validation: The quality of the fit (e.g., R² value) and the slope of the curve provide confidence in the IC₅₀ value. A Hill slope close to 1 is expected for a well-behaved inhibitor.[22]

Data Presentation: Comparative Inhibitor Potency

Compound IDSynthetic StrategyIC₅₀ (nM)Mode of Inhibition
Lead-001 Rational Design15.2Competitive
FBDD-023 Fragment Growing89.5Uncompetitive
CLK-007 Click Chemistry45.3Mixed
COV-004 Reversible Covalent2.8Covalent

Conclusion and Future Outlook

The synthesis of enzyme inhibitors is a dynamic and evolving field. The convergence of rational design principles, powerful combinatorial techniques like click chemistry, the precision of fragment-based methods, and the durability of covalent inhibition provides a formidable toolkit for the modern medicinal chemist.[23] As our understanding of enzyme structure and dynamics deepens through advanced structural biology and computational modeling, the path to designing and synthesizing highly selective and potent therapeutic agents becomes clearer.[24][25][26] The protocols and strategies outlined herein provide a robust framework for researchers to not only create novel inhibitors but to do so with a clear understanding of the scientific rationale driving their synthetic choices, ultimately accelerating the journey from concept to clinic.

References

  • Methods of using click chemistry in the discovery of enzyme inhibitors.PubMed.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • High-Throughput Screening of Inhibitors.
  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.Benchchem.
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.Lab on a Chip (RSC Publishing).
  • Methods of using click chemistry in the discovery of enzyme inhibitors.
  • Enzyme Inhibitors & Molecular Modeling in Drug Discovery.BOC Sciences.
  • Rational Design and Synthesis of Enzyme Inhibitors.J-Stage.
  • Computational design of a protein-based enzyme inhibitor.PubMed Central.[Link]
  • Fragment-based approaches to enzyme inhibition.The Abell Group.
  • Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applic
  • Rational Structure-Based Inhibitor Design.
  • An Insight Into Click Chemistry.International Journal of Pharmaceutical Sciences.
  • The in situ click chemistry for the discovery of enzyme inhibitor.
  • Methods of using click chemistry in the discovery of enzyme inhibitors.
  • Fragment-based approaches to enzyme inhibition.PubMed Central.[Link]
  • An update on the discovery and development of reversible covalent inhibitors.
  • Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories.PubMed.
  • Computational design of a protein-based enzyme inhibitor.PubMed.
  • Application of Fragment-Based Drug Discovery to Vers
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.PubMed Central.[Link]
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action.ACS Chemical Biology.
  • Synthetic Chemistry's Role in Enzyme Inhibition: A Path to Therapeutic Innov
  • Reversible Covalent Inhibition—Desired Covalent Adduct Form
  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects.Bentham Science.
  • Enhancing Reversible Covalent Drug Design.Enzymlogic.
  • Enzyme Inhibitors: Strategies and Challenges in Drug Design.IT Medical Team.
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  • Targeting Enzymes in Drug Design: Case Studies and Future Perspectives.Research and Reviews.

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The Architecture of Complexity: A Guide to the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the demand for molecules with three-dimensional complexity is insatiable. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged scaffolds due to their inherent rigidity, novel conformational properties, and ability to present substituents in well-defined spatial orientations. This unique topology often translates to enhanced biological activity, improved physicochemical properties, and novel intellectual property. This guide provides an in-depth exploration of key synthetic strategies for the preparation of spirocyclic compounds, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

I. Strategic Approaches to Spirocyclization

The construction of the sterically demanding quaternary spirocenter has historically posed a significant synthetic challenge. However, the advent of modern synthetic methodologies has opened new avenues for the efficient and stereocontrolled synthesis of these complex architectures. This guide will focus on four powerful and versatile strategies:

  • [3+2] Cycloaddition Reactions: A convergent and atom-economical approach to five-membered heterocyclic spirocycles.

  • Palladium-Catalyzed Intramolecular Heck Reaction: A robust method for the formation of carbocyclic and heterocyclic spiro-systems through C-C bond formation.

  • Organocatalytic Asymmetric Michael Addition: A powerful tool for the enantioselective synthesis of spirocyclic compounds.

  • Dearomative Spirocyclization of Indoles: An innovative strategy to convert planar aromatic systems into complex 3D spiroindolines.

II. [3+2] Cycloaddition: The Convergent Power of Pericyclic Reactions

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis, allowing for the rapid construction of five-membered rings with high regioselectivity and stereoselectivity.[1][2] In the context of spirocycle synthesis, the reaction of an in situ generated azomethine ylide with a suitable dipolarophile is a particularly powerful strategy for accessing spiro-pyrrolidinyl-oxindoles, a motif prevalent in numerous natural products and bioactive molecules.[3]

Mechanistic Rationale

The reaction proceeds through a concerted, pericyclic mechanism involving the [π4s + π2s] cycloaddition of a 1,3-dipole (the azomethine ylide) and a dipolarophile. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid, such as L-proline or sarcosine, with a carbonyl compound, often an isatin derivative.[2] The regioselectivity of the cycloaddition is governed by the electronic properties of the dipole and dipolarophile, while the stereoselectivity is influenced by the geometry of the transition state.

Azomethine Ylide Cycloaddition cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide - H₂O, - CO₂ AminoAcid α-Amino Acid (e.g., Proline) AminoAcid->Ylide Spirooxindole Spiro-pyrrolidinyl-oxindole Ylide->Spirooxindole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Maleimide) Dipolarophile->Spirooxindole

Caption: Workflow for Spirooxindole Synthesis via [3+2] Cycloaddition.

Application Protocol: Synthesis of a Spiro[indoline-3,2'-pyrrolidine] Derivative

This protocol describes a one-pot, three-component reaction for the synthesis of a functionalized N-fused pyrrolidinyl spirooxindole.[4]

Materials:

  • Isatin (0.5 mmol)

  • L-proline (0.6 mmol)

  • N-ethylmaleimide (0.6 mmol)

  • Ethanol (3 mL)

  • Cold Ethanol for washing

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add isatin (0.5 mmol), L-proline (0.6 mmol), and N-ethylmaleimide (0.6 mmol).

  • Add ethanol (3 mL) to the flask.

  • Stir the reaction mixture at room temperature for 4 hours.

  • A precipitate will form during the reaction. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol (2-3 times).

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography (petroleum ether/ethyl acetate as eluent) to afford the pure spirooxindole.

Self-Validation:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Product Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereoselectivity can be determined from the ¹H NMR spectrum of the crude reaction mixture.

Reactant Ratios (mmol)SolventTime (h)Expected YieldDiastereomeric Ratio (dr)
Isatin (0.5), L-proline (0.6), N-ethylmaleimide (0.6)Ethanol476-95%>99:1

III. Palladium-Catalyzed Intramolecular Heck Reaction: Forging Carbocyclic Spiro-Systems

The intramolecular Heck reaction is a powerful and versatile method for the construction of cyclic and polycyclic systems.[5] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with a tethered alkene, leading to the formation of a new C-C bond and subsequent ring closure. For the synthesis of spirocycles, this reaction provides a reliable route to spiro-oxindoles and other carbocyclic frameworks.

Mechanistic Rationale

The catalytic cycle of the intramolecular Heck reaction is well-established and involves several key steps:

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide, forming a Pd(II) intermediate.

  • Migratory Insertion: The tethered alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-C bond. This step forms the new C-C bond and generates a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon β to the palladium center is eliminated, regenerating the alkene and forming a hydridopalladium(II) species.

  • Reductive Elimination: The hydridopalladium(II) species undergoes reductive elimination to regenerate the Pd(0) catalyst and release HX.

The regioselectivity of the β-hydride elimination determines the position of the double bond in the final product.

Intramolecular Heck Reaction Start Aryl/Vinyl Halide with Tethered Alkene OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII MigIns Migratory Insertion PdII->MigIns AlkylPdII σ-Alkylpalladium(II) Intermediate MigIns->AlkylPdII BetaElim β-Hydride Elimination AlkylPdII->BetaElim Spirocycle Spirocyclic Product BetaElim->Spirocycle HPdII Hydridopalladium(II) BetaElim->HPdII RedElim Reductive Elimination HPdII->RedElim RedElim->Pd0

Caption: Catalytic Cycle of the Intramolecular Heck Reaction.

Application Protocol: Synthesis of a Spiro-oxindole via Reductive Heck Reaction

This protocol describes the palladium-catalyzed intramolecular dearomative reductive-Heck reaction of a C2-substituted indole to furnish a 3,2'-spiropyrrolidine oxindole.[6]

Materials:

  • C2-substituted indole (0.2 mmol)

  • Pd(OAc)₂ (10 mol%)

  • S-Phos (10 mol%)

  • 18-crown-6 (2.0 equiv)

  • K₂CO₃ (6.0 equiv)

  • THF (2.0 mL)

  • Schlenk tube

  • Nitrogen atmosphere

Procedure:

  • To a Schlenk tube, add the C2-substituted indole (0.2 mmol), Pd(OAc)₂ (10 mol%), S-Phos (10 mol%), 18-crown-6 (2.0 equiv), and K₂CO₃ (6.0 equiv).

  • Evacuate and backfill the Schlenk tube with nitrogen three times.

  • Add anhydrous THF (2.0 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered and the solvent is evaporated under reduced pressure.

  • The residue is purified by flash column chromatography to afford the desired spiro-oxindole.

Self-Validation:

  • Inert Atmosphere: The reaction is sensitive to air and moisture, so maintaining a nitrogen atmosphere is crucial for catalytic activity.

  • Ligand Choice: The choice of phosphine ligand (S-Phos in this case) is critical for the efficiency and selectivity of the reaction.

  • Product Analysis: Characterization of the product by NMR and mass spectrometry will confirm the structure and purity.

Catalyst Loading (mol%)LigandBase (equiv)Temperature (°C)Time (h)
10S-PhosK₂CO₃ (6.0)10024

IV. Organocatalytic Asymmetric Michael Addition: Enantioselective Spirocyclization

Organocatalysis has revolutionized asymmetric synthesis by providing a powerful and often more sustainable alternative to metal-based catalysts. In the context of spirocycle synthesis, chiral organocatalysts can facilitate highly enantioselective Michael additions to construct chiral quaternary spirocenters.[7][8]

Mechanistic Rationale

The reaction often employs a chiral secondary amine catalyst, such as a derivative of proline, which activates the donor molecule through the formation of a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to an electron-deficient acceptor. The chiral environment provided by the catalyst directs the approach of the acceptor, leading to the formation of one enantiomer in excess. Subsequent intramolecular cyclization and hydrolysis of the iminium ion regenerate the catalyst and yield the final spirocyclic product.

Organocatalytic Michael Addition Donor Michael Donor Enamine Enamine Intermediate Donor->Enamine Catalyst Chiral Amine Catalyst (e.g., Proline derivative) Catalyst->Enamine MichaelAdd Asymmetric Michael Addition Enamine->MichaelAdd Acceptor Michael Acceptor Acceptor->MichaelAdd Iminium Iminium Ion Intermediate MichaelAdd->Iminium Cyclization Intramolecular Cyclization Iminium->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Hydrolysis->Catalyst Product Enantioenriched Spirocyclic Product Hydrolysis->Product

Caption: Catalytic Cycle for Asymmetric Organocatalytic Michael Addition.

Application Protocol: Enantioselective Synthesis of a Spiro-oxindole γ-Lactam

This protocol describes the enantioselective synthesis of a 3,3'-spirooxindole γ-lactam via a cascade aza-Michael/Mannich reaction catalyzed by a bifunctional thiourea catalyst.

Materials:

  • α-imine-β-oxobutanamide (0.1 mmol)

  • Methyleneindolinone (0.12 mmol)

  • Bifunctional diaminocyclohexane-derived thiourea catalyst (10 mol%)

  • Toluene (1.0 mL)

  • Anhydrous conditions

Procedure:

  • To a dry reaction vial, add the α-imine-β-oxobutanamide (0.1 mmol), methyleneindolinone (0.12 mmol), and the chiral thiourea catalyst (10 mol%).

  • Add anhydrous toluene (1.0 mL) under a nitrogen atmosphere.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched spiro-oxindole γ-lactam.

Self-Validation:

  • Catalyst Purity: The enantiomeric excess of the product is directly dependent on the purity of the chiral catalyst.

  • Anhydrous Conditions: Moisture can interfere with the catalytic cycle, so anhydrous solvents and inert atmosphere are recommended.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Catalyst Loading (mol%)SolventTemperatureExpected YieldEnantiomeric Excess (ee)
10TolueneRT to 0 °Cup to 78%up to >99%

V. Dearomative Spirocyclization of Indoles: From Planar to 3D

Dearomatization reactions represent a powerful strategy for the rapid generation of molecular complexity from simple, flat aromatic precursors.[9] The dearomative spirocyclization of indoles, in particular, provides direct access to spiroindolenines and spiroindolines, which are valuable scaffolds in medicinal chemistry.

Mechanistic Rationale

This transformation can be achieved through various methods, including transition-metal catalysis and the use of dearomatizing spiroannulation reagents. A notable example involves the reaction of unfunctionalized indoles with electrophilic dihalides in the presence of a strong base and a trialkylborane. The reaction is believed to proceed via a double C-C bond-forming process, where the indole is deprotonated and undergoes sequential nucleophilic attack on the dihalide, leading to the formation of the spirocyclic core. The trialkylborane may play a role in activating the dihalide or stabilizing intermediates.

Dearomative Spirocyclization Indole Unfunctionalized Indole IndoleAnion Indole Anion Indole->IndoleAnion + t-BuOK Base t-BuOK Spiroindolenine Spiroindolenine IndoleAnion->Spiroindolenine + Dihalide + BEt₃ Dihalide Electrophilic Dihalide Dihalide->Spiroindolenine

Caption: Dearomative Spirocyclization of Indole with a Dihalide.

Application Protocol: Direct Spiroannulation of Indole with a Dihalide

This protocol describes a one-pot synthesis of a 3,3'-spirocyclic indolenine from an unfunctionalized indole and an electrophilic dihalide.[10][11][12]

Materials:

  • Indole (0.5 mmol)

  • 1,3-Dibromopropane (0.5 mmol)

  • Potassium tert-butoxide (t-BuOK) (2.5 mmol)

  • Triethylborane (BEt₃), 1.0 M in THF (2.5 mmol)

  • Anhydrous THF (5 mL)

  • Anhydrous conditions

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (0.5 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C and add potassium tert-butoxide (2.5 mmol).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add triethylborane (1.0 M in THF, 2.5 mmol) dropwise, and stir for another 15 minutes at 0 °C.

  • Add 1,3-dibromopropane (0.5 mmol) and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the spiroindolenine.

Self-Validation:

  • Strictly Anhydrous Conditions: The use of a strong base (t-BuOK) and an organoborane necessitates the exclusion of water and protic solvents.

  • Stoichiometry: The stoichiometry of the base and triethylborane is critical for the efficiency of the reaction.

  • Product Stability: Spiroindolenines can be sensitive to acidic conditions, so care should be taken during workup and purification.

Base (equiv)Additive (equiv)SolventTemperatureTime (h)
t-BuOK (5.0)BEt₃ (5.0)THF0 °C to RT16

VI. Conclusion

The synthesis of spirocyclic compounds is a vibrant and rapidly evolving field of organic chemistry. The methodologies presented in this guide represent a selection of powerful and versatile strategies for accessing these complex and valuable molecular architectures. By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers can confidently incorporate spirocyclic scaffolds into their synthetic programs, paving the way for the discovery of new medicines and materials with enhanced properties and novel functions.

VII. References

  • Dandia, A., et al. (2016). A Review on the Selective Synthesis of Spiro Heterocycles Through 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Taylor & Francis eBooks. [Link]

  • Liddon, J. T. R., et al. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters, 20(11), 3349–3353. [Link]

  • Wang, Y., et al. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 26(16), 4983. [Link]

  • Liddon, J. T. R., et al. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters. [Link]

  • Liddon, J. T. R., et al. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters, 20(11), 3349-3353. [Link]

  • Kakkar, S., et al. (2022). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 27(19), 6296. [Link]

  • Cravotto, G., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 232. [Link]

  • Various Authors. (2021). Synthesis of spiro[pyrrolidine-oxindoles] 73, 74. ResearchGate. [Link]

  • Wang, C., et al. (2021). Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. Organic & Biomolecular Chemistry, 19(3), 555-559. [Link]

  • Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074. [Link]

  • Various Authors. (2023). Microwave-assisted rapid synthesis of spiro-oxindole–pyrrolizidine... ResearchGate. [Link]

  • Various Authors. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]

  • James, M. J., et al. (2017). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 19(22), 6148–6151. [Link]

  • Veselý, J. (2018). Enantioselective Synthesis of Spiro Heterocycles. ResearchGate. [Link]

  • Nagalahalli, P., et al. (2018). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 28(17), 2912-2917. [Link]

  • Various Authors. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 28(24), 8031. [Link]

  • Rios, R. (2011). Enantioselective methodologies for the synthesis of spiro compounds. Semantic Scholar. [Link]

  • Veselý, J. (2018). Enantioselective Synthesis of Spiro Heterocycles. Charles Explorer. [Link]

  • Yang, S., & Zhang, Y. (2021). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 26(24), 7578. [Link]

  • Ghosh, A. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]

  • Wipf, P. (2007). Palladium I. Basic Principles - Heck Reactions... Wipf Group. [Link]

  • Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074. [Link]

  • Al-Zaydi, K. M. (2014). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 19(6), 8023-8034. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 1-bromocyclobutanecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The inherent reactivity of the strained cyclobutane ring presents unique challenges, often leading to undesirable side reactions. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the α-bromination of its parent ester, Methyl cyclobutanecarboxylate.

Q1: My primary side product is a linear, unsaturated ester. What is causing this ring-opening reaction and how can I prevent it?

A1: The root cause is the inherent ring strain of the cyclobutane core.

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol) due to non-ideal bond angles (angle strain) and eclipsing hydrogen interactions (torsional strain).[1][2][3] This strain acts as a thermodynamic driving force, making the ring susceptible to cleavage under various conditions.[4][5]

Causality and Mechanism: The ring-opening is typically initiated by electrophilic attack (e.g., by H⁺ or Br⁺) or nucleophilic attack, which can be exacerbated by elevated temperatures.[4][6] In the context of α-bromination, acidic conditions (either from an acid catalyst or HBr generated in situ) can protonate the carbonyl oxygen, which can trigger a rearrangement that relieves ring strain. Similarly, the bromonium ion (Br⁺) can coordinate in a way that facilitates ring opening.

Troubleshooting and Prevention Protocol:

  • Temperature Control: Maintain strict temperature control. Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary. Avoid refluxing unless absolutely required and validated on a small scale.

  • Minimize Acidity: If using an acid catalyst, use the minimum effective catalytic amount. Consider using a milder Lewis acid instead of a strong Brønsted acid.

  • Reagent Choice: Use N-Bromosuccinimide (NBS) as the bromine source. NBS provides a low, steady concentration of Br₂ through its reaction with trace HBr, which can minimize aggressive side reactions compared to adding a stoichiometric amount of liquid Br₂ at once.[7][8]

  • Neutralize HBr: Add a non-nucleophilic acid scavenger like barium carbonate or calcium carbonate to the reaction mixture to neutralize the HBr generated during radical bromination, preventing acid-catalyzed ring-opening.[9]

Q2: I'm observing a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?

A2: Over-bromination is a classic issue of kinetics versus control.

The formation of the desired mono-bromo product can sometimes activate the α-position further, or local concentration effects can lead to a second bromination event before the starting material is fully consumed.

Causality and Mechanism: The α-bromination of esters can proceed via an enol or enolate intermediate.[10][11] Once the first bromine atom is installed, the acidity of the remaining α-proton is not significantly decreased, allowing for a second enolization and subsequent bromination to occur.

Troubleshooting and Prevention Protocol:

  • Controlled Reagent Addition: Add the brominating agent (preferably solid NBS) portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the brominating species, favoring reaction with the more abundant starting material.

  • Stoichiometry: Use a slight excess of the starting material (e.g., 1.05 to 1.1 equivalents of methyl cyclobutanecarboxylate relative to NBS). This ensures the brominating agent is the limiting reagent, reducing the likelihood of di-bromination.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an acceptable level.[10]

  • Use Fresh Reagents: Ensure your NBS is fresh and has been properly stored. Old NBS can contain excess bromine, leading to less controlled reactions.[9]

Q3: My product is contaminated with Methyl cyclobutene-1-carboxylate. What conditions favor this elimination side reaction?

A3: The presence of a base, even a weak one, is the primary cause of this elimination reaction.

The α-bromo ester is susceptible to dehydrohalogenation to form an α,β-unsaturated ester, especially when a base is present.

Causality and Mechanism: The bromine atom is a good leaving group, and the α-proton is acidic. A base can abstract this proton in an E2-type elimination mechanism. Potential bases in your reaction could be:

  • An amine (e.g., triethylamine) used to quench the reaction or neutralize acid.[12]

  • The succinimide anion formed as a byproduct when using NBS.

  • Basic conditions during aqueous workup.

Troubleshooting and Prevention Protocol:

  • Avoid Basic Quenches: Quench the reaction by pouring it into a cold, dilute solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy excess bromine, followed by a water wash. Avoid amine bases.

  • Workup pH: Ensure your aqueous workup is performed under neutral or slightly acidic conditions (e.g., a dilute HCl wash) to prevent base-catalyzed elimination.

  • Low Temperature: Perform the reaction and workup at low temperatures to disfavor the elimination pathway, which typically has a higher activation energy than the desired substitution.

Troubleshooting Guide: A Systematic Approach

When faced with a problematic reaction, a systematic approach can quickly identify the root cause. The following flowchart and table are designed to guide you through this process.

Workflow: Diagnosing Low Yield or Impure Product

Troubleshooting_Flowchart Start Problem: Low Yield or Multiple Products Check_SM 1. Verify Starting Material (Methyl Cyclobutanecarboxylate) Start->Check_SM SM_Purity Purity Check (GC/NMR). Is it >98% pure? Check_SM->SM_Purity Purify_SM Action: Re-purify SM (Distillation) SM_Purity->Purify_SM No Check_Reagents 2. Verify Reagents SM_Purity->Check_Reagents Yes Purify_SM->Check_Reagents NBS_Check Is NBS white and crystalline? Is solvent anhydrous? Check_Reagents->NBS_Check Recrystallize_NBS Action: Recrystallize NBS. Use freshly distilled solvent. NBS_Check->Recrystallize_NBS No Check_Conditions 3. Analyze Reaction Conditions NBS_Check->Check_Conditions Yes Recrystallize_NBS->Check_Conditions Temp_Check Was temperature kept low? (e.g., 0 °C to RT) Check_Conditions->Temp_Check Rerun_Cold Action: Rerun reaction at 0 °C. Monitor slow warming. Temp_Check->Rerun_Cold No Analysis 4. Identify Side Products (GC-MS / NMR) Temp_Check->Analysis Yes Rerun_Cold->Analysis Result_Table Consult Side Product Table Below Analysis->Result_Table

Caption: Troubleshooting workflow for synthesis issues.
Table: Common Side Products and Solutions
Observed Side Product Likely Cause(s) Recommended Solution(s)
Di-bromo species High local [Br₂]; Reaction ran too longUse NBS; Add brominating agent slowly; Monitor via TLC/GC and quench upon completion.
Ring-opened products High temperature; Acidic conditionsMaintain low temperature (0 °C); Add a non-nucleophilic acid scavenger (CaCO₃).[4][6]
Methyl cyclobutene-1-carboxylate Presence of base during reaction or workupUse a neutral or slightly acidic workup; Avoid amine bases for quenching.
Unreacted Starting Material Inactive reagents; Insufficient initiator; Low tempUse fresh NBS; Ensure radical initiator (AIBN/light) is active; Allow reaction to warm slowly to RT.[10]
Hydrolyzed acid Presence of water in reagents or solventUse anhydrous solvents and reagents; Run reaction under an inert atmosphere (N₂/Ar).[9]
Validated Experimental Protocol

This protocol for the α-bromination of Methyl cyclobutanecarboxylate is designed to minimize the side reactions discussed above.

Objective: To synthesize this compound with high purity and yield.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants SM Methyl cyclobutanecarboxylate Product Methyl 1-bromocyclobutane- carboxylate SM->Product + SM_plus_NBS NBS NBS Succinimide Succinimide NBS->Succinimide + Initiator AIBN (cat.) CCl₄, Δ or hν Product_plus_Succ SM_plus_NBS->Product_plus_Succ AIBN (cat.) CCl₄, Δ or hν

Caption: Radical bromination of the parent ester.

Materials:

  • Methyl cyclobutanecarboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq), recrystallized from water if yellow.

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl cyclobutanecarboxylate (1.0 eq) and anhydrous CCl₄.

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.

  • Reagent Addition: Add recrystallized NBS (1.0 eq) and AIBN (0.02 eq) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approx. 77 °C) using a heating mantle. Alternatively, for a milder reaction, stir at room temperature while irradiating with a UV lamp.[9] The reaction is initiated by the homolytic cleavage of AIBN or by light.[13][14]

  • Monitoring: Monitor the reaction progress by TLC or GC every 30 minutes. The reaction is typically complete within 1-3 hours. A key indicator is the consumption of the solid NBS, which is denser than CCl₄, and the formation of the less dense succinimide byproduct which will float.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Workup:

    • Filter the cooled mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous Na₂S₂O₃ (to remove any remaining Br₂), saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat.

  • Purification: The crude product is often of high purity. If necessary, purify further by vacuum distillation to yield this compound as a colorless liquid.[15]

References
  • ChemBK. (2024). methyl 1-bromocyclobutane-1-carboxylate.
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1537.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Scripps Research.
  • Wikipedia contributors. (2019, July 6). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (n.d.). Ring strain. In Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes.
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  • Wikipedia contributors. (n.d.). Hunsdiecker reaction. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (n.d.). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia.
  • ChemistryViews. (2019, August 7). Ring-Opening of Cyclobutanes with Nucleophiles.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.
  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID.
  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions.
  • BYJU'S. (n.d.). Hunsdiecker Reaction.
  • Douglas, C. J., & Overman, L. E. (2016). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. ACS Catalysis, 6(10), 6834–6837.
  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1485–1537.
  • Ashenhurst, J. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction.
  • Tully, D. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry: A Tenth Edition. OpenStax.
  • Vedantu. (n.d.). Hunsdiecker Reaction: Mechanism, Steps & Applications Explained.
  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. 95, 425-438.
  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.
  • Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions.
  • Reddit. (2024, February 13). Bromination Help. r/Chempros.
  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Organic Syntheses, 95, 425-438.
  • Chemistry LibreTexts. (2020, July 1). 18.4: Radical reactions in practice.
  • Ashenhurst, J. (2013, December 9). In Summary: Free Radicals. Master Organic Chemistry.
  • YouTube. (2020, July 29). N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism.
  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
  • YouTube. (2023, November 5). Predicting the Product For a Free Radical Halogenation Reaction.

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Technical Support Center: Synthesis of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of Methyl 1-bromocyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Given its strained four-membered ring and tertiary bromide, the synthesis can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and improve your reaction yields and product purity.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically starts from the corresponding tertiary alcohol, Methyl 1-hydroxycyclobutanecarboxylate. While other methods exist, such as variations of the Hunsdiecker reaction from the corresponding carboxylic acid, they often involve harsh conditions or the use of heavy metal salts.[1][2][3] The conversion of the tertiary alcohol to the tertiary bromide is most effectively and mildly achieved using an Appel-type reaction.[4][5][6] This guide will focus primarily on optimizing this pathway.

Comparative Analysis of Key Synthetic Routes
FeatureAppel ReactionHunsdiecker Reaction
Starting Material Methyl 1-hydroxycyclobutanecarboxylate1-Cyclobutanecarboxylic acid silver salt
Key Reagents Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)Silver(I) salt, Elemental Bromine (Br₂)
Conditions Mild, typically 0 °C to room temperature.[5][6]Often requires heating/reflux and anhydrous conditions.[7]
Mechanism SN1-type displacement of an activated hydroxyl group.[4]Radical decarboxylation.[2][3]
Common Issues Removal of triphenylphosphine oxide byproduct; potential for elimination side products.Stoichiometric sensitivity; potential for low yields with tertiary systems; use of heavy metals.[2][8]
Advantages High yields, mild conditions suitable for sensitive substrates.Classic transformation, well-documented.

Section 2: Troubleshooting Guide for the Appel Reaction Synthesis

This section addresses specific issues you may encounter when synthesizing this compound from Methyl 1-hydroxycyclobutanecarboxylate via the Appel reaction.

Workflow: Troubleshooting Low or No Product Formation

This decision tree illustrates a logical workflow for diagnosing a failed or low-yielding reaction.

troubleshooting_workflow start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Step 2: Scrutinize Reaction Conditions start->condition_check workup_check Step 3: Analyze Workup & Purification start->workup_check sm_degraded Starting Material Degraded? reagent_check->sm_degraded Analyze starting material reagents_old Reagents Anhydrous/Active? (PPh₃, CBr₄, Solvent) reagent_check->reagents_old Check reagent logs/appearance temp_control Temperature Control Issue? (Too high/low) condition_check->temp_control reaction_time Insufficient Reaction Time? condition_check->reaction_time atmosphere Inert Atmosphere Maintained? condition_check->atmosphere hydrolysis Product Hydrolysis During Workup? workup_check->hydrolysis purification_loss Loss During Purification? (Distillation/Chromatography) workup_check->purification_loss solution_reagent Solution: - Use freshly opened/purified reagents. - Dry solvent rigorously. - Confirm stoichiometry. reagents_old->solution_reagent solution_condition Solution: - Calibrate thermometer. - Monitor reaction by TLC/GC. - Ensure positive N₂/Ar pressure. temp_control->solution_condition reaction_time->solution_condition atmosphere->solution_condition solution_workup Solution: - Use non-aqueous workup if possible. - Minimize exposure to water/silica gel. - Check for product volatility. hydrolysis->solution_workup purification_loss->solution_workup

Caption: A logical workflow for diagnosing low-yield issues.

Problem 1: Low Yield with Significant Starting Material Recovered
  • Question: I ran the reaction using PPh₃ and CBr₄, but after workup, I mostly recovered my starting alcohol. What went wrong?

  • Answer: Recovering the starting alcohol is a clear indication that the reaction was not initiated or did not go to completion. This typically points to issues with reagent activation or reaction conditions.

    • Causality & Explanation: The Appel reaction begins with the formation of a phosphonium salt from the reaction of triphenylphosphine and the halogen source (CBr₄).[4][6] This is followed by the alcohol attacking the activated phosphorus center. If any of the initial components are compromised, this sequence fails.

      • Moisture: Water can compete with the alcohol, consuming the activated phosphonium intermediate. Solvents and reagents must be rigorously dried.

      • Reagent Quality: Triphenylphosphine can oxidize over time to triphenylphosphine oxide (TPPO). Carbon tetrabromide should be pure and stored away from light.

      • Temperature: The initial formation of the phosphonium salt is often performed at 0 °C or lower. If the temperature is too high initially, side reactions can occur. Conversely, if the reaction is not allowed to warm sufficiently after the addition of the alcohol, the rate of conversion may be too slow.

    • Recommended Actions:

      • Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloromethane, THF) over an appropriate drying agent like CaH₂. Flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).

      • Verify Reagent Purity: Use freshly opened or purified triphenylphosphine. CBr₄ should be a clean, white solid.

      • Optimize Temperature Protocol: Add the PPh₃ to a solution of the alcohol, cool to 0 °C, and then add the CBr₄ portionwise. Allow the reaction to stir at 0 °C for a set time (e.g., 30 minutes) before allowing it to slowly warm to room temperature.

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material before quenching the reaction.[9][10]

Problem 2: Low to Moderate Yield with Multiple Unidentified Byproducts
  • Question: My yield is only 40%, and the crude NMR shows several new peaks that are not my product or starting material. What could these byproducts be?

  • Answer: The formation of multiple byproducts suggests that side reactions are competing with the desired SN1 substitution. For a tertiary alcohol like Methyl 1-hydroxycyclobutanecarboxylate, the primary competing pathway is elimination (E1).

    • Causality & Explanation: Once the hydroxyl group is activated by converting it into a good leaving group (oxyphosphonium salt), it can depart to form a tertiary carbocation intermediate.[11] While this carbocation is readily attacked by the bromide nucleophile to form the desired product, it can also undergo deprotonation from an adjacent carbon to form an alkene—in this case, Methyl cyclobut-1-ene-1-carboxylate. The strained nature of the cyclobutane ring can also make it susceptible to rearrangement or ring-opening under certain conditions, although this is less common under the mild conditions of the Appel reaction.[12][13]

      • Elimination: This is favored by higher temperatures. The longer the reaction is stirred, especially at elevated temperatures, the more elimination byproducts can form.

      • Solvent Effects: The choice of solvent can influence the reaction outcome. Less polar solvents may favor the desired substitution.

    • Recommended Actions:

      • Strict Temperature Control: Avoid letting the reaction temperature rise above room temperature. Running the entire reaction at 0 °C, albeit for a longer duration, may suppress the elimination pathway.

      • Minimize Reaction Time: Monitor the reaction closely by TLC/GC. As soon as the starting material is consumed, proceed with the workup. Over-stirring provides more opportunity for side reactions.

      • Reagent Order of Addition: The standard procedure involves adding the halogenating agent to a mixture of the alcohol and phosphine. Reversing the order is generally not recommended as it can lead to other side reactions.

Problem 3: Difficulty in Purifying the Final Product
  • Question: I have obtained my product, but it is contaminated with a white solid that is difficult to remove by column chromatography. How can I get a pure sample?

  • Answer: This is a classic challenge of the Appel (and Mitsunobu) reaction. The white solid is almost certainly triphenylphosphine oxide (TPPO), a byproduct formed from the triphenylphosphine reagent.[4] TPPO can be difficult to separate from the desired product due to its polarity and solubility in many organic solvents.

    • Causality & Explanation: For every mole of alcohol converted, one mole of TPPO is generated. Its physical properties can make it co-elute with products of similar polarity during chromatography.

    • Recommended Actions:

      • Pre-Chromatography Precipitation: After the reaction workup and removal of the solvent, add a non-polar solvent like hexane or a mixture of hexane and diethyl ether to the crude residue. TPPO has limited solubility in these solvents and may precipitate out. The mixture can then be filtered, and the filtrate containing your product can be concentrated and subjected to final purification.

      • Modified Workup: Some protocols suggest washing the crude organic extract with cold water or brine, which can help remove some of the TPPO, but this must be balanced against the risk of hydrolyzing the product.

      • Optimized Chromatography: If precipitation fails, careful selection of the eluent system for column chromatography is crucial. A gradient elution, starting with a very non-polar solvent system (e.g., pure hexane) and gradually increasing the polarity (e.g., adding ethyl acetate), can often achieve better separation.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material for this synthesis?

    • A1: The most reliable and highest-yielding precursor is Methyl 1-hydroxycyclobutanecarboxylate .[14] This tertiary alcohol is readily converted to the target bromide under mild Appel conditions. Synthesizing this precursor can be achieved by reducing the corresponding keto-ester, Methyl 3-oxocyclobutanecarboxylate, although this may yield a mixture of isomers that needs to be considered.[15]

  • Q2: Can I use N-Bromosuccinimide (NBS) instead of CBr₄?

    • A2: Yes, PPh₃/NBS is a known reagent system for converting alcohols to alkyl bromides. It can be an effective alternative to CBr₄. The mechanism is similar, involving the formation of an oxyphosphonium intermediate. In some cases, this system can be milder or offer a different selectivity profile. However, CBr₄ is generally considered the classic and robust choice for the Appel bromination.

  • Q3: How should I store the final product, this compound?

    • A3: As an α-bromo ester, the product can be susceptible to hydrolysis and potentially light-sensitive.[16] It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated at low temperatures (e.g., 4 °C) to minimize degradation over time.[17]

  • Q4: What is a typical protocol and expected yield?

    • A4: While yields are substrate-dependent, a well-optimized Appel reaction for this conversion can be expected to achieve yields in the range of 75-90%.

    Experimental Protocol: Appel Bromination

    This is a representative protocol and should be adapted and optimized for your specific lab conditions and scale.

    • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Methyl 1-hydroxycyclobutanecarboxylate (1.0 eq) and anhydrous dichloromethane (DCM).

    • Reagent Addition: Add triphenylphosphine (1.1 eq) to the solution and stir until it dissolves.

    • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Bromination: Slowly add a solution of carbon tetrabromide (1.1 eq) in a minimal amount of anhydrous DCM dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

    • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Add diethyl ether or hexane to the residue to precipitate the TPPO.

    • Purification: Filter the mixture through a pad of celite, washing with additional ether/hexane. Concentrate the filtrate and purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Section 4: Mechanistic Visualization

The following diagram illustrates the key steps in the Appel reaction for the conversion of a tertiary alcohol to the corresponding alkyl bromide.

Caption: Simplified mechanism of the Appel reaction for tertiary alcohols.

References

  • BYJU'S. Hunsdiecker Reaction. [Link]
  • Filo. Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobutane reacts with bromine to give 1,3-dibromocyclobutane. [Link]
  • Wikipedia. Hunsdiecker reaction. [Link]
  • Filo. Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobutane reacts with bromine to give 1,3-dibromocyclobutane. [Link]
  • Google Patents.
  • Organic Chemistry Portal. Hunsdiecker Reaction. [Link]
  • Organic Syntheses.
  • Wikipedia. Appel reaction. [Link]
  • Organic Chemistry Portal. Appel Reaction. [Link]
  • L.S.College, Muzaffarpur. Hunsdiecker reaction. [Link]
  • Pharmaffiliates.
  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]
  • Journal of the American Chemical Society. Cyclobutane-bicyclobutane system. Part 13. Bromination of bicyclobutanes: a possible case of an electron-transfer mechanism. [Link]
  • PrepChem.com.
  • bartleby. Answered: Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobutane reacts with bromine to give 1,3-dibromocyclobutane. Account for the differences…. [Link]
  • Chegg.com. Solved 8.20 Cyclobutane reacts with bromine to give. [Link]
  • Organic Syntheses Procedure. Cyclopentanecarboxylic acid, methyl ester. [Link]
  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
  • Canadian Journal of Chemistry. The relative rates of bromination of cyclohexane and cyclopentane with molecular bromine. [Link]
  • SciELO.
  • PubMed Central. Co-feeding enhances the yield of methyl ketones. [Link]
  • PubMed Central.
  • PubChem. 1-hydroxycyclobutanecarboxylic acid. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]
  • Master Organic Chemistry.

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Technical Support Center: Purification of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-bromocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification protocols. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to ensure you can confidently navigate the challenges of purifying this valuable synthetic intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, providing both the "what" and the "why" to empower your experimental decisions.

Q1: My crude product is a dark yellow or brown oil. What are the likely impurities?

The discoloration of your crude this compound is a common observation and typically points to several potential impurities arising from the synthesis. The exact nature of these impurities is highly dependent on the synthetic route employed.

  • Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method for α-bromination of a carboxylic acid derivative is a likely route from Methyl cyclobutanecarboxylate.[1][2][3][4][5]

    • Residual Bromine: Excess bromine used in the reaction is a primary cause of yellow to reddish-brown coloration.

    • Phosphorus Byproducts: If phosphorus tribromide (PBr₃) is used, byproducts such as phosphorous acid can form, contributing to the impurity profile.[4]

    • Acidic Impurities: Incomplete reaction or side reactions can leave acidic byproducts like HBr.

  • Synthesis from 1-bromocyclobutanecarboxylic acid: Esterification of the corresponding carboxylic acid is another common pathway.

    • Unreacted 1-bromocyclobutanecarboxylic acid: This is a common impurity if the esterification reaction does not go to completion.

    • Strong Acid Catalyst: If a strong acid catalyst (e.g., sulfuric acid) is used, it can cause charring and the formation of colored byproducts.

  • Degradation Products: As an α-bromo ester, the target compound can be susceptible to degradation, especially in the presence of moisture or bases, leading to hydrolysis and the formation of 1-hydroxycyclobutanecarboxylic acid derivatives and HBr.[6][7]

Q2: I'm seeing a significant amount of a water-soluble impurity during my aqueous work-up. What could it be?

If you observe a substantial loss of material to the aqueous phase during extraction, it is likely due to the presence of acidic or highly polar impurities.

  • Unreacted Carboxylic Acid: If your synthesis started from 1-bromocyclobutanecarboxylic acid, any unreacted starting material will be readily extracted into a basic aqueous wash (e.g., sodium bicarbonate solution).

  • Hydrolysis Product: The primary degradation product, 1-hydroxycyclobutanecarboxylic acid (formed from hydrolysis of the ester), is also water-soluble.

  • Phosphorous Acid: If PBr₃ was used in the synthesis, it will hydrolyze to phosphorous acid, which is highly water-soluble.

Expert Tip: To minimize hydrolysis of your desired product during the work-up, it is crucial to use cold solutions and perform the extractions quickly.

Q3: My product seems to be degrading during silica gel chromatography. Is this common?

Yes, degradation of α-bromo esters on silica gel is a known issue.[8] The slightly acidic nature of standard silica gel can promote hydrolysis or elimination reactions.

Signs of on-column degradation include:

  • Streaking of the product spot on TLC plates.

  • The appearance of new, more polar spots on TLC after running the column.

  • Low recovery of the desired product from the column.

Troubleshooting Strategies:

  • Deactivated Silica Gel: Use silica gel that has been deactivated with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v in the eluent). This neutralizes the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.

  • Avoid Protic Solvents: If possible, avoid highly protic solvents in your eluent system, as they can contribute to hydrolysis.

Q4: I'm having trouble completely removing a high-boiling impurity by distillation. What are my options?

If a persistent impurity co-distills with your product, it indicates that their boiling points are very close.

Troubleshooting Steps:

  • Improve Distillation Efficiency:

    • Fractional Distillation: Employ a fractional distillation setup with a Vigreux or packed column to enhance separation efficiency.

    • Optimize Vacuum: Fine-tuning the vacuum level can sometimes alter the relative volatilities of your product and the impurity, improving separation.

  • Chemical Treatment Prior to Distillation:

    • Acid/Base Wash: If the impurity has acidic or basic properties, a targeted aqueous wash before distillation can remove it.

    • Oxidative/Reductive Quench: In some cases, a mild oxidizing or reducing agent can selectively react with and transform the impurity into a more easily separable compound.

  • Chromatographic Purification: If distillation fails, flash column chromatography is the next logical step. Refer to the advice in Q3 for minimizing degradation on the column.

Detailed Purification Protocols

The following protocols provide step-by-step guidance for the purification of this compound.

Protocol 1: Aqueous Work-up and Extraction

This procedure is designed to remove acidic impurities, water-soluble byproducts, and residual reagents from the crude reaction mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution. Caution: If significant amounts of acid are present, CO₂ evolution may cause pressure build-up. Vent the separatory funnel frequently.

  • Gently shake the funnel and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated aqueous NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and removes residual water.

  • Drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filter or decant the dried organic solution into a clean, dry round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table summarizes the physical properties of this compound and its ethyl analog, which are crucial for planning purification steps.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Density (g/mL)
This compound C₆H₉BrO₂193.04Not explicitly found, estimated to be slightly lower than the ethyl ester.Not explicitly found, estimated to be slightly higher than the ethyl ester.
Ethyl 1-bromocyclobutanecarboxylate C₇H₁₁BrO₂207.0785-88 / 12[9][10][11]1.279 at 25 °C[9][10][11]

Experimental Workflow and Logic Diagrams

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow crude Crude Product workup Aqueous Work-up (NaHCO3, Brine) crude->workup drying Drying (MgSO4 or Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration distillation Vacuum Distillation concentration->distillation chromatography Flash Chromatography (if necessary) distillation->chromatography Purity < 95% pure_product Pure Product distillation->pure_product Purity > 95% chromatography->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Logic for Discolored Product

This diagram provides a logical approach to troubleshooting a discolored crude product.

TroubleshootingLogic start Discolored Crude Product synthesis_route Identify Synthesis Route start->synthesis_route hvz Hell-Volhard-Zelinsky? synthesis_route->hvz Yes esterification Esterification? synthesis_route->esterification No hvz_impurities Potential Impurities: - Residual Bromine - Phosphorus byproducts - HBr hvz->hvz_impurities esterification_impurities Potential Impurities: - Unreacted bromo-acid - Catalyst residue - Charring byproducts esterification->esterification_impurities solution1 Solution: - Thiosulfate wash for Br2 - Bicarbonate wash for acids hvz_impurities->solution1 solution2 Solution: - Bicarbonate wash for acid - Consider chromatography for char esterification_impurities->solution2

Caption: Troubleshooting logic for a discolored crude product.

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Preventing decomposition of Methyl 1-bromocyclobutanecarboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-bromocyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during the storage and handling of this reactive compound. Our goal is to provide you with the expertise and practical insights needed to ensure the stability and integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is 2-8°C, under an inert atmosphere such as argon or nitrogen.[1][2] This compound is a colorless liquid that should be protected from moisture, light, and air to prevent degradation.[1][3]

Q2: Why is an inert atmosphere necessary during storage?

A2: An inert atmosphere is critical to prevent hydrolysis and oxidation. This compound, like many esters, is susceptible to hydrolysis, a reaction with water that breaks the ester bond to form 1-bromo-cyclobutanecarboxylic acid and methanol.[4][5][6] This process can be catalyzed by acidic or basic impurities that may be present.[5] Oxygen can also promote degradation through oxidative processes.

Q3: What type of container should I use for storage?

A3: It is recommended to use tightly sealed containers made of materials resistant to halogenated hydrocarbons, such as glass or specific types of plastics.[7] Ensure the container is dry before use and capable of maintaining an inert atmosphere.

Q4: I've noticed a discoloration in my sample. What could be the cause?

A4: Discoloration, often to a pale yellow, can be an indicator of decomposition. This could be due to exposure to light, air, or moisture. Even small amounts of impurities can catalyze degradation reactions, leading to colored byproducts. It is advisable to assess the purity of the discolored sample before use.

Q5: How does temperature affect the stability of this compound?

A5: Higher temperatures accelerate the rate of decomposition reactions, including hydrolysis and thermal degradation.[5] The cyclobutane ring, while relatively stable, can undergo thermal rearrangement at elevated temperatures.[8][9][10][11][12] Storing the compound at the recommended 2-8°C significantly slows down these degradation pathways.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting specific problems you might encounter with this compound.

Issue 1: Decreased Purity Over Time

You've analyzed your stored sample and found a significant decrease in purity, with the appearance of new peaks in your GC-MS or NMR analysis.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Moisture Contamination The primary cause of degradation is often hydrolysis due to the presence of water.[4][5][6] This cleaves the ester bond, resulting in 1-bromo-cyclobutanecarboxylic acid and methanol.Ensure all storage containers and transfer apparatus are thoroughly dried. Store the compound under a dry, inert atmosphere (e.g., argon or nitrogen). Consider storing over molecular sieves if appropriate for your application.[5]
Air (Oxygen) Exposure Exposure to oxygen can lead to oxidative decomposition, forming various impurities.Purge the storage container with an inert gas before sealing. Use septa-sealed bottles for multiple withdrawals to minimize atmospheric exposure.
Incompatible Storage Materials Certain plastics or container linings may leach impurities or react with the compound.Store in high-quality, inert glass containers (e.g., amber borosilicate glass) with PTFE-lined caps.
Cross-Contamination Introduction of acidic or basic impurities can catalyze hydrolysis.[5]Use clean, dedicated spatulas and syringes for handling. Avoid introducing any potential contaminants into the main stock bottle.
Issue 2: Inconsistent Reaction Outcomes

You are using this compound in a synthesis, and you are observing variable yields or the formation of unexpected byproducts.

Possible Causes and Solutions:

| Potential Cause | Explanation | Recommended Action | | :--- | :--- | | Degraded Starting Material | Using a partially decomposed sample of this compound will introduce impurities and reduce the concentration of the active reagent. | Always check the purity of your starting material before use, especially if it has been stored for an extended period. A simple NMR or GC-MS analysis can confirm its integrity. | | Presence of Hydrolysis Products | The carboxylic acid byproduct from hydrolysis can interfere with reactions, particularly those sensitive to acid or requiring precise stoichiometry. | If hydrolysis is suspected, the compound can be purified by distillation under reduced pressure. However, prevention through proper storage is the best approach. | | Reaction with Nucleophiles | As an alkyl halide, the bromine atom is susceptible to nucleophilic substitution.[7][13][14] Trace nucleophiles in your reaction mixture (e.g., water, alcohols) can compete with your desired reaction. | Ensure all solvents and reagents are anhydrous.[5] Run reactions under an inert atmosphere to prevent the introduction of atmospheric moisture. |

III. Key Decomposition Pathways and Prevention

Understanding the potential decomposition pathways is crucial for preventing them.

Hydrolysis

This is the most common degradation route for esters in the presence of water, accelerated by acid or base.[4][5][6]

  • Prevention: The most effective preventative measure is stringent exclusion of moisture.[4][5] This involves using dry solvents, inert atmospheres, and properly sealed storage containers. Maintaining a neutral pH environment is also beneficial.[5]

Nucleophilic Substitution

The bromine atom on the cyclobutane ring is a leaving group, making the compound susceptible to reaction with various nucleophiles.[7][13][15][16]

  • Prevention: During storage, avoid contact with any nucleophilic substances. In reactions, be mindful of all potential nucleophiles in the mixture, including solvents and additives.

Thermal Decomposition

At elevated temperatures, cyclobutane derivatives can undergo ring-opening reactions.[8][9][10][11][12] While this is less common at typical storage temperatures, it's a consideration if the compound is heated.

  • Prevention: Adhere to the recommended storage temperature of 2-8°C. Avoid unnecessary exposure to heat.

Below is a diagram illustrating the primary decomposition pathways.

G Decomposition Pathways of this compound A This compound B 1-Bromo-cyclobutanecarboxylic Acid + Methanol A->B  + H₂O (Hydrolysis) C Substitution Product A->C  + Nucleophile (Substitution) D Ring-Opened Products A->D  + Heat (Thermal Decomposition)

Caption: Primary decomposition pathways.

IV. Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

This protocol provides a quick method to assess the purity of this compound and check for the presence of the primary hydrolysis byproduct.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Place 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • The spectrum of pure this compound should show characteristic peaks for the methyl ester and the cyclobutane protons.

    • The presence of 1-bromo-cyclobutanecarboxylic acid will be indicated by a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and a slight shift in the cyclobutane proton signals. The disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a methanol peak (around 3.4 ppm) are also indicative of hydrolysis.

Protocol 2: Inert Atmosphere Storage Setup

This protocol outlines the steps for properly storing this compound under an inert atmosphere.

Materials:

  • Schlenk flask or a vial with a PTFE-lined septum cap

  • Source of inert gas (Argon or Nitrogen) with a regulator

  • Schlenk line or a needle/tubing setup for gas purging

  • Parafilm

Procedure:

  • Ensure the storage container (Schlenk flask or vial) is clean and oven-dried to remove any residual moisture.

  • Allow the container to cool to room temperature under a stream of inert gas or in a desiccator.

  • Transfer the this compound into the container in a glove box or under a positive flow of inert gas.

  • If using a vial, securely tighten the septum cap. If using a Schlenk flask, ensure the glass stopper is properly greased and seated.

  • Purge the headspace of the container with the inert gas for 1-2 minutes.

  • For vials, this can be done by inserting a needle connected to the gas line through the septum and another needle as an outlet.

  • For Schlenk flasks, use the sidearm connected to the Schlenk line to evacuate and backfill with inert gas (repeat 3 times).

  • Seal the container. For vials, wrap the cap and neck with Parafilm for an extra barrier against atmospheric moisture.

  • Label the container clearly with the compound name, date, and storage conditions.

  • Place the sealed container in a refrigerator at 2-8°C.

The following diagram illustrates the decision-making process for troubleshooting storage issues.

G Troubleshooting Storage Issues start Observe Degradation (e.g., discoloration, low purity) check_moisture Was the compound exposed to moisture? start->check_moisture check_air Was the compound exposed to air? check_moisture->check_air No remedy_moisture Action: Use anhydrous techniques. Store under inert gas. check_moisture->remedy_moisture Yes check_temp Was storage temperature > 8°C? check_air->check_temp No remedy_air Action: Purge with inert gas before sealing. check_air->remedy_air Yes remedy_temp Action: Ensure storage at 2-8°C. check_temp->remedy_temp Yes purify Consider purification (e.g., distillation) if necessary. check_temp->purify No remedy_moisture->purify remedy_air->purify remedy_temp->purify

Caption: Decision workflow for troubleshooting.

V. References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025). Vertex AI Search.

  • Preventing hydrolysis of the ester group during reactions. (n.d.). Benchchem.

  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. (n.d.). Science of Synthesis.

  • The Thermal Decomposition of Cyclobutane at Low Pressures. (2025). ResearchGate.

  • α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. (2023). JoVE.

  • The Thermal Decomposition of Cyclobutane. (1951). Journal of the American Chemical Society.

  • THE THERMAL DECOMPOSITION OF CYCLOBUTANE. (1963). The Journal of Physical Chemistry.

  • The thermal decomposition of cyclobutane at low pressures. (1953). UBC Library Open Collections.

  • Methyl Esters. (n.d.). Organic Chemistry Portal.

  • How to prevent hydrolysis in a drug. (2017). Quora.

  • Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts.

  • Alpha Bromination of Carboxylic Acids. (2021). Chemistry LibreTexts.

  • Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. (2015). PMC.

  • Carbonyl halide catalyst for alpha-bromination of aliphatic acids. (1972). Google Patents.

  • Hydrolysis of esters. (n.d.). Chemguide.

  • methyl 1-bromocyclobutane-1-carboxylate. (2024). ChemBK.

  • Ethyl 1-bromocyclobutanecarboxylate. (n.d.). Pharmaffiliates.

  • Ethyl 1-bromocyclobutanecarboxylate. (n.d.). CymitQuimica.

  • Alkyl Halide Explained: Structure, Types, and Reactions. (2025). Patsnap Eureka.

  • Ethyl 1-bromocyclobutanecarboxylate 96. (n.d.). Sigma-Aldrich.

  • Biological Nucleophilic Substitution Reactions. (2022). Chemistry LibreTexts.

  • Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I.

  • Exploring the Role of Nucleophiles in Chemical Reactions. (n.d.). Longdom Publishing.

  • 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER. (2025). ChemicalBook.

  • Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. (2010). NIH.

  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry.

  • Alkyl Halide Reactivity. (n.d.). MSU chemistry.

  • Reaction pathways for the thermal decomposition of methyl butanoate. (2013). PubMed.

  • Reaction Pathways for the Thermal Decomposition of Methyl Butanoate. (2025). ResearchGate.

  • Nucleophiles, Electrophiles, and Intermediates. (2020). YouTube.

  • Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. (n.d.). Chem 2310.

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (2010). ResearchGate.

  • Decomposition of 1-methyl-1-silacyclobutane on Tungsten Filament, Competitive Reactions of Methyl Radicals, Silenes, and Silylenes. (2009). ResearchGate.

  • Analytical Methods for Determining Methyl Parathion and Metabolites in Biological Materials. (n.d.). NCBI.

Sources

Technical Support Center: Optimizing Substitutions on Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of substitution reactions on Methyl 1-bromocyclobutanecarboxylate. This resource is designed for researchers, synthetic chemists, and drug development professionals who are utilizing this versatile, yet challenging, building block. Due to its tertiary, sterically hindered nature and the inherent strain of the cyclobutane ring, successful substitution requires a nuanced understanding of competing reaction pathways. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs): Core Mechanistic Concepts

This section addresses fundamental questions about the reactivity of this compound. Understanding these principles is the first step toward rational reaction design.

Q1: Which nucleophilic substitution mechanism (SN1 or SN2) is dominant for this substrate?

The structure of this compound—a tertiary alkyl halide—steers its reactivity decisively away from a classic SN2 pathway.

  • SN2 Inviability: The SN2 mechanism requires the nucleophile to perform a "backside attack" on the electrophilic carbon.[1] On this substrate, the three other carbon substituents of the cyclobutane ring, along with the methyl ester group, create significant steric hindrance that physically blocks this approach.[2][3] Therefore, a concerted SN2 reaction is extremely slow to the point of being practically non-existent.[4]

  • SN1 Plausibility: The SN1 pathway is far more likely. This mechanism proceeds through a two-step process involving the initial loss of the bromide leaving group to form a carbocation intermediate, which is then captured by the nucleophile.[5] The electrophilic carbon is tertiary, and tertiary carbocations are generally the most stable class of alkyl carbocations due to stabilizing effects like hyperconjugation and inductive electron donation from the attached alkyl groups.[6][7][8] However, the stability of the resulting 1-methoxycarbonylcyclobutyl cation is a complex issue influenced by the geometry and strain of the four-membered ring.[9][10]

Q2: What are the primary competing side reactions I should be aware of?

Optimizing for substitution means actively suppressing competing pathways. For this substrate, two side reactions are particularly prominent:

  • Elimination (E1 & E2): Elimination reactions, which form an alkene, are the most common side reactions.[11]

    • E1 Competition: The E1 pathway competes directly with the SN1 pathway as they share the same rate-determining step: formation of the carbocation intermediate. Once formed, the carbocation can either be trapped by a nucleophile (SN1) or lose a proton from an adjacent carbon to form a double bond (E1).

    • E2 Pathway: If a strong or bulky base is used as the nucleophile, a concerted E2 elimination can occur, where the base removes a proton simultaneously as the leaving group departs.[12]

  • Ring-Opening: The cyclobutane ring possesses significant angle and torsional strain (approx. 26 kcal/mol).[9] Under certain conditions, particularly with Lewis acids or strong protic acids, this strain can be released through ring-opening reactions, leading to acyclic products.[13][14] This is a critical consideration when choosing catalysts or acidic workup conditions.

Q3: How does my choice of nucleophile impact the reaction outcome?

The nucleophile's properties are arguably the most critical variable you can control to favor substitution over elimination.

  • Strong, Non-Basic Nucleophiles are Ideal: To maximize the yield of the substitution product, use a nucleophile that is highly reactive but weakly basic. Examples include azide (N₃⁻), thiols/thiolates (RS⁻), cyanide (CN⁻), and halides (I⁻, Br⁻).[11] These species will preferentially attack the carbocation intermediate in an SN1 reaction rather than abstracting a proton in an elimination pathway.

  • Strongly Basic Nucleophiles Favor Elimination: Nucleophiles that are also strong bases, such as hydroxides (OH⁻), alkoxides (RO⁻), and amides (NH₂⁻), will significantly promote E1 and E2 elimination.[12] If your desired product requires such a functional group, a multi-step synthetic route is often preferable to a direct substitution.

  • Weak Nucleophiles (Solvolysis): Weak nucleophiles like water (H₂O) and alcohols (ROH) can react via an SN1 pathway, where the solvent itself acts as the nucleophile. These reactions, known as solvolysis, are often slow and may require heating, which in turn increases the amount of the E1 byproduct.[15]

Q4: What is the role of the solvent in these reactions?

Solvent choice is crucial as it must stabilize the key intermediate of the dominant pathway.

  • Polar Protic Solvents (e.g., Ethanol, Water, Acetic Acid): These are the preferred solvents for SN1 reactions. Their ability to form hydrogen bonds effectively solvates and stabilizes both the departing leaving group (Br⁻) and the carbocation intermediate, lowering the activation energy for the first step.[11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): While these solvents are the standard for SN2 reactions, their utility here is limited since the SN2 pathway is disfavored.[12] They are less effective at stabilizing carbocations compared to protic solvents, which would slow down a potential SN1 reaction.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during the experiment.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction, but TLC or GC-MS analysis shows primarily unreacted this compound.

  • Possible Cause A: Insufficient Reaction Energy. The formation of the tertiary carbocation is the rate-determining step and has a significant energy barrier.

    • Solution: Gently increase the reaction temperature. Heat provides the necessary energy to overcome the activation barrier. However, be cautious, as excessive heat will begin to favor elimination.[16] A modest increase (e.g., from room temperature to 40-50 °C) is a good starting point.

  • Possible Cause B: Nucleophile is Too Weak. The chosen nucleophile may not be reactive enough to effectively trap the carbocation or drive the reaction forward.

    • Solution: If using a neutral nucleophile like an alcohol or amine, consider deprotonating it first with a non-nucleophilic base (like Sodium Hydride, NaH) to form the more potent anionic nucleophile (alkoxide or amide).[16] This dramatically increases its reactivity.

  • Possible Cause C: Inappropriate Solvent. The solvent may not be adequately stabilizing the carbocation intermediate.

    • Solution: Ensure you are using a polar protic solvent like ethanol, methanol, or a water/co-solvent mixture to facilitate the SN1 pathway.

Problem 2: The Major Product is an Alkene (Elimination)

Your reaction works, but the desired substitution product is only a minor component compared to the elimination byproduct, Methyl 1-cyclobutenecarboxylate.

  • Possible Cause A: Reaction Temperature is Too High. Elimination reactions generally have a higher entropy of activation than substitution reactions and are therefore favored at elevated temperatures.[11][12]

    • Solution: Lower the reaction temperature. If possible, run the reaction at room temperature or even 0 °C, even if it requires a longer reaction time.

  • Possible Cause B: The Nucleophile is Too Basic. As discussed in the FAQ, strong bases will preferentially remove a proton instead of attacking the electrophilic carbon.

    • Solution: Switch to a less basic nucleophile. For example, to install a nitrogen atom, use sodium azide (NaN₃) followed by reduction, rather than attempting a direct substitution with ammonia or an amine, which are more basic.

Problem 3: Formation of Unexpected Ring-Opened or Rearranged Products

You observe products whose mass does not correspond to either substitution or elimination, suggesting the cyclobutane ring has been compromised.

  • Possible Cause: Carbocation Instability or Acidic Conditions. The cyclobutyl carbocation, while tertiary, may be unstable due to ring strain and can undergo rearrangement or ring-opening to form more stable acyclic or rearranged cationic species.[9] This is often catalyzed by the presence of strong protic or Lewis acids.

    • Solution:

      • Avoid Acid: Ensure no adventitious acid is present. If an acidic workup is required, keep the temperature low and the exposure time short.

      • Buffer the Reaction: In some cases, adding a mild, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) can scavenge any trace acid that might promote these side reactions.

      • Re-evaluate the Pathway: If ring-opening persists, the target molecule may be inaccessible under conditions that generate a free carbocation. A different synthetic strategy might be necessary.

Problem 4: Hydrolysis of the Methyl Ester Functional Group

The desired substitution occurs, but the methyl ester is cleaved to the corresponding carboxylic acid.

  • Possible Cause: Reaction or Workup Conditions are Not Anhydrous or are Strongly Basic/Acidic. Esters are susceptible to hydrolysis under both acidic and basic conditions.[17] Using aqueous reagents or a strongly basic nucleophile (e.g., NaOH) will lead to saponification.

    • Solution:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Modify the Nucleophile: If you must use a basic nucleophile, you may have to accept the hydrolysis and re-esterify the product in a subsequent step.

      • Protecting Group Strategy: For complex syntheses, consider replacing the methyl ester with a more robust protecting group that can withstand the planned reaction conditions.

Visual Troubleshooting and Mechanistic Overview

To aid in decision-making, the following diagrams illustrate the troubleshooting workflow and the central mechanistic challenge.

TroubleshootingWorkflow start Reaction Start check_conversion Check Conversion start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion < 20% check_products Analyze Product Mixture check_conversion->check_products > 20% sol_temp Increase Temperature Use Stronger Nucleophile low_conversion->sol_temp high_elimination Problem: High Elimination check_products->high_elimination Alkene is Major other_products Problem: Ring-Opening / Rearrangement check_products->other_products Unexpected Mass success Desired Product Obtained check_products->success Subst. is Major sol_elim Lower Temperature Use Less Basic Nucleophile high_elimination->sol_elim sol_ring Avoid Acid Buffer Reaction other_products->sol_ring sol_temp->start Re-run sol_elim->start Re-run sol_ring->start Re-run

Caption: A workflow for troubleshooting common experimental outcomes.

MechanisticCompetition sub This compound cat Tertiary Carbocation Intermediate sub->cat - Br⁻ (Slow, SN1/E1) prod_sn1 Substitution Product cat->prod_sn1 + :Nu⁻ (SN1 Pathway) prod_e1 Elimination Product cat->prod_e1 - H⁺ (E1 Pathway)

Caption: Competing SN1 and E1 pathways via a common carbocation intermediate.

Data Summary Table

The following table summarizes recommended starting conditions based on the type of nucleophile to help guide your experimental design.

Nucleophile TypeExample(s)Recommended SolventRecommended Temp.Expected Major PathwayKey Risk
Strong, Non-Basic NaN₃, NaCN, NaSRPolar Protic (EtOH, MeOH)25 - 50 °CSN1 Substitution Slow reaction rate
Weak, Non-Basic H₂O, ROHPolar Protic (Solvent is Nu:)50 - 80 °CSN1 / E1 Mixture Significant E1 byproduct
Strong, Basic NaOEt, NaOH, KOtBuPolar Protic (e.g., EtOH)0 - 25 °CE1 / E2 Elimination Low substitution yield
Halides NaI, LiBrPolar Aprotic (Acetone)25 - 50 °CSN1 Substitution Finkelstein-type exchange
Experimental Protocol: Synthesis of Methyl 1-azidocyclobutanecarboxylate

This protocol provides a reliable method for substitution using a strong, non-basic nucleophile (sodium azide) to minimize elimination.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Reaction Conditions: Heat the mixture to 50-60 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the starting material (typically 12-24 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing an equal volume of water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and finally brine. This removes residual DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after the workup.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Elimination Side Reactions with Hindered Alkyl Halides. BenchChem.
  • ChemistryViews.org. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
  • Tantillo, D. J. (2011). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
  • Benchchem. (n.d.). Technical Support Center: Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Optimizing Nucleophilic Substitution of 1-bromo-3-methylcyclohexane. BenchChem.
  • Chemistry LibreTexts. (2025). 7.10: Carbocation Structure and Stability. Chemistry LibreTexts.
  • YouTube. (2020). 75: The effect of steric hinderance on the SN2 mechanism.
  • Fiveable. (n.d.).
  • Ashenhurst, J. (2025).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Tutor. (2023).
  • ResearchGate. (2025). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1.
  • Radboud Repository. (2022).
  • Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry.
  • Crash Course. (2021). Intro to Substitution Reactions: Crash Course Organic Chemistry #20. YouTube.
  • CymitQuimica. (n.d.).

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Technical Support Center: Grignard Reactions of α-Bromo Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions involving α-bromo esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls associated with this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the underlying mechanisms that govern both success and failure in your experiments. Our goal is to empower you with the knowledge to not only troubleshoot but also to proactively optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a significant amount of a high molecular weight byproduct. What is it and how can I prevent it?

This is a classic symptom of a Wurtz-type coupling reaction.[1] In this side reaction, the Grignard reagent (R-MgX) you've formed, or even unreacted magnesium, can react with the electrophilic carbon bearing the bromine atom on another molecule of the α-bromo ester. This results in the formation of a dimer of your ester, which can significantly reduce the yield of your desired product.

Causality:

  • High Local Concentrations: If the concentration of the α-bromo ester is too high, especially during its addition to the Grignard reagent, the likelihood of a collision between the Grignard reagent and the bromine-bearing carbon of the ester increases.

  • Elevated Temperatures: The Wurtz coupling reaction has a higher activation energy than the desired Grignard addition to the carbonyl. Therefore, higher reaction temperatures will disproportionately favor the formation of the coupling byproduct.[1][2]

  • Radical Mechanisms: The formation of Grignard reagents can involve radical intermediates.[3][4] These radicals can also contribute to dimerization and other coupling byproducts.

Troubleshooting & Optimization:

StrategyRationale
Slow, Dropwise Addition By adding the α-bromo ester slowly to the Grignard reagent, you maintain a low concentration of the ester, thus favoring the desired reaction at the carbonyl over the Wurtz-type coupling.[1]
Low-Temperature Control Maintaining a low reaction temperature (e.g., 0 °C or below) is crucial. This helps to control the exothermic nature of the Grignard reaction and minimize the rate of the Wurtz coupling side reaction.[1]
Solvent Choice While THF and diethyl ether are common solvents, their choice can influence the outcome. For some reactive halides, diethyl ether may offer a better ratio of the desired product to the Wurtz byproduct.[1][5]
Use of a Continuous Flow Process For larger scale reactions, a continuous production process can improve the selectivity for the Grignard reagent and reduce Wurtz coupling.[6]
Q2: I'm recovering a significant amount of my starting ester and observing the formation of an alkane derived from my Grignard reagent. What's happening?

This issue points towards enolization of the α-bromo ester. Grignard reagents are not only potent nucleophiles but also strong bases.[7] The α-hydrogen on your bromo ester is acidic and can be readily abstracted by the Grignard reagent. This acid-base reaction is often faster than the desired nucleophilic attack on the ester carbonyl.[8]

Causality:

  • Steric Hindrance: If either the Grignard reagent or the ester is sterically hindered, the nucleophilic attack on the carbonyl becomes more difficult. This gives the Grignard reagent more opportunity to act as a base and deprotonate the α-carbon.[7]

  • Basicity of the Grignard Reagent: The basicity of the Grignard reagent plays a significant role. More basic Grignard reagents (e.g., those derived from alkyl halides) are more prone to causing enolization.

Troubleshooting & Optimization:

  • Use a Less Hindered Grignard Reagent: If possible, select a less sterically bulky Grignard reagent.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can sometimes favor the nucleophilic addition over enolization.

  • Consider the Reformatsky Reaction: For reactions with α-halo esters, the Reformatsky reaction is often a superior alternative.[9][10] It utilizes zinc instead of magnesium, forming a less reactive organozinc intermediate (a Reformatsky enolate).[11][12][13] This intermediate is nucleophilic enough to attack an aldehyde or ketone but generally does not react with the ester group, thus avoiding many of the side reactions seen with Grignard reagents.[10]

Q3: My reaction with the α-bromo ester is producing a tertiary alcohol instead of the expected ketone. Why is this happening?

This is a fundamental and expected outcome of the reaction between a Grignard reagent and an ester. The reaction proceeds through a double addition mechanism.[14][15][16][17]

Mechanism of Double Addition:

  • First Addition: The Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

  • Elimination: This intermediate is unstable and collapses, eliminating the alkoxy group (-OR) to form a ketone.[14][18]

  • Second Addition: The newly formed ketone is more reactive than the starting ester.[16][18][19] Therefore, it will rapidly react with a second equivalent of the Grignard reagent to form another tetrahedral intermediate (an alkoxide).

  • Protonation: Upon acidic workup, this alkoxide is protonated to yield the final tertiary alcohol product.[8][17]

Visualizing the Reaction Pathways

dot digraph "Grignard Reaction with α-Bromo Ester" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot

Caption: Competing reaction pathways for Grignard reaction with an α-bromo ester.

How to Obtain the Ketone (If Desired):

Stopping the reaction at the ketone stage is generally difficult with Grignard reagents due to the higher reactivity of the ketone intermediate.[15] If the ketone is the desired product, consider using a less reactive organometallic reagent, such as an organocadmium or organocuprate (Gilman) reagent. Alternatively, Weinreb amides can be used as starting materials to synthesize ketones with Grignard reagents.[15]

Experimental Protocol: Minimizing Byproducts in the Grignard Reaction of an α-Bromo Ester

This protocol provides a general procedure for the reaction of a Grignard reagent with an α-bromo ester, incorporating best practices to minimize the formation of common byproducts.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide (for Grignard formation)

  • α-Bromo ester

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride (for quench)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Apparatus Setup and Inert Atmosphere:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Ensure all glassware is scrupulously dried in an oven (120-150°C) overnight or by flame-drying under vacuum and cooled under an inert atmosphere.[20]

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation:

    • Place the magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium surface. The disappearance of the iodine color indicates activation.[20] Alternatively, a few drops of 1,2-dibromoethane can be used.

  • Grignard Reagent Formation:

    • Add a portion of the anhydrous solvent to the flask.

    • Dissolve the alkyl or aryl halide in anhydrous solvent in the dropping funnel.

    • Add a small amount of the halide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.[20]

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with α-Bromo Ester:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve the α-bromo ester in anhydrous solvent in the dropping funnel.

    • Add the α-bromo ester solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C or below throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This is a milder alternative to strong acid and can help prevent degradation of sensitive products.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography or distillation as appropriate.

Visualizing the Experimental Workflow

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot

Caption: Step-by-step workflow for Grignard reaction with an α-bromo ester.

References

  • Grignard Reaction.
  • Grignard Reaction.
  • Reformatsky reaction. Pearson.
  • REFORMATSKY REACTION. PHARMD GURU.
  • Grignard Reaction. Organic Chemistry Portal.
  • Reformatsky reaction. Wikipedia.
  • Reformatsky Reaction. Chemistry LibreTexts.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.Accounts of Chemical Research, 1978, 11 (7), 281–286.
  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies.Journal of the Chemical Society, Perkin Transactions 2, 1979, 1042-1046.
  • Grignard side reactions. Reddit.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.Reaction Chemistry & Engineering, 2017, 2, 483-489.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Wurtz reaction. Wikipedia.
  • Grignard Reaction - Common Conditions.
  • Troubleshooting my grignard reactions. Reddit.
  • 6-CHLORO-1-HEXENE.Organic Syntheses, 1985, 63, 210.
  • Wurtz coupling. Reddit.
  • Side Reactions in a Grignard Synthesis.Journal of Chemical Education, 1997, 74 (12), 1465.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Grignard Reagent with Esters - a Practice Example. YouTube.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
  • Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters - VIII. Further Studies on the Effect of Cuprous Chloride.Acta Chemica Scandinavica, 1961, 15, 271-278.
  • Esters with Grignard Reagent. Chemistry Steps.
  • 21.6: Chemistry of Esters. Chemistry LibreTexts.
  • Reactions of esters with Grignard reagents. YouTube.

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Technical Support Center: Troubleshooting Low Yield in Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with cyclobutane ring formation. The construction of this strained four-membered ring is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex natural products and novel pharmaceutical agents.[1][2][3] However, its synthesis is often plagued by low yields and competing side reactions. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during cyclobutane synthesis, offering specific, actionable solutions grounded in mechanistic principles.

Issue 1: Low Yield in [2+2] Photocycloaddition Reactions

Question: My [2+2] photocycloaddition reaction is resulting in a very low yield of the desired cyclobutane product. What are the likely causes, and how can I improve the outcome?

Answer: Low yields in [2+2] photocycloadditions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[4]

Underlying Causes & Recommended Solutions:

  • Insufficient or Inappropriate Irradiation: The energy and wavelength of the light source are critical.[4]

    • Expert Insight: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of the alkene or the photosensitizer. For many enone cycloadditions, a UV lamp with a wavelength around 254 nm is effective.[5] If direct excitation is inefficient, consider using a sensitizer like acetone or benzophenone, which can populate the triplet state of the alkene, facilitating the cycloaddition.[6]

    • Actionable Step: Verify the output of your lamp and consider screening different light sources (e.g., medium-pressure mercury lamps, LEDs with specific wavelengths).

  • Sub-optimal Reaction Concentration: The concentration of your reactants can significantly impact the efficiency of intermolecular cycloadditions.

    • Expert Insight: Overly dilute conditions can disfavor the desired bimolecular reaction, leading to decomposition or other side reactions. Conversely, excessively high concentrations can lead to polymerization or the formation of oligomeric byproducts.

    • Actionable Step: Perform a concentration study to identify the optimal molarity for your specific substrates.

  • Presence of Quenchers: Molecular oxygen and other impurities can act as triplet quenchers, inhibiting the desired photochemical reaction.[4]

    • Expert Insight: The diradical intermediates in many photocycloadditions are susceptible to quenching by oxygen.

    • Actionable Step: Thoroughly degas your solvent and reaction mixture prior to and during irradiation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

  • Substrate Decomposition: Prolonged exposure to high-energy UV light can lead to the decomposition of starting materials or the desired product.[7]

    • Expert Insight: Photochemical stability is a key consideration for all components in the reaction.

    • Actionable Step: Monitor the reaction progress closely using techniques like TLC or GC-MS. If product decomposition is observed after a certain point, shorten the irradiation time. Running the reaction at a lower temperature may also help minimize thermal decomposition pathways.[7]

Troubleshooting Workflow for Low Yield in Photocycloadditions:

start Low Yield Observed check_light Verify Light Source & Wavelength start->check_light optimize_conc Optimize Reactant Concentration check_light->optimize_conc Wavelength appropriate? degas Degas Solvent & Reaction Mixture optimize_conc->degas Concentration optimized? monitor_rxn Monitor for Decomposition degas->monitor_rxn Oxygen excluded? success Improved Yield monitor_rxn->success Decomposition minimized?

Caption: A logical workflow for troubleshooting low yields in [2+2] photocycloaddition reactions.

Issue 2: Poor Diastereoselectivity in Thermal [2+2] Cycloadditions

Question: I am performing a thermal [2+2] cycloaddition, but the reaction is producing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in thermal cycloadditions, particularly those involving ketenes, often points to a stepwise mechanism proceeding through a zwitterionic intermediate.[8] The lifetime of this intermediate allows for bond rotation, which can scramble the stereochemical information of the starting materials.

Strategies for Enhancing Diastereoselectivity:

  • Solvent Polarity: The solvent can have a profound impact on the lifetime and stability of charged intermediates.

    • Expert Insight: Polar solvents can stabilize the zwitterionic intermediate, prolonging its lifetime and allowing for bond rotation, which erodes diastereoselectivity. Nonpolar solvents, on the other hand, can disfavor charge separation, promoting a more concerted-like transition state and preserving the stereochemistry of the alkene.[8]

    • Actionable Step: Screen a range of solvents with varying polarities. For example, switching from a polar solvent like acetonitrile to a nonpolar one like toluene or hexanes can significantly improve diastereoselectivity.[8]

  • Lewis Acid Catalysis: The addition of a Lewis acid can promote a more concerted cycloaddition pathway.

    • Expert Insight: Lewis acids can coordinate to one of the reactants, altering its electronic properties and enforcing a more rigid geometry in the transition state. This can lead to a significant enhancement in diastereoselectivity.[8]

    • Actionable Step: Experiment with various Lewis acids, such as TiCl₄ or AlCl₃, and optimize the stoichiometry and reaction temperature.

  • Steric Hindrance: The steric bulk of substituents on the reacting partners can be leveraged to control the facial selectivity of the cycloaddition.

    • Expert Insight: Bulky substituents will preferentially orient themselves to minimize steric repulsion in the transition state, thereby favoring the formation of a single diastereomer.[8]

    • Actionable Step: If substrate modification is feasible, consider introducing sterically demanding groups to direct the cycloaddition.

Comparative Table of Solvents and Their Effect on Diastereoselectivity:

SolventDielectric Constant (ε)General Effect on Diastereoselectivity
Hexane1.9Often improves selectivity
Toluene2.4Often improves selectivity
Dichloromethane9.1Variable, can be substrate-dependent
Acetone21May decrease selectivity
Acetonitrile37.5Often decreases selectivity

Note: The data presented is a general trend and the optimal solvent is substrate-dependent.

Issue 3: Competing Side Reactions in Ring-Closing Metathesis (RCM) for Cyclobutane Formation

Question: My attempt to form a cyclobutene via RCM is giving low yields, and I'm observing significant amounts of oligomeric or polymeric byproducts. What is causing this, and how can I favor the desired intramolecular reaction?

Answer: The formation of oligomers or polymers is a common side reaction in RCM, arising from a competing intermolecular metathesis reaction.[9] The key to a successful RCM is to promote the intramolecular cyclization over the intermolecular pathway.

Key Factors and Optimization Strategies:

  • Reaction Concentration (The Thorpe-Ingold Effect): This is arguably the most critical parameter in RCM.

    • Expert Insight: High concentrations favor intermolecular reactions, leading to polymerization. To promote the desired ring-closing, the reaction must be performed under high dilution conditions. This statistically favors the reactive ends of the same molecule finding each other.

    • Actionable Step: Conduct the RCM at a low concentration, typically in the range of 0.001–0.05 M. A slow addition of the diene substrate to the catalyst solution over an extended period can also be highly effective in maintaining a low instantaneous concentration of the substrate.

  • Catalyst Selection and Loading: The choice of catalyst can influence both the rate and selectivity of the reaction.

    • Expert Insight: Second and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally more active and tolerant of functional groups.[10] For challenging RCM reactions, a more active catalyst may be required. However, excessively high catalyst loading can sometimes promote side reactions.

    • Actionable Step: Screen different metathesis catalysts and optimize the catalyst loading (typically 1-5 mol%).

  • Solvent Choice: The solvent can impact catalyst activity and stability.

    • Expert Insight: Dichloromethane and toluene are commonly used solvents for RCM.[11] Toluene allows for higher reaction temperatures, which can be beneficial for sluggish reactions.[11]

    • Actionable Step: If the reaction is slow at room temperature in dichloromethane, consider switching to toluene and increasing the temperature.

  • Removal of Ethylene Byproduct: The RCM of terminal dienes produces ethylene as a volatile byproduct.[9]

    • Expert Insight: According to Le Chatelier's principle, removing a product will drive the equilibrium towards further product formation.

    • Actionable Step: Gently bubble a stream of inert gas (e.g., argon or nitrogen) through the reaction mixture to facilitate the removal of ethylene.

Decision Tree for Optimizing RCM for Cyclobutane Formation:

start Low RCM Yield / Polymerization check_conc Is the reaction highly dilute (0.001-0.05 M)? start->check_conc slow_addition Implement slow substrate addition? check_conc->slow_addition No catalyst Screen different catalysts and optimize loading? check_conc->catalyst Yes slow_addition->catalyst solvent_temp Try a different solvent (e.g., toluene) and higher temperature? catalyst->solvent_temp remove_ethylene Actively remove ethylene byproduct? solvent_temp->remove_ethylene success Improved Yield of Cyclobutane remove_ethylene->success

Caption: A troubleshooting guide for optimizing Ring-Closing Metathesis reactions.

Experimental Protocols
Protocol 1: General Procedure for a [2+2] Photocycloaddition
  • Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 equiv) and the cycloaddition partner (1.0-2.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or benzene) that has been thoroughly degassed.[4]

  • Degassing: Subject the solution to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Irradiation: While stirring, irradiate the reaction mixture with a suitable light source (e.g., a medium-pressure mercury lamp). Maintain a constant temperature, often by using a cooling bath.[7]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals.

  • Workup: Once the reaction has reached completion or optimal conversion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.[4]

References
  • BenchChem. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2H-Oxete Cycloadditions.
  • Organic Chemistry Frontiers. (2020).
  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • PubMed. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes.
  • Chemical Reviews. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • PMC. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. NIH.
  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • PubMed. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Organic Process Research & Development. (n.d.). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient.

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Technical Support Center: Stabilization of α-Halo Ester Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for α-Halo Ester Compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile but often unstable reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot stability issues effectively. The information herein is curated to ensure technical accuracy and provide practical, field-proven insights.

Troubleshooting Guide: Common Issues with α-Halo Ester Stability

This section addresses specific problems you might encounter during your experiments, their probable causes, and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Decreased Purity Over Time (e.g., in storage) 1. Hydrolysis: Presence of moisture leading to the formation of the corresponding α-hydroxy ester and hydrogen halide (HX). 2. Dehydrohalogenation: Trace amounts of base can catalyze the elimination of HX, forming an α,β-unsaturated ester.[1] 3. Nucleophilic Substitution: Reaction with trace nucleophiles in the solvent or from the container.1. Moisture Control: Store under an inert atmosphere (e.g., argon, nitrogen). Use anhydrous solvents and oven-dried glassware. Consider adding a desiccant to the storage container. 2. pH Control: Store in a neutral, aprotic solvent. Avoid basic conditions. If acidity is an issue, consider using acid scavengers. 3. Inert Storage: Use high-quality, inert containers (e.g., amber glass with PTFE-lined caps).
Color Change (e.g., yellowing, browning) 1. Formation of Colored Impurities: Often due to polymerization or condensation reactions of degradation products. 2. Radical Reactions: Exposure to light or trace metals can initiate free-radical chain reactions.1. Purification: Re-purify the α-halo ester by distillation or chromatography before use. 2. Light Protection: Store in amber vials or protect from light by wrapping the container in aluminum foil. 3. Free Radical Scavengers: Consider adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) or a derivative of Vitamin E (tocopherol).[2]
Inconsistent Reaction Yields 1. Degradation of Starting Material: The α-halo ester has degraded, leading to a lower effective concentration. 2. Side Reactions: Degradation products may interfere with the desired reaction pathway. For instance, the generated HX can catalyze unwanted side reactions.1. Purity Check: Always check the purity of the α-halo ester (e.g., by NMR, GC, or HPLC) before starting a reaction. 2. Use of Stabilizers: Add a suitable stabilizer to the reaction mixture if the reaction conditions are harsh (e.g., high temperature, prolonged reaction time). 3. Fresh Reagent: Use freshly purified or newly purchased α-halo ester for critical reactions.
Formation of Gaseous Byproducts (Pressure Buildup) 1. Dehydrohalogenation: Liberation of hydrogen halide (e.g., HCl, HBr) gas.[3]1. Acid Scavengers: Incorporate an acid scavenger into the formulation or storage solution. Epoxides (e.g., propylene oxide, butylene oxide) are effective HCl scavengers.[4] 2. Vented Storage: For bulk storage where slow decomposition is unavoidable, use a vented cap that prevents moisture ingress but allows for the release of pressure.
Visualizing Decomposition Pathways

The following diagram illustrates the primary degradation pathways for α-halo esters. Understanding these mechanisms is key to selecting the appropriate stabilization strategy.

Decomposition Pathways Primary Decomposition Pathways of α-Halo Esters A α-Halo Ester B α-Hydroxy Ester + HX A->B Hydrolysis (H₂O) C α,β-Unsaturated Ester + HX A->C Dehydrohalogenation (Base) D α-Substituted Ester A->D Nucleophilic Substitution (Nu⁻)

Caption: Key decomposition routes for α-halo esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in α-halo esters?

A1: The primary cause is the high reactivity of the carbon-halogen bond at the α-position. The presence of the adjacent electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, and also facilitates the elimination of the halogen.[5][6] This inherent reactivity makes them potent alkylating agents but also prone to degradation.[7]

Q2: Which type of halogen (F, Cl, Br, I) leads to the most stable α-halo ester?

A2: Stability generally follows the trend of the carbon-halogen bond strength: F > Cl > Br > I. Alpha-fluoro esters are the most stable due to the strong C-F bond, while α-iodo esters are the least stable and most reactive.[5] The choice of halogen is often a trade-off between stability and desired reactivity in a synthetic protocol.[5]

Q3: Can I store α-halo esters in solution? If so, what solvents are recommended?

A3: Yes, but the choice of solvent is critical. Aprotic, non-nucleophilic, and anhydrous solvents are recommended. Examples include toluene, hexane, or dichloromethane (though be mindful of potential reactivity with the solvent itself under certain conditions). Avoid protic solvents like alcohols, which can act as nucleophiles, and basic solvents that can promote dehydrohalogenation.

Q4: What are the main classes of stabilizers for α-halo esters?

A4: The main classes of stabilizers work by targeting the primary decomposition pathways:

  • Acid Scavengers: These neutralize the hydrogen halide (HX) byproduct, which can auto-catalyze further degradation. Epoxides (e.g., propylene oxide, epoxidized soybean oil) are a common choice.[4][8]

  • Free Radical Scavengers: These inhibit radical-initiated decomposition, which can be triggered by light or metal impurities. Phenolic antioxidants like BHT are often used.[2][9][10]

  • Organotin Compounds: While more common for stabilizing bulk polymers like PVC, organotin mercaptides and carboxylates can also be effective.[11][12][13] They can scavenge HCl and may substitute the labile α-halogen with a more stable group.[11]

Q5: How can I quickly check if my α-halo ester has degraded?

A5: A simple method is to run a Thin Layer Chromatography (TLC) plate and compare it to a previous, "good" batch or the original certificate of analysis. The appearance of new spots indicates the formation of impurities. For a more quantitative assessment, Proton NMR (¹H NMR) spectroscopy can reveal the presence of degradation products, such as the appearance of signals corresponding to an α,β-unsaturated ester.

Experimental Protocols

Protocol 1: Screening for an Effective Stabilizer

This protocol outlines a systematic approach to selecting an appropriate stabilizer for your α-halo ester under specific storage or reaction conditions.

Objective: To determine the most effective stabilizer for preventing the degradation of an α-halo ester.

Materials:

  • α-Halo ester of interest

  • Candidate stabilizers (e.g., Propylene oxide, BHT, Dibutyltin dilaurate)

  • Anhydrous, inert solvent (e.g., toluene)

  • Amber glass vials with PTFE-lined caps

  • Analytical equipment (HPLC or GC is ideal)[][15][16]

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your α-halo ester in the chosen anhydrous solvent at a known concentration (e.g., 100 mg/mL).

    • Prepare stock solutions of each candidate stabilizer at a suitable concentration (e.g., 10 mg/mL).

  • Set up Test Samples:

    • In separate labeled amber vials, add a precise volume of the α-halo ester stock solution.

    • Control Sample: One vial will serve as the unstabilized control.

    • Test Samples: To the other vials, add a specific amount of a stabilizer. Typical concentrations to screen are 0.1%, 0.5%, and 1.0% (w/w) relative to the α-halo ester.

    • Blanket all samples with an inert gas (e.g., argon), seal tightly, and wrap with parafilm.

  • Accelerated Stability Study:

    • Store the vials under conditions that will accelerate degradation. This could be elevated temperature (e.g., 40 °C) or exposure to UV light, depending on the suspected cause of instability.

    • Take an aliquot from each vial at specified time points (e.g., 0, 24, 48, 72 hours).

  • Analysis:

    • Analyze each aliquot by HPLC or GC to determine the remaining percentage of the α-halo ester and the percentage of degradation products.[16]

    • A stability-indicating method should be used, which is capable of separating the parent compound from its degradation products.

  • Data Evaluation:

    • Plot the percentage of the remaining α-halo ester against time for each stabilizer and the control.

    • The most effective stabilizer will be the one that shows the slowest rate of degradation.

Visualizing the Stabilizer Screening Workflow

Stabilizer Screening Workflow cluster_prep Preparation cluster_setup Experiment Setup cluster_stress Accelerated Aging cluster_analysis Analysis A Prepare α-Halo Ester Stock Solution C Aliquot Ester into Vials A->C B Prepare Stabilizer Stock Solutions D Add Stabilizers (and Control) B->D C->D E Inert Atmosphere & Seal D->E F Store at Elevated Temp/UV E->F G Sample at Time Points (0, 24, 48h...) F->G H HPLC/GC Analysis G->H I Quantify Degradation H->I J Identify Optimal Stabilizer I->J

Caption: Workflow for selecting an effective stabilizer.

References

  • A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. Benchchem. URL
  • Organotin chemistry. Wikipedia. URL
  • Organotin stabilizer mixture.
  • Reformatsky Reaction: Mechanism, Variations & Applic
  • Antioxidant. Wikipedia. URL
  • Organotin Stabilizers.
  • Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. Eur J Med Chem. URL
  • reformatsky reaction and its example and mechanism. YouTube. URL
  • Understanding Free Radical Scavengers. Nutrition Industry Executive. URL
  • Method of stabilizing halogenated ketones.
  • Radical scavenger | chemistry. Britannica. URL
  • Reform
  • α-Halo carboxylic acids and esters. Wikipedia. URL
  • Methyl Organotin Tin Stabilizer. Shandong Novista Chemicals. URL
  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. URL
  • PVC Heat Stabilizers: Role, Types and Ingredient Selection. SpecialChem. URL
  • Free Radical Scavenging. Sustainability Directory. URL
  • Organotin Stabilizers. Baerlocher GmbH. URL
  • Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins. Fine Chemical Technologies. URL
  • Synthesis of alpha halo esters. Reddit. URL
  • β-keto esters as stabilizers for chlorinated polymers.
  • α-Halo ketone. Wikipedia. URL
  • Stereospecific access to α-haloalkyl esters via enol ester epoxides and synthesis of a C3–C21 fragment of bastimolide A. PubMed Central. URL
  • Polymer/Resin Stabilizers | Enhance Durability with Halogen C
  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. URL
  • Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calcul
  • 6 commonly used PVC auxiliary he
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. URL
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences. URL
  • Alpha Halogenation of Carbonyls. Chemistry LibreTexts. URL
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  • Carboxyl Reactivity. MSU chemistry. URL
  • 21.2 Mechanisms of Alpha Substitution Reactions. YouTube. URL
  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. URL

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Technical Support Center: Analysis of Reaction Mixtures by GC-MS for Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis in the context of reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who rely on GC-MS to monitor reaction progress, identify byproducts, and ultimately, enhance yield and purity. As a senior application scientist, I've compiled this resource based on field-proven insights to help you navigate common challenges and ensure the integrity of your results.

The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the "why" behind the "how."

I. Sample Preparation: The Foundation of Reliable Analysis

Proper sample preparation is paramount for accurate and reproducible GC-MS results.[1] It involves converting a raw sample into a form that is compatible with the GC-MS system, which includes isolating target analytes, improving their volatility, and reducing matrix interference.[1]

Q1: My chromatogram is showing a broad solvent front and poor resolution of early-eluting peaks. What's causing this?

A1: This is a classic symptom of an inappropriate solvent choice or injection technique for your specific reaction mixture.

  • Causality: The "solvent effect" is critical for achieving sharp peaks, especially for early-eluting compounds. When a liquid sample is injected into the hot GC inlet, it vaporizes. For proper focusing, this vapor should condense at the beginning of the column in a narrow band. If the initial oven temperature is too high relative to the solvent's boiling point, or if the solvent doesn't "wet" the column's stationary phase effectively, the analytes will not be focused, leading to broad or split peaks.[2]

  • Troubleshooting Protocol:

    • Solvent Selection: Ensure your solvent is volatile and compatible with your column's stationary phase. For nonpolar columns, solvents like hexane or dichloromethane are often suitable.[3] Avoid water and other non-volatile solvents.[3]

    • Initial Oven Temperature: A general rule of thumb is to set the initial oven temperature at least 20°C below the boiling point of your solvent.[2] This promotes efficient trapping and focusing of the analytes at the head of the column.

    • Injection Volume: Overloading the inlet can lead to "backflash," where the sample vapor expands beyond the volume of the liner, causing contamination and poor peak shape.[4] Use an online calculator to estimate the expansion volume of your solvent at the given inlet temperature and pressure to ensure it does not exceed the liner volume.[4]

Q2: I'm working with polar analytes (e.g., alcohols, carboxylic acids) that are giving me tailing peaks or are not showing up at all. How can I analyze them effectively?

A2: Polar analytes containing active hydrogens (e.g., -OH, -NH, -SH, -COOH) are notoriously difficult to analyze directly by GC-MS due to their low volatility and tendency to interact with active sites in the GC system.[5][6] Derivatization is the key to overcoming this challenge.[6][7]

  • Mechanism: Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[5][6][7] This is typically achieved by replacing the active hydrogens with a non-polar group.[6]

  • Common Derivatization Techniques:

Derivatization MethodTarget Functional GroupsCommon ReagentsKey Advantages
Silylation Alcohols, phenols, carboxylic acids, amines, amidesBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), TMCS (trimethylchlorosilane)Produces volatile and thermally stable trimethylsilyl (TMS) derivatives. It is the most prevalent derivatization method.[6][8]
Acylation Alcohols, phenols, aminesAcetic anhydride, trifluoroacetic anhydride (TFAA)Forms esters, thioesters, and amides.[6] Can enhance detector response, especially for electron capture detectors (ECD).[6]
Alkylation Carboxylic acids, phenolsDiazomethane, alkyl halides (e.g., methyl iodide)Forms esters and ethers, which are generally more stable than silyl derivatives.[5][6]
  • Experimental Protocol: General Silylation Procedure

    • Evaporate a known volume of your reaction mixture aliquot to dryness under a gentle stream of nitrogen.

    • Add a suitable solvent (e.g., pyridine, acetonitrile) and the silylating reagent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture in a sealed vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[8]

    • Cool the sample to room temperature before injecting it into the GC-MS.

    Note: Always run a standard of your analyte subjected to the same derivatization procedure to confirm the reaction's success and determine the retention time of the derivative.

Q3: My reaction mixture is complex ("dirty") with non-volatile components. I'm concerned about contaminating my GC inlet and column. What's the best approach for sample cleanup?

A3: Injecting crude reaction mixtures directly is a common cause of system contamination, leading to a host of problems including ghost peaks, peak tailing, and loss of sensitivity.[9][10] Several sample preparation techniques can mitigate these issues by isolating your analytes of interest from the complex matrix.[11][12]

  • Troubleshooting Workflow for Complex Samples:

Caption: Decision workflow for sample preparation of complex reaction mixtures.

  • Technique Explanations:

    • Solid-Phase Microextraction (SPME): Particularly useful for volatile analytes in dirty matrices.[11] A coated fiber is exposed to the headspace above the sample, adsorbing the volatile components without coming into contact with the non-volatile matrix.[11][13] This minimizes contamination and matrix effects.[11]

    • Liquid-Liquid Extraction (LLE): A fundamental technique that partitions analytes between two immiscible solvents.[11] It's effective for separating organic compounds from aqueous or highly polar matrices.[11]

    • Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a solid sorbent to retain analytes while matrix components pass through.[11][12] This method is excellent for cleaning up complex samples and concentrating analytes.[12]

II. GC-Related Issues: Troubleshooting the Separation

The gas chromatograph is responsible for separating the components of your reaction mixture before they enter the mass spectrometer. Problems in this stage often manifest as poor peak shape or shifts in retention time.

Q4: My peaks are tailing. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue that can arise from several sources, broadly categorized as activity in the system or flow path problems.[10]

  • Causality and Solutions:

Potential CauseExplanationTroubleshooting Steps
Active Sites Polar analytes can interact with active sites (e.g., silanol groups) in the inlet liner or at the head of the column, causing them to lag behind and tail.[2][10]1. Inlet Maintenance: Regularly replace the inlet liner and septum.[10] Use a deactivated liner, potentially with glass wool to trap non-volatiles.[10] 2. Column Trimming: If the front of the column is contaminated, trim 10-20 cm from the inlet end.[2][10] 3. Derivatization: For highly active compounds, derivatization is the most effective solution.[4]
Flow Path Issues Dead volumes from improper column installation or obstructions can cause turbulence in the carrier gas flow, leading to peak tailing.[10]1. Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector.[2][10] 2. Leak Check: Perform a leak check of the system.[4] 3. Test with an Inert Compound: Inject a non-polar, inert compound like methane or butane. If this peak also tails, it strongly indicates a flow path problem.[10]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[14]1. Dilute the Sample: Reduce the concentration of your sample. 2. Increase Split Ratio: If using split injection, increase the split ratio to introduce less sample onto the column.[4]
Q5: I'm observing "ghost peaks" in my chromatograms, even in blank runs. Where are they coming from?

A5: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample. They are typically the result of contamination or carryover from previous injections.[9][15]

  • Troubleshooting Ghost Peaks:

Caption: A systematic approach to identifying the source of ghost peaks.

  • Common Sources of Ghost Peaks:

    • Septum Bleed: Particles from a worn or cored septum can enter the inlet and release volatile compounds. Look for characteristic siloxane peaks (m/z 73, 207, 281).[16]

    • Carryover: High-boiling components from a previous, concentrated sample can remain in the inlet or on the column and elute in subsequent runs.[15] To address this, increase the final oven temperature and hold time to ensure all components are eluted.[15]

    • Contaminated Inlet: Non-volatile residues can build up in the inlet liner and slowly release compounds.[10] Regular inlet maintenance is crucial.[10]

III. MS-Related Issues: Detection and Identification

The mass spectrometer provides the identification power in GC-MS. Issues here can affect sensitivity and the quality of your mass spectra.

Q6: My sensitivity has decreased, and my baseline is noisy. What should I check?

A6: A drop in sensitivity and a noisy baseline are often signs of a contaminated ion source or a leak in the system.[4][17]

  • Causality and Solutions:

    • Ion Source Contamination: Over time, the ion source components (lenses, repeller) can become coated with non-volatile material from your samples. This coating can interfere with the ionization process and the focusing of ions, leading to reduced signal and increased noise. The solution is to vent the instrument and clean the ion source according to the manufacturer's instructions.[4]

    • Air Leaks: A leak in the system will increase the background signal, particularly at m/z 18 (water), 28 (nitrogen), 32 (oxygen), and 44 (carbon dioxide). This elevates the baseline noise and reduces the signal-to-noise ratio for your analytes. Use an electronic leak detector to check all fittings, especially after changing a column or septum.[18]

    • Column Bleed: The degradation of the column's stationary phase at high temperatures releases siloxane compounds, which contribute to a high and noisy baseline.[17] Ensure you are using a low-bleed MS-certified column and that your carrier gas is free of oxygen and moisture by using high-quality traps.[17]

IV. Data Analysis and Interpretation

Accurate data analysis is crucial for making informed decisions in reaction optimization.

Q7: The peak area of my starting material is fluctuating between runs, even though the product peak area is increasing as expected. Why is this happening?

A7: Fluctuations in the peak area of a major component like a starting material, while a minor product peak shows a consistent trend, can be perplexing. This often points to issues with sample concentration, injection precision, or detector saturation.[14]

  • Potential Causes:

    • Detector Saturation: If the concentration of the starting material is very high, it can saturate the detector.[14] When the detector is saturated, the peak may appear flat-topped, and the area will no longer be proportional to the concentration, leading to poor reproducibility.[14]

    • Sample Inhomogeneity or Dilution Errors: Inaccurate dilutions or incomplete mixing of the sample before taking an aliquot can lead to variations in the concentration of the injected sample.[14]

    • Column Overload: As with peak tailing, injecting too much of a concentrated component can lead to poor peak shape and non-linear detector response.[14]

  • Solutions:

    • Dilute the Sample: Prepare a dilution series of your reaction mixture to find a concentration where the starting material peak is sharp, symmetrical, and not saturating the detector.

    • Use an Internal Standard: The most robust way to achieve accurate quantitation in reaction monitoring is to use an internal standard (IS). Add a known amount of a non-reactive, stable compound (the IS) to each reaction aliquot before analysis. Instead of tracking the absolute peak area of your analyte, you track the ratio of the analyte's peak area to the IS peak area. This ratio corrects for variations in injection volume and sample workup, providing much more reliable data for reaction kinetics.

By systematically addressing these common issues, you can enhance the quality and reliability of your GC-MS data, leading to more efficient and successful reaction optimization.

References
  • GC-MS Sample Preparation - Organomation. (n.d.).
  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis - Drawell. (n.d.).
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24).
  • What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025, August 14). YouTube.
  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More - ResolveMass Laboratories Inc. (2025, December 19).
  • Derivatization Methods in GC and GC/MS - Semantic Scholar. (n.d.).
  • Derivatization - Chemistry LibreTexts. (2023, August 29).
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  • Tailing Peaks - Part 1 - GC Troubleshooting Series. (2016, April 5). YouTube.
  • Optimizing GC–MS Methods | LCGC International. (2013, December 1).
  • How Do You Interpret GC-MS Data? - Chemistry For Everyone. (2025, August 20). YouTube.
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu UK. (n.d.).
  • GC Troubleshooting: 7+ Common Problems and Their Solution - PharmaGuru. (2025, July 4).
  • GCMS Troubleshooting Booklet | PDF | Gas Chromatography - Scribd. (n.d.).
  • GC-MS Quantitative Analysis - Mtoz Biolabs. (n.d.).
  • Strategies for GC-MS Method Development. (2016, January 19). YouTube.
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  • How is it that when monitoring a reaction using GC, the product peak area increases as expected while the reactant peak area fluctuates? | ResearchGate. (2014, February 20).
  • 10: How Do I Troubleshoot a Problem on My GC-MS? - Books. (2019, November 28).
  • How to read and Interpret GC/MS Spectra - ResearchGate. (2025, August 6).
  • GCMS frequently asked questions - Agilent. (n.d.).
  • The Beginner's Guide to Interpreting GC/MS Results | Innovatech Labs. (2018, April 23).

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Technical Support Center: Production of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 1-bromocyclobutanecarboxylate. This guide is designed for researchers, chemists, and process development professionals who utilize this critical building block in pharmaceutical and fine chemical synthesis. The unique reactivity imparted by the strained cyclobutane ring makes this compound highly valuable, but its production can present significant challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our goal is to empower you to overcome common hurdles, optimize your reaction conditions, and ensure a safe, efficient, and scalable synthesis.

Synthesis Overview: Common Routes

Two primary synthetic strategies dominate the production of this compound. The choice of route often depends on the available starting materials, scale, and tolerance for specific reagents and by-products.

  • The Hunsdiecker Reaction (and its modifications): This classic method involves the decarboxylative halogenation of a cyclobutanecarboxylic acid, typically via its silver salt.[3][4] While effective, the stoichiometric use of heavy metal salts and sensitivity to reaction conditions can pose scalability challenges.[5]

  • α-Bromination of Methyl Cyclobutanecarboxylate: A more direct route involving the reaction of the parent ester with a brominating agent, such as N-Bromosuccinimide (NBS), often under radical or acid-catalyzed conditions.[6] This method avoids heavy metal waste but requires precise control to prevent over-bromination and other side reactions.

The following sections will address issues pertinent to both synthetic approaches.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield is a multifaceted problem that can stem from incomplete conversion, product degradation, or mechanical losses during workup and purification. Systematically investigating the following areas is crucial.

A. Incomplete Conversion:

  • Insufficient Reaction Time/Temperature: Have you monitored the reaction to completion? Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. Some reactions, especially on a larger scale, may require longer reaction times or slightly elevated temperatures to achieve full conversion. However, be cautious, as excessive heat can lead to degradation.

  • Reagent Stoichiometry and Quality: For α-bromination, ensure your brominating agent (e.g., NBS) is of high purity and used in the correct molar ratio (typically 1.05-1.2 equivalents). For the Hunsdiecker reaction, the silver carboxylate salt must be completely dry; moisture can significantly reduce yields.[5]

  • Poor Initiation (Radical Reactions): If using a radical-initiated α-bromination, the initiator (e.g., AIBN, benzoyl peroxide) may be old or added at an incorrect temperature. Ensure the reaction temperature is appropriate for the initiator's half-life.

B. Product Degradation:

  • Thermal Instability: Cyclobutane derivatives can be susceptible to ring-opening or other degradation pathways at high temperatures.[7] If your reaction requires heat, determine the product's thermal stability. Running the reaction at the lowest effective temperature is always advisable. During distillation, use a high vacuum to keep the pot temperature as low as possible.

  • Hydrolysis: The ester functional group can be hydrolyzed back to the carboxylic acid during an aqueous workup, especially if basic conditions are used. Ensure your aqueous washes are neutral or slightly acidic and minimize contact time.

  • Elimination By-products: Under basic conditions or at elevated temperatures, HBr can be eliminated to form unsaturated by-products. This is particularly relevant during workup and distillation.

C. Workup and Purification Losses:

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the product in the interfacial layer. To break emulsions, try adding brine or passing the mixture through a pad of Celite.

  • Volatilization: While the product's boiling point is relatively high (approx. 85-88 °C at 12 mmHg), losses can occur if rotary evaporation is performed at too high a temperature or for an extended period.

Troubleshooting Workflow: Low Yield

Below is a logical workflow for diagnosing the root cause of low product yield.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions & Optimizations problem Low Yield of Methyl 1-bromocyclobutanecarboxylate cause1 Incomplete Conversion problem->cause1 Investigate cause2 Product Degradation problem->cause2 Investigate cause3 Workup/Purification Loss problem->cause3 Investigate sol1 Optimize Reaction Time/Temp Verify Reagent Stoichiometry Ensure Radical Initiation cause1->sol1 Address by sol2 Minimize Reaction Temp Use High Vacuum for Distillation Avoid Basic Conditions cause2->sol2 Address by sol3 Use Brine to Break Emulsions Gentle Rotary Evaporation Optimize Extraction pH cause3->sol3 Address by

Caption: A cause-and-effect diagram for troubleshooting low yields.

Question 2: My final product is contaminated with by-products. How do I identify and minimize them?

Answer:

By-product formation is a common scalability issue. The nature of the impurity depends heavily on the synthetic route.

A. Common By-products and Prevention:

By-productProbable CauseSynthetic RoutePrevention & Mitigation Strategy
Di-brominated Ester Excess brominating agent or poor reaction control.α-BrominationUse a slight excess (1.05 eq.) of NBS. Add the NBS portion-wise or as a solution over time to avoid localized high concentrations. Maintain strict temperature control.
Methyl Cyclobutenecarboxylate Elimination of HBr, often due to excess base or high temperatures during workup/distillation.BothUse a non-nucleophilic base (if required) cautiously. Keep temperatures low during purification. A mild aqueous wash (e.g., with sodium bicarbonate) is preferable to stronger bases.
Methyl Cyclobutanecarboxylate Incomplete reaction.α-BrominationMonitor the reaction to completion via GC or TLC. Increase reaction time or initiator concentration if necessary. This impurity is often difficult to separate by distillation due to close boiling points.
Dimeric Esters (Simonini Reaction) Incorrect stoichiometry when using iodine in a Hunsdiecker-type reaction (ratio of salt to I₂ is > 1:1).[3]HunsdieckerMaintain a strict 1:1 molar ratio of the silver carboxylate to iodine to favor the formation of the alkyl halide.

B. Purification Strategies:

  • Aqueous Washes: A wash with a dilute solution of sodium thiosulfate or sodium bisulfite is highly effective for quenching and removing unreacted bromine or NBS.[8] A subsequent wash with brine helps to remove water and break emulsions.

  • Vacuum Distillation: This is the most scalable method for purifying the final product. A good quality vacuum and a fractionating column can help separate the desired product from lower and higher boiling impurities.

  • Chromatography: While effective, silica gel chromatography is often not feasible for large quantities. It should be reserved for producing highly pure material at the lab scale or for identifying impurities.

Question 3: The reaction is difficult to control on a larger scale, showing a strong exotherm. How can I manage this?

Answer:

Exotherm management is paramount for safety and product quality during scale-up. Both the Hunsdiecker and radical bromination reactions can be energetic.

  • Control Addition Rates: Never add reagents all at once on a large scale. The brominating agent (liquid bromine or a solution of NBS) should be added subsurface via an addition funnel or pump over a prolonged period. This allows the reactor's cooling system to dissipate the heat generated.

  • Adequate Cooling: Ensure your reactor has sufficient cooling capacity for the scale of the reaction. Perform a safety assessment to understand the maximum potential exotherm before scaling up.

  • Dilution: Running the reaction at a lower concentration (more solvent) can help buffer the temperature increase by increasing the thermal mass of the system. However, this may also slow down the reaction rate and impact vessel throughput.

  • Reverse Addition: In some cases, adding the substrate to the brominating agent can help control the concentration of the reactive species, but this must be evaluated on a case-by-case basis.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control for a successful and safe scale-up? A: The three most critical parameters are:

  • Temperature Control: To prevent runaway reactions and minimize thermal degradation and side reactions.

  • Reagent Addition Rate: To manage the exotherm and avoid localized high concentrations of reagents, which can lead to by-products like di-bromination.

  • Moisture Control: Particularly for the Hunsdiecker reaction, where the presence of water can drastically lower the yield.[5]

Q: Are there more scalable or "greener" alternatives to the classic Hunsdiecker reaction? A: Yes. Modifications that avoid stoichiometric heavy metals are preferable for large-scale synthesis. The Cristol-Firth modification, which uses mercuric oxide as a catalyst with the free carboxylic acid and bromine, is one such improvement, though it still involves a toxic heavy metal.[5] The use of NBS for α-bromination is generally considered a more scalable and environmentally friendly approach as it avoids heavy metal waste streams. Modern approaches using visible-light catalysis are also emerging for related transformations and may offer future advantages.[9]

Q: What are the primary safety concerns during production? A: Key hazards include:

  • Bromine: Highly corrosive, toxic upon inhalation, and a strong oxidizer. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[10]

  • N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Handle in a fume hood.

  • Solvents: Depending on the procedure, flammable (e.g., THF, ethyl acetate) or toxic (e.g., carbon tetrachloride) solvents may be used. Ensure proper grounding and ventilation.

  • Exothermic Reaction: As discussed, a potential for a runaway reaction exists. A thorough process safety review is essential before any scale-up operation.

Q: How can I effectively monitor the reaction progress? A: A combination of techniques is ideal.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting material and the appearance of the product.

  • GC/GC-MS: Offers quantitative data on the conversion rate and can detect and help identify volatile by-products. This is the preferred method for in-process control during scale-up.

  • ¹H NMR: Can be used on crude reaction samples to determine the ratio of starting material to product and identify major impurities.

Experimental Protocols

Protocol 1: α-Bromination of Methyl Cyclobutanecarboxylate

This protocol is a representative procedure for lab-scale synthesis and should be optimized for your specific equipment and scale.

Materials:

  • Methyl cyclobutanecarboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile)

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Charge the flask with methyl cyclobutanecarboxylate (1.0 eq.) and the solvent (e.g., CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) and the radical initiator (AIBN, ~0.02 eq.) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often initiated by the appearance of an orange/red color from bromine, which is then consumed. Monitor the reaction by GC or TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature. Filter off the succinimide by-product.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove any remaining bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

General Synthesis and Purification Workflow

G start Starting Material (e.g., Methyl Cyclobutanecarboxylate) reaction α-Bromination Reaction (NBS, Radical Initiator) start->reaction quench Reaction Quench & Filtration reaction->quench workup Aqueous Workup (L-L Extraction) quench->workup wash1 1. Thiosulfate Wash workup->wash1 wash2 2. Brine Wash wash1->wash2 dry Drying (Anhydrous Na₂SO₄) wash2->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Vacuum Distillation) concentrate->purify product Final Product: Methyl 1-bromocyclo- butanecarboxylate purify->product

Caption: A typical workflow for the synthesis and purification.

References

  • ChemBK. (2024). methyl 1-bromocyclobutane-1-carboxylate.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
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  • ChemicalBook. (n.d.). Methyl 3-broMocyclobutane-1-carboxylate synthesis.
  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1483.
  • Wikipedia. (n.d.). Hunsdiecker reaction.
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  • Alfa Chemistry. (n.d.). Hunsdiecker Reaction.
  • National Center for Biotechnology Information. (2023).
  • Organic Syntheses. (n.d.). 1-Bromo-3-chlorocyclobutane. Org. Syn. Coll. Vol. 5, p.126.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Cyclobutane Derivatives in Modern Chemistry.
  • AdiChemistry. (n.d.). HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS.
  • ResearchGate. (n.d.). Catalytic Hunsdiecker Reaction of α,β-Unsaturated Carboxylic Acids: How Efficient Is the Catalyst?
  • Davies, H. M. L., & Hedley, S. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2375-2383.
  • National Center for Biotechnology Information. (2022). A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. PubMed Central.
  • ResearchGate. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate.
  • ResearchGate. (n.d.). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions.
  • TCI Chemicals. (n.d.). Methyl 3-Bromocyclobutane-1-carboxylate (cis- and trans- mixture).
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  • Cheméo. (n.d.). Chemical Properties of Ethyl «alpha»-bromocyclobutanecarboxylate.
  • Pharmaffiliates. (n.d.). Ethyl 1-bromocyclobutanecarboxylate.
  • CymitQuimica. (n.d.). Ethyl 1-bromocyclobutanecarboxylate.
  • Reddit. (2023).
  • ResearchGate. (n.d.). Effect of Bromination on the Pharmacological Properties of Methyl 1-Allyl-4-Hydroxy-2,2-Dioxo-1H-2λ6,1- Benzothiazine-3-Carboxylate.

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Validation & Comparative

A Comparative Guide to Methyl and Ethyl 1-Bromocyclobutanecarboxylate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern drug discovery and organic synthesis, the cyclobutane ring has emerged as a crucial structural motif.[1][2][3] Its unique conformational properties and ability to act as a bioisostere for larger, more flexible groups make it a valuable component in the design of novel therapeutics.[4] Among the key building blocks for introducing this moiety, Methyl 1-bromocyclobutanecarboxylate and Ethyl 1-bromocyclobutanecarboxylate are two of the most frequently utilized reagents.

This guide provides an in-depth comparison of these two critical reagents, moving beyond catalog specifications to offer practical, field-proven insights into their selection and application. We will explore their physicochemical properties, comparative reactivity, and provide a detailed experimental protocol to illustrate their use, empowering researchers to make informed decisions for their specific synthetic challenges.

Physicochemical Properties: More Than Just Numbers

While structurally similar, the seemingly minor difference of a methyl versus an ethyl ester group imparts distinct physical properties that have tangible impacts on reaction setup, workup, and purification.

PropertyThis compoundEthyl 1-bromocyclobutanecarboxylateSignificance in Practice
CAS Number 51175-79-2[5]35120-18-4[6][7]Ensures correct reagent identification and sourcing.
Molecular Formula C6H9BrO2[5]C7H11BrO2[6][7][8]Affects molecular weight and stoichiometric calculations.
Molecular Weight 193.04 g/mol [5]207.07 g/mol [6][8]A ~7% difference in mass per mole is significant for large-scale synthesis.
Boiling Point Lower (data not readily available)85-88 °C @ 12 mmHg[6][8][9]The ethyl ester's higher boiling point can be advantageous for reactions requiring elevated temperatures, reducing loss by evaporation. It also facilitates easier removal of lower-boiling solvents post-reaction.
Density Higher (data not readily available)1.279 g/mL at 25 °C[6][8][9]Important for accurate measurement and for predicting phase separation during aqueous workups.
Refractive Index Not specifiedn20/D 1.471[6][8][9]Useful for rapid, non-destructive purity checks.
Solubility Generally higher in polar organic solvents.Slightly more lipophilic.The ethyl ester's increased lipophilicity can improve solubility in less polar reaction media (e.g., toluene, hexanes) and may alter its partitioning behavior during extractions.

Expert Insight: The choice between methyl and ethyl can influence downstream processing. The ethyl ester derivatives are often more crystalline, which can be a significant advantage, enabling purification by recrystallization on a large scale instead of chromatography. This seemingly small detail can have a major impact on the scalability and cost-effectiveness of a synthetic route.

Comparative Reactivity: A Tale of Two Esters

Both reagents serve as potent electrophiles and precursors to cyclobutyl radicals or organometallic species. The primary point of reactivity is the tertiary carbon bearing the bromine atom, which is prone to nucleophilic substitution and radical abstraction.

The electronic influence of the methyl versus ethyl ester group on the reactivity of the C-Br bond is minimal. However, the steric bulk of the ethyl group, though small, can play a subtle role in certain transition states. The most significant differences in outcome, however, often arise from the physical properties mentioned previously and their interaction with the chosen reaction conditions.

A key application for these building blocks is in the formation of new carbon-carbon bonds. This is often achieved through two primary pathways: organometallic coupling reactions or radical additions.

Organometallic Intermediates

Treatment of either ester with an active metal, such as magnesium (for Grignard reagents) or lithium, can generate the corresponding cyclobutyl organometallic species.[10][11] These nucleophilic intermediates can then be used to attack a wide range of electrophiles.

Causality in Experimental Design: When forming these organometallic reagents, scrupulously dry conditions are paramount. Both Grignard and organolithium reagents are strong bases and will be quenched by water or other protic sources.[11] The choice of solvent (typically THF or diethyl ether) is critical for stabilizing the organometallic species.

G reagent Methyl or Ethyl 1-Bromocyclobutanecarboxylate intermediate Cyclobutyl Organometallic (Nucleophilic Intermediate) reagent->intermediate Metal Insertion metal Active Metal (e.g., Mg, Li) metal->intermediate product C-C Bond Formation Product intermediate->product Nucleophilic Attack electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->product

Figure 1. Generation of a nucleophilic organometallic intermediate for C-C bond formation.

Radical Intermediates

In the presence of a radical initiator (e.g., AIBN) or under photolytic conditions, the weak C-Br bond can undergo homolytic cleavage to generate a tertiary cyclobutyl radical. This radical can then participate in a variety of addition reactions, particularly with electron-deficient alkenes.[12][13]

Trustworthiness in Protocol: The regioselectivity of radical additions is governed by the formation of the most stable radical intermediate.[14] In the case of 1-bromocyclobutanecarboxylates, the bromine atom adds first to the alkene to generate the more stable radical on the adjacent carbon, leading to what is often termed an "anti-Markovnikov" addition pattern.[14]

Experimental Protocol: A Case Study in Radical Addition

To provide a practical comparison, we present a detailed, self-validating protocol for the radical addition of the cyclobutyl moiety to an electron-deficient alkene, using Ethyl 1-bromocyclobutanecarboxylate as the exemplar. The same conditions can be readily adapted for the methyl analogue.

Reaction: Peroxide-initiated radical addition of Ethyl 1-bromocyclobutanecarboxylate to Acrylonitrile.

Objective: To synthesize Ethyl 1-(2-cyano-1-bromoethyl)cyclobutanecarboxylate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reagents: - Ethyl 1-bromocyclobutanecarboxylate - Acrylonitrile - Benzoyl Peroxide - Toluene B Equip Flask: - Reflux Condenser - Magnetic Stirrer - Nitrogen Inlet A->B C Degas with N2 (15 min) B->C D Heat to Reflux (80-90°C) C->D E Monitor by TLC/GC-MS (4-6 hours) D->E F Cool to RT E->F G Wash with Na2S2O3 (aq) & Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Figure 2. Experimental workflow for a representative radical addition reaction.

Step-by-Step Methodology:
  • Reagent Preparation & Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1-bromocyclobutanecarboxylate (10.0 mmol, 1.0 eq).

    • Add dry toluene (40 mL) as the solvent.

    • Add acrylonitrile (12.0 mmol, 1.2 eq). Caution: Acrylonitrile is toxic and volatile; handle only in a certified fume hood.

    • Add benzoyl peroxide (0.5 mmol, 0.05 eq) as the radical initiator. Note: Benzoyl peroxide is a solid and should be handled with care, avoiding friction or shock.

    • Equip the flask with a reflux condenser and an inert gas (nitrogen or argon) inlet.

  • Reaction Execution:

    • Bubble nitrogen through the stirred solution for 15 minutes to remove dissolved oxygen, which can quench radical reactions.

    • Heat the reaction mixture to a gentle reflux (internal temperature of approximately 80-90 °C) using an oil bath.

    • Maintain the reaction at this temperature for 4-6 hours.

  • Monitoring and Completion:

    • The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The disappearance of the starting bromide is a key indicator of reaction completion.

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with 1M aqueous sodium thiosulfate (2 x 30 mL) to quench any remaining peroxide, followed by a wash with saturated aqueous sodium chloride (brine, 1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude oil is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion: Making the Right Choice

The selection between this compound and Ethyl 1-bromocyclobutanecarboxylate is a nuanced decision that extends beyond simple reactivity.

  • Choose this compound when:

    • A slightly more polar substrate is desired.

    • The downstream product is expected to be an oil or low-melting solid where purification by chromatography is anticipated.

    • The subsequent step involves hydrolysis to the carboxylic acid, as methyl esters can sometimes hydrolyze more readily.

  • Choose Ethyl 1-bromocyclobutanecarboxylate when:

    • Working with less polar solvent systems.

    • The reaction requires higher temperatures, benefiting from the lower volatility of the ethyl ester.

    • The goal is to obtain a crystalline downstream product, potentially avoiding the need for chromatography on a larger scale.

Ultimately, both reagents are powerful tools for incorporating the valuable cyclobutane scaffold into complex molecules.[15] By understanding the subtle yet significant differences in their physical properties and considering the entire synthetic sequence, researchers can optimize their experimental design for efficiency, scalability, and success.

References

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  • Zuo, Z., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(18), 2744-2771. [Link]
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  • Steen, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(11), 1745-1765. [Link]
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  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]
  • Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]
  • Michigan State University. (n.d.). Main Group Organometallic Compounds. [Link]
  • Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. [Link]
  • Chemistry LibreTexts. (2019). 13.13: Radical Addition Reactions to Double Bonds. [Link]
  • Leah4sci.com. (2014). Radical Addition of HBr to Alkenes. [Link]
  • Byju's. (n.d.).
  • Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]
  • NIST. (n.d.).

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A Comparative Guide to the Reactivity of Bromocycloalkane Carboxylates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced reactivity of functionalized alicyclic scaffolds is a cornerstone of modern medicinal chemistry. Bromocycloalkane carboxylates, as bifunctional building blocks, offer a rich playground for molecular design, enabling the precise installation of pharmacophoric elements. However, the interplay between ring strain, stereoelectronics, and the influence of the carboxylate moiety gives rise to a spectrum of reactivities that must be thoroughly understood to be effectively exploited. This guide provides an in-depth, objective comparison of the reactivity of bromocycloalkane carboxylates, supported by established mechanistic principles and experimental data, to empower rational decision-making in synthetic route design.

Theoretical Framework: Unraveling the Factors Governing Reactivity

The reactivity of bromocycloalkane carboxylates in nucleophilic substitution and elimination reactions is primarily dictated by a confluence of factors: the inherent strain of the cycloalkyl ring, the stability of reaction intermediates (carbocations or transition states), and the electronic influence of the carboxylate group. These reactions predominantly proceed via SN1, SN2, E1, or E2 pathways, and the preferred mechanism is a sensitive function of the substrate's structure.[1]

The Role of Ring Size and Strain

The size of the cycloalkane ring profoundly impacts the stability of carbocation intermediates in SN1 reactions and the transition state geometry in SN2 reactions. Smaller rings, such as cyclopropane and cyclobutane, exhibit significant angle strain, which influences their reactivity. For instance, the solvolysis rates of cycloalkyl tosylates, which are mechanistically related to bromides, show a strong dependence on ring size. This is attributed to changes in ring strain during the transition from the ground state to the carbocation intermediate.

Electronic Influence of the Carboxylate Group

The carboxylate group (or its ester derivative) is an electron-withdrawing group due to the electronegativity of the oxygen atoms.[2] This electronic effect can significantly modulate the reactivity of the adjacent C-Br bond.

  • Inductive Effect: The electron-withdrawing inductive effect of the carboxylate group destabilizes a developing positive charge on an adjacent carbon. This effect is most pronounced for α-bromo species and diminishes with increasing distance. Consequently, the presence of a nearby carboxylate group generally disfavors SN1 reactions, which proceed through a carbocation intermediate.[2]

  • Neighboring Group Participation (NGP): When positioned appropriately (typically in a β or γ position to the bromine), the carboxylate group can act as an internal nucleophile, attacking the carbon bearing the leaving group.[3][4] This "anchimeric assistance" leads to the formation of a cyclic intermediate (a lactone) and often results in a significant rate enhancement and retention of stereochemistry.[5]

The interplay of these factors determines the dominant reaction pathway and the overall reaction rate.

Reactivity Comparison Across Ring Systems

General Trends in Nucleophilic Substitution

The reactivity of bromocycloalkanes in SN2 reactions is influenced by steric hindrance around the carbon atom bearing the bromine. For unsubstituted cycloalkyl bromides, the general order of reactivity in SN2 reactions is often cited as cyclopropyl > cyclopentyl > cyclohexyl > cyclobutyl.

The introduction of a carboxylate group will modulate this reactivity based on its position:

  • α-Bromocycloalkane Carboxylates: The strong electron-withdrawing nature of the adjacent carboxylate group significantly enhances the electrophilicity of the α-carbon. This makes these compounds highly reactive towards SN2 displacement.[6]

  • β-, γ-, and δ-Bromocycloalkane Carboxylates: The influence of the carboxylate group diminishes with distance. However, the potential for neighboring group participation can lead to unexpectedly high reaction rates, particularly for β- and γ-isomers where five- or six-membered lactone intermediates can be formed.

The following table summarizes the expected reactivity trends and dominant mechanisms for different bromocycloalkane carboxylates.

Compound ClassRing SizeCarboxylate PositionExpected Dominant MechanismPredicted Relative ReactivityKey Influencing Factors
Bromocyclopropane Carboxylate3αSN2HighHigh ring strain, activated C-Br bond
Bromocyclobutane Carboxylate4αSN2ModerateRing strain, steric hindrance
Bromocyclopentane Carboxylate5αSN2HighFavorable bond angles for SN2
Bromocyclohexane Carboxylate6αSN2Moderate to HighChair conformation may influence accessibility
Bromocyclopentane Carboxylate5βNGP-assisted SN1/SN2Potentially HighFormation of a stable 5-membered lactone intermediate
Bromocyclohexane Carboxylate6γNGP-assisted SN1/SN2Potentially HighFormation of a stable 6-membered lactone intermediate

Note: The predicted relative reactivities are qualitative and can be influenced by specific reaction conditions (nucleophile, solvent, temperature).

Experimental Protocols for Reactivity Assessment

To empirically determine and compare the reactivity of different bromocycloalkane carboxylates, standardized experimental protocols are essential. The following methods provide a framework for such investigations.

Protocol for Comparing Solvolysis Rates (SN1 Conditions)

This experiment qualitatively compares the reactivity of different bromocycloalkane carboxylates under SN1 conditions by monitoring the formation of a silver halide precipitate.[1][7]

Materials:

  • Bromocycloalkane carboxylate samples (e.g., methyl 2-bromocyclohexanecarboxylate, methyl 4-bromocyclohexanecarboxylate)

  • Ethanol (solvent)

  • 0.1 M Silver Nitrate in ethanol

  • Test tubes

  • Water bath

Procedure:

  • In separate, labeled test tubes, dissolve an equimolar amount of each bromocycloalkane carboxylate in 1 mL of ethanol.

  • Place the test tubes in a constant temperature water bath (e.g., 50 °C) to allow them to reach thermal equilibrium.

  • In a separate test tube, warm 2 mL of the 0.1 M ethanolic silver nitrate solution to the same temperature.

  • Simultaneously add 1 mL of the warmed silver nitrate solution to each test tube containing the bromocycloalkane carboxylate and start a stopwatch.

  • Record the time taken for the first appearance of a precipitate (silver bromide) in each test tube.

Interpretation: A shorter time to precipitation indicates a faster rate of C-Br bond cleavage and thus higher reactivity under SN1 conditions.

Protocol for Comparing Rates of Nucleophilic Substitution with Iodide (SN2 Conditions)

This experiment compares the reactivity of bromocycloalkane carboxylates towards a strong nucleophile under SN2 conditions. The reaction of an alkyl bromide with sodium iodide in acetone is a classic method for this purpose, as sodium bromide is insoluble in acetone and precipitates out.

Materials:

  • Bromocycloalkane carboxylate samples

  • Acetone (anhydrous)

  • 15% (w/v) solution of Sodium Iodide in anhydrous acetone

  • Test tubes

  • Water bath

Procedure:

  • In separate, labeled test tubes, add 2-3 drops of each bromocycloalkane carboxylate.

  • To each test tube, add 1 mL of the 15% sodium iodide in acetone solution.

  • Mix the contents of each test tube thoroughly.

  • Observe the test tubes at room temperature and record the time taken for a precipitate (sodium bromide) to form.

  • If no reaction is observed at room temperature after a reasonable time (e.g., 5-10 minutes), place the test tubes in a water bath at a controlled temperature (e.g., 50 °C) and continue to monitor for precipitate formation.

Interpretation: A faster rate of precipitate formation indicates a higher reactivity towards the iodide nucleophile in an SN2 reaction.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.

Caption: Generalized SN2 mechanism for a bromocycloalkane.

Caption: Neighboring group participation by a carboxylate group.

Experimental_Workflow A Prepare equimolar solutions of bromocycloalkane carboxylates in ethanol B Equilibrate solutions and silver nitrate reagent in a constant temperature water bath A->B C Initiate reactions by adding silver nitrate solution B->C D Record time for precipitate formation C->D E Compare reaction times to determine relative reactivity D->E

Sources

A Comparative Guide to the Quantitative Analysis of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates and building blocks is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Methyl 1-bromocyclobutanecarboxylate, a key intermediate in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its structure: a strained cyclobutane ring, a reactive bromine atom, and an ester functional group.[1][2] The accurate determination of its purity and concentration in reaction mixtures or as a final product is critical for process optimization, yield calculation, and regulatory compliance.

This guide provides an in-depth comparison of three primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to empower researchers in selecting the optimal method for their specific needs.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[3] Given the anticipated volatility of this compound (the analogous ethyl ester has a boiling point of 85-88 °C at 12 mmHg), GC is an exceptionally well-suited separation technique. The coupling with a mass spectrometer provides unparalleled selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.

Causality of Experimental Choices

The selection of GC-MS is predicated on the analyte's thermal stability and volatility. The cyclobutane ring is strained but generally stable under typical GC conditions.[4] The mass spectrometer is chosen as the detector for its ability to distinguish the analyte from impurities based on its unique mass fragmentation pattern, which is particularly useful for halogenated compounds. The mass spectrum for the analogous ethyl ester shows characteristic fragments that can be expected for the methyl ester as well, such as the loss of the methoxy group or the entire ester function, and signals corresponding to the brominated cyclobutyl ring.[5]

Experimental Protocol: GC-MS Quantification

1. Sample Preparation:

  • Create a stock solution of this compound at 1 mg/mL in a suitable volatile solvent like Ethyl Acetate or Dichloromethane.
  • Prepare a series of calibration standards by serial dilution of the stock solution, typically ranging from 1 µg/mL to 100 µg/mL.
  • To each calibration standard and sample, add an appropriate internal standard (e.g., 1,3-dibromobenzene) at a fixed concentration to correct for injection volume variability.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading. Injector temperature: 250°C.
  • Column: A non-polar or mid-polarity column is ideal. For example, a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) provides excellent resolution for a wide range of compounds.[6]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: Increase at 15°C/min to 240°C.
  • Hold: Hold at 240°C for 5 minutes.[7]
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ion Source: Electron Ionization (EI) at 70 eV. Source Temperature: 230°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions for this compound (e.g., m/z corresponding to the molecular ion and key fragments) and the internal standard.

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • Quantify the concentration of this compound in unknown samples using the linear regression equation derived from the calibration curve.
Workflow Diagram: GC-MS Analysis

GCMS_Workflow Figure 1: GC-MS Quantification Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Cal_Curve Create Calibration Curve (1-100 µg/mL) Stock->Cal_Curve IS Add Internal Standard Cal_Curve->IS Injection Inject 1 µL into GC-MS IS->Injection Sample_Prep Prepare Unknown Sample Sample_Prep->IS Separation GC Separation (DB-5ms column) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Integrate Peak Areas Detection->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Quant Quantify using Calibration Curve Ratio->Quant Result Final Concentration Report Quant->Result

Caption: Figure 1: GC-MS Quantification Workflow.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity and Quantification

While GC-MS is ideal, HPLC offers a robust alternative, particularly when dealing with less volatile impurities or when derivatization is undesirable. For this compound, a reversed-phase HPLC method with UV detection is the most logical approach. The ester carbonyl group contains a chromophore that will absorb UV light, albeit at lower wavelengths (around 210-220 nm).

Causality of Experimental Choices

The choice of reversed-phase HPLC is based on the moderate polarity of the analyte. A C18 column provides a hydrophobic stationary phase that will retain the molecule, allowing for separation from more polar or less polar impurities using a polar mobile phase like a methanol/water or acetonitrile/water mixture.[8] UV detection is a simple, robust, and widely available detection method suitable for quality control environments.[9] While not as selective as MS, it is sufficient for purity analysis when impurities have different retention times or UV spectra.

Experimental Protocol: HPLC-UV Quantification

1. Sample Preparation:

  • Create a stock solution of this compound at 1 mg/mL in the mobile phase or a compatible solvent like Acetonitrile.
  • Prepare a series of calibration standards by serial dilution, typically ranging from 10 µg/mL to 200 µg/mL. An external standard calibration is often sufficient for HPLC, but an internal standard can be used for improved precision.
  • Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the column and system.[9]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C to ensure reproducible retention times.
  • Injection Volume: 10 µL.
  • Detector: UV-Vis or Diode Array Detector (DAD).
  • Detection Wavelength: Monitor at 210 nm. A DAD can be used to confirm peak purity by assessing the UV spectrum across the peak.

3. Data Analysis:

  • Generate a calibration curve by plotting the analyte peak area against its concentration.
  • Determine the concentration in unknown samples by interpolating their peak areas from the calibration curve.
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow Figure 2: HPLC-UV Quantification Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock in Acetonitrile Cal_Curve Create Calibration Curve (10-200 µg/mL) Stock->Cal_Curve Filter Filter all solutions (0.45 µm filter) Cal_Curve->Filter Injection Inject 10 µL into HPLC Filter->Injection Separation RP-C18 Separation (ACN/H2O Mobile Phase) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Plot Calibration Curve (Area vs. Conc.) Integration->Calibration Quant Quantify using External Standard Method Calibration->Quant Result Final Concentration Report Quant->Result

Caption: Figure 2: HPLC-UV Quantification Workflow.

Quantitative NMR (qNMR): An Absolute Method

Unlike chromatographic techniques that rely on comparison to a reference standard of the same material, qNMR can be an absolute method, providing direct quantification of an analyte against a certified internal standard of a different compound.[10] This makes it invaluable for certifying reference materials or for situations where a pure standard of the analyte is not available. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10]

Causality of Experimental Choices

The choice of ¹H qNMR is based on its ability to provide structural confirmation and quantification simultaneously. For this compound, several unique proton signals exist (e.g., the methyl ester protons and the cyclobutane protons) that can be used for quantification.[11] The key is to select a high-purity, stable internal standard with a simple spectrum that has at least one resonance in a clear region of the analyte's spectrum. Maleic acid or dimethyl sulfone are common choices. The experiment must be run under specific conditions that ensure a linear response between signal integral and concentration.

Experimental Protocol: ¹H qNMR Quantification

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample (e.g., ~15 mg) into a vial.
  • Accurately weigh a known amount of a certified internal standard (e.g., ~10 mg of maleic acid) into the same vial.
  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃). Ensure complete dissolution.
  • Transfer the solution to a high-precision NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance 400 MHz or higher field instrument.
  • Solvent: CDCl₃.
  • Experiment: Standard ¹H pulse-acquire experiment.
  • Key Parameters for Quantitation:
  • Relaxation Delay (d1): Must be long enough to allow for full relaxation of all relevant nuclei. A value of 5 times the longest T₁ of the signals being integrated is required (often 30-60 seconds).[12]
  • Pulse Angle: A 90° pulse is often used, but a smaller flip angle (e.g., 30°) combined with a shorter delay can be used if calibrated properly.
  • Number of Scans: Sufficient scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (>150:1 for signals to be integrated).
  • Data Processing: No window functions that distort the baseline (e.g., use a small exponential multiplication, LB=0.3 Hz) should be applied before Fourier transformation. Careful phasing and baseline correction are critical.

3. Data Analysis:

  • Integrate a well-resolved, unique signal for the analyte (e.g., the -OCH₃ singlet) and a signal for the internal standard (e.g., the olefinic singlet for maleic acid).
  • Calculate the purity or concentration using the following formula:
Workflow Diagram: qNMR Analysis

qNMR_Workflow Figure 3: qNMR Quantification Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Accurately Weigh Internal Std Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H Spectrum Transfer->Acquire Params Key Parameters: - Long Relaxation Delay (d1) - Sufficient S/N - 90° Pulse Process Phase & Baseline Correct Acquire->Process Integrate Integrate Analyte & Std Peaks Process->Integrate Calculate Calculate Purity using Standard qNMR Formula Integrate->Calculate Result Absolute Purity Report Calculate->Result

Caption: Figure 3: qNMR Quantification Workflow.

Comparative Performance Analysis

The choice of analytical method depends heavily on the specific requirements of the analysis, such as the need for sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a table summarizing the key performance characteristics of the three discussed methods.

FeatureGC-MSHPLC-UVqNMR
Principle Chromatographic separation followed by mass-based detectionChromatographic separation followed by UV absorbance detectionNuclear spin resonance in a magnetic field
Selectivity Very High (based on retention time and mass fragmentation)Moderate (based on retention time)High (based on unique chemical shifts)
Sensitivity (Typical LOQ) Low (µg/mL to ng/mL)Moderate (µg/mL)High (mg/mL)
Quantification Type Relative (requires analyte-specific standard)Relative (requires analyte-specific standard)Absolute/Primary (requires certified internal standard)
Sample Throughput HighHighLow to Moderate
Instrumentation Cost HighModerateVery High
Best Suited For Trace analysis, impurity identification, routine QC of volatile compoundsRoutine purity analysis, QC, stability studiesReference standard certification, purity of neat materials, structural confirmation

Conclusion and Recommendations

For the quantification of this compound, all three methods offer viable and robust solutions, each with distinct advantages.

  • GC-MS is the recommended method for routine quality control and for the analysis of trace-level impurities in complex matrices. Its high sensitivity and selectivity ensure reliable quantification and identification of by-products.

  • HPLC-UV serves as an excellent, cost-effective alternative for purity assessments and routine quantification in a QC environment, especially where the analyte or its impurities are not amenable to GC analysis. Its simplicity and high throughput are significant advantages.

  • ¹H qNMR is the unparalleled choice for the primary characterization and purity assignment of reference standards. It provides a direct, absolute measure of purity without the need for a specific reference standard of the analyte itself, making it the ultimate arbiter of content for calibrating other methods.

Ultimately, a comprehensive analytical strategy may involve the use of multiple techniques. For instance, qNMR can be used to certify a primary reference standard, which is then used to create calibration curves for higher-throughput GC-MS or HPLC methods for daily operational use. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their work.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • G. S. Rema, et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality, 25, 793–798.
  • University of Queensland. (n.d.). Supplementary Information for P450BioI.
  • International Journal of Research in Ayurveda and Pharmacy. (n.d.). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.).
  • Analytical Methods. (n.d.). A simple and sensitive LC-MS/MS method for the quantification of a trace level of nitroaromatic genotoxic impurity in an active pharmaceutical ingredient. Royal Society of Chemistry.
  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Politechnika Białostocka. (2021). Practical analytical techniques.
  • F. Malz & H. Jancke. (2005). Validation of NMR spectroscopy for quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Referenced in ACS Publications.
  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis.
  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters.
  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

A Comparative Guide to HPLC and GC Methods for Purity Assessment of Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-bromocyclobutanecarboxylate is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures.[1][2] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its purity assessment are critical for quality control and regulatory compliance.

We will delve into the experimental protocols for both methods, present comparative performance data, and discuss the underlying principles and rationale for each experimental choice. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing the necessary insights to select the most appropriate method for their specific needs.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility for a wide range of compounds.[5] For a moderately polar and UV-active compound like this compound, an isocratic RP-HPLC method with UV detection is the logical choice.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected as the stationary phase. Its nonpolar nature is ideal for retaining the moderately nonpolar analyte through hydrophobic interactions, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase: A mixture of acetonitrile and water is chosen as the mobile phase. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The ratio can be optimized to achieve a suitable retention time and resolution from potential impurities. A simple isocratic elution is proposed for its robustness and simplicity, which is ideal for routine quality control.

  • Detection: The ester carbonyl group (C=O) in the molecule is expected to have a UV absorbance maximum around 210-220 nm. Detection at 215 nm is therefore proposed to provide good sensitivity for the main component and any related impurities possessing a similar chromophore.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Validation Approach: The method's suitability must be confirmed through a validation process following ICH Q2(R1) guidelines.[6][7][8] This involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11][12]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard injection Inject Samples (10 µL) prep_std->injection prep_sample Weigh & Dissolve Test Sample prep_sample->injection instrument_setup Set Chromatographic Conditions instrument_setup->injection separation Isocratic Elution on C18 Column injection->separation detection UV Detection (215 nm) separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Method 2: Gas Chromatography (GC)

Gas chromatography is a powerful alternative, particularly for volatile and thermally stable compounds like methyl esters.[3][4] Since this compound is an ester, it is expected to have sufficient volatility for GC analysis, making this a viable and potentially faster method.

Rationale for Method Design
  • Technique: GC with Flame Ionization Detection (FID) is proposed. FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for purity assays where impurity structures may not be known.

  • Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point. It provides a good balance of selectivity for separating compounds with different polarities and boiling points.

  • Temperature Programming: A temperature gradient is employed to ensure that both volatile and less volatile impurities are eluted and detected within a reasonable timeframe, while also providing sharp peaks for better resolution and quantification.

  • Injection: A split injection is used to avoid overloading the column with the concentrated sample, which is crucial for achieving good peak shape and accurate quantification.

Experimental Protocol: GC
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Standard and Sample Solutions: Accurately weigh approximately 25 mg of the reference standard or sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate to obtain a concentration of approximately 1.0 mg/mL.

Performance Comparison: HPLC vs. GC

The following table summarizes the anticipated performance characteristics of the two proposed methods. This data is illustrative, based on typical performance for these techniques, to provide a basis for objective comparison.

Parameter Proposed HPLC Method Proposed GC Method Commentary
Specificity High. Excellent for separating non-volatile or polar impurities.High. Excellent for separating volatile impurities with different boiling points.Choice depends on the expected impurity profile. HPLC is better for degradation products, while GC excels at residual solvent analysis.
Linearity (r²) > 0.999> 0.999Both methods are expected to provide excellent linearity over a typical range (e.g., 50-150% of nominal concentration).
LOD / LOQ ~0.01% / ~0.03%~0.005% / ~0.015%GC-FID often provides slightly better sensitivity for volatile analytes compared to standard UV detection in HPLC.
Precision (%RSD) < 1.0%< 1.0%Both techniques are capable of high precision when properly validated.
Analysis Time ~15 minutes~15-20 minutesRuntimes are comparable, though GC can sometimes be faster with aggressive temperature ramps.
Robustness Good. Sensitive to mobile phase composition and pH.Excellent. Generally less sensitive to minor variations than HPLC.GC methods are often considered more "rugged" for routine QC environments.
Sample Preparation Simple dissolution.Simple dissolution.Both methods feature straightforward sample preparation.
Solvent Consumption Moderate (Acetonitrile/Water).Low (DCM/Ethyl Acetate).HPLC consumes significantly more solvent per run, impacting cost and waste disposal.

Discussion and Recommendations

Both HPLC and GC are powerful and valid techniques for the purity assessment of this compound. The optimal choice depends on the specific context of the analysis.

  • HPLC is the preferred method when the impurity profile is unknown or expected to include non-volatile species, such as degradation products or starting materials from the synthesis that are significantly more polar. HPLC is also the standard in most pharmaceutical quality control labs for final product release testing due to its versatility.[5][11]

  • GC is an excellent alternative, and potentially superior, for in-process controls where the primary concern is volatile impurities, unreacted starting materials with similar volatility, or byproducts of similar structure.[13] Its lower solvent consumption and typically higher sensitivity with an FID detector are significant advantages.[3] The thermal stability of this compound would need to be confirmed to ensure no on-column degradation occurs.

For a comprehensive purity assessment, especially for release testing of a raw material intended for pharmaceutical use, the proposed RP-HPLC method is recommended as the primary choice due to its ability to detect a wider range of potential impurities. The GC method serves as a strong orthogonal technique for validation and for specific applications where volatile impurities are the main focus. Employing both methods during development can provide a more complete picture of the compound's purity profile. All methods must be rigorously validated according to regulatory guidelines to ensure they are fit for their intended purpose.[6][14][15]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Quality Guidelines.
  • 3 Key Regulatory Guidelines for Method Valid
  • 3 Key Steps for HPLC Impurities Methods Valid
  • Steps for HPLC Method Valid
  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmanecia. [Link]
  • Quality Control and Analytical Methods of Cyclobutanone. Liskon Biological. [Link]
  • Gas chromatographic analysis of f
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Request PDF.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.

Sources

A Comparative Guide to NMR Techniques for the Structural Elucidation of Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Following a chemical reaction, confirming the identity of the product and identifying any byproducts is a critical step that dictates the trajectory of a research project. While several analytical techniques contribute to this process, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for providing detailed structural information in solution.[1][2]

This guide provides an in-depth comparison of the most common and powerful NMR techniques used for the structural elucidation of small organic molecules. Moving beyond a simple list of experiments, we will explore the causality behind experimental choices, demonstrating how a logical, sequential application of these techniques can efficiently unravel complex molecular structures. The narrative is designed to mirror the problem-solving approach employed by seasoned spectroscopists, ensuring that the described workflow is both efficient and self-validating.

The Foundation: One-Dimensional (1D) NMR Experiments

The initial approach to characterizing any new compound begins with fundamental 1D NMR experiments. These provide the essential preliminary data upon which all further analysis is built.[3]

¹H (Proton) NMR: The Initial Blueprint

The ¹H NMR spectrum is the fastest and most sensitive experiment, offering a wealth of initial structural information.[4]

  • Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the protons.[4][5][6] Electronegative atoms or aromatic rings, for instance, will "deshield" nearby protons, shifting their signals downfield to a higher ppm value.[4]

  • Integration: The area under each signal is proportional to the number of protons it represents.[6][7] This provides a ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons splits a signal into a multiplet (e.g., doublet, triplet). The 'n+1 rule' dictates that a signal will be split into n+1 peaks by 'n' equivalent neighboring protons, revealing through-bond connectivity.[4]

Causality in Action: While immensely powerful, a ¹H NMR spectrum can become difficult to interpret for complex molecules where signals overlap, making it impossible to decipher multiplicity and confirm couplings.[8][9] This limitation is the primary motivation for moving to two-dimensional experiments.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

While ¹H NMR maps the proton framework, ¹³C NMR elucidates the carbon backbone of the molecule.[10] Due to the low natural abundance of the ¹³C isotope, these experiments are significantly less sensitive than ¹H NMR. Standard ¹³C spectra are typically acquired with broadband proton decoupling, meaning each unique carbon appears as a single sharp line (a singlet), which simplifies the spectrum but removes coupling information.

To regain information about the number of attached protons for each carbon, the Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential.[11][12] DEPT is typically run in two modes:

  • DEPT-90: Only signals from CH (methine) carbons are visible.[13]

  • DEPT-135: CH₃ (methyl) and CH (methine) signals appear as positive peaks, while CH₂ (methylene) signals appear as negative (inverted) peaks.[12][13] Quaternary carbons (those with no attached protons) are not observed in either DEPT experiment.[14]

By comparing the standard broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign the multiplicity of every carbon in the molecule.[13][15]

The Power of a Second Dimension: 2D NMR Experiments

When 1D spectra are insufficient for a complete structural assignment due to complexity or ambiguity, 2D NMR techniques are employed.[16] These experiments plot signal intensity against two frequency axes, revealing correlations between nuclei that resolve the ambiguities of 1D spectra.[17]

¹H-¹H COSY: Unambiguous Through-Bond Connectivity

The Correlation Spectroscopy (COSY) experiment is the logical first step into 2D analysis.[18] It is a homonuclear experiment that maps the coupling relationships between protons.[18][19]

  • How to Read It: The 1D ¹H spectrum is displayed on both the x- and y-axes. The signals that appear on the diagonal are the standard 1D peaks. The crucial information comes from the off-diagonal "cross-peaks."[18]

  • Information Gained: A cross-peak at the intersection of two different proton signals (e.g., at δ 1.5 ppm and δ 3.5 ppm) provides definitive evidence that these two protons are spin-coupled to each other (typically within 2-3 bonds).[16][18] This allows for the confident tracing of proton spin systems throughout the molecule, even in regions of severe signal overlap in the 1D spectrum.[19]

HSQC & HMBC: Linking Protons to the Carbon Framework

Once proton spin systems are identified with COSY, the next step is to attach them to the carbon skeleton. This is achieved with heteronuclear correlation experiments that correlate ¹H and ¹³C nuclei.

  • HSQC (Heteronuclear Single Quantum Coherence): Direct One-Bond Correlations The HSQC experiment identifies which protons are directly attached to which carbons.[20][21]

    • How to Read It: The ¹H spectrum is on one axis (e.g., x-axis) and the ¹³C spectrum is on the other (y-axis). A cross-peak appears at the coordinates of a proton's chemical shift and the chemical shift of the carbon to which it is directly bonded.[17]

    • Information Gained: This is an exceptionally powerful experiment for unambiguously assigning the ¹³C signals of all protonated carbons.[19] For example, a cross-peak at (δH = 2.5 ppm, δC = 30 ppm) confirms that the proton at 2.5 ppm is directly attached to the carbon at 30 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Correlations The HMBC experiment is arguably one of the most critical for piecing together the final molecular structure. It detects correlations between protons and carbons over longer ranges, typically 2 to 4 bonds.[16][20][21]

    • How to Read It: The spectrum is displayed like an HSQC, but the cross-peaks now signify longer-range couplings.

    • Information Gained: HMBC is essential for connecting different spin systems across non-protonated (quaternary) carbons or heteroatoms.[17] For example, observing a correlation from a methyl proton (CH₃) to a carbonyl carbon (C=O) two bonds away can definitively place the methyl group adjacent to the carbonyl, a piece of information unattainable from COSY or HSQC alone.

NOESY: Through-Space Correlations and Stereochemistry

While the experiments above reveal the through-bond covalent structure, they do not provide information about the three-dimensional arrangement of atoms. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment fills this gap by identifying nuclei that are close to each other in space, regardless of whether they are connected through bonds.[16][19]

  • How to Read It: A NOESY spectrum looks similar to a COSY spectrum, with the ¹H spectrum on both axes.

  • Information Gained: A cross-peak between two protons indicates that they are spatially proximate (typically within 5 Å). This is invaluable for determining relative stereochemistry, such as differentiating between cis and trans isomers on a double bond or a ring, and for understanding the folded conformation of a molecule.[9][16]

Comparison of Key NMR Techniques

TechniqueAcronymNuclei CorrelatedInformation ObtainedPrimary Application
Proton NMR ¹H¹HChemical environment, proton ratios, and ¹H-¹H scalar couplingInitial overview of the proton framework.[4]
Carbon-13 NMR ¹³C¹³CPresence of unique carbon environmentsMapping the carbon skeleton.[10]
DEPT DEPT¹H → ¹³CMultiplicity of carbons (CH, CH₂, CH₃)Assigning carbon types.[11][13]
COSY COSY¹H, ¹H¹H-¹H scalar (through-bond) coupling networksIdentifying connected proton spin systems.[18][20]
HSQC HSQC¹H, ¹³CDirect one-bond ¹H-¹³C correlationsAssigning protons to their directly attached carbons.[20][21]
HMBC HMBC¹H, ¹³CLong-range (2-4 bond) ¹H-¹³C correlationsAssembling the complete carbon skeleton across quaternary centers.[17][20]
NOESY NOESY¹H, ¹H¹H-¹H spatial (through-space) proximityDetermining relative stereochemistry and 3D conformation.[16][19]

Visualizing the Workflow

The process of elucidating a structure is not random but follows a logical progression. The choice of each experiment is dictated by the information gathered from the previous one.

NMR_Workflow start Start: Unknown Reaction Product exp1d Acquire 1D Spectra: ¹H, ¹³C, DEPT start->exp1d analyze1d Analyze 1D Data: - Proton count & environment - Carbon count & type (CH, CH₂, CH₃, Cq) exp1d->analyze1d q1 Is the structure simple and unambiguous from 1D data? analyze1d->q1 end_elucidated Structure Elucidated q1->end_elucidated  Yes exp2d_connect Acquire Connectivity Spectra: COSY, HSQC, HMBC q1->exp2d_connect No / Ambiguous   analyze2d_connect Assemble Skeleton: - Map ¹H-¹H spin systems (COSY) - Attach protons to carbons (HSQC) - Connect fragments across quaternary centers (HMBC) exp2d_connect->analyze2d_connect q2 Is relative stereochemistry required? analyze2d_connect->q2 q2->end_elucidated  No exp2d_stereo Acquire Through-Space Spectrum: NOESY q2->exp2d_stereo Yes   analyze2d_stereo Determine 3D Structure: - Assign relative stereochemistry - Analyze molecular conformation exp2d_stereo->analyze2d_stereo analyze2d_stereo->end_elucidated

Sources

A Senior Application Scientist's Guide to Absolute Configuration Determination: X-ray Crystallography vs. Chiroptical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration (AC) of a chiral molecule is a cornerstone of chemical research and a regulatory necessity. The three-dimensional arrangement of atoms dictates a molecule's interaction with other chiral entities, profoundly influencing its pharmacological and toxicological properties. This guide provides an in-depth technical comparison of the definitive method of single-crystal X-ray crystallography with the powerful solution-phase techniques of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

This document moves beyond a simple listing of techniques. It is designed to provide the causality behind experimental choices, enabling you to select the most appropriate method for your research and to understand the intricacies of the data you generate.

The Central Question: Unveiling the True Three-Dimensional Structure

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share many physical properties, their biological activities can differ dramatically. One enantiomer might be a potent therapeutic, while its mirror image could be inactive or even harmful. Therefore, determining the absolute spatial arrangement of atoms is not merely an academic exercise but a critical aspect of drug discovery and development.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

The Principle of Anomalous Dispersion

The ability of X-ray crystallography to determine absolute configuration hinges on the phenomenon of anomalous dispersion (or resonant scattering). When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number with both real and imaginary components. This phase shift in the scattered X-rays breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Bijvoet pair, are equal. The small but measurable differences in the intensities of Bijvoet pairs provide the information needed to determine the absolute structure of the crystal.

Key Performance Indicators for X-ray Crystallography

A successful absolute configuration determination via X-ray crystallography is critically dependent on several factors, with the quality of the crystal being paramount. The resulting data is analyzed to yield a Flack parameter or a Hooft parameter, which provide a high level of confidence in the assignment.[3][4]

FeatureX-ray Crystallography
Sample Phase Solid (high-quality single crystal)[5]
Sample Amount µg to mg scale[6]
Experimental Time Days to weeks (crystal growth dependent)[7]
Accuracy High (often considered definitive)[6][8]
Key Requirement Growth of a high-quality single crystal[5]
Primary Output 3D molecular structure, Flack or Hooft parameter[3][4]
Experimental Workflow for Absolute Configuration Determination by X-ray Crystallography

The following is a detailed, step-by-step methodology for determining the absolute configuration of a chiral molecule using single-crystal X-ray crystallography.

Step 1: Crystal Growth (The Art and Science)

  • Objective: To obtain a single, well-ordered crystal of the compound of interest, typically 0.1-0.5 mm in each dimension.[9]

  • Methodology: This is often the most challenging and time-consuming step.[5] A variety of techniques can be employed, including slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent or solvent system is critical and often requires extensive screening.

  • Causality: A high-quality crystal possesses a highly ordered, repeating arrangement of molecules. This periodicity is essential for the coherent diffraction of X-rays, which leads to a clear and interpretable diffraction pattern. Defects, twinning, or a poorly ordered lattice will result in weak or diffuse diffraction, making structure solution and absolute configuration determination difficult or impossible.

Step 2: Data Collection

  • Objective: To measure the intensities and positions of the diffracted X-rays.

  • Methodology:

    • The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.

    • The crystal is rotated, and a series of diffraction images are collected on a detector.

    • For absolute configuration determination, it is crucial to use an X-ray wavelength that induces anomalous scattering from at least one atom in the molecule. Copper (Cu Kα, λ = 1.54 Å) radiation is often preferred for organic molecules as it enhances the anomalous signal from atoms like oxygen.[10]

    • A high degree of data redundancy (measuring the same reflections multiple times) is beneficial for accurately determining the small intensity differences between Bijvoet pairs.

  • Causality: The choice of X-ray wavelength is dictated by the elemental composition of the molecule. To maximize the anomalous signal, the wavelength should be close to the absorption edge of a "heavy" atom (e.g., S, Cl, Br) if present. For light-atom structures (containing only C, H, N, O), Cu Kα radiation can often elicit a sufficient anomalous signal from oxygen to allow for a confident assignment.[11]

Step 3: Structure Solution and Refinement

  • Objective: To determine the arrangement of atoms in the unit cell and refine their positions and thermal parameters.

  • Methodology:

    • The diffraction data is processed to yield a set of structure factors.

    • Computational methods (e.g., direct methods, Patterson methods) are used to generate an initial model of the crystal structure.

    • This model is then refined against the experimental data using least-squares methods.

  • Causality: The refinement process minimizes the difference between the observed structure factors and those calculated from the model, resulting in an accurate representation of the molecular structure.

Step 4: Absolute Configuration Determination

  • Objective: To determine the correct enantiomer.

  • Methodology:

    • The refinement is performed for one arbitrary enantiomer.

    • The Flack parameter (x) is calculated. This parameter is a scale factor that relates the calculated structure factors of the two possible enantiomers to the observed data.[4]

      • A value of x close to 0 with a small standard uncertainty (s.u. < 0.08) indicates that the chosen enantiomer is correct.[12]

      • A value of x close to 1 with a small s.u. indicates that the inverted structure is correct.[4]

      • A value of x close to 0.5 suggests that the crystal is a racemic twin (contains equal amounts of both enantiomers).[4]

    • The Hooft parameter (y) is an alternative and often more precise indicator of absolute structure, derived from the analysis of Bijvoet pairs.[3]

  • Causality: The Flack and Hooft parameters are statistical measures of how well the model of a particular enantiomer accounts for the observed anomalous scattering effects. A value close to 0 for the correct enantiomer signifies a high probability that the model accurately represents the true absolute configuration of the molecule in the crystal.

G cluster_0 X-ray Crystallography Workflow crystal_growth Step 1: Crystal Growth data_collection Step 2: Data Collection crystal_growth->data_collection High-quality single crystal structure_solution Step 3: Structure Solution & Refinement data_collection->structure_solution Diffraction data ac_determination Step 4: Absolute Configuration Determination structure_solution->ac_determination Refined structure final_structure Definitive 3D Structure & Absolute Configuration ac_determination->final_structure Flack/Hooft parameter

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Chiroptical Methods: Probing Chirality in Solution

While X-ray crystallography is the definitive method, its requirement for a high-quality crystal can be a significant bottleneck, especially in the early stages of drug discovery where compounds may be oils or amorphous solids.[13] Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful alternatives for determining absolute configuration in the solution phase.[14]

The Principle of Circular Dichroism

Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule.[15] VCD measures this phenomenon in the infrared region of the electromagnetic spectrum, corresponding to vibrational transitions, while ECD measures it in the ultraviolet-visible region, corresponding to electronic transitions.[7][15]

The key to absolute configuration determination using these techniques lies in the comparison of the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer.[7][15]

Comparison of VCD and ECD
FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample Phase Solution or neat liquidSolution
Sample Amount 1-10 mg0.1-1 mg/mL
Experimental Time Hours to a dayHours to a day
Accuracy High, with reliable computational correlationHigh, with reliable computational correlation
Key Requirement IR active vibrational modesUV-Vis chromophore[16]
Primary Output Circular dichroism spectrumCircular dichroism spectrum
Experimental Workflow for Absolute Configuration Determination by VCD/ECD

The workflows for VCD and ECD are conceptually similar, with the primary difference being the type of spectrometer used and the energy range of the measurement.

Step 1: Experimental Spectrum Acquisition

  • Objective: To obtain a high-quality VCD or ECD spectrum of the chiral molecule.

  • Methodology:

    • VCD: The sample is dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 1-10 mg/mL. The spectrum is recorded on a VCD spectrometer. Measurement times can range from one to several hours.[15]

    • ECD: The sample is dissolved in a transparent solvent at a concentration of about 0.1-1 mg/mL. The spectrum is recorded on an ECD spectrometer.

  • Causality: The choice of solvent is critical as it can influence the conformation of the molecule and must be transparent in the spectral region of interest. The concentration must be sufficient to obtain a good signal-to-noise ratio.

Step 2: Computational Modeling

  • Objective: To generate a theoretical VCD or ECD spectrum for one enantiomer of the molecule.

  • Methodology:

    • A conformational search is performed using molecular mechanics or other methods to identify all low-energy conformers of the molecule.

    • The geometry of each conformer is optimized using Density Functional Theory (DFT) calculations.

    • The VCD or ECD spectrum for each conformer is calculated using time-dependent DFT (TD-DFT).

    • A Boltzmann-weighted average of the spectra of all conformers is calculated to generate the final theoretical spectrum.[17]

  • Causality: The accuracy of the absolute configuration assignment is highly dependent on the quality of the computational model. A thorough conformational search is essential for flexible molecules, as different conformers can have significantly different CD spectra. The choice of DFT functional and basis set can also impact the accuracy of the calculated spectrum.[7]

Step 3: Spectral Comparison and Assignment

  • Objective: To assign the absolute configuration by comparing the experimental and theoretical spectra.

  • Methodology:

    • The experimental spectrum is visually and quantitatively compared to the calculated spectrum of the chosen enantiomer and its mirror image.

    • Software tools can be used to calculate a similarity index or confidence level for the match.[18][19]

    • If the experimental spectrum matches the calculated spectrum of the (R)-enantiomer, then the sample has the (R)-configuration. If it matches the mirror-image spectrum, the sample has the (S)-configuration.

  • Causality: A good correlation between the signs and relative intensities of the major bands in the experimental and calculated spectra provides a high degree of confidence in the absolute configuration assignment.[15]

G cluster_1 Chiroptical Methods (VCD/ECD) Workflow exp_spectrum Step 1: Experimental Spectrum Acquisition spec_comp Step 3: Spectral Comparison & Assignment exp_spectrum->spec_comp Experimental Spectrum comp_model Step 2: Computational Modeling comp_model->spec_comp Calculated Spectrum final_ac Assigned Absolute Configuration spec_comp->final_ac Confident Match

Caption: Workflow for absolute configuration determination by chiroptical methods.

Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyVCDECD
Principle Anomalous dispersion of X-rays by a crystal latticeDifferential absorption of circularly polarized IR light in solution[15]Differential absorption of circularly polarized UV-Vis light in solution[7]
Sample State Single crystal[5]Solution or neat liquid[15]Solution
Sample Requirement High-quality crystal growth[5]IR active vibrationsUV-Vis chromophore[16]
"Heavy Atom" Requirement Beneficial, but not always necessary with modern techniques[11]Not requiredNot required
Computational Requirement Data processing and refinementEssential for spectral prediction (DFT/TD-DFT)[7][15]Essential for spectral prediction (DFT/TD-DFT)[7][16]
Confidence Metric Flack/Hooft parameter[4]Similarity index, confidence level[18][20]Similarity index, confidence level
Key Advantage Provides the complete 3D structure; considered the "gold standard"Applicable to non-crystalline samples and oils; rich in structural informationHigher sensitivity than VCD; requires less sample
Key Limitation Requires a high-quality single crystalRequires a higher sample concentration than ECD; computationally intensiveRequires a chromophore near the stereocenter for a strong signal

Conclusion: An Integrated Approach to Stereochemical Elucidation

The determination of absolute configuration is a critical task in modern chemistry, particularly in the pharmaceutical industry. While single-crystal X-ray crystallography remains the definitive method, its reliance on high-quality crystals presents a significant practical challenge. Vibrational and Electronic Circular Dichroism have emerged as powerful and reliable complementary techniques that provide unambiguous absolute configuration assignments for molecules in solution.

As a Senior Application Scientist, my recommendation is to employ an integrated approach. For crystalline materials, X-ray crystallography should be the method of choice. However, for oils, amorphous solids, or in situations where crystal growth is proving to be a bottleneck, VCD and ECD provide invaluable and often more rapid solutions. The choice between VCD and ECD will depend on the specific characteristics of the molecule, particularly the presence or absence of a UV-Vis chromophore. By understanding the principles, experimental nuances, and limitations of each of these powerful techniques, researchers can confidently and efficiently elucidate the absolute stereochemistry of their chiral molecules, accelerating the pace of discovery and development.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(4), 18-23.
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103. [Link]
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876–881.
  • Albright, A. L., & White, J. M. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162.
  • Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804.
  • Pescitelli, G., & Bruhn, T. (2016).
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1058.
  • Wiercigroch, E., Szafraniec, E., Czamara, K., Pacia, M. Z., Majzner, K., Kołodziej, M., ... & Baranska, M. (2017). Raman and infrared spectroscopy of proteins: a review. Journal of Raman Spectroscopy, 48(12), 1070-1097.
  • Flack, H. D., & Bernardinelli, G. (2000). Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography, 33(5), 1143–1148.
  • Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry, 28(10), 1212-1221.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
  • Watkin, D. J., Cooper, R. I., & Prout, C. K. (2010). The Flack parameter and its standard uncertainty. Acta Crystallographica Section A: Foundations of Crystallography, 66(3), 345-350.
  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration.
  • MIT Department of Chemistry. (n.d.). Absolute Configuration.
  • Woolfson, M. M. (1997). An introduction to X-ray crystallography. Cambridge university press.
  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD.
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Nafie, L. A. (2011).
  • Pure Chemistry. (2024, February 19). Determination of absolute configuration.
  • Pancoska, P., Wang, L., & Keiderling, T. A. (1999). Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure. Protein Science, 8(7), 1524-1540.
  • Ge, H., & Ge, Z. (2010). Absolute configurations of DNA lesions determined by comparisons of experimental ECD and ORD spectra with DFT calculations. Accounts of chemical research, 43(8), 1109-1118.
  • Cai, F., & Freedman, T. B. (2023). Interpreting vibrational circular dichroism spectra: the Cai• factor for absolute configuration with confidence. Chemical Science, 14(12), 3163-3172.
  • Superchi, S., & Rosini, C. (2013). Determination of absolute configuration using chiroptical methods. Chirality, 25(5), 235-253.
  • Li, X., & Yang, G. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 963785.
  • Polavarapu, P. L. (2016). Determination of the absolute configurations of chiral drugs using chiroptical spectroscopy. Molecules, 21(8), 1058.
  • Shen, X., & Polavarapu, P. L. (2005). A novel computational method for comparing vibrational circular dichroism spectra.
  • Quora. (2019, May 28). For accurate X-ray crystallography what is the minimum sample size required?.
  • OlexSys. (n.d.). Tidying the Structure.
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  • Gawronski, J. (2008). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 20(5), 593-597.
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  • Shen, X., & Polavarapu, P. L. (2005). A novel computational method for comparing vibrational circular dichroism spectra.
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A Comparative Guide to the Synthesis of Cyclobutane Derivatives: Strategies and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif, a four-membered carbocycle, is a prevalent structural feature in a wide array of natural products and pharmacologically active compounds. Its inherent ring strain, approximately 26 kcal/mol, not only imparts unique conformational properties but also serves as a synthetic handle for diverse chemical transformations. For researchers, scientists, and drug development professionals, the efficient and stereocontrolled construction of the cyclobutane core is a critical challenge. This guide provides a comparative analysis of the most prominent synthetic routes to cyclobutane derivatives, offering insights into their mechanisms, advantages, and limitations, supported by experimental data to inform methodological choices in synthetic design.

[2+2] Cycloaddition Reactions: The Workhorse of Cyclobutane Synthesis

The most direct and widely employed strategy for constructing the cyclobutane ring is the [2+2] cycloaddition of two olefinic components. This approach can be broadly categorized into photochemical, thermal, and transition-metal-catalyzed methods, each with distinct mechanistic pathways and stereochemical outcomes.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a powerful and versatile tool for the synthesis of cyclobutanes, often proceeding with high regio- and stereoselectivity. The reaction is initiated by the photoexcitation of one of the alkene partners, typically an enone or a derivative with an extended π-system, to its triplet excited state. This excited state then reacts with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring.

Mechanism of Enone Photocycloaddition:

The generally accepted mechanism involves the following key steps:

  • Photoexcitation: The enone absorbs UV light, promoting an electron from a bonding π orbital to an antibonding π* orbital, initially forming a singlet excited state (S1).

  • Intersystem Crossing: The S1 state rapidly undergoes intersystem crossing to the more stable triplet excited state (T1).

  • Exciplex Formation and Radical Addition: The triplet enone forms an exciplex with the ground-state alkene, followed by the formation of a C-C bond to generate a 1,4-diradical intermediate.

  • Spin Inversion and Ring Closure: Spin inversion of one of the radical centers allows for the formation of the second C-C bond, closing the cyclobutane ring.

Experimental Workflow: Photochemical [2+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve enone and alkene in an appropriate solvent (e.g., acetone, CH2Cl2) P2 Degas the solution to remove oxygen P1->P2 R1 Irradiate with a suitable light source (e.g., Hg lamp) P2->R1 R2 Monitor reaction progress by TLC or GC/MS R1->R2 W1 Concentrate the reaction mixture in vacuo R2->W1 W2 Purify the crude product by column chromatography W1->W2 G S1 Alkene 1 + Alkene 2 Int1 Metallacyclopentane Intermediate S1->Int1 + [M] Cat [M] Catalyst Prod Cyclobutane Int1->Prod Reductive Elimination Prod->Cat Catalyst Regeneration

Caption: A simplified mechanism for transition-metal-catalyzed [2+2] cycloaddition.

C-H Functionalization Strategies

A more recent and innovative approach to unsymmetrical cyclobutanes involves the use of C-H functionalization logic. This strategy utilizes a directing group to guide a transition metal catalyst, typically palladium, to activate a specific C-H bond on a pre-formed cyclobutane core for subsequent arylation or other coupling reactions. This method allows for the sequential and stereocontrolled introduction of different substituents, providing access to complex substitution patterns that are challenging to achieve through direct cycloaddition.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Cyclobutane

This protocol is adapted from the work of Baran and co-workers in the synthesis of piperarborenine natural products.

  • Substrate Preparation: Synthesize the cyclobutane carboxylic acid bearing an 8-aminoquinoline directing group.

  • Reaction Setup: To an oven-dried vial, add the cyclobutane substrate, Pd(OAc)2 (5-10 mol %), the aryl iodide coupling partner, and a suitable base (e.g., K2CO3) and additive (e.g., pivalic acid).

  • Reaction Execution: Evacuate and backfill the vial with an inert atmosphere (e.g., argon). Add a degassed solvent (e.g., hexafluoroisopropanol/toluene mixture) and heat the reaction at the specified temperature (e.g., 80-100 °C) for several hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by flash column chromatography.

Comparative Performance of C-H Functionalization in Cyclobutane Synthesis:

Cyclobutane SubstrateAryl HalideCatalyst/ConditionsYield (%)d.r.Reference
N-(cyclobutylmethyl)-N,N-dimethylaminePhenyl boronic acidPd(OAc)2, N-Ac-(L)-Tle-OH, Ag2CO3, 1,4-benzoquinone, 50 °C94cis
cis-3-(quinolin-8-ylcarbamoyl)cyclobutane-1-carboxylic acid1-iodo-3,4,5-trimethoxybenzenePd(OAc)2, K2CO3, PivOH, HFIP/toluene, 100 °C98trans

Advantages:

  • Enables the synthesis of highly substituted and unsymmetrical cyclobutanes.

  • Offers excellent stereocontrol.

  • Proceeds under relatively mild conditions.

Limitations:

  • Requires the pre-synthesis of the cyclobutane core.

  • The directing group must be installed and later removed, adding steps to the overall synthesis.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis, catalyzed by ruthenium complexes such as the Grubbs catalysts, is a powerful method for the formation of cyclic alkenes. While predominantly used for the synthesis of five- to seven-membered and larger rings, RCM can also be applied to the synthesis of cyclobutenes from appropriate 1,5-diene precursors. The resulting cyclobutene can then be hydrogenated to the corresponding cyclobutane.

Mechanism of Ring-Closing Metathesis:

The catalytic cycle involves the formation of a metallacyclobutane intermediate.

  • Initiation: The ruthenium carbene catalyst reacts with one of the terminal alkenes of the diene substrate in a [2+2] cycloaddition to form a metallacyclobutane.

  • Cycloreversion: This intermediate undergoes a retro-[2+2] cycloaddition to release a new alkene and a new ruthenium carbene.

  • Intramolecular Cycloaddition: The newly formed ruthenium carbene then undergoes an intramolecular [2+2] cycloaddition with the second alkene of the diene.

  • Ring Closure and Catalyst Regeneration: A final retro-[2+2] cycloaddition releases the cyclic alkene product and regenerates a ruthenium carbene, which can re-enter the catalytic cycle. The reaction is often driven by the formation of a volatile byproduct, such as ethylene.

Experimental Workflow: Ring-Closing Metathesis for Cyclobutene Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve the diene substrate in a degassed solvent (e.g., CH2Cl2) R1 Add the Grubbs catalyst under an inert atmosphere P1->R1 R2 Stir at room temperature or with gentle heating R1->R2 R3 Monitor reaction progress by TLC or GC/MS R2->R3 W1 Quench the reaction (e.g., with ethyl vinyl ether) R3->W1 W2 Concentrate and purify by column chromatography W1->W2

Caption: A general workflow for a ring-closing metathesis reaction.

Advantages:

  • Excellent functional group tolerance of modern Grubbs catalysts.

  • Can be used to synthesize strained ring systems.

Limitations:

  • The synthesis of four-membered rings can be challenging due to ring strain.

  • Requires the synthesis of a suitable diene precursor.

  • Catalyst cost can be a consideration for large-scale synthesis.

Comparative Summary and Outlook

The choice of synthetic route to a particular cyclobutane derivative depends heavily on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Synthetic StrategyKey FeaturesBest Suited For
Photochemical [2+2] Cycloaddition Convergent, often high stereoselectivity, requires UV light.Rapid construction of complex polycyclic systems from simple alkenes.
Thermal [2+2] Cycloaddition Typically limited to activated alkenes like ketenes.Synthesis of cyclobutanones.
Transition-Metal-Catalyzed [2+2] Cycloaddition Mild conditions, unique selectivity profiles.Cycloadditions that are difficult to achieve photochemically or thermally.
C-H Functionalization Sequential, stereocontrolled introduction of substituents.Synthesis of unsymmetrical and highly substituted cyclobutanes.
Ring-Closing Metathesis Excellent functional group tolerance.Synthesis of cyclobutenes from diene precursors, particularly for strained systems.

The field of cyclobutane synthesis continues to evolve, with new catalytic systems and synthetic strategies emerging that offer improved efficiency, selectivity, and substrate scope. The development of enantioselective photochemical reactions and the application of C-H functionalization logic represent significant advances that have expanded the synthetic chemist's toolbox for accessing these valuable carbocyclic structures. As our understanding of these complex reactions deepens, we can expect even more innovative and powerful methods for the construction of cyclobutane derivatives to emerge, further enabling the synthesis of novel molecules with important applications in medicine and materials science.

References

  • (Bicyclo[2.2.0]hex-1-yl)methanal was synthesized for the first time from (bicyclo[2.2.0]hex-1-yl)methanol (15) by using Swern oxidation conditions at T = –60 ◦C. Thermolysis of 4 between T = 322.85–361.51 K gives 2-methylenehex-5-enal (6) in a first-order reaction. The Arrhenius parameters were determined: Ea = 25.4±1.0 kcal/mol and log A343 = 12.2.

A Senior Application Scientist's Guide to the Efficacy of Methyl 1-Bromocyclobutanecarboxylate in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of methyl 1-bromocyclobutanecarboxylate, a versatile reagent for introducing the valuable cyclobutane motif into complex molecules. We will explore its core reactivity, compare its performance against alternative synthetic strategies, and provide actionable experimental protocols for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Value of the Cyclobutane Moiety

Cyclobutane rings are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1] Their inherent ring strain, approximately 26 kcal/mol, not only imparts unique three-dimensional conformations but also renders them useful as reactive intermediates in organic synthesis.[1][2] this compound has emerged as a key building block for the direct installation of a functionalized cyclobutane ring, offering a reliable and predictable pathway for drug discovery and development programs.[3][4]

This guide will focus on the primary application of this reagent: its role as an electrophile in nucleophilic substitution reactions. We will dissect the mechanistic underpinnings of its reactivity and provide a comparative analysis against other methods of cyclobutane synthesis.

Core Reactivity: A Mechanistic Deep Dive

The reactivity of this compound is dominated by the presence of a bromine atom on a tertiary carbon center.[5] This structural feature strongly dictates the preferred pathway for nucleophilic substitution reactions.

The Predominant SN1 Pathway

Given the tertiary nature of the electrophilic carbon, the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is the overwhelmingly favored reaction pathway.[6] This process occurs in a stepwise manner:

  • Leaving Group Departure: The carbon-bromine bond cleaves, with the bromide ion acting as the leaving group. This is typically the rate-determining step and results in the formation of a relatively stable tertiary carbocation intermediate.[7]

  • Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face of the carbocation, which is a critical consideration in stereoselective synthesis.[8]

The stability of the tertiary carbocation intermediate is the primary driver for the SN1 pathway, as it is more stable than the corresponding transition state of a sterically hindered SN2 reaction.[9]

SN1_Mechanism cluster_0 Sₙ1 Reaction Pathway Substrate This compound Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Step 1 (Slow) -Br⁻ Product Substituted Product Carbocation->Product Step 2 (Fast) +Nu⁻ LeavingGroup Br⁻ Nucleophile Nu⁻ Experimental_Workflow Start 1. Reagent Setup Reaction 2. Reaction (80°C, 12h) Start->Reaction Add reagents to flask (Substrate, Amine, Base, Solvent) Quench 3. Workup: Quench (H₂O) Reaction->Quench Extract 4. Extraction (EtOAc) Quench->Extract Wash 5. Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry 6. Drying (MgSO₄) Wash->Dry Concentrate 7. Concentration (Rotary Evaporator) Dry->Concentrate Purify 8. Purification (Column Chromatography) Concentrate->Purify End Final Product Purify->End

Figure 2: Workflow for the N-alkylation of benzylamine.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add potassium carbonate (2.0 eq) and acetonitrile.

    • Rationale: Potassium carbonate is a mild, inexpensive base sufficient to neutralize the HBr formed during the reaction. Acetonitrile is a polar aprotic solvent suitable for SN1/SN2 reactions.

  • Add benzylamine (2.2 eq) to the suspension, followed by ethyl 1-bromocyclobutanecarboxylate (1.0 eq).

    • Rationale: An excess of the nucleophile (benzylamine) is used to ensure complete consumption of the electrophile and to minimize potential dialkylation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Wash: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Rationale: The NaHCO₃ wash removes any residual acidic impurities, and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ethyl 1-(benzylamino)cyclobutanecarboxylate.

Conclusion

This compound is a highly effective and reliable reagent for the synthesis of 1,1-disubstituted cyclobutanes via a predictable SN1 mechanism. Its commercial availability and broad compatibility with a range of nucleophiles make it a go-to building block in medicinal chemistry and organic synthesis. While alternative methods like [2+2] cycloadditions and ring expansions offer access to different substitution patterns, the direct alkylation approach provides a straightforward and efficient route for many applications. Understanding the mechanistic basis of its reactivity allows the modern chemist to deploy this powerful tool with confidence and precision.

References

  • ChemBK. (2024). methyl 1-bromocyclobutane-1-carboxylate.
  • LibreTexts Chemistry. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
  • MySkinRecipes. ETHYL 1-BROMOCYCLOBUTANECARBOXYLATE.
  • PubMed Central. (n.d.). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition.
  • LibreTexts Chemistry. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube.
  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • OChem. (2018). 18.05 Two Mechanisms of Nucleophilic Substitution [Video]. YouTube.
  • MySkinRecipes. Methyl 3-bromocyclobutanecarboxylate.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews.
  • Baran Lab, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis.

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount. Central to this is the rigorous control of related compounds—impurities and degradation products that can arise during the synthesis, storage, and aging of a drug substance. The analytical methods used to detect and quantify these compounds are the bedrock of quality control. This guide provides an in-depth comparison of approaches to validating these critical methods, grounded in scientific principles and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2][3] This guide will navigate the core validation parameters, offering not just the "what" but the "why" behind the experimental choices, ensuring a robust and defensible validation package.

The Regulatory Framework: A Foundation of Quality

Validation of analytical methods is not performed in a vacuum. It is guided by a harmonized set of principles established by international regulatory bodies. The primary reference for defining validation characteristics and tests is the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[4][5][6][7] This, along with guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), forms the basis for the validation requirements discussed herein.[8][9]

The most recent revisions to these guidelines, such as ICH Q2(R2) and Q14, emphasize a more holistic, lifecycle-based approach to analytical procedures, encouraging a deeper understanding of the method's capabilities and limitations.[10][11][12][13]

Core Validation Parameters: A Comparative Discussion

An analytical method for related compounds is typically a quantitative test for impurities, and as such, requires the evaluation of several key performance characteristics.[2][14]

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[15][16][17] For a related compounds method, this means ensuring that each specified impurity can be accurately measured without interference from the main drug substance, other impurities, or excipients.[16][17]

Comparative Approaches:

ApproachDescriptionAdvantagesDisadvantages
Spiking Studies The drug product matrix (placebo) and drug substance are spiked with known amounts of impurities and degradation products.[15]Directly demonstrates non-interference and the ability to separate known compounds. Considered the gold standard when impurities are available.Dependent on the availability of purified impurity standards, which can be difficult and costly to synthesize or isolate.[15]
Forced Degradation The drug substance and drug product are subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[17]Generates a complex mixture of potential degradation products, providing a robust challenge to the method's specificity. Helps identify degradation pathways.[14]Does not guarantee that all potential real-time degradation products are formed. The degradation profile may not be representative of long-term stability.
Orthogonal Methods Results from the primary method (e.g., HPLC-UV) are compared with those from a method based on a different scientific principle (e.g., LC-MS, Capillary Electrophoresis).[18]Provides a high degree of confidence in peak purity if results are concordant. Useful when impurity standards are unavailable.[18]Requires access to and expertise in multiple analytical technologies. Can be more time-consuming and resource-intensive.

Scientist's Insight: A combination of forced degradation and spiking with available impurities provides the most comprehensive assessment of specificity.[1] Peak purity analysis using a photodiode array (PDA) detector is also a powerful tool to assess the homogeneity of chromatographic peaks.[15]

Linearity and Range: Defining the Method's Operating Boundaries

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[15][19] The Range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[15][19]

Experimental Design:

  • Concentration Levels: A minimum of five concentration levels are typically required to establish linearity.[15]

  • Range for Impurities: For the determination of impurities, the range should typically extend from the Limit of Quantitation (LOQ) to 120% of the specification limit for each impurity.

Data Analysis & Comparison:

ParameterDescriptionCommon Acceptance CriteriaCausality
Correlation Coefficient (r) A measure of the strength of the linear relationship.r ≥ 0.99 (often higher, e.g., >0.995)A high correlation coefficient indicates that the data points closely fit a straight line, supporting the assumption of a linear relationship.
Coefficient of Determination (r²) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable.r² ≥ 0.98Similar to 'r', but often preferred as it describes the percentage of variation explained by the linear model.
Y-intercept The point where the regression line crosses the y-axis.Should be close to zero. A significant non-zero intercept may indicate systematic error.A large intercept can suggest interference from the blank or a constant background signal that is not proportional to the analyte concentration.
Residual Plot A graph of the residuals (the difference between the observed and predicted values) versus concentration.Residuals should be randomly scattered around the x-axis.A non-random pattern (e.g., a curve) suggests that a linear model may not be the best fit for the data.

Scientist's Insight: While the correlation coefficient is widely used, a visual inspection of the residual plot is crucial. It can reveal non-linearity that might be missed by relying solely on 'r' or 'r²'.

Accuracy and Precision: The Cornerstones of Reliability

Accuracy is the closeness of the test results to the true value.[15][20] It is typically determined by recovery studies. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15][17]

Types of Precision:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[15]

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[3]

  • Reproducibility: Precision between laboratories (collaborative studies), often assessed during method transfer.[21]

Experimental Protocol: A Unified Approach to Accuracy and Precision

A common and efficient approach is to determine accuracy and precision concurrently.

  • Preparation: Prepare samples of the drug product or drug substance spiked with known amounts of each impurity at a minimum of three concentration levels covering the specified range (e.g., LOQ, 100% of specification, and 120% of specification).[15][22]

  • Execution:

    • For Repeatability , analyze a minimum of three replicates at each of the three concentration levels (a total of nine determinations).[15][22]

    • For Intermediate Precision , have a second analyst repeat the nine determinations on a different day using a different instrument, if possible.[3]

  • Calculation:

    • Accuracy: Calculate the percent recovery for each replicate against the known spiked amount.[23]

    • Precision: Calculate the Relative Standard Deviation (RSD) for the replicates at each concentration level and for all determinations.

Comparative Summary of Acceptance Criteria:

ParameterTypical Acceptance Criteria (for Impurities)Rationale
Accuracy (% Recovery) Varies based on concentration. E.g., 80-120% at LOQ, 90-110% at higher levels.Wider acceptance limits are justifiable at lower concentrations where analytical variability is inherently higher.
Precision (RSD) Varies based on concentration. E.g., ≤ 15% at LOQ, ≤ 10% at higher levels.Similar to accuracy, greater variability is expected when measuring trace-level analytes.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Minimum
  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated with acceptable accuracy and precision.[15][24]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[1][15]

Comparison of Determination Methods:

MethodDescriptionAdvantagesDisadvantages
Visual Evaluation Analysis of samples with known concentrations of analyte and establishing the minimum level at which the analyte can be reliably detected/quantified.Simple and can be useful for non-instrumental methods.Highly subjective and not recommended for modern chromatographic methods.
Signal-to-Noise Ratio (S/N) Compares the signal from samples with low concentrations of analyte to the background noise. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[15]Widely used and practical for chromatographic methods. Provides a direct measure of the system's performance at low levels.The measurement of noise can be inconsistent between different data systems.
Based on the Standard Deviation of the Response and the Slope Uses the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S). LOD = 3.3 σ/S; LOQ = 10 σ/S.[25][26]Statistically rigorous and less subjective than the S/N method.May not be applicable if the calibration curve is non-linear or if the intercept is not well-defined. Can sometimes yield unrealistically low values.

Scientist's Insight: The S/N approach is often the most practical. However, it is crucial to experimentally verify the determined LOQ by analyzing a sufficient number of samples prepared at that concentration to demonstrate that the precision and accuracy criteria are met.[15][26]

Robustness: Assessing Method Reliability

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[27][28] It provides an indication of the method's reliability during normal usage.[28] Robustness testing should be considered during the development phase.[29]

Typical HPLC Parameters to Vary:

  • Mobile phase pH (e.g., ± 0.2 units)

  • Mobile phase composition (e.g., ± 2% organic)[21]

  • Column temperature (e.g., ± 5 °C)[27]

  • Flow rate (e.g., ± 0.1 mL/min)[27]

  • Detection wavelength (e.g., ± 2 nm)

  • Different column lots/manufacturers[29]

Experimental Design:

A one-factor-at-a-time (OFAT) approach can be used, but a Design of Experiments (DoE) approach is more efficient for evaluating multiple factors and their interactions simultaneously.[29] The effect on critical responses, such as peak resolution and retention time, is evaluated.[27]

Scientist's Insight: A well-executed robustness study not only fulfills a regulatory requirement but also helps to define the operational limits of the method, preventing out-of-specification (OOS) results during routine use.

System Suitability: The Pre-Analysis Checkpoint

System Suitability Testing (SST) is an integral part of any analytical method.[30][31] It is a series of tests to verify that the complete analytical system (instrument, reagents, column, etc.) is suitable for the intended application on the day of analysis.[32] SST criteria must be met before any sample analysis can commence.[32]

Typical SST Parameters for HPLC:

ParameterDescriptionPurpose
Tailing Factor (Symmetry) Measures the asymmetry of a chromatographic peak.Ensures good peak shape for accurate integration.
Theoretical Plates (Efficiency) A measure of the column's separation efficiency.Confirms the column is performing well.
Resolution The degree of separation between two adjacent peaks.Ensures critical impurity peaks are separated from the main peak and each other.
Repeatability (%RSD) The precision of replicate injections of a standard solution.Confirms the stability and precision of the instrument's injection and detection systems.

Visualizing the Validation Workflow

A clear understanding of the overall validation process is essential.

ValidationWorkflow Overall Analytical Method Validation Workflow cluster_Plan Phase 1: Planning cluster_Exec Phase 2: Execution & Comparison cluster_Report Phase 3: Reporting cluster_Implement Phase 4: Implementation Protocol Develop & Document Validation Protocol Specificity Specificity (Forced Degradation, Spiking) Protocol->Specificity Define Define Intended Use & Acceptance Criteria Define->Protocol Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ LOD & LOQ (S/N or Calibration) Precision->LOQ Robustness Robustness (DoE or OFAT) LOQ->Robustness Analyze Analyze Data vs. Acceptance Criteria Robustness->Analyze Report Compile Validation Report Analyze->Report SOP Write Standard Operating Procedure (SOP) Report->SOP SST Define System Suitability Tests (SST) SOP->SST

Caption: The four phases of a comprehensive analytical method validation process.

Conclusion

Validating an analytical method for related compounds is a meticulous, multi-faceted process that forms a critical pillar of pharmaceutical quality control. It is a systematic journey of providing documented evidence that the method is fit for its purpose.[14] By understanding the causality behind each validation parameter and employing scientifically sound experimental designs, researchers can build a robust and defensible method. This not only ensures compliance with global regulatory expectations but, more importantly, guarantees the reliability of the data used to assess the safety and quality of pharmaceutical products.

References

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • Pharmaceutical Updates. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Journal of Pharmaceutical and Biomedical Analysis. (1990). Chromatographic system suitability tests--what should we be using?8(8-12), 619-23. doi: 10.1016/0731-7085(90)80091-3.
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  • SOP 22951 Rev. 03. (n.d.).
  • Armbruster, D. A., & Pry, T. (n.d.).
  • MicroSolv. (n.d.). Determine limits of detection LOD and limits of quantification LOQ.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Dwight R. Stoll. (2022, July 1).
  • BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Adwoa Biotech. (2022, December 29). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ).
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
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  • LCGC International. (n.d.). Robustness Tests.
  • (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • GMP SOP. (n.d.). Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22).
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  • (2025, October 18).
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  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Alfa Chemistry. (n.d.). Development and Validation of Related Substances Analysis Methods - Generic Drug.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • Agilent. (2015, November 20).
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  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
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  • RXinsider. (n.d.). Analytical Methods Validation for FDA Compliance.
  • ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods.
  • National Institutes of Health. (n.d.). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research.
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The Strategic Advantage of Four Carbons: A Comparative Guide to Cyclobutane Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, the pursuit of novel molecular architectures that confer superior pharmacological properties is a constant endeavor. While saturated carbocycles are established tools in the medicinal chemist's arsenal, the cyclobutane ring has emerged as a particularly advantageous scaffold. Its unique combination of rigidity and three-dimensionality offers a compelling alternative to more commonly employed motifs. This guide provides an in-depth, data-driven comparison of cyclobutane building blocks against other saturated cycloalkanes and acyclic linkers, empowering drug development professionals to make informed decisions in lead optimization.

The Cyclobutane Difference: More Than Just a Ring

The seemingly simple four-membered ring of cyclobutane possesses a unique set of structural and electronic properties that translate into tangible benefits in drug design. Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, cyclobutane adopts a puckered conformation.[1] This inherent three-dimensionality allows for a more precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for the target protein.[2] Furthermore, the increased s-character of the C-H bonds in cyclobutane can contribute to improved metabolic stability by rendering them less susceptible to oxidative metabolism.[1][3]

This guide will delve into the experimental evidence supporting the strategic incorporation of cyclobutane building blocks, with a focus on key absorption, distribution, metabolism, and excretion (ADME) parameters and their impact on biological activity.

Benchmarking Physicochemical Properties: A Data-Driven Comparison

The choice of a central scaffold or linker has a profound impact on the physicochemical properties of a drug candidate, which in turn govern its pharmacokinetic profile. Here, we present a comparative analysis of cyclobutane-containing compounds against their analogues featuring other common building blocks.

Lipophilicity (LogP/LogD)
Compound/FragmentLogP/LogDReference/Notes
CF3-Cyclobutane Analogue (of Butenafine)4.2[4]
tert-Butyl Analogue (of Butenafine)4.1[4]
CF3-Cyclopropane Analogue (of Butenafine)4.1[4]

This table will be populated with more comparative data as it is synthesized from the available literature.

Aqueous Solubility

The introduction of a three-dimensional, non-planar scaffold like cyclobutane can disrupt crystal lattice packing, often leading to improved aqueous solubility compared to flat aromatic systems.[2] A study on CF3-substituted analogues provides quantitative insights into the impact of cyclobutane on solubility.

Compound SeriesAnalogueAqueous Solubility (µM)
Model Amide 2tert-Butyl313
CF3-Cyclobutane338
Butenafinetert-Butyl10
CF3-Cyclobutane8
Pinoxadentert-Butyl358
CF3-Cyclobutane282

Data sourced from Mykhailiuk et al. (2024).[4]

The data suggests that the effect of cyclobutane incorporation on solubility can be context-dependent, with some cases showing a negligible impact or even a slight decrease. However, the general principle of disrupting planarity to enhance solubility remains a valuable strategy in drug design.

Impact on ADME Properties: Navigating the Biological Maze

A drug's journey through the body is governed by its ADME properties. The choice of a core building block can significantly influence this journey, impacting the compound's ultimate efficacy and safety.

Metabolic Stability

One of the most touted advantages of incorporating a cyclobutane ring is the potential for enhanced metabolic stability. The inherent strain and the nature of the C-H bonds in the cyclobutane ring can make it more resistant to metabolism by cytochrome P450 enzymes.[5] A direct comparison with cyclopropane and tert-butyl groups in a series of compounds highlights this effect.

Compound SeriesAnalogueIntrinsic Clearance (CLint) (µL/min/mg protein)
Model Amide 2tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafinetert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21
Tebutamtert-Butyl57
CF3-Cyclopropane107
CF3-Cyclobutane107

Data sourced from Mykhailiuk et al. (2024).[5]

In the case of Model Amide 2 and Butenafine, both the cyclopropane and cyclobutane analogues demonstrated a significant improvement in metabolic stability (lower intrinsic clearance) compared to the tert-butyl parent compound.[5] Conversely, for Tebutam, the introduction of the small rings led to decreased metabolic stability.[5] This underscores the importance of empirical testing within a specific chemical series.

Permeability

The ability of a drug to permeate cell membranes is crucial for its absorption and distribution. While specific comparative data for cyclobutane versus other cycloalkanes is sparse, the general principles of drug permeability suggest that factors such as lipophilicity and the number of hydrogen bond donors and acceptors play a more dominant role. However, the rigid nature of the cyclobutane scaffold can help to pre-organize a molecule in a conformation that is more favorable for passive diffusion across cell membranes.

The Influence on Biological Activity: A Balancing Act

Ultimately, the success of a drug candidate hinges on its ability to interact with its biological target with high affinity and selectivity. The conformational constraint imparted by the cyclobutane ring can be a powerful tool for optimizing these interactions. By locking a molecule into a bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in potency.[1]

In a study of αvβ3 integrin antagonists, a lead compound incorporating a cyclobutane core demonstrated an IC50 of less than 1 µM in a cell-based adhesion assay and a metabolic half-life of over 80 minutes. This highlights the potential of cyclobutane scaffolds to yield potent and stable drug candidates.

However, the introduction of a rigid scaffold can also lead to a loss of activity if the constrained conformation is not optimal for binding. For example, in a series of antihistamine compounds, the CF3-cyclopropane analogue of Buclizine was found to be inactive, whereas the CF3-cyclobutane analogue retained activity, albeit with a higher IC50 than the parent compound.[5] This illustrates the subtle yet critical role that the specific geometry of the ring can play in drug-target interactions.

Experimental Protocols for Comparative Evaluation

To facilitate the direct comparison of cyclobutane building blocks with other scaffolds, we provide the following standardized experimental protocols for key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes
  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Aqueous Solubility (Kinetic Assay)
  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Dilution: In a 96-well plate, add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final concentration (e.g., 100 µM).

  • Equilibration: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound.

  • Analysis: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Cell Permeability (Caco-2 Assay)
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Permeability Assay:

    • For apical to basolateral (A-B) permeability, add the test compound to the apical chamber.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber.

  • Sampling: At various time points, take samples from the receiver chamber.

  • Analysis: Determine the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be used to assess the potential for active efflux.

Visualizing the Concepts

To further clarify the concepts discussed in this guide, the following diagrams illustrate the structural differences between the building blocks and a typical workflow for their comparative evaluation.

Caption: Structural comparison of common building blocks.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Selection design Design Analogues (Acyclic, CP, CB, CPe, CH) synthesis Synthesize Compound Series design->synthesis physchem Physicochemical Profiling (Solubility, LogD) synthesis->physchem adme ADME Assays (Metabolic Stability, Permeability) physchem->adme activity Biological Activity (Binding Affinity, Potency) adme->activity analysis Comparative Data Analysis activity->analysis selection Lead Candidate Selection analysis->selection

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 1-bromocyclobutanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 1-bromocyclobutanecarboxylate, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Before initiating any disposal protocol, it is essential to recognize the inherent hazards of this compound. As a halogenated organic compound, it is categorized as hazardous waste.[1] While a specific Safety Data Sheet (SDS) for the methyl ester was not immediately available in the search results, the SDS for the closely related ethyl ester, Ethyl 1-bromocyclobutanecarboxylate, indicates that it is a combustible liquid that can cause skin and eye irritation.[2][3][4] It is prudent to assume a similar hazard profile for the methyl ester.

Key Hazards:

  • Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[5]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[6]

  • Reactivity: While not detailed for this specific compound, similar chemicals can be incompatible with strong oxidizing agents, strong bases, and some metals.[7]

A thorough risk assessment should be conducted before handling this chemical, and the specific Safety Data Sheet (SDS) for this compound should always be consulted if available from the manufacturer.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling any hazardous chemical. For this compound, the following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves) must be worn.[5]

  • Body Protection: A lab coat should be worn to protect against skin contact.[5]

  • Foot Protection: Closed-toe shoes are required in a laboratory setting.[5]

All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[5]

Segregation and Collection: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[8] this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

Key Principles of Waste Segregation:

  • Dedicated Container: Use a container specifically designated for "Halogenated Organic Waste."[1][5] This prevents mixing with non-halogenated solvents, which have different disposal requirements and costs.[9]

  • Incompatible Materials: Do not mix this waste with acids, bases, or other reactive chemicals.[1]

  • Container Integrity: The waste container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), be in good condition, and have a secure, leak-proof lid.[8][10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards.[10][11] All components of a chemical mixture must be identified by percent or volume.[8]

Waste Accumulation Workflow

cluster_0 At the Bench cluster_1 Satellite Accumulation Area (SAA) A Generate Waste (this compound) B Select Designated Halogenated Organic Waste Container A->B C Add Waste to Container (in fume hood) B->C D Securely Cap Container C->D E Ensure Proper Labeling: 'Hazardous Waste' Chemical Name Hazards D->E F Store in SAA (at or near point of generation) E->F G Weekly Inspection (for leaks & label integrity) F->G A Waste Container of This compound B Is the container full or has it been in the SAA for the maximum allowed time? A->B C Continue to store in SAA and conduct weekly inspections B->C No D Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup B->D Yes E Document waste for disposal manifest D->E F Transfer to Central Accumulation Area (CAA) by authorized personnel E->F G Final off-site disposal (e.g., incineration) F->G

Caption: Decision-making process for the final disposal of this compound waste.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Response
  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Assess the Spill: For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. [10]Do not use combustible materials like sawdust. [10]5. Collect and Dispose: Carefully collect the absorbed material and place it in a designated hazardous waste container. [10]Label the container appropriately.

  • Decontaminate: Clean the spill area with soap and water. [10]7. Report: Report the incident to your supervisor and EHS department. [10]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [7]Seek medical attention. [7]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [12]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. [7]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [7]* Ingestion: Do not induce vomiting. Rinse the mouth with water. [12]Seek immediate medical attention. [7]

Regulatory Framework

The disposal of hazardous waste is governed by strict regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). [6][13]Key regulations include the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste. [6]It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable federal, state, and local regulations.

Conclusion

The proper disposal of this compound is a multi-faceted process that demands careful planning, strict adherence to safety protocols, and a thorough understanding of regulatory requirements. By implementing the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and minimize their environmental impact.

References

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  • Fisher Scientific. (2012, March 14). Safety Data Sheet - 1-Bromo-3-methylbutane.
  • ChemicalBook. (2025, September 27). 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet.
  • Sigma-Aldrich. Ethyl 1-bromocyclobutanecarboxylate 96 35120-18-4.
  • Sigma-Aldrich. Ethyl 1-bromocyclobutanecarboxylate 96 35120-18-4.

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A Senior Application Scientist's Guide to Handling Methyl 1-bromocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. Methyl 1-bromocyclobutanecarboxylate, a key building block in organic synthesis, requires meticulous handling due to its hazardous properties. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe use, grounded in the principles of chemical hygiene and risk mitigation. The core philosophy is that true safety is not just about the equipment we wear, but about understanding the risks and implementing a multi-layered system of controls.

Hazard Assessment: Understanding the Adversary

Before any personal protective equipment (PPE) is selected, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a halogenated ester with a profile that demands respect. Based on data from analogous compounds, its primary threats are its corrosive nature and combustibility.

Key Physicochemical and Hazard Data

PropertyValue / ClassificationImplication for Handling
Chemical Class Halogenated Organic EsterRequires specific waste stream; potential for reactivity with certain materials.
GHS Hazard Statements Causes severe skin burns and eye damage.[1][2][3]Direct contact can cause immediate and serious injury. Full-coverage PPE is non-negotiable.
Harmful if swallowed, in contact with skin, or if inhaled.[4][5]Routes of exposure are multiple; requires containment and respiratory protection if aerosolized.
May cause respiratory irritation.[4][5]Work must be conducted in a well-ventilated area, preferably a chemical fume hood.
Physical State LiquidIncreased risk of splashes and vapor generation compared to solids.
Combustibility Combustible/Flammable Liquid.[3][4][6]Keep away from ignition sources. Use of flame-resistant lab coats is critical.

The Hierarchy of Controls: Your Primary Defense

Personal protective equipment is, and always should be, the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential from the outset. This is a core tenet of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a comprehensive Chemical Hygiene Plan (CHP) for all laboratories.[7][8][9]

  • Engineering Controls: The single most important engineering control for this chemical is a certified Chemical Fume Hood . All handling, including transfers, reactions, and workups, must be performed within the sash of an operating fume hood to contain vapors and protect the user from inhalation and splashes.

  • Administrative Controls: This includes the development of detailed Standard Operating Procedures (SOPs) for any process involving this chemical, mandatory training for all personnel, and restricting access to authorized users only.[7]

Personal Protective Equipment: A Multi-Barrier System

When engineering and administrative controls are in place, PPE provides the essential final barrier against exposure. The selection of PPE must be deliberate and based directly on the hazards identified in Section 1.

Eye and Face Protection

Given the severe eye damage risk, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards must be worn at all times.

  • Recommended for High-Risk Tasks: For procedures with a higher splash potential, such as transferring volumes greater than 50 mL or working under positive pressure, a full-face shield must be worn over the chemical splash goggles.

Hand Protection

Choosing the correct gloves is critical, as halogenated organics can degrade common glove materials. Breakthrough time and degradation are key factors. Nitrile gloves, while common in labs, offer only limited splash protection against such compounds and should be considered a base layer at most.[10][11]

Glove Selection Guide for this compound

Contact TypePrimary Glove MaterialSecondary Glove (Double Gloving)Rationale
Incidental Contact (Splash)Nitrile (min. 8 mil thickness)N/AProvides minimal barrier. Must be removed and replaced immediately upon any contact.
Extended Contact (Immersion, large volume handling)Butyl Rubber or Viton®Nitrile (as an inner glove)These materials show higher resistance to halogenated solvents.[10][11] Double gloving provides added protection and allows for clean removal of the outer, contaminated glove.

Self-Validation: Always inspect gloves for tears or pinholes before use. After any procedure, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.

Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat is mandatory due to the compound's combustibility. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical Apron: For transfers or when working with significant quantities, a chemically resistant apron made of rubber or neoprene should be worn over the lab coat to protect against spills.[2]

  • Legs and Feet: Full-length pants and closed-toe, liquid-resistant shoes are required. Perforated shoes, sandals, or canvas sneakers offer no protection and are not permitted.

Respiratory Protection

Under normal operating conditions within a chemical fume hood, respiratory protection should not be necessary. However, it is essential for emergency situations.

  • Emergency Use: In the event of a large spill or system failure outside of a fume hood, personnel must be trained and fit-tested for respirator use. A full-face respirator with combination Organic Vapor/Acid Gas (OV/AG) cartridges is the appropriate choice.[12] The NIOSH Pocket Guide to Chemical Hazards provides extensive information on respirator selection.[13][14][15]

Operational Plan: Safe Handling from Receipt to Disposal

A clear, step-by-step plan ensures that safety protocols are integrated into the entire workflow.

Pre-Use and Handling Protocol
  • Designate Area: Cordon off a specific area within the fume hood for the procedure.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before introducing the this compound.

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).

  • Perform Transfer: Conduct all transfers slowly and carefully to minimize splashing. Use a syringe or cannula for liquid transfers where possible.

  • Maintain Containment: Keep all containers of the chemical sealed when not in immediate use.

  • Immediate Cleanup: Clean any minor drips or contamination within the fume hood immediately with a suitable absorbent pad.

Spill Response Plan

The response to a spill is dictated by its size and location.

SpillResponse spill Spill Occurs assess Assess Size & Location spill->assess small_spill Small Spill (<100 mL) Inside Fume Hood assess->small_spill  Small & Contained large_spill Large Spill (>100 mL) OR Any Spill Outside Hood assess->large_spill  Large or Uncontained alert_personnel Alert others in immediate area. Ensure fume hood is operating. small_spill->alert_personnel use_kit Use spill kit with inert absorbent (e.g., vermiculite). Collect waste. alert_personnel->use_kit decontaminate Decontaminate area. Dispose of waste in Halogenated Waste container. use_kit->decontaminate evacuate EVACUATE AREA IMMEDIATELY large_spill->evacuate alarm Activate fire alarm. Call emergency response (EH&S / 911). evacuate->alarm deny_entry Deny re-entry. Await trained responders. alarm->deny_entry

Caption: Spill Response Decision Tree

Decontamination and Disposal

Proper removal of PPE and disposal of waste are critical to prevent "take-home" contamination.

PPE Doffing (Removal) Procedure

The sequence of removal is designed to systematically eliminate sources of contamination.

PPE_Doffing start Procedure Complete step1 1. Decontaminate/Remove Outer Gloves start->step1 step2 2. Remove Face Shield (handle by crown) step1->step2 step3 3. Remove Lab Coat (turn inside out) step2->step3 step4 4. Remove Goggles step3->step4 step5 5. Remove Inner Gloves step4->step5 end Wash Hands Thoroughly step5->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.